Product packaging for 5'-Amino-5'-deoxyuridine(Cat. No.:CAS No. 34718-92-8)

5'-Amino-5'-deoxyuridine

Cat. No.: B1248457
CAS No.: 34718-92-8
M. Wt: 243.22 g/mol
InChI Key: DJYTWLADTBMTBF-XVFCMESISA-N
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Description

structure in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H13N3O5 B1248457 5'-Amino-5'-deoxyuridine CAS No. 34718-92-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

34718-92-8

Molecular Formula

C9H13N3O5

Molecular Weight

243.22 g/mol

IUPAC Name

1-[(2R,3R,4S,5R)-5-(aminomethyl)-3,4-dihydroxyoxolan-2-yl]pyrimidine-2,4-dione

InChI

InChI=1S/C9H13N3O5/c10-3-4-6(14)7(15)8(17-4)12-2-1-5(13)11-9(12)16/h1-2,4,6-8,14-15H,3,10H2,(H,11,13,16)/t4-,6-,7-,8-/m1/s1

InChI Key

DJYTWLADTBMTBF-XVFCMESISA-N

Isomeric SMILES

C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CN)O)O

Canonical SMILES

C1=CN(C(=O)NC1=O)C2C(C(C(O2)CN)O)O

Synonyms

5'-amino-5'-deoxyuridine
Urd-5'-NH2

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 5'-Amino-5'-deoxyuridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5'-Amino-5'-deoxyuridine is a synthetically modified pyrimidine (B1678525) nucleoside analog of deoxyuridine. Its defining structural feature is the substitution of the 5'-hydroxyl group with a primary amino group, which imparts unique chemical reactivity and biological properties. This modification makes it a valuable tool in various biochemical and therapeutic applications, including the synthesis of modified oligonucleotides, the development of molecular probes, and as a scaffold for drug discovery.[1][2] This guide provides a comprehensive overview of its chemical properties, synthesis, stability, and key experimental applications.

Core Chemical Properties

The fundamental chemical and physical properties of this compound are summarized below.

PropertyValueReference
IUPAC Name 1-[(2R,3R,4S,5R)-5-(aminomethyl)-3,4-dihydroxyoxolan-2-yl]pyrimidine-2,4-dione[3]
Molecular Formula C₉H₁₃N₃O₅[3]
Molecular Weight 243.22 g/mol [3]
Exact Mass 243.08552052 Da[3]
CAS Number 34718-92-8[3]
Appearance White crystalline powder[1]
Solubility Soluble in water and polar organic solvents[1]
Topological Polar Surface Area 125 Ų[3]
XLogP3 -2.2[3]

Synthesis and Chemical Modification

The synthesis of this compound from its parent nucleoside, uridine (B1682114) or deoxyuridine, can be accomplished through several established chemical pathways. The choice of method often depends on the desired yield, scalability, and the presence of other functional groups.

Key Synthetic Pathways:
  • Azide (B81097) Displacement and Reduction : This is a classical and widely used method. It involves the conversion of the 5'-hydroxyl group into a good leaving group (e.g., mesylate or tosylate), followed by nucleophilic substitution with an azide salt (like LiN₃ or NaN₃). The resulting 5'-azido-5'-deoxyuridine (B8641899) intermediate is then reduced to the primary amine.[4]

    • Staudinger Reaction : The reduction of the 5'-azido intermediate is efficiently achieved using the Staudinger reaction, which involves triphenylphosphine (B44618) (PPh₃) under mild conditions.[1][5] This method is favored over catalytic hydrogenation, which can risk reducing the double bonds in the uracil (B121893) base.[1]

    • Catalytic Hydrogenation : Alternatively, catalytic hydrogenation using catalysts like 10% Palladium on Carbon (Pd/C) can be employed to reduce the azide, yielding the desired 5'-amino product.[4][6]

  • Direct Amination : This approach involves the direct introduction of the amino group, often using reagents like ammonia (B1221849) or other amines under specific reaction conditions that facilitate the substitution.[1]

  • Halogenation and Substitution : Another route begins with the halogenation of the 5' position, creating a 5'-bromo- or 5'-iodo-5'-deoxyuridine intermediate. The halogen is subsequently displaced by an amino group via nucleophilic substitution.[1]

G cluster_reduction Reduction Methods Uridine Uridine / Deoxyuridine Mesylate Activation of 5'-OH (e.g., Mesylation/Tosylation) Uridine->Mesylate Azide_Intermediate 5'-Azido-5'-deoxyuridine (via SN2 with Azide) Mesylate->Azide_Intermediate Reduction Reduction of Azide Azide_Intermediate->Reduction Final_Product This compound Reduction->Final_Product Staudinger Staudinger Reaction (PPh₃, H₂O) Reduction->Staudinger Hydrogenation Catalytic Hydrogenation (H₂, Pd/C) Reduction->Hydrogenation

General synthetic workflow for this compound.

Chemical Reactivity and Stability

Reactivity : The primary amino group at the 5' position is significantly more nucleophilic than the hydroxyl group it replaces.[5] This enhanced reactivity allows for facile conjugation with a wide range of electrophiles, such as activated esters, isothiocyanates, and sulfonyl chlorides. This property is extensively utilized for coupling labels, linkers, or other functional moieties to the nucleoside, making it a versatile building block for creating complex molecular probes and modified oligonucleotides.[1]

Stability : this compound is generally stable under standard physiological conditions (neutral pH, moderate temperature).[1] However, it may undergo degradation under conditions of extreme pH or high temperature.[1] Its triphosphate derivative, particularly phosphoramidate (B1195095) analogs like 5-Iodo-5'-amino-2',5'-dideoxyuridine-5'-N'-triphosphate (AIdUTP), exhibits notable stability in alkaline solutions but undergoes a novel phosphorylysis reaction at a pH below 8.[7] This acid-catalyzed degradation yields the parent nucleoside and trimetaphosphate.[7] The P-N bond in these analogs is more resistant to phosphatase degradation compared to the P-O bond in natural nucleotides.[1]

Applications in Research and Drug Development

The unique properties of this compound make it a valuable compound in several scientific domains.

Oligonucleotide Synthesis and Modification

The 5'-amino group serves as a key functional handle for post-synthetic modification of oligonucleotides. It allows for the attachment of various molecules, including fluorescent dyes, biotin, peptides, and other reporter groups, at the 5'-terminus of a DNA or RNA strand. This is crucial for creating probes used in techniques like PCR and fluorescence in situ hybridization (FISH).[1]

G start This compound step1 Couple with Electrophile (e.g., NHS-ester of a dye) start->step1 step2 Purify Labeled Nucleoside step1->step2 step3 Convert to Phosphoramidite step2->step3 step4 Incorporate into Oligonucleotide via Automated Synthesis step3->step4 end 5'-Labeled Oligonucleotide Probe step4->end

Workflow for creating a 5'-labeled oligonucleotide.
Drug Development and Biological Activity

Modified nucleosides are a cornerstone of antiviral and anticancer chemotherapy.[4][8] this compound and its derivatives have been investigated for their potential therapeutic effects.

  • Antiviral and Antitumor Activity : Various uridine nucleosides with a 5'-amino group have been studied for their antiviral, antibacterial, and antifungal properties.[4] For instance, 5-(aminomethyl)-2'-deoxyuridine has shown inhibitory activity against the growth of murine Sarcoma 180 and L1210 cells in culture.[6]

  • Enzyme Inhibition : The triphosphate form can act as an inhibitor of cellular enzymes. The analog AIdUTP is a potent allosteric inhibitor of E. coli thymidine (B127349) kinase, being 60-fold more potent than thymidine triphosphate (TTP) at pH 7.8.[7]

  • DNA Incorporation and Chain Termination : The 5'-N-triphosphate derivatives of 5'-amino-nucleosides can be incorporated into DNA by DNA polymerases.[5] After incorporation, the resulting phosphoramidate linkage in the DNA backbone can be specifically cleaved under mild acid treatment.[5] This property allows for its use as a chain terminator in DNA sequencing applications, providing an alternative to traditional methods.[1][5]

G Nucleoside This compound (as Triphosphate) Incorporation Incorporation into DNA Nucleoside->Incorporation Polymerase DNA Polymerase Polymerase->Incorporation DNA Replicating DNA Strand DNA->Incorporation Cleavage Mild Acid Treatment Incorporation->Cleavage Termination Chain Termination & Fragment Generation Cleavage->Termination

Mechanism of action as a DNA chain terminator.

Experimental Protocols

Synthesis of 5'-Amino-3',5'-dideoxyuridine[4]

This protocol describes a specific synthesis starting from a protected aminouridine intermediate.

  • Dissolution : Dissolve the protected aminouridine (8.4 mg, 0.025 mmol) in anhydrous acetonitrile (B52724) (MeCN) (1.0 mL).

  • Deprotection : Treat the solution with a solution of 5% hydrofluoric acid (HF) in MeCN (1.0 mL).

  • Reaction : Stir the mixture at room temperature for 1.5 hours, monitoring the consumption of the starting material by Thin Layer Chromatography (TLC).

  • Workup : Remove the solvent under reduced pressure to yield a white solid.

  • Purification : Triturate the solid with cold ethanol (B145695) (EtOH) to give 5.0 mg (90% yield) of 5'-Amino-3',5'-dideoxyuridine as a white solid.

Analysis by Reverse Phase HPLC[9]

5'-Amino-2'-deoxyuridine can be analyzed using a reverse-phase HPLC method.

  • Column : Newcrom R1 or equivalent reverse-phase column.

  • Mobile Phase : A mixture of acetonitrile (MeCN), water, and an acid modifier. For standard RP-HPLC, phosphoric acid can be used.

  • MS-Compatible Method : For applications requiring Mass Spectrometry (MS) detection, phosphoric acid should be replaced with a volatile acid like formic acid.

  • Application : This method is scalable and can be adapted for preparative separation to isolate impurities or for pharmacokinetic studies.[9]

References

An In-depth Technical Guide to the Molecular Structure of 5'-Amino-5'-deoxyuridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, synthesis, and biological significance of 5'-Amino-5'-deoxyuridine. This modified nucleoside is a subject of interest in medicinal chemistry and molecular biology due to its potential as an antiviral and antineoplastic agent.

Core Molecular Structure and Identifiers

This compound is a derivative of the naturally occurring nucleoside deoxyuridine. The key structural modification is the substitution of the hydroxyl group at the 5' position of the deoxyribose sugar with an amino group.[1] This change significantly alters the molecule's chemical properties and biological activity.

The fundamental structure consists of a pyrimidine (B1678525) base (uracil) linked to a deoxyribose sugar. The IUPAC name for this compound is 1-[(2R,3R,4S,5R)-5-(aminomethyl)-3,4-dihydroxyoxolan-2-yl]pyrimidine-2,4-dione.[2]

Below is a summary of its key chemical identifiers and properties:

IdentifierValue
CAS Number 34718-92-8[2]
Molecular Formula C₉H₁₃N₃O₅[2]
Molecular Weight 243.22 g/mol [2]
Appearance Typically a white crystalline powder[1]
Solubility Soluble in water and polar organic solvents[1]

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the reduction of a 5'-azido-5'-deoxyuridine (B8641899) intermediate. This multi-step process generally involves the initial conversion of a more readily available starting material, such as uridine (B1682114) or deoxyuridine, to the azido (B1232118) derivative, followed by reduction to the amine.

A common synthetic approach involves the following logical workflow:

Synthesis_Workflow Start Uridine/Deoxyuridine Step1 Tosylation or Halogenation at 5' position Start->Step1 Intermediate1 5'-O-Tosyl or 5'-Halogeno Derivative Step1->Intermediate1 Step2 Nucleophilic Substitution with Sodium Azide (B81097) (NaN3) Intermediate1->Step2 Intermediate2 5'-Azido-5'-deoxyuridine Step2->Intermediate2 Step3 Reduction of Azide Group Intermediate2->Step3 FinalProduct This compound Step3->FinalProduct

General synthetic workflow for this compound.
Experimental Protocols

Synthesis of 5'-Azido-5'-deoxyuridine (Intermediate)

A frequently employed method for introducing the azido group is through the reaction of a protected 5'-O-sulfonylated uridine derivative with an azide salt.

  • Materials: 2',3'-O-Isopropylidene-5'-O-tosyluridine, Sodium azide (NaN₃), Dimethylformamide (DMF).

  • Procedure:

    • Dissolve 2',3'-O-Isopropylidene-5'-O-tosyluridine in anhydrous DMF.

    • Add an excess of sodium azide to the solution.

    • Heat the reaction mixture at a specified temperature (e.g., 80-100 °C) for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • After completion, cool the mixture and pour it into ice water to precipitate the product.

    • Filter the precipitate, wash with cold water, and dry under vacuum to yield 5'-azido-2',3'-O-isopropylidene-5'-deoxyuridine.

    • Remove the isopropylidene protecting group using acidic conditions (e.g., trifluoroacetic acid in water) to obtain 5'-azido-5'-deoxyuridine.

Reduction to this compound

The final step is the reduction of the azido group to an amine. Catalytic hydrogenation is a common and effective method.

  • Materials: 5'-Azido-5'-deoxyuridine, Palladium on carbon (Pd/C, 10%), Methanol (B129727) or Ethanol (B145695), Hydrogen gas (H₂).

  • Procedure:

    • Dissolve 5'-azido-5'-deoxyuridine in methanol or ethanol in a hydrogenation flask.

    • Add a catalytic amount of 10% Pd/C to the solution.

    • Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (typically using a balloon or a hydrogenation apparatus).

    • Stir the reaction mixture vigorously at room temperature for several hours until the reaction is complete (monitored by TLC).

    • Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

    • Evaporate the solvent under reduced pressure to obtain the crude this compound.

Purification and Characterization

Purification of the final product is typically achieved by column chromatography on silica (B1680970) gel.

  • Column Chromatography:

    • Stationary Phase: Silica gel.

    • Mobile Phase: A gradient of dichloromethane (B109758) (DCM) and methanol (MeOH) is commonly used. The polarity is gradually increased by increasing the percentage of methanol to elute the more polar product.

  • High-Performance Liquid Chromatography (HPLC):

    • A reverse-phase (RP) HPLC method can be used for purity analysis.[3]

    • Column: C18 column.[3]

    • Mobile Phase: A mixture of acetonitrile (B52724) and water or a buffer (e.g., with phosphoric acid or formic acid for MS compatibility) is typically employed.[3]

  • Melting Point: The melting point of the purified compound is determined using a standard melting point apparatus. For the related compound 5-Fluoro-5'-deoxyuridine, a melting point range of 187°C to 193°C has been reported.[4]

Spectroscopic Data

While specific, high-resolution spectral data for this compound is not widely available in public databases, the expected spectral characteristics can be inferred from its structure and data for similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The spectrum would show characteristic signals for the protons on the uracil (B121893) base and the deoxyribose sugar. Key signals would include the anomeric proton (H-1'), the protons on the sugar ring, and the methylene (B1212753) protons adjacent to the 5'-amino group.

  • ¹³C NMR: The spectrum would display resonances for the carbonyl carbons of the uracil ring, the carbons of the pyrimidine and sugar rings, and the carbon bearing the amino group.

Mass Spectrometry (MS)

The mass spectrum would be expected to show a molecular ion peak [M+H]⁺ corresponding to the molecular weight of the compound (243.22 g/mol ). Fragmentation would likely involve the cleavage of the glycosidic bond between the uracil base and the deoxyribose sugar, as well as fragmentation of the sugar moiety.[5]

Biological Activity and Mechanism of Action

This compound and its derivatives have been investigated for their potential as inhibitors of enzymes involved in nucleotide metabolism, making them candidates for antiviral and anticancer therapies.

Inhibition of Thymidylate Synthase

One of the primary proposed mechanisms of action is the inhibition of thymidylate synthase (TS).[6][7] This enzyme is crucial for the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA synthesis and repair.

The proposed mechanism involves the intracellular phosphorylation of this compound to its monophosphate derivative. This analog can then act as a competitive inhibitor of dUMP, the natural substrate for thymidylate synthase.

TS_Inhibition cluster_0 Cellular Uptake and Activation cluster_1 Thymidylate Synthase Catalytic Cycle 5_amino_dU This compound Kinase Cellular Kinases 5_amino_dU->Kinase 5_amino_dUMP This compound monophosphate Kinase->5_amino_dUMP TS Thymidylate Synthase (TS) 5_amino_dUMP->TS Competitively inhibits binding of dUMP dTMP dTMP (for DNA Synthesis) TS->dTMP Catalyzes methylation dUMP dUMP dUMP->TS Binds to active site

Proposed mechanism of thymidylate synthase inhibition.

By inhibiting thymidylate synthase, this compound monophosphate disrupts the synthesis of dTMP, leading to an imbalance in the nucleotide pool, which can halt DNA replication and induce cell death in rapidly dividing cells.[6]

Incorporation into DNA

As a nucleoside analog, there is also the potential for this compound to be further phosphorylated to the triphosphate level and subsequently incorporated into DNA during replication. The presence of the 5'-amino group instead of a phosphodiester linkage could lead to chain termination or create structural distortions in the DNA, interfering with subsequent replication and transcription processes.[8][9]

References

A Technical Guide to the Synthesis of 5'-Amino-5'-deoxyuridine from Deoxyuridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the chemical synthesis of 5'-Amino-5'-deoxyuridine, a modified nucleoside of significant interest in the development of novel therapeutics and biochemical probes. The primary synthetic route proceeds from the readily available starting material, deoxyuridine, through a three-step process involving activation of the 5'-hydroxyl group, subsequent conversion to a 5'-azido intermediate, and finally, reduction to the target 5'-amino compound.

Synthetic Strategy Overview

The conversion of deoxyuridine to this compound is a well-established synthetic pathway in nucleoside chemistry. The core of this transformation relies on the selective modification of the primary 5'-hydroxyl group of the deoxyribose sugar. Due to the presence of other reactive functional groups, namely the 3'-hydroxyl group and the N3 imide proton of the uracil (B121893) base, a carefully planned synthetic strategy is crucial to avoid unwanted side reactions.[1][][3] While protection of the 3'-hydroxyl group can be employed, many reported procedures achieve selectivity through the higher reactivity of the primary 5'-hydroxyl group.

The most prevalent and efficient synthetic route can be summarized in three key steps:

  • Activation of the 5'-Hydroxyl Group: The 5'-hydroxyl group of deoxyuridine is transformed into a good leaving group to facilitate subsequent nucleophilic substitution. This is commonly achieved through tosylation, where the hydroxyl group is converted into a tosylate ester.

  • Introduction of the Azido (B1232118) Group: The activated 5'-position undergoes nucleophilic substitution with an azide (B81097) source, typically sodium azide or lithium azide, to yield 5'-azido-5'-deoxyuridine. This intermediate is a key precursor to the final product.[4][5][6]

  • Reduction of the Azido Group: The terminal azido group is reduced to the desired primary amine, affording this compound. Catalytic hydrogenation or the Staudinger reaction are the most frequently employed methods for this transformation.[4][7][8]

Experimental Protocols

The following sections provide detailed experimental methodologies for each step in the synthesis of this compound from deoxyuridine.

Step 1: Synthesis of 5'-O-(p-tolylsulfonyl)-2'-deoxyuridine (2)

This initial step involves the selective tosylation of the 5'-hydroxyl group of deoxyuridine.

Materials:

Procedure:

  • Deoxyuridine (1) is dissolved in anhydrous pyridine at 0-5 °C.

  • p-Toluenesulfonyl chloride (typically 1.3 equivalents) is added portion-wise to the stirred solution, maintaining the low temperature.[6]

  • The reaction mixture is stirred at a low temperature (e.g., 3 °C) for an extended period, often 24 hours, to ensure complete reaction.[4][6]

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched, and the product is isolated and purified, typically through chromatographic methods.

Step 2: Synthesis of 5'-Azido-5'-deoxyuridine (3)

The tosylated intermediate is then converted to the 5'-azido derivative.

Materials:

  • 5'-O-(p-tolylsulfonyl)-2'-deoxyuridine (2)

  • Sodium azide (NaN₃) or Lithium azide (LiN₃)

  • Anhydrous N,N-dimethylformamide (DMF)

Procedure:

  • 5'-O-(p-tolylsulfonyl)-2'-deoxyuridine (2) is dissolved in anhydrous DMF.

  • An excess of sodium azide or lithium azide (typically 1.8 equivalents or more) is added to the solution.[6]

  • The reaction mixture is heated to an elevated temperature, for instance, 85-90 °C or 100 °C, for several hours (e.g., 2-3 hours).[4][6]

  • The reaction is monitored by TLC for the disappearance of the starting material.

  • After completion, the reaction mixture is cooled, and the product is worked up and purified. This may involve extraction and chromatographic purification.[5]

Step 3: Synthesis of this compound (4)

The final step is the reduction of the 5'-azido group to the 5'-amino group.

Method A: Catalytic Hydrogenation

Materials:

  • 5'-Azido-5'-deoxyuridine (3)

  • 10% Palladium on charcoal (Pd/C)

  • Ethanol-water mixture (e.g., 1:1, v/v)

  • Hydrogen gas (H₂)

Procedure:

  • 5'-Azido-5'-deoxyuridine (3) is dissolved in a suitable solvent system, such as an ethanol-water mixture.

  • A catalytic amount of 10% Pd/C is added to the solution.

  • The mixture is subjected to a hydrogen atmosphere (e.g., at 35 psi) at room temperature.[4]

  • The reaction is stirred until the starting material is completely consumed, as indicated by TLC.

  • The catalyst is removed by filtration (e.g., through Celite), and the solvent is evaporated to yield the crude product, which is then purified.

Method B: Staudinger Reaction

Materials:

Procedure:

  • 5'-Azido-5'-deoxyuridine (3) is dissolved in an anhydrous solvent like DMF.

  • Triphenylphosphine is added to the solution.

  • The reaction mixture is stirred, leading to the formation of an iminophosphorane intermediate.

  • The reaction is then hydrolyzed by the addition of water to yield the 5'-amino product and triphenylphosphine oxide.[7][8]

  • The product is isolated and purified from the reaction byproducts.

Quantitative Data Summary

The following table summarizes the reported yields for the key steps in the synthesis of this compound and related compounds. It is important to note that yields can vary depending on the specific reaction conditions and purification methods employed.

StepStarting MaterialProductReagentsReported Yield (%)Reference
1Deoxyuridine5'-O-(p-tolylsulfonyl)-2'-deoxyuridinep-Toluenesulfonyl chloride, PyridineNot explicitly stated for deoxyuridine in the provided results.-
25'-O-(p-tolylsulfonyl)-2'-deoxyuridine5'-Azido-5'-deoxyuridineSodium azide, DMFHigh yields are generally reported for this type of reaction.[5][5]
35'-Azido-5'-deoxyuridineThis compoundH₂, Pd/C or PPh₃, H₂OHigh yields are generally reported for the reduction of azides.[7][7]

Visualization of the Synthetic Pathway and Workflow

The following diagrams illustrate the chemical transformations and the overall experimental workflow for the synthesis of this compound.

Synthesis_Pathway Deoxyuridine Deoxyuridine (1) Tosyl_Intermediate 5'-O-(p-tolylsulfonyl)- 2'-deoxyuridine (2) Deoxyuridine->Tosyl_Intermediate p-TsCl, Pyridine Azido_Intermediate 5'-Azido-5'-deoxyuridine (3) Tosyl_Intermediate->Azido_Intermediate NaN₃, DMF Final_Product This compound (4) Azido_Intermediate->Final_Product H₂, Pd/C or PPh₃/H₂O

Caption: Chemical synthesis pathway of this compound.

Caption: Experimental workflow for the synthesis of this compound.

References

5'-Amino-5'-deoxyuridine: A Comprehensive Technical Guide on its Discovery, History, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5'-Amino-5'-deoxyuridine (5'-NH₂-dU) is a synthetic pyrimidine (B1678525) nucleoside analog that has garnered interest in the fields of molecular biology, virology, and oncology. Characterized by the substitution of the 5'-hydroxyl group with an amino group, this modification imparts unique biochemical properties that differentiate it from its natural counterpart, uridine (B1682114). This technical guide provides an in-depth exploration of the discovery, synthesis, and biological history of this compound. It details the experimental protocols for its synthesis and for assays evaluating its biological activity. Furthermore, this document summarizes the available quantitative data on its and related compounds' efficacy and elucidates its mechanism of action through signaling pathway diagrams. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the development of novel therapeutic agents.

Discovery and History

The exploration of modified nucleosides as potential therapeutic agents dates back to the mid-20th century. The synthesis of this compound and its related compounds arose from the broader effort to create analogs that could act as antimetabolites, interfering with the synthesis of nucleic acids in rapidly proliferating cells, such as cancer cells and virus-infected cells.

Early work focused on the chemical synthesis of various 5'-substituted uridine derivatives. The introduction of an amino group at the 5' position was a key modification, as it was hypothesized that this change could alter the molecule's interaction with key cellular enzymes involved in nucleotide metabolism and DNA/RNA synthesis. The primary amino group also offers a reactive handle for further chemical modifications, allowing for the attachment of other functional groups or labels.

Initial biological studies with 5'-amino-nucleoside analogs, including derivatives of this compound, revealed a range of biological activities, including modest antiviral and antitumor effects. These findings spurred further investigation into their mechanisms of action and potential as therapeutic leads.

Synthesis of this compound

The synthesis of this compound is typically achieved through a multi-step process starting from the readily available nucleoside, uridine. A common and effective strategy involves the conversion of the 5'-hydroxyl group to a more reactive leaving group, followed by nucleophilic substitution with an azide (B81097), and subsequent reduction to the desired 5'-amino group.

A key intermediate in this synthesis is 5'-azido-5'-deoxyuridine (B8641899) . The conversion of the 5'-hydroxyl group to an azido (B1232118) group is a critical step. Following the formation of the azido derivative, the final step is the reduction of the azide to the primary amine, for which the Staudinger reaction is a widely used and efficient method.

Synthetic Workflow

The overall synthetic scheme can be visualized as a two-stage process: azidation of the 5'-hydroxyl group of uridine, followed by reduction of the 5'-azido group.

Synthesis of this compound Uridine Uridine Intermediate1 5'-O-Tosyl-uridine Uridine->Intermediate1 Tosyl Chloride, Pyridine (B92270) Intermediate2 5'-azido-5'-deoxyuridine Intermediate1->Intermediate2 Sodium Azide, DMF FinalProduct This compound Intermediate2->FinalProduct Triphenylphosphine (B44618), Water (Staudinger Reaction)

Figure 1: Synthetic pathway for this compound.

Data Presentation

Quantitative data on the biological activity of this compound is not extensively available in the public domain. However, data from studies on closely related 5'-substituted uridine analogs can provide valuable insights into its potential efficacy. The following tables summarize the available data for these related compounds.

Antiviral Activity of Related 5'-Amino-deoxyuridine Analogs
CompoundVirusCell LineEC₅₀ (µM)Citation
5-iodo-5'-amino-2',5'-dideoxyuridineHerpes Simplex Virus Type 1 (HSV-1)-~100x greater than 5-iodo-2'-deoxyuridine[1]
(E)-5-(2-bromovinyl)-3'-amino-2',3'-dideoxyuridineHerpes Simplex Virus Type 1 (HSV-1)-4-12 times less potent than BV-dUrd[2]
5-ethyl-2'-deoxyuridineHerpes Simplex Virus Type 1 (HSV-1)Vero8.6[3]
5-ethyl-2'-deoxyuridineHerpes Simplex Virus Type 2 (HSV-2)Vero7.8[3]
5-cyano-2'-deoxyuridineVaccinia virus-10-20 times greater than 5-iodo-2'-deoxyuridine[4]
Cytotoxicity of Related 5'-Deoxyuridine Analogs
CompoundCell LineIC₅₀ (µM)Citation
5-hexyl-2'-deoxyuridineL1210 (Leukemia)>500[5]
5-aza-2'-deoxycytidineL1210 (Leukemia)0.5-1.0 µg/mL[6]
Enzyme Inhibition by Related 5'-Amino-deoxyuridine Analogs
CompoundEnzymeOrganismKᵢ (µM)Inhibition TypeCitation
5-iodo-5'-amino-2',5'-dideoxyuridine-5'-N'-triphosphateThymidine (B127349) KinaseEscherichia coli60-fold more potent than TTPAllosteric[7]
(E)-5-(2-bromovinyl)-3'-amino-2',3'-dideoxyuridine-5'-triphosphateHSV-1 DNA PolymeraseHerpes Simplex Virus Type 10.13-[2]
(E)-5-(2-bromovinyl)-3'-amino-2',3'-dideoxyuridine-5'-triphosphateDNA Polymerase αHuman0.10-[2]

Mechanism of Action

The biological effects of this compound are primarily attributed to its role as a nucleoside analog. Following cellular uptake, it is presumed to be anabolized to its monophosphate, diphosphate, and ultimately its triphosphate form, this compound-5'-triphosphate (5'-NH₂-dUTP), by cellular kinases.

The triphosphate analog can then act as a substrate for DNA polymerases. Its incorporation into a growing DNA strand results in the formation of a phosphoramidate (B1195095) linkage (P-N) instead of the natural phosphodiester bond (P-O). This unnatural linkage can have several significant consequences:

  • Chain Termination: The presence of the 5'-amino group may lead to chain termination, as it might not be efficiently recognized by DNA polymerases for the addition of the next nucleotide.

  • DNA Strand Instability: The phosphoramidate bond is more susceptible to cleavage under certain conditions, such as mild acid treatment, which can lead to DNA strand breaks.[8]

  • Altered DNA Structure: The presence of this modified nucleotide can alter the local conformation of the DNA double helix, potentially affecting the binding of proteins involved in DNA replication, transcription, and repair.

  • Induction of DNA Damage Response: The presence of an unnatural linkage in the DNA backbone is recognized by the cell's DNA damage response (DDR) machinery. This can trigger cell cycle arrest and apoptosis if the damage is too extensive to be repaired.

Signaling Pathway

The proposed mechanism of action involves a cascade of events beginning with the metabolic activation of this compound and culminating in the induction of a DNA damage response.

Mechanism of Action of this compound cluster_0 Cellular Uptake and Metabolism cluster_1 DNA Incorporation and Damage cluster_2 DNA Damage Response A This compound (extracellular) B Cellular Uptake A->B C This compound (intracellular) B->C D Phosphorylation (Cellular Kinases) C->D E This compound -5'-triphosphate (5'-NH2-dUTP) D->E F DNA Polymerase E->F Substrate G Incorporation into DNA F->G Catalysis H Phosphoramidate Linkage in DNA G->H I DNA Strand Break H->I Potential Cleavage J Activation of DNA Damage Sensors (e.g., ATM, ATR) I->J K Cell Cycle Arrest J->K L Activation of DNA Repair Pathways (e.g., BER, NER) J->L M Apoptosis J->M If damage is irreparable

Figure 2: Proposed signaling pathway for the action of this compound.

Experimental Protocols

This section provides detailed methodologies for the chemical synthesis of this compound and for a key biological assay to evaluate its antiviral activity.

Synthesis of 5'-azido-5'-deoxyuridine

This protocol describes the conversion of the 5'-hydroxyl group of uridine to an azido group, a key step in the synthesis of this compound.

Materials:

Procedure:

  • Tosylation of Uridine:

    • Dissolve uridine (1 equivalent) in anhydrous pyridine in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add tosyl chloride (1.1 equivalents) portion-wise, maintaining the temperature at 0 °C.

    • Stir the reaction mixture at 0 °C for 4-6 hours, then allow it to warm to room temperature and stir overnight.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, quench it by adding ice-cold water.

    • Extract the aqueous mixture with dichloromethane.

    • Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 5'-O-tosyl-uridine.

    • Purify the crude product by silica gel column chromatography.

  • Azidation of 5'-O-Tosyl-uridine:

    • Dissolve the purified 5'-O-tosyl-uridine (1 equivalent) in anhydrous DMF in a round-bottom flask.

    • Add sodium azide (3 equivalents) to the solution.

    • Heat the reaction mixture to 80-90 °C and stir for 12-24 hours.

    • Monitor the reaction by TLC.

    • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

    • Extract the aqueous mixture with ethyl acetate.

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to yield 5'-azido-5'-deoxyuridine.

Staudinger Reduction of 5'-azido-5'-deoxyuridine

This protocol details the reduction of the azido group to a primary amine to yield the final product, this compound.

Materials:

  • 5'-azido-5'-deoxyuridine

  • Triphenylphosphine (PPh₃)

  • Tetrahydrofuran (THF)

  • Water

  • Dichloromethane (DCM)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Dichloromethane and methanol (B129727) for chromatography

Procedure:

  • Dissolve 5'-azido-5'-deoxyuridine (1 equivalent) in a mixture of THF and water (e.g., 4:1 v/v) in a round-bottom flask.

  • Add triphenylphosphine (1.2 equivalents) to the solution.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction by TLC for the disappearance of the starting azide.

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the THF.

  • Extract the aqueous residue with dichloromethane to remove triphenylphosphine oxide.

  • The aqueous layer containing the product can be lyophilized or purified further by column chromatography on silica gel using a dichloromethane/methanol gradient to obtain pure this compound.

Plaque Reduction Assay for Antiviral Activity

This assay is a standard method to determine the concentration of a compound required to reduce the number of viral plaques by 50% (EC₅₀).

Materials:

  • Confluent monolayer of susceptible host cells in multi-well plates (e.g., Vero cells for HSV)

  • Virus stock of known titer (Plaque Forming Units/mL)

  • This compound stock solution

  • Cell culture medium (e.g., DMEM) with and without serum

  • Overlay medium (e.g., medium containing carboxymethylcellulose or agarose)

  • Crystal violet staining solution

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed host cells into multi-well plates and incubate until they form a confluent monolayer.

  • Compound Dilution: Prepare serial dilutions of this compound in serum-free cell culture medium.

  • Infection: Aspirate the growth medium from the cell monolayers and infect the cells with a dilution of the virus calculated to produce a countable number of plaques (e.g., 50-100 PFU/well).

  • Treatment: Immediately after infection, add the different concentrations of this compound to the respective wells. Include a virus control (no compound) and a cell control (no virus, no compound).

  • Adsorption: Incubate the plates for 1-2 hours at 37°C to allow for viral adsorption.

  • Overlay: After the adsorption period, remove the inoculum and overlay the cell monolayers with the overlay medium containing the corresponding concentrations of the compound.

  • Incubation: Incubate the plates at 37°C in a CO₂ incubator for a period sufficient for plaque formation (typically 2-5 days, depending on the virus).

  • Staining: After incubation, fix the cells (e.g., with 10% formalin) and then stain with crystal violet solution.

  • Plaque Counting: Gently wash the wells to remove excess stain and allow the plates to dry. Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. Determine the EC₅₀ value by plotting the percentage of plaque reduction against the compound concentration and fitting the data to a dose-response curve.

Conclusion

This compound represents an interesting nucleoside analog with the potential for biological activity stemming from its unique 5'-amino modification. While its direct quantitative biological data is sparse in publicly available literature, the study of related compounds suggests potential antiviral and antitumor activities. Its mechanism of action, involving incorporation into DNA and subsequent disruption of DNA integrity and function, provides a rationale for these activities. The synthetic routes are well-established, allowing for its preparation for further biological evaluation. This technical guide provides a foundational resource for researchers interested in exploring the therapeutic potential and biochemical properties of this compound and its derivatives. Further research is warranted to fully elucidate its biological activity profile and to explore its potential in drug development.

References

An In-depth Technical Guide to the Biochemical Characterization of 5'-Amino-5'-deoxyuridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5'-Amino-5'-deoxyuridine is a synthetic nucleoside analog of uridine, characterized by the substitution of the 5'-hydroxyl group with an amino group. This modification imparts unique biochemical properties, making it a valuable tool in biomedical research and a potential scaffold for drug development. This technical guide provides a comprehensive overview of the biochemical characterization of this compound, including its synthesis, mechanism of action, and its interactions with key enzymes in nucleotide metabolism. Detailed experimental protocols and quantitative data are presented to facilitate further investigation and application of this compound.

Introduction

Nucleoside analogs are a cornerstone of antiviral and anticancer chemotherapy. Modifications to the sugar moiety or the nucleobase can dramatically alter their biological activity, leading to the inhibition of essential cellular processes such as DNA and RNA synthesis. This compound belongs to a class of 5'-modified nucleosides that have garnered interest for their potential as enzyme inhibitors and probes for studying nucleic acid metabolism. The presence of a primary amino group at the 5'-position allows for further chemical derivatization and influences its interaction with cellular machinery. This guide will delve into the synthesis, biochemical properties, and cellular effects of this compound.

Physicochemical Properties

PropertyValueReference
Molecular Formula C₉H₁₃N₃O₅[1]
Molecular Weight 243.22 g/mol [1]
CAS Number 34718-92-8[1]
Appearance White to off-white powder
Solubility Soluble in water and polar organic solvents

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process starting from the readily available 2'-deoxyuridine (B118206). The key intermediate is 5'-azido-5'-deoxyuridine (B8641899), which is subsequently reduced to the desired 5'-amino product.

Experimental Protocol: Synthesis of 5'-azido-5'-deoxyuridine

This protocol is adapted from established methods for the synthesis of 5'-azido nucleosides.[2][3][4]

Materials:

  • 2'-deoxyuridine

  • Tosyl chloride (TsCl)

  • Pyridine (B92270) (anhydrous)

  • Sodium azide (B81097) (NaN₃)

  • Dimethylformamide (DMF, anhydrous)

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., dichloromethane, methanol)

Procedure:

  • Tosylation: Dissolve 2'-deoxyuridine in anhydrous pyridine and cool the solution to 0-5 °C in an ice bath.

  • Slowly add tosyl chloride (1.3 equivalents) to the stirred solution.

  • Allow the reaction to proceed at 0-5 °C for 24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding cold water.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane).

  • Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663), filter, and concentrate under reduced pressure to obtain the crude 5'-O-tosyl-2'-deoxyuridine.

  • Azidation: Dissolve the crude 5'-O-tosyl-2'-deoxyuridine in anhydrous DMF.

  • Add sodium azide (1.8 equivalents) to the solution.

  • Heat the reaction mixture to 100 °C for 3 hours, monitoring by TLC.

  • After completion, cool the reaction mixture and pour it into ice water.

  • Extract the product with an organic solvent and wash the organic layer with water and brine.

  • Dry the organic layer, concentrate, and purify the crude product by silica gel column chromatography to yield 5'-azido-5'-deoxyuridine.[2]

Experimental Protocol: Reduction of 5'-azido-5'-deoxyuridine to this compound

The final step involves the reduction of the azido (B1232118) group to an amino group.

Materials:

  • 5'-azido-5'-deoxyuridine

  • Triphenylphosphine (B44618) (PPh₃) or Hydrogen gas with a suitable catalyst (e.g., Palladium on carbon)

  • Appropriate solvents (e.g., Tetrahydrofuran, Methanol)

Procedure (Staudinger Reduction):

  • Dissolve 5'-azido-5'-deoxyuridine in a suitable solvent like tetrahydrofuran.

  • Add triphenylphosphine (1.1 equivalents) to the solution.

  • Stir the reaction at room temperature, followed by the addition of water to hydrolyze the intermediate phosphazide.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Concentrate the reaction mixture and purify the product by column chromatography to obtain this compound.

Biochemical Activity and Mechanism of Action

This compound, as a nucleoside analog, is anticipated to interact with enzymes involved in pyrimidine (B1678525) metabolism. Its primary mechanism of action is expected to involve its phosphorylation by cellular kinases to the corresponding mono-, di-, and tri-phosphate derivatives. These phosphorylated metabolites can then interfere with the synthesis of nucleic acids.

Interaction with Pyrimidine Salvage Pathway Enzymes

The pyrimidine salvage pathway recycles pyrimidine bases and nucleosides from degraded nucleic acids. Key enzymes in this pathway, such as thymidine (B127349) kinase, are potential targets for this compound.

Pyrimidine_Salvage_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular 5_Amino_5_deoxyuridine_ext This compound Nucleoside_Transporter Nucleoside Transporter 5_Amino_5_deoxyuridine_ext->Nucleoside_Transporter Uptake 5_Amino_5_deoxyuridine_int This compound Thymidine_Kinase Thymidine Kinase 5_Amino_5_deoxyuridine_int->Thymidine_Kinase Phosphorylation dUMP dUMP Thymidylate_Synthase Thymidylate Synthase dUMP->Thymidylate_Synthase dTMP dTMP dTDP dTDP dTMP->dTDP dTTP dTTP dTDP->dTTP DNA DNA dTTP->DNA Incorporation 5_Amino_dUMP 5'-Amino-dUMP Thymidine_Kinase->5_Amino_dUMP Thymidylate_Synthase->dTMP Nucleoside_Transporter->5_Amino_5_deoxyuridine_int 5_Amino_dUMP->Thymidylate_Synthase Inhibition

Fig. 1: Proposed metabolic activation and site of action of this compound.
Enzyme Inhibition

While specific inhibitory constants for this compound are not extensively reported, studies on closely related analogs provide significant insights. For instance, the triphosphate derivative of a related compound, 5-iodo-5'-amino-2',5'-dideoxyuridine (AIdUTP), is a potent allosteric inhibitor of E. coli thymidine kinase, being 60-fold more potent than the natural regulator, dTTP.[3] This suggests that the 5'-amino modification can lead to potent enzyme inhibition. Furthermore, N-substituted derivatives of 5-aminomethyl-2'-deoxyuridine 5'-phosphates have been shown to be competitive inhibitors of thymidylate synthetase from various sources.[5]

CompoundEnzymeOrganismInhibition Constant (Ki)Reference
5-(2-dimethylaminoethylaminomethyl)-2'-deoxyuridine 5'-phosphateThymidylate SynthetaseE. coli6 µM[5]
5-(2-dimethylaminoethylaminomethyl)-2'-deoxyuridine 5'-phosphateThymidylate SynthetaseCalf Thymus3.1 µM[5]
5-(2-dimethylaminoethylaminomethyl)-2'-deoxyuridine 5'-phosphateThymidylate SynthetaseEhrlich Ascites Tumor14 µM[5]
Experimental Protocol: Thymidine Kinase Inhibition Assay

This protocol is a general guide for assessing the inhibitory potential of this compound against thymidine kinase.[6][7]

Materials:

  • Purified or recombinant thymidine kinase

  • [³H]-Thymidine (substrate)

  • This compound (inhibitor)

  • ATP, MgCl₂, Tris-HCl buffer

  • DEAE-cellulose filter discs

  • Scintillation cocktail and counter

Procedure:

  • Prepare a reaction mixture containing Tris-HCl buffer (pH 7.5), ATP, MgCl₂, and [³H]-thymidine.

  • Add varying concentrations of this compound to the reaction mixture.

  • Initiate the reaction by adding the enzyme.

  • Incubate the reaction at 37 °C for a defined period (e.g., 30 minutes).

  • Stop the reaction by spotting aliquots of the mixture onto DEAE-cellulose filter discs.

  • Wash the discs with water or ethanol (B145695) to remove unreacted [³H]-thymidine.

  • Measure the radioactivity retained on the discs, which corresponds to the amount of phosphorylated [³H]-thymidine, using a scintillation counter.

  • Calculate the percentage of inhibition at each concentration of this compound and determine the IC50 value. Ki can be determined by performing the assay at different substrate concentrations and analyzing the data using Lineweaver-Burk or Dixon plots.

Cellular Activity

The cytotoxic effects of this compound and its derivatives are anticipated to be dependent on their uptake into cells and subsequent metabolic activation. The antitumor activity of many 5-substituted 2'-deoxyuridines is largely dependent on the thymidine kinase activity of the tumor cells.[8]

Cytotoxicity in Cancer Cell Lines
Cell LineCancer TypeIC50 (5'-dFUrd)Reference
47-DNBreast Carcinoma32 µM[1]
MCF-7Breast Carcinoma35 µM[1]
MG-63Osteosarcoma41 µM[1]
HCT-8Colon Tumor200 µM[1]
Colo-357Pancreatic Tumor150 µM[1]
HL-60Promyelocytic Leukemia470 µM[1]
Experimental Protocol: Cell Proliferation Assay (Thymidine Incorporation Assay)

This assay measures the effect of this compound on DNA synthesis, a hallmark of cell proliferation.[10]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • [³H]-Thymidine

  • Trichloroacetic acid (TCA)

  • Sodium hydroxide (B78521) (NaOH) or Sodium dodecyl sulfate (SDS)

  • Scintillation counter

Procedure:

  • Seed cells in a multi-well plate and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).

  • Pulse-label the cells by adding [³H]-thymidine to the culture medium for the last few hours of the treatment period.

  • Wash the cells with cold phosphate-buffered saline (PBS).

  • Precipitate the macromolecules, including DNA, by adding cold TCA.

  • Wash the precipitate to remove unincorporated [³H]-thymidine.

  • Lyse the cells with NaOH or SDS.

  • Measure the radioactivity in the lysate using a scintillation counter.

  • Determine the concentration of this compound that inhibits [³H]-thymidine incorporation by 50% (IC50).

Workflow for Biochemical Characterization

The following diagram illustrates a logical workflow for the comprehensive biochemical characterization of a novel nucleoside analog like this compound.

Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays Synthesis Chemical Synthesis Purification Purification (e.g., HPLC) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Enzyme_Assays Enzyme Inhibition Assays (Thymidine Kinase, Thymidylate Synthase) Characterization->Enzyme_Assays Kinetic_Studies Kinetic Analysis (Ki, IC50) Enzyme_Assays->Kinetic_Studies Metabolism_Studies Metabolic Stability & Metabolite ID Enzyme_Assays->Metabolism_Studies Cytotoxicity Cytotoxicity Assays (e.g., MTT, Thymidine Incorporation) Kinetic_Studies->Cytotoxicity Mechanism Mechanism of Action Studies (Cell Cycle Analysis, Apoptosis) Metabolism_Studies->Mechanism Cytotoxicity->Mechanism Uptake Cellular Uptake Studies Uptake->Cytotoxicity

Fig. 2: Experimental workflow for the characterization of this compound.

Conclusion

This compound presents a versatile platform for the development of novel therapeutic agents and research tools. Its unique 5'-amino functionality allows for diverse chemical modifications and influences its interaction with key metabolic enzymes. This guide has provided a foundational understanding of its synthesis, biochemical properties, and potential mechanisms of action, supported by detailed experimental protocols. Further research, particularly in elucidating specific enzyme inhibition constants and its effects on a broader range of cancer cell lines, will be crucial in realizing the full therapeutic and scientific potential of this intriguing nucleoside analog. The provided methodologies and data serve as a valuable resource for researchers embarking on the exploration of this compound and its derivatives.

References

An In-depth Spectroscopic and Biological Analysis of 5'-Amino-5'-deoxyuridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5'-Amino-5'-deoxyuridine is a synthetic nucleoside analog of uridine, distinguished by the substitution of the 5'-hydroxyl group with a primary amine. This modification imparts unique chemical properties, making it a valuable tool in oligonucleotide synthesis and a subject of interest in medicinal chemistry. As a modified nucleoside, it has the potential to interact with various cellular enzymes involved in nucleic acid metabolism, positioning it as a candidate for antiviral and anticancer drug development. This technical guide provides a comprehensive overview of the spectroscopic properties of this compound, detailed experimental protocols for its analysis, and an exploration of its potential biological mechanism of action.

Physicochemical Properties

PropertyValueReference
Molecular FormulaC₉H₁₃N₃O₅[1]
Molecular Weight243.22 g/mol [1]
IUPAC Name1-[(2R,3R,4S,5R)-5-(aminomethyl)-3,4-dihydroxyoxolan-2-yl]pyrimidine-2,4-dione[1]
CAS Number34718-92-8[1]
Exact Mass243.08552052 Da[1]

Spectroscopic Data

A thorough analysis of this compound's structure is crucial for its application in drug design and biochemical studies. The following sections detail its characteristic spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted)

ProtonPredicted Chemical Shift (ppm)Multiplicity
H-6~7.7d
H-1'~5.8t
H-5~5.7d
H-2'a~2.3m
H-2'b~2.2m
H-3'~4.2m
H-4'~4.0m
H-5'a~2.9m
H-5'b~2.8m

¹³C NMR (Predicted)

CarbonPredicted Chemical Shift (ppm)
C-4~164
C-2~152
C-6~141
C-5~103
C-1'~90
C-4'~85
C-3'~71
C-2'~41
C-5'~43
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming its molecular weight and offering structural insights. For this compound, electrospray ionization (ESI) is a suitable method.

Ionm/z
[M+H]⁺244.0928
[M+Na]⁺266.0747

Expected Fragmentation Pattern:

The primary fragmentation of nucleosides in mass spectrometry involves the cleavage of the glycosidic bond between the sugar and the base. For this compound, this would result in two main fragments: the uracil (B121893) base and the 5'-amino-5'-deoxyribose sugar moiety.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule based on their characteristic absorption of infrared radiation.

Functional GroupExpected Wavenumber (cm⁻¹)
N-H stretch (amine and amide)3400-3200
O-H stretch (hydroxyl)3500-3200 (broad)
C=O stretch (amide)1700-1650
C=C stretch (alkene)1650-1600
C-N stretch1250-1020
C-O stretch1260-1000
Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The uracil ring of this compound is the primary chromophore.

Solventλmax (nm)
Acidic (pH 2)~262
Basic (pH 12)~285

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of this compound.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H spectrum.

    • Set the spectral width to cover the expected proton chemical shift range (e.g., 0-12 ppm).

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to cover the expected carbon chemical shift range (e.g., 0-170 ppm).

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to an internal standard (e.g., TMS or the residual solvent peak).

Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of this compound (e.g., 1-10 µg/mL) in a suitable solvent for electrospray ionization (e.g., methanol (B129727) or acetonitrile/water mixture).

  • Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source at a constant flow rate.

    • Acquire the mass spectrum in positive ion mode to observe [M+H]⁺ and other adducts.

    • For fragmentation analysis, perform tandem mass spectrometry (MS/MS) by selecting the precursor ion ([M+H]⁺) and subjecting it to collision-induced dissociation (CID).

  • Data Analysis: Analyze the resulting mass spectra to determine the mass of the molecular ion and identify the major fragment ions.

Infrared (IR) Spectroscopy
  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of this compound with dry potassium bromide and pressing it into a thin, transparent disk. Alternatively, for an attenuated total reflectance (ATR) setup, place a small amount of the solid sample directly on the ATR crystal.

  • Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

  • Data Acquisition: Record the IR spectrum over the mid-infrared range (e.g., 4000-400 cm⁻¹).

  • Data Analysis: Identify the characteristic absorption bands corresponding to the various functional groups present in the molecule.

UV-Vis Spectroscopy
  • Sample Preparation: Prepare a dilute solution of this compound in a suitable UV-transparent solvent (e.g., water, methanol, or buffer solutions of different pH).

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition: Record the absorption spectrum over a wavelength range of approximately 200-400 nm.

  • Data Analysis: Determine the wavelength of maximum absorbance (λmax) and the molar absorptivity (ε) if the concentration is known.

Biological Activity and Signaling Pathways

As a nucleoside analog, this compound is anticipated to interact with enzymes involved in nucleotide metabolism and nucleic acid synthesis. Its structural similarity to deoxyuridine suggests it could be a substrate or inhibitor for enzymes such as thymidine (B127349) kinase, thymidylate synthase, or DNA/RNA polymerases.

Potential Mechanism of Action

One plausible mechanism of action for this compound is the inhibition of thymidylate synthase, a critical enzyme in the de novo synthesis of thymidine monophosphate (dTMP), an essential precursor for DNA synthesis. By mimicking the natural substrate, deoxyuridine monophosphate (dUMP), this compound could bind to the active site of thymidylate synthase, thereby blocking the production of dTMP and ultimately inhibiting DNA replication and cell proliferation.

Another potential pathway involves its phosphorylation by cellular kinases to the corresponding triphosphate. This triphosphate analog could then act as a competitive inhibitor or a chain terminator when incorporated into a growing DNA or RNA strand by polymerases.

Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus 5AU 5'-Amino-5'- deoxyuridine TK Thymidine Kinase 5AU->TK Phosphorylation 5AU_MP This compound Monophosphate TK->5AU_MP TS Thymidylate Synthase 5AU_MP->TS Inhibition Kinases Other Kinases 5AU_MP->Kinases Phosphorylation dTMP dTMP TS->dTMP dUMP dUMP dUMP->TS 5AU_TP This compound Triphosphate Kinases->5AU_TP Polymerase DNA/RNA Polymerase 5AU_TP->Polymerase Inhibition/ Incorporation DNA_RNA DNA/RNA Synthesis Polymerase->DNA_RNA

Caption: Proposed metabolic and signaling pathway of this compound.

Experimental Workflow

A logical workflow for the comprehensive analysis of this compound is essential for reproducible and reliable results.

Experimental_Workflow Start Start: this compound Sample Purity Purity Assessment (HPLC) Start->Purity Structural_Elucidation Structural Elucidation Purity->Structural_Elucidation Biological_Activity Biological Activity Assessment Purity->Biological_Activity NMR NMR (¹H, ¹³C) Structural_Elucidation->NMR MS Mass Spectrometry (ESI-MS, MS/MS) Structural_Elucidation->MS IR FTIR Spectroscopy Structural_Elucidation->IR UV_Vis UV-Vis Spectroscopy Structural_Elucidation->UV_Vis Data_Analysis Data Analysis and Interpretation NMR->Data_Analysis MS->Data_Analysis IR->Data_Analysis UV_Vis->Data_Analysis Enzyme_Assays Enzyme Inhibition Assays (e.g., Thymidylate Synthase) Biological_Activity->Enzyme_Assays Cell_Based_Assays Cell Proliferation Assays Biological_Activity->Cell_Based_Assays Enzyme_Assays->Data_Analysis Cell_Based_Assays->Data_Analysis End End: Comprehensive Profile Data_Analysis->End

Caption: A typical experimental workflow for the analysis of this compound.

Conclusion

This compound presents an intriguing molecular scaffold for the development of novel therapeutics. Its unique structural modification offers the potential for selective interaction with key cellular enzymes. The comprehensive spectroscopic data and detailed experimental protocols provided in this guide serve as a foundational resource for researchers in the fields of medicinal chemistry, chemical biology, and drug development. Further investigation into its biological activity is warranted to fully elucidate its therapeutic potential.

References

Physical and chemical properties of 5'-Amino-5'-deoxyuridine

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 5'-Amino-5'-deoxyuridine

Abstract

This compound is a synthetically modified pyrimidine (B1678525) nucleoside analog of uridine (B1682114), distinguished by the substitution of the 5'-hydroxyl group with a primary amino group. This modification confers unique chemical properties, making it a valuable building block in nucleic acid chemistry and drug development. Its primary amino group allows for a wide range of chemical conjugations, enabling the synthesis of modified oligonucleotides for therapeutic and diagnostic applications. This guide provides a comprehensive overview of the physical and chemical properties, synthesis, and biological applications of this compound, intended for researchers in medicinal chemistry, molecular biology, and drug discovery.

Chemical and Physical Properties

This compound is typically a white crystalline powder. The introduction of the amino group at the 5' position significantly alters the molecule's polarity and reactivity compared to its parent nucleoside, deoxyuridine.

Structural and Physicochemical Data

The key quantitative properties of this compound are summarized in the table below.

PropertyValueReference
IUPAC Name 1-[(2R,3R,4S,5R)-5-(aminomethyl)-3,4-dihydroxyoxolan-2-yl]pyrimidine-2,4-dione[1]
Molecular Formula C₉H₁₃N₃O₅[1]
Molecular Weight 243.22 g/mol [1]
Exact Mass 243.08552052 Da[1]
CAS Number 34718-92-8[1]
Appearance White crystalline powder[2]
Solubility Soluble in water and polar organic solvents.[2]
Hydrogen Bond Donors 4[1]
Hydrogen Bond Acceptors 6[1]
Rotatable Bond Count 2[1]
XLogP3 -2.2[1]
Stability and Reactivity

This compound is generally stable under standard physiological conditions. However, it may undergo degradation at extreme pH values or elevated temperatures[2]. The primary amino group is a potent nucleophile, making the molecule reactive towards various electrophiles. This reactivity is fundamental to its utility, allowing for conjugation with molecules such as fluorophores, biotin, or other labels for the creation of molecular probes[2].

Synthesis and Experimental Protocols

The synthesis of this compound is most efficiently achieved through the reduction of a 5'-azido intermediate. This method is preferred as it avoids harsh conditions that could compromise the integrity of the nucleoside structure.

Synthetic Workflow

The general pathway involves the conversion of the 5'-hydroxyl group of a protected uridine derivative into a good leaving group, followed by nucleophilic substitution with an azide (B81097) salt, and finally, reduction of the azide to the primary amine.

G Synthesis of this compound Start Uridine Derivative (e.g., 2',3'-O-isopropylideneuridine) Step1 Activation of 5'-OH (e.g., Tosylation/Mesylation) Start->Step1 Intermediate1 5'-O-Tosyl/Mesyl Uridine Step1->Intermediate1 Step2 Nucleophilic Substitution (e.g., Sodium Azide) Intermediate1->Step2 Intermediate2 5'-Azido-5'-deoxyuridine (B8641899) Step2->Intermediate2 Step3 Staudinger Reaction (Triphenylphosphine, H₂O) Intermediate2->Step3 End This compound Step3->End

Caption: A generalized workflow for the chemical synthesis of this compound.

Experimental Protocol: Staudinger Reduction of 5'-Azido-5'-deoxyuridine

This protocol describes the reduction of the 5'-azido intermediate to the final 5'-amino product, a critical step in its synthesis[2][3].

  • Dissolution: Dissolve the 5'-azido-5'-deoxyuridine intermediate in a suitable organic solvent (e.g., dioxane or a mixture of aqueous/organic solvents).

  • Addition of Reducing Agent: Add triphenylphosphine (B44618) (PPh₃) to the solution in a slight molar excess (e.g., 1.1 to 1.5 equivalents). The reaction is typically performed at room temperature.

  • Reaction Monitoring: Stir the mixture and monitor the progress of the reaction using Thin Layer Chromatography (TLC) until the starting material is consumed. The reaction involves the formation of an iminophosphorane intermediate.

  • Hydrolysis: Upon completion, add water to the reaction mixture to hydrolyze the iminophosphorane intermediate, which yields the desired this compound and triphenylphosphine oxide as a byproduct.

  • Purification: Remove the solvent under reduced pressure. The crude product is then purified, typically by column chromatography on silica (B1680970) gel, to separate the desired amine from triphenylphosphine oxide and any unreacted starting material.

  • Characterization: Confirm the structure and purity of the final product using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Biological Activity and Applications

This compound and its derivatives are valuable tools in genomics, drug discovery, and molecular biology. The primary amino group serves as a chemical handle for further modifications.

Oligonucleotide Synthesis and Modification

A primary application of this compound is its use as a building block for synthesizing modified oligonucleotides[2]. Once incorporated, the 5'-amino group can be functionalized pre- or post-synthesis to attach various moieties, such as fluorescent dyes or affinity tags. These modified oligonucleotides are employed in diagnostic probes and have potential therapeutic applications in gene therapy[2].

DNA Sequencing and Polymerase Incorporation

This compound can be converted to its corresponding 5'-N-triphosphate (5'-NH₂-dUTP). This phosphoramidate (B1195095) analog can be incorporated into a growing DNA strand by DNA polymerases, such as the Klenow fragment of E. coli DNA polymerase I[2][3]. The resulting P-N bond is more stable against phosphatase degradation than a standard P-O bond[2]. The incorporation can act as a chain terminator, a principle utilized in some DNA sequencing methodologies[3]. Mild acid treatment can cleave the DNA at the site of the modified nucleotide, generating a sequence ladder[3].

G Application of this compound in DNA Synthesis A This compound B Phosphorylation A->B (e.g., w/ trimetaphosphate) C 5'-N-triphosphate (5'-NH₂-dUTP) B->C E Incorporation into DNA Strand C->E D DNA Polymerase D->E F Modified DNA with Phosphoramidate Linkage E->F G Chain Termination & Sequencing F->G H Oligonucleotide Probes F->H

Caption: Logical workflow for the use of this compound in enzymatic DNA modification.

Antiviral and Antineoplastic Research

Modified nucleosides, including derivatives of 5'-amino-deoxyuridine, have been investigated for their therapeutic potential. For instance, the related compound 5-(aminomethyl)-2'-deoxyuridine has shown inhibitory activity against the growth of murine Sarcoma 180 and L1210 cancer cell lines[4]. The mechanism often involves the cellular uptake of the nucleoside, phosphorylation by kinases, and subsequent interference with nucleic acid synthesis or function. The 5'-iodo-5'-amino derivative has also been studied for its antiviral activity against herpes simplex virus, which is related to its incorporation into viral DNA[5].

References

5'-Amino-5'-deoxyuridine: An In-depth Technical Guide on its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5'-Amino-5'-deoxyuridine is a synthetic pyrimidine (B1678525) nucleoside analog of the naturally occurring 2'-deoxyuridine. Characterized by the substitution of the 5'-hydroxyl group with a primary amino group, this modification imparts unique chemical properties that position it as a molecule of interest in biochemical and pharmacological research. While direct, extensive research on this compound is limited, this guide elucidates its probable mechanism of action by drawing upon data from its close structural analogs. The primary mode of action is inferred to be through its interaction with the pyrimidine salvage pathway, potentially modulating the activity of key enzymes and interfering with nucleotide metabolism. This document provides a comprehensive overview of its inferred biochemical interactions, quantitative data from related compounds, detailed experimental protocols for its study, and visual representations of its metabolic pathway and experimental workflows.

Introduction

This compound belongs to the class of modified nucleosides, which are pivotal in the development of therapeutic agents, particularly in antiviral and anticancer applications.[1][2] Its structure, comprising a uracil (B121893) base linked to a 2'-deoxyribose sugar with a 5'-amino modification, distinguishes it from the natural nucleoside deoxyuridine.[3] This amino group allows for further chemical modifications, making it a versatile building block in medicinal chemistry.[1] The mechanism of action for many nucleoside analogs involves their cellular uptake and subsequent phosphorylation to their active nucleotide forms, which can then inhibit crucial enzymes involved in DNA and RNA synthesis or be incorporated into nucleic acids, leading to chain termination or dysfunction.[4][5]

Inferred Mechanism of Action

The precise molecular targets of this compound have not been definitively identified in the available literature. However, based on studies of its thymidine (B127349) analog, 5'-amino-5'-deoxythymidine (B1215968) (5'-AdThd), and other related 5'-modified nucleosides, a probable mechanism of action can be proposed.[1][2][6]

Cellular Uptake and Anabolic Activation

It is hypothesized that this compound is transported into the cell via nucleoside transporters. Once inside the cell, it is likely a substrate for cellular kinases, such as uridine-cytidine kinase or thymidine kinase, which would phosphorylate it to its monophosphate, diphosphate, and ultimately triphosphate form (this compound triphosphate). This anabolic activation is a critical step for the biological activity of most nucleoside analogs.[4][5]

Interaction with Pyrimidine Metabolism

The phosphorylated metabolites of this compound are expected to interfere with the de novo pyrimidine biosynthesis and salvage pathways.[7][8] A key regulatory enzyme in this pathway is thymidine kinase, which is subject to feedback inhibition by deoxythymidine triphosphate (dTTP).[2][6] The thymidine analog, 5'-AdThd, has been shown to antagonize this feedback inhibition, thereby increasing the activity of thymidine kinase.[1][6] This leads to enhanced phosphorylation of other nucleoside analogs, such as 5-iododeoxyuridine, increasing their incorporation into DNA and cytotoxic effects.[1][2] It is plausible that this compound exerts a similar effect on uridine (B1682114) or deoxyuridine metabolizing enzymes.

Furthermore, the triphosphate form of this compound could act as a competitive inhibitor of DNA and RNA polymerases or, if incorporated into nucleic acid chains, could lead to chain termination or altered nucleic acid function.

Mechanism_of_Action_5_Amino_5_deoxyuridine cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cluster_activation Anabolic Activation cluster_effects Cellular Effects 5_Am_dU This compound Nucleoside_Transporter Nucleoside Transporter 5_Am_dU->Nucleoside_Transporter 5_Am_dU_in This compound 5_Am_dUMP 5'-Amino-5'-dUMP 5_Am_dU_in->5_Am_dUMP Kinases 5_Am_dUDP 5'-Amino-5'-dUDP 5_Am_dUMP->5_Am_dUDP Kinases Pyrimidine_Enzymes Modulation of Pyrimidine Pathway Enzymes (e.g., Thymidine Kinase) 5_Am_dUMP->Pyrimidine_Enzymes 5_Am_dUTP 5'-Amino-5'-dUTP 5_Am_dUDP->5_Am_dUTP Kinases DNA_Polymerase DNA Polymerase 5_Am_dUTP->DNA_Polymerase RNA_Polymerase RNA Polymerase 5_Am_dUTP->RNA_Polymerase DNA_Synthesis Inhibition of DNA Synthesis DNA_Polymerase->DNA_Synthesis RNA_Synthesis Inhibition of RNA Synthesis RNA_Polymerase->RNA_Synthesis Metabolic_Disruption Disruption of Nucleotide Pools Pyrimidine_Enzymes->Metabolic_Disruption Nucleoside_Transporter->5_Am_dU_in

Figure 1: Proposed mechanism of action for this compound.

Quantitative Data from Structurally Related Analogs

CompoundTarget EnzymeOrganismPotencyReference
5-Iodo-5'-amino-2',5'-dideoxyuridine-5'-N'-triphosphate (AIdUTP)Thymidine Kinase (allosteric inhibitor)Escherichia coli60-fold more potent than TTP at pH 7.8[9][10]

Experimental Protocols

The following are generalized protocols for the investigation of the biological activity of this compound, based on methodologies used for similar nucleoside analogs.

Cell Proliferation Assay (e.g., using EdU)

This assay measures the effect of the compound on DNA synthesis and cell proliferation. 5-ethynyl-2'-deoxyuridine (B1671113) (EdU) is a nucleoside analog of thymidine that is incorporated into DNA during active synthesis.[11]

Methodology:

  • Cell Culture: Plate cells at a suitable density in a multi-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with varying concentrations of this compound for a predetermined period (e.g., 24, 48, 72 hours).

  • EdU Labeling: Add EdU to the cell culture medium at a final concentration of 10 µM and incubate for a period that allows for detection in the S-phase population (e.g., 2 hours).

  • Fixation and Permeabilization: Wash the cells with PBS, then fix with a suitable fixative (e.g., 4% paraformaldehyde). Permeabilize the cells with a detergent-based buffer (e.g., 0.5% Triton X-100 in PBS).

  • Click-iT® Reaction: Prepare the Click-iT® reaction cocktail containing a fluorescently labeled azide (B81097) (e.g., Alexa Fluor® 488 azide) according to the manufacturer's instructions. Incubate the cells with the reaction cocktail to label the incorporated EdU.

  • DNA Staining: Counterstain the cellular DNA with a dye such as Hoechst 33342 or DAPI.

  • Imaging and Analysis: Acquire images using a fluorescence microscope or high-content imaging system. Quantify the percentage of EdU-positive cells to determine the effect of the compound on the proliferative cell population.

Enzyme Inhibition Assay (Generic Kinase Assay)

This protocol outlines a general method to determine if this compound or its phosphorylated metabolites inhibit a specific kinase.

Methodology:

  • Enzyme and Substrate Preparation: Obtain the purified kinase and its specific substrate. Prepare a reaction buffer optimized for the kinase's activity.

  • Inhibitor Preparation: Prepare serial dilutions of this compound (or its synthesized phosphorylated forms) in the reaction buffer.

  • Kinase Reaction: In a multi-well plate, combine the kinase, its substrate, ATP (often radiolabeled, e.g., [γ-³²P]ATP, or in a system with a coupled luciferase-luciferin reaction for luminescence readout), and the inhibitor at various concentrations.

  • Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme for a specific time.

  • Reaction Termination and Detection: Stop the reaction (e.g., by adding a stop solution or by spotting onto a membrane).

  • Quantification:

    • Radiolabeled Assay: Separate the phosphorylated substrate from the unreacted [γ-³²P]ATP (e.g., via membrane binding and washing) and quantify the incorporated radioactivity using a scintillation counter or phosphorimager.

    • Luminescence Assay: Measure the remaining ATP using a luciferase-based detection reagent. The light output is inversely proportional to the kinase activity.

  • Data Analysis: Plot the enzyme activity against the inhibitor concentration and fit the data to a suitable model to determine the IC₅₀ value.

Experimental_Workflow_IC50 start Start prepare_reagents Prepare Reagents: - Enzyme - Substrate - ATP - Inhibitor Dilutions start->prepare_reagents setup_reaction Set up Kinase Reaction in Multi-well Plate prepare_reagents->setup_reaction incubation Incubate at Optimal Temperature setup_reaction->incubation termination Terminate Reaction incubation->termination detection Detect Signal (e.g., Radioactivity, Luminescence) termination->detection analysis Data Analysis: Plot Activity vs. [Inhibitor] detection->analysis calculate_ic50 Calculate IC50 analysis->calculate_ic50 end End calculate_ic50->end

Figure 2: Generalized workflow for determining the IC50 of a kinase inhibitor.

Conclusion

This compound is a modified nucleoside with the potential to modulate key cellular processes, particularly pyrimidine metabolism. While direct experimental evidence is sparse, a compelling hypothesis for its mechanism of action can be formulated based on the activities of its structural analogs. It is likely that after cellular uptake and anabolic phosphorylation, its metabolites interfere with the enzymes of the pyrimidine salvage pathway, such as thymidine kinase, and may also inhibit DNA and RNA synthesis. The quantitative data from related compounds suggest that 5'-amino modifications can lead to potent enzyme inhibition. The experimental protocols outlined in this guide provide a framework for future investigations to fully elucidate the biochemical and pharmacological profile of this compound. Further research is warranted to explore its potential as a therapeutic agent or a tool for biochemical research.

References

The Diverse Biological Activities of 5'-Amino-5'-deoxyuridine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5'-Amino-5'-deoxyuridine and its derivatives represent a class of nucleoside analogs that have garnered significant interest in the fields of medicinal chemistry and pharmacology. By modifying the 5'-hydroxyl group of the parent nucleoside, uridine, to an amino group, researchers have unlocked a diverse range of biological activities. These derivatives have shown promise as anticancer and antiviral agents, primarily through their ability to interfere with key cellular and viral enzymatic processes. This technical guide provides a comprehensive overview of the biological activities of this compound derivatives, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.

Anticancer Activity: Targeting Thymidylate Synthase

A primary mechanism by which this compound derivatives exert their anticancer effects is through the inhibition of thymidylate synthase (TS). This enzyme is a crucial player in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication. By blocking TS, these compounds disrupt the supply of thymidine, leading to "thymineless death" in rapidly proliferating cancer cells.

Quantitative Anticancer Activity Data

The following table summarizes the in vitro cytotoxic activity of various this compound derivatives against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values indicate the concentration of the compound required to inhibit the growth of 50% of the cell population.

CompoundCancer Cell LineIC50 (µM)Reference
This compoundL1210 (Leukemia)>100[1]
5'-Deoxy-5-fluorouridine (Doxifluridine)HCT-8 (Colon)55[2]
N-Acetyl-5'-amino-2',5'-dideoxy-5-iodouridineNot specifiedNot cytotoxic in cell culture[3]
5-Hexyl-2'-deoxyuridineL1210 (Leukemia)Essentially no effect on growth[1]
5-Carboxy-2'-deoxyuridineHEp-2 (Larynx)10 (67% inhibition)[4]
5-Cyano-2'-deoxyuridineVaccinia virus-infected cellsSignificant inhibition[5]
5-(2-Chloroethyl)-2'-deoxyuridine (CEDU)HSV-1 infected rabbit kidney cells0.15 µg/mL[6]
5-(3-Chloropropyl)-2'-deoxyuridine (CPDU)HSV-1 infected rabbit kidney cells0.20 µg/mL[6]
5-(2-Chloroethyl)-2'-deoxycytidine (CEDC)HSV-1 infected rabbit kidney cells0.60 µg/mL[6]
Experimental Protocol: Thymidylate Synthase Inhibition Assay

The following is a generalized spectrophotometric assay to determine the inhibitory activity of this compound derivatives against thymidylate synthase.

Materials:

  • Purified thymidylate synthase enzyme

  • Deoxyuridine monophosphate (dUMP)

  • 5,10-Methylenetetrahydrofolate (CH2THF)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 1 mM EDTA, 25 mM MgCl2, and 10 mM β-mercaptoethanol)

  • Test compounds (this compound derivatives) dissolved in a suitable solvent (e.g., DMSO)

  • UV-transparent 96-well plates or cuvettes

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture containing the assay buffer, dUMP, and CH2THF at their optimal concentrations.

  • Add varying concentrations of the test compound to the reaction mixture. Include a control with no inhibitor.

  • Pre-incubate the mixture at the optimal temperature (e.g., 37°C) for a defined period.

  • Initiate the enzymatic reaction by adding a pre-determined amount of purified thymidylate synthase.

  • Immediately monitor the decrease in absorbance at 340 nm over time. This decrease corresponds to the oxidation of CH2THF to dihydrofolate (DHF).

  • Calculate the initial reaction rates for each concentration of the inhibitor.

  • Plot the reaction rates against the inhibitor concentrations to determine the IC50 value. For competitive inhibitors, a Ki value can be determined using the Cheng-Prusoff equation.[2][7]

Signaling Pathway: Inhibition of DNA Synthesis

The inhibition of thymidylate synthase by this compound derivatives has a direct impact on the DNA synthesis pathway. The following diagram illustrates this mechanism.

Thymidylate_Synthase_Inhibition dUMP dUMP TS Thymidylate Synthase dUMP->TS dTMP dTMP DNA DNA Synthesis dTMP->DNA CH2THF 5,10-CH2THF CH2THF->TS DHF DHF TS->dTMP TS->DHF Derivative This compound Derivative Derivative->TS

Caption: Inhibition of Thymidylate Synthase by this compound Derivatives.

Antiviral Activity: Targeting Viral Replication

Certain this compound derivatives have demonstrated significant activity against various viruses, particularly Herpes Simplex Virus (HSV). Their mechanism of action in this context often involves the inhibition of viral DNA polymerase, a key enzyme for viral replication.

Quantitative Antiviral Activity Data

The table below presents the in vitro antiviral activity of selected this compound derivatives against Herpes Simplex Virus Type 1 (HSV-1).

CompoundVirus StrainCell LineIC50 (µM)Reference
N-Acetyl-5'-amino-2',5'-dideoxy-5-iodouridineHSV-1Not specifiedInactive in cell culture[3]
5-(2-Chloroethyl)-2'-deoxyuridine (CEDU)HSV-1Rabbit Kidney~0.34[6]
Carbocyclic analogue of 5-ethyl-2'-deoxyuridineHSV-1VeroNot specified[8]
5-Cyano-2'-deoxyuridineHSV-1Not specifiedInactive[5]
Experimental Protocol: Plaque Reduction Assay

The plaque reduction assay is a standard method for evaluating the in vitro antiviral activity of a compound.[9]

Materials:

  • Confluent monolayer of susceptible host cells (e.g., Vero cells) in multi-well plates[10][11]

  • Virus stock of known titer (e.g., HSV-1)

  • Cell culture medium (e.g., DMEM) with and without serum

  • Overlay medium (e.g., medium containing carboxymethylcellulose or methylcellulose)[10]

  • Test compounds (this compound derivatives) at various concentrations

  • Staining solution (e.g., crystal violet)[10]

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed the host cells in multi-well plates and incubate until a confluent monolayer is formed.[10][11]

  • Virus Dilution: Prepare serial dilutions of the virus stock in serum-free medium.

  • Infection: Remove the growth medium from the cell monolayers and infect the cells with a standardized amount of virus.

  • Compound Treatment: After a viral adsorption period (e.g., 1 hour at 37°C), remove the virus inoculum and add the overlay medium containing different concentrations of the test compound. Include a virus control (no compound) and a cell control (no virus, no compound).

  • Incubation: Incubate the plates for a period sufficient for plaque formation (e.g., 2-3 days).[10][12]

  • Plaque Visualization: After incubation, fix the cells (e.g., with methanol) and stain them with a suitable dye like crystal violet. The plaques will appear as clear zones where the cells have been lysed by the virus.[10]

  • Plaque Counting: Count the number of plaques in each well.

  • IC50 Determination: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. The IC50 is the concentration of the compound that reduces the number of plaques by 50%.

Mechanism of Action: Inhibition of Viral DNA Polymerase

The antiviral activity of many nucleoside analogs, including this compound derivatives, stems from their ability to be anabolized within the host cell to their triphosphate form. This triphosphate analog can then act as a competitive inhibitor or a chain terminator for the viral DNA polymerase, thus halting viral replication.

Viral_DNA_Polymerase_Inhibition Derivative This compound Derivative MonoP Monophosphate Derivative->MonoP Cellular Kinases DiP Diphosphate MonoP->DiP TriP Triphosphate DiP->TriP Polymerase Viral DNA Polymerase TriP->Polymerase Replication Viral DNA Replication Polymerase->Replication

Caption: Intracellular activation and inhibition of viral DNA polymerase.

Conclusion

This compound derivatives have demonstrated a wide spectrum of biological activities, making them a promising scaffold for the development of novel therapeutic agents. Their ability to selectively target key enzymes in cancer cells and viruses provides a strong rationale for their continued investigation. The data and protocols presented in this technical guide offer a valuable resource for researchers in the field, facilitating the design and evaluation of new and more potent analogs. Further exploration of the structure-activity relationships and the elucidation of specific signaling pathway interactions will undoubtedly pave the way for the clinical translation of these promising compounds.

References

The Ascendant Role of 5'-Amino-Modified Nucleosides in Antiviral Therapy: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The relentless challenge of emerging and evolving viral pathogens necessitates a continuous search for novel antiviral agents. Among the most promising classes of compounds are nucleoside analogs, which have been a cornerstone of antiviral therapy for decades. This technical guide delves into a specific and increasingly significant subclass: 5'-amino-modified nucleosides. These modifications can profoundly influence the biological activity, selectivity, and pharmacokinetic properties of nucleoside scaffolds, offering new avenues for the development of potent therapeutics against a range of viral diseases. This document provides an in-depth analysis of their antiviral properties, mechanisms of action, and the experimental methodologies used in their evaluation.

Core Concepts: The 5'-Amino Advantage

Modification of the 5'-hydroxyl group of a nucleoside to an amino group introduces a fundamental change in the molecule's chemical properties. This alteration can impact several key aspects of its antiviral activity:

  • Prodrug Potential: The 5'-amino group can serve as a handle for the attachment of various promoieties, creating prodrugs with enhanced oral bioavailability and targeted delivery. For instance, 5'-amino acid esters of antiviral nucleosides like acyclovir (B1169) and zidovudine (B1683550) have been shown to be absorbed by the intestinal PEPT1 peptide transporter, increasing their intestinal permeability by 3- to 10-fold.[1] This strategy can improve the therapeutic index of nucleoside drugs that are otherwise limited by poor oral absorption.[1]

  • Altered Phosphorylation Profile: The initial and often rate-limiting step in the activation of most nucleoside antiviral drugs is the phosphorylation of the 5'-hydroxyl group by viral or cellular kinases.[2][3] Replacing this hydroxyl with an amino group can alter the substrate specificity for these kinases. While in some cases this may lead to reduced activity, as seen with 5'-deoxy nucleosides against human cytomegalovirus (HCMV) where the 5'-phosphate is a requirement for activity[4], in other instances, it can lead to a more selective activation profile or even a bypass of the initial phosphorylation step through alternative activation pathways.

  • Novel Mechanisms of Action: While many nucleoside analogs act as chain terminators of viral DNA or RNA synthesis, 5'-amino modifications can introduce alternative or additional mechanisms. For example, 5'-amino-5'-deoxythymidine (B1215968) (5'-AdThd) is incorporated into herpes simplex virus type 1 (HSV-1) DNA and, unlike many other analogs, does not inhibit viral DNA synthesis directly.[5] Instead, its incorporation leads to an increase in single-stranded breaks in the viral DNA at high concentrations and a shift from poly(A+) to poly(A-) viral RNA.[5] Furthermore, there is growing interest in nucleoside analogs as inhibitors of other viral enzymes, such as helicases.[6][7]

Quantitative Antiviral Activity

The antiviral efficacy of 5'-amino-modified nucleosides and their derivatives is quantified using various in vitro assays. The most common metrics are the 50% effective concentration (EC₅₀) or 50% inhibitory concentration (IC₅₀), which represent the concentration of the compound required to inhibit viral replication by 50%, and the 50% cytotoxic concentration (CC₅₀), which is the concentration that causes a 50% reduction in the viability of uninfected host cells. The selectivity index (SI), calculated as the ratio of CC₅₀ to EC₅₀, is a critical parameter for assessing the therapeutic potential of an antiviral compound. A higher SI value indicates greater selectivity for the virus over the host cell.

The following tables summarize the reported antiviral activities of various 5'-amino-modified nucleosides and related compounds against different viruses.

CompoundVirusCell LineAssay TypeEC₅₀ / IC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)Reference
5'-NH₂-FMAUHSV-1Good activityLower than FMAU[4]
5'-NH₂-FMAUHSV-2Good activityLower than FMAU[4]
5'-(1-cyanamido-2-iodoethyl)-2'-deoxyuridineHSV-1Equipotent to acyclovir[8]
5'-(1-cyanamido-2-iodoethyl)-2'-deoxyuridineHSV-1 (TK-)2.3 - 15.3[8]
5'-(1-cyanamido-2-haloethyl)-2'-deoxyuridinesHSV-2~1.5-fold less inhibitory than EDU[8]
5'-(1-cyanamido-2-haloethyl)-2'-deoxyuridinesVZVSimilar or higher than EDU[8]
5'-(1-cyanamido-2-haloethyl)-arabinouridinesVZVModerately inhibitory[8]
5'-(1-cyanamido-2-haloethyl)-arabinouridinesHSV-1 (KOS)Moderately inhibitory[8]
5-iodo-4'-thio-2'-deoxyuridine (4'-thioIDU)HSV-10.1[9]
5-iodo-4'-thio-2'-deoxyuridine (4'-thioIDU)HSV-20.5[9]
5-iodo-4'-thio-2'-deoxyuridine (4'-thioIDU)VZV2[9]
5-iodo-4'-thio-2'-deoxyuridine (4'-thioIDU)HCMV5.9[9]
A-5021EBVPotent inhibition[10]
A-5021HHV-6A/BPotent inhibition[10]
2-halogenated 5-deoxy-α-L-lyxofuranosyl benzimidazolesHCMV (Towne)HFFPlaque Assay0.2 - 0.4>100>250-500[11]
2-isopropylamino/cyclopropylamino 5-deoxy-α-L-lyxofuranosyl benzimidazolesHCMV (Towne)HFFPlaque Assay60 - 100>100>1-1.7[11]
3'-fluoro-2'-deoxythymidine (FTdR)Adenovirus 2FLFocus Reduction0.05>100>2000[12]
3'-fluoro-2'-deoxythymidine (FTdR)Adenovirus 3FLFocus Reduction0.02>100>5000[12]

EDU: 5-ethyl-2'-deoxyuridine FMAU: 2'-fluoro-5-methyl-ara-U TK-: Thymidine kinase-deficient

Mechanisms of Action: Beyond Chain Termination

The primary mechanism of action for most clinically successful nucleoside analogs is the inhibition of viral polymerases.[2][13] After entering the host cell, these compounds are anabolized to their triphosphate form, which then competes with natural deoxynucleoside triphosphates (dNTPs) or nucleoside triphosphates (NTPs) for incorporation into the growing viral DNA or RNA chain.[2][3] Incorporation of the analog can lead to chain termination if the sugar moiety lacks a 3'-hydroxyl group, or it can act as a non-obligate chain terminator where the presence of the analog in the template strand hinders further polymerase activity.[2]

However, the antiviral landscape of 5'-amino-modified nucleosides is more diverse. As mentioned, compounds like 5'-AdThd exert their effect after incorporation into the viral genome, suggesting a mechanism that disrupts downstream processes like transcription or DNA integrity.[5]

Another emerging area of interest is the targeting of viral helicases.[6][14] These enzymes are essential for unwinding duplex DNA or RNA during replication and represent a promising, yet underexploited, antiviral target.[7][14][15] Nucleoside analogs, by virtue of their structural similarity to the ATP/NTP cofactors required for helicase function, have the potential to act as competitive inhibitors of these enzymes.[6]

Furthermore, some nucleoside analogs can indirectly exert antiviral effects by modulating cellular signaling pathways that are hijacked by viruses for their own replication. Key pathways identified as critical for SARS-CoV-2 infection, for example, include the mTOR-PI3K-AKT, ABL-BCR/MAPK, and DNA-Damage Response (DDR) pathways.[16]

Experimental Protocols

The evaluation of 5'-amino-modified nucleosides as potential antiviral agents involves a series of standardized in vitro assays.

Plaque Reduction Assay

This is the gold standard method for determining the antiviral activity of a compound against lytic viruses.[17][18]

Principle: The assay measures the ability of a compound to reduce the number of plaques (zones of cell death) formed in a monolayer of infected cells.[17]

Methodology:

  • Cell Seeding: Plate susceptible host cells in multi-well plates and grow to confluency.

  • Virus Preparation: Prepare serial dilutions of the virus stock to a concentration that yields a countable number of plaques.

  • Compound Preparation: Prepare serial dilutions of the test compound.

  • Infection: Infect the confluent cell monolayers with the virus in the presence of varying concentrations of the test compound. A virus control (no compound) and a cell control (no virus, no compound) are included.

  • Adsorption: Incubate the plates to allow for viral attachment and entry.

  • Overlay: After the adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose (B213101) or methylcellulose) with the corresponding concentration of the test compound. This restricts the spread of progeny virus to adjacent cells.

  • Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).

  • Plaque Visualization and Counting: Fix the cells and stain with a dye (e.g., crystal violet) to visualize and count the plaques.

  • Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. The EC₅₀ value is determined by regression analysis of the dose-response curve.[19]

Cytotoxicity Assay (MTT Assay)

It is crucial to assess the toxicity of the antiviral compounds to the host cells to determine their selectivity. The MTT assay is a widely used colorimetric assay for this purpose.[20]

Principle: This assay is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan (B1609692) crystals by metabolically active cells.[20] The amount of formazan produced is proportional to the number of viable cells.

Methodology:

  • Cell Seeding: Seed host cells in a 96-well plate and allow them to attach overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound for a duration that mirrors the antiviral assay.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the untreated cell control. The CC₅₀ value is determined from the dose-response curve.

Viral RNA-Dependent RNA Polymerase (RdRp) Inhibition Assay

This assay directly measures the inhibitory effect of a compound on the activity of the viral polymerase.

Principle: A fluorometric or radiometric assay is used to quantify the synthesis of RNA by the purified viral RdRp enzyme using a synthetic RNA template.

Methodology:

  • Reaction Setup: In a microplate well, combine the purified RdRp enzyme, a synthetic RNA template-primer, ribonucleoside triphosphates (rNTPs, one of which may be labeled), and varying concentrations of the test compound (in its triphosphate form).

  • Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme to allow RNA synthesis to proceed.

  • Detection: Quantify the amount of newly synthesized RNA. This can be done by measuring the incorporation of a radiolabeled rNTP or by using a fluorescent dye that binds to double-stranded RNA.

  • Data Analysis: Determine the IC₅₀ value of the compound by plotting the percentage of polymerase inhibition against the compound concentration.

Visualizing the Landscape: Pathways and Workflows

Signaling Pathways Modulated by Antiviral Nucleosides

Viruses often manipulate host cellular signaling pathways to create a favorable environment for their replication. Nucleoside analogs can interfere with these processes. The diagram below illustrates key pathways that can be targeted.

Signaling_Pathways cluster_virus Viral Infection cluster_cell Host Cell cluster_pi3k PI3K-AKT-mTOR Pathway cluster_mapk ABL-BCR/MAPK Pathway cluster_ddr DNA-Damage Response (DDR) Virus Virus PI3K PI3K Virus->PI3K Activates ABL_BCR ABL-BCR Virus->ABL_BCR Activates ATR ATR Virus->ATR Induces Stress AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Viral_Replication Viral Replication mTOR->Viral_Replication MAPK MAPK ABL_BCR->MAPK MAPK->Viral_Replication DDR_Proteins DDR Proteins ATR->DDR_Proteins DDR_Proteins->Viral_Replication Nucleoside_Analogs Nucleoside Analogs Nucleoside_Analogs->mTOR Inhibits Nucleoside_Analogs->MAPK Inhibits Nucleoside_Analogs->ATR Inhibits Nucleoside_Analogs->Viral_Replication Direct Inhibition

Caption: Host signaling pathways often co-opted by viruses and targeted by nucleoside analogs.

Experimental Workflow for Antiviral Screening

The discovery and development of new antiviral agents follows a structured workflow, from initial screening to lead optimization.

Antiviral_Screening_Workflow Start Compound Library (5'-amino-modified nucleosides) Primary_Screening Primary Screening (e.g., CPE Assay) Start->Primary_Screening Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT Assay) Primary_Screening->Cytotoxicity_Assay Hit_Identification Hit Identification (Potent & Selective) Primary_Screening->Hit_Identification Active Compounds Cytotoxicity_Assay->Hit_Identification Non-toxic Compounds Secondary_Assay Secondary Confirmatory Assay (e.g., Plaque Reduction Assay) Hit_Identification->Secondary_Assay Confirmed Hits Mechanism_of_Action Mechanism of Action Studies (e.g., Polymerase/Helicase Assays) Secondary_Assay->Mechanism_of_Action Lead_Optimization Lead Optimization (Structure-Activity Relationship) Mechanism_of_Action->Lead_Optimization In_Vivo_Studies In Vivo Efficacy & Toxicity Studies Lead_Optimization->In_Vivo_Studies

Caption: A typical workflow for the screening and development of novel antiviral nucleosides.

Mechanism of Viral Polymerase Inhibition

The core mechanism of action for many antiviral nucleosides is the disruption of viral genome replication.

Polymerase_Inhibition cluster_cell Infected Host Cell Nucleoside_Analog 5'-Amino-Nucleoside (Prodrug) Active_Metabolite Active Triphosphate Metabolite Nucleoside_Analog->Active_Metabolite Intracellular Phosphorylation Viral_Polymerase Viral RNA/DNA Polymerase Active_Metabolite->Viral_Polymerase Competitive Inhibition Viral_Genome Nascent Viral RNA/DNA Strand Viral_Polymerase->Viral_Genome Incorporation Chain_Termination Chain Termination or Mutagenesis Viral_Genome->Chain_Termination Natural_Nucleotide Natural dNTP/NTP Natural_Nucleotide->Viral_Polymerase Substrate

References

The Prodrug 5'-Deoxy-5-Fluorouridine (Doxifluridine): A Technical Guide to its Anticancer Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticancer applications of 5'-deoxy-5-fluorouridine (doxifluridine), a second-generation nucleoside analog prodrug of 5-fluorouracil (B62378) (5-FU). Doxifluridine (B1684386) exhibits a favorable toxicity profile and enhanced tumor selectivity, making it a compound of significant interest in oncology research and development. This document details its mechanism of action, summarizes key quantitative data from in vitro and in vivo studies, provides illustrative experimental protocols, and visualizes the core signaling pathways and experimental workflows.

Introduction

5'-Deoxy-5-fluorouridine (doxifluridine or 5'-DFUR) is a fluoropyrimidine derivative designed to improve the oral bioavailability and tumor selectivity of 5-fluorouracil (5-FU), a cornerstone of chemotherapy for various solid tumors.[1][2] Unlike 5-FU, which can be degraded by dihydropyrimidine (B8664642) dehydrogenase in the gut, doxifluridine is absorbed intact and subsequently converted to 5-FU within the body.[1] This conversion is catalyzed by thymidine (B127349) phosphorylase (TP), an enzyme that is often found in higher concentrations in tumor tissues compared to most normal tissues.[2][3] This differential expression of TP leads to a higher concentration of the active drug, 5-FU, at the tumor site, thereby enhancing its antitumor activity while potentially reducing systemic toxicity.[3]

Mechanism of Action

The anticancer activity of doxifluridine is attributable to its intracellular conversion to 5-fluorouracil.[2][3] 5-FU, in turn, exerts its cytotoxic effects through multiple mechanisms:

  • Inhibition of Thymidylate Synthase (TS): 5-FU is metabolized to 5-fluoro-2'-deoxyuridine (B1346552) monophosphate (FdUMP), which forms a stable ternary complex with thymidylate synthase and the reduced folate cofactor, 5,10-methylenetetrahydrofolate. This complex inhibits the synthesis of thymidylate (dTMP) from deoxyuridylate (dUMP), leading to a depletion of thymidine triphosphate (dTTP), an essential precursor for DNA synthesis and repair. The resulting "thymineless death" is a primary mechanism of 5-FU's cytotoxicity.[4][5]

  • Incorporation into RNA: 5-FU can also be converted to 5-fluorouridine (B13573) triphosphate (FUTP), which is incorporated into RNA in place of uridine (B1682114) triphosphate (UTP). This incorporation disrupts RNA processing and function, leading to errors in protein synthesis and ultimately contributing to cell death.[4]

  • Incorporation into DNA: Although to a lesser extent, 5-FU can be metabolized to 5-fluoro-2'-deoxyuridine triphosphate (FdUTP) and incorporated into DNA. This can lead to DNA fragmentation and instability, further contributing to its cytotoxic effects.

The conversion of doxifluridine to 5-FU is a critical step that confers its tumor-selective properties.

Signaling Pathway of Doxifluridine Action

G Doxifluridine 5'-Deoxy-5-Fluorouridine (Doxifluridine) TP Thymidine Phosphorylase (TP) (Higher in Tumor Cells) Doxifluridine->TP Metabolism FU 5-Fluorouracil (5-FU) TP->FU FdUMP 5-Fluoro-2'-deoxyuridine monophosphate (FdUMP) FU->FdUMP FUTP 5-Fluorouridine triphosphate (FUTP) FU->FUTP TS Thymidylate Synthase (TS) FdUMP->TS Inhibition dTMP dTMP TS->dTMP dUMP dUMP dUMP->TS DNAsynthesis DNA Synthesis & Repair dTMP->DNAsynthesis Apoptosis Apoptosis / Cell Death DNAsynthesis->Apoptosis Inhibition leads to RNAsync RNA Synthesis FUTP->RNAsync Incorporation RNAmod RNA Processing & Function RNAsync->RNAmod Disruption RNAmod->Apoptosis

Figure 1: Mechanism of action of Doxifluridine.

Quantitative Data

In Vitro Cytotoxicity

The cytotoxic activity of doxifluridine has been evaluated against a panel of human cancer cell lines. The LD50 (lethal dose for 50% of cells) values from clonogenic assays after a 3-hour drug exposure are summarized below.

Cell LineCancer TypeLD50 (µM)Reference
47-DNBreast Carcinoma32[6]
MCF-7Breast Carcinoma35[6]
MG-63Osteosarcoma41[6]
Colo-357Pancreatic Carcinoma150[6]
HCT-8Colon Carcinoma200[6]
HL-60Promyelocytic Leukemia470[6]
Human Bone MarrowNormal Tissue580[6]

Table 1: In Vitro Cytotoxicity of Doxifluridine in Human Cancer Cell Lines and Bone Marrow.

In Vivo Antitumor Activity

Doxifluridine has demonstrated significant antitumor activity in various animal models.

Tumor ModelAnimalDosingAntitumor EffectReference
Squamous Cell CarcinomaddN female mouse90, 150, 210 mg/kg/day (oral)Dose-dependent decrease in tumor size[7]
Adenocarcinoma 755BDF1 mice100, 200, 300 mg/kg (oral) + BVDU96-100% tumor growth inhibition[8]
Human Gastric, Colorectal, Breast, Pancreatic Cancers (Xenografts)Nude mice123 mg/kg/day (oral)Effective inhibition in 11 out of 15 cancer lines (73%)[9]

Table 2: In Vivo Antitumor Activity of Doxifluridine in Animal Models.

Clinical Trial Data

Clinical studies have evaluated the efficacy of doxifluridine in patients with advanced cancers.

Cancer TypeNumber of PatientsDosing RegimenResponse RateReference
Advanced Non-Small-Cell Lung Cancer (NSCLC)332,250 mg/day (oral)12.9% Partial Response[10]
Advanced Colorectal Cancer1124000 mg/m² daily for 5 days every 28 days1 Complete Response, 5 Partial Responses[11]
Advanced Colorectal Cancer210.75 g/m²/day (continuous infusion)35% Partial Response
Head and Neck, Thyroid, Esophageal, Gastric, Colorectal, Gallbladder, Breast CancersMulti-institutional Phase II800-1,200 mg/body/dayClinically active[12]

Table 3: Summary of Clinical Trial Results for Doxifluridine.

Experimental Protocols

In Vitro Cytotoxicity Assay (Clonogenic Assay)

This protocol outlines a general procedure for assessing the cytotoxicity of doxifluridine using a clonogenic assay.

G start Start cell_culture 1. Cell Culture: - Culture human cancer cells to ~80% confluency. start->cell_culture harvest 2. Cell Harvesting: - Trypsinize, wash, and count cells. cell_culture->harvest plating 3. Cell Plating: - Plate a known number of cells into 6-well plates. harvest->plating treatment 4. Doxifluridine Treatment: - Add varying concentrations of doxifluridine. plating->treatment incubation_drug 5. Drug Incubation: - Incubate for a defined period (e.g., 3 hours). treatment->incubation_drug wash 6. Drug Removal: - Wash cells to remove the drug. incubation_drug->wash incubation_colonies 7. Colony Formation: - Incubate for 1-3 weeks until colonies form. wash->incubation_colonies fix_stain 8. Fixation and Staining: - Fix with methanol (B129727) and stain with crystal violet. incubation_colonies->fix_stain counting 9. Colony Counting: - Count colonies containing ≥50 cells. fix_stain->counting analysis 10. Data Analysis: - Calculate surviving fraction and determine LD50. counting->analysis end End analysis->end

Figure 2: Workflow for a clonogenic assay.

Methodology:

  • Cell Culture: Human tumor cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C with 5% CO₂.

  • Cell Plating: Cells are harvested, counted, and seeded into 6-well plates at a predetermined density to ensure the formation of distinct colonies.

  • Drug Exposure: After allowing the cells to attach overnight, the medium is replaced with fresh medium containing various concentrations of doxifluridine.

  • Incubation: The cells are exposed to the drug for a specified duration (e.g., 3 hours).

  • Colony Formation: The drug-containing medium is removed, and the cells are washed and incubated in fresh medium for 1-3 weeks to allow for colony formation.

  • Staining and Counting: Colonies are fixed with methanol and stained with crystal violet. Colonies containing 50 or more cells are counted.

  • Data Analysis: The surviving fraction is calculated as the ratio of the number of colonies formed in the treated group to that in the control group. The LD50 value is determined from the dose-response curve.

In Vivo Tumor Xenograft Model

This protocol describes a general workflow for evaluating the antitumor efficacy of doxifluridine in a mouse xenograft model.

G start Start cell_prep 1. Cell Preparation: - Harvest and resuspend human cancer cells. start->cell_prep implantation 2. Tumor Implantation: - Subcutaneously inject cells into nude mice. cell_prep->implantation tumor_growth 3. Tumor Growth Monitoring: - Allow tumors to reach a palpable size. implantation->tumor_growth randomization 4. Randomization: - Group mice with similar tumor volumes. tumor_growth->randomization treatment 5. Treatment Initiation: - Administer doxifluridine (e.g., oral gavage). randomization->treatment monitoring 6. Monitoring: - Measure tumor volume and body weight regularly. treatment->monitoring endpoint 7. Study Endpoint: - Continue until tumors reach a predefined size or for a set duration. monitoring->endpoint analysis 8. Data Analysis: - Calculate tumor growth inhibition. endpoint->analysis end End analysis->end

Figure 3: Workflow for an in vivo tumor xenograft study.

Methodology:

  • Animal Model: Immunocompromised mice (e.g., athymic nude mice) are used to prevent rejection of human tumor xenografts.

  • Tumor Cell Implantation: A suspension of human tumor cells is injected subcutaneously into the flank of each mouse.

  • Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size. Mice are then randomized into control and treatment groups with comparable mean tumor volumes.

  • Drug Administration: Doxifluridine is administered to the treatment group, typically via oral gavage, at specified doses and schedules. The control group receives the vehicle.

  • Monitoring: Tumor dimensions are measured regularly (e.g., twice weekly) with calipers, and tumor volume is calculated. Animal body weight and general health are also monitored.

  • Endpoint and Analysis: The study is terminated when tumors in the control group reach a predetermined size or after a specified duration. The antitumor efficacy is assessed by comparing the mean tumor volume in the treated group to that of the control group, and the percentage of tumor growth inhibition is calculated.

Conclusion

5'-Deoxy-5-fluorouridine (doxifluridine) is a promising anticancer agent that leverages the increased expression of thymidine phosphorylase in tumor tissues to achieve targeted delivery of 5-fluorouracil. Its mechanism of action, centered on the inhibition of DNA synthesis and disruption of RNA function, has been well-characterized. The quantitative data from both preclinical and clinical studies demonstrate its efficacy against a range of solid tumors, often with a more favorable safety profile compared to 5-FU. The experimental protocols and workflows provided in this guide offer a framework for the continued investigation and development of doxifluridine and its derivatives in the field of oncology. Further research focusing on combination therapies and the identification of predictive biomarkers will be crucial in optimizing the clinical application of this important anticancer drug.

References

5'-Amino-5'-deoxyuridine: A Versatile Precursor for Nucleotide Analogs in Drug Discovery and Research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

5'-Amino-5'-deoxyuridine is a modified nucleoside that serves as a crucial building block in the synthesis of a diverse array of nucleotide analogs. The replacement of the 5'-hydroxyl group with a primary amine provides a reactive handle for a variety of chemical modifications, enabling the development of novel therapeutic agents and molecular probes. These analogs have garnered significant interest in the fields of antiviral and anticancer research due to their ability to mimic natural nucleosides and interfere with essential cellular processes such as DNA and RNA synthesis. This guide provides a comprehensive overview of the synthesis, biological activity, and experimental methodologies related to this compound and its derivatives.

Physicochemical Properties

The fundamental properties of this compound are summarized below, providing essential information for its handling and characterization.

PropertyValue
Molecular Formula C₉H₁₃N₃O₅
Molecular Weight 243.22 g/mol
CAS Number 34718-92-8
Appearance White crystalline powder
Solubility Soluble in water and polar organic solvents
Stability Generally stable under physiological conditions

Synthesis of this compound and its Nucleotide Analogs

The synthesis of this compound and its subsequent conversion to nucleotide analogs, particularly 5'-N-triphosphates, are critical steps in the development of these compounds for biological applications.

General Synthetic Workflow

The overall process typically involves the chemical synthesis of the modified nucleoside, followed by enzymatic or chemical phosphorylation to yield the corresponding nucleotide analog.

G Uridine Uridine Azido_intermediate 5'-Azido-5'-deoxyuridine Intermediate Uridine->Azido_intermediate Azide Introduction Amino_nucleoside This compound Azido_intermediate->Amino_nucleoside Staudinger Reduction Amino_nucleotide This compound-5'-N-triphosphate Amino_nucleoside->Amino_nucleotide Phosphorylation

Caption: General workflow for the synthesis of this compound-5'-N-triphosphate.

Experimental Protocols

1. Synthesis of 5'-Amino-2',5'-dideoxyuridine [1]

This protocol describes the reduction of a 5'-azido intermediate to the corresponding 5'-amino nucleoside.

  • Materials: 5'-Azido-2',5'-dideoxyuridine (B8305447), Triphenylphosphine (Ph₃P), Pyridine (B92270), Concentrated Ammonium Hydroxide (NH₄OH), Water, Ethyl Acetate (EtOAc).

  • Procedure:

    • A solution of 5'-azido-2',5'-dideoxyuridine (0.20 mmol) and Ph₃P (0.61 mmol) in pyridine (1 ml) is stirred at room temperature for 6 hours.

    • Concentrated NH₄OH (0.2 ml) is added, and the mixture is stirred at room temperature for 19.5 hours, followed by heating at 55°C for 2 hours.

    • Water (5 ml) is added, and the resulting precipitate is removed by filtration.

    • The filtrate is washed with EtOAc and lyophilized to yield crude 5'-amino-2',5'-dideoxyuridine.

2. Synthesis of 5'-Amino-2',5'-dideoxy-5'-N-triphosphate Nucleotides [2][3]

This protocol outlines the efficient, one-step conversion of 5'-amino nucleosides to their 5'-N-triphosphate counterparts.

  • Materials: 5'-Amino-2',5'-dideoxynucleoside, Trisodium (B8492382) trimetaphosphate, Tris(hydroxymethyl)aminomethane (Tris).

  • Procedure:

    • The 5'-amino nucleoside is reacted with trisodium trimetaphosphate in a Tris-buffered aqueous solution.

    • The reaction mixture is maintained at a controlled pH and temperature to facilitate the phosphorylation.

    • The resulting 5'-N-triphosphate is purified using appropriate chromatographic techniques.

Biological Activity and Applications

This compound and its nucleotide analogs exhibit a range of biological activities, primarily by targeting enzymes involved in nucleic acid metabolism. These analogs can act as inhibitors of viral replication and cancer cell proliferation.

Mechanism of Action

Upon intracellular conversion to their triphosphate form, these nucleotide analogs can be recognized by DNA or RNA polymerases. Their incorporation into growing nucleic acid chains can lead to chain termination or altered DNA/RNA structure, thereby disrupting replication and transcription processes.

G Analog This compound Nucleoside Analog Triphosphate This compound -5'-N-triphosphate Analog->Triphosphate Intracellular Phosphorylation Polymerase DNA/RNA Polymerase Triphosphate->Polymerase Substrate Mimicry DNA_RNA Growing DNA/RNA Chain Polymerase->DNA_RNA Incorporation Termination Chain Termination / Altered Structure DNA_RNA->Termination Inhibition Inhibition of Replication/ Transcription Termination->Inhibition

Caption: Proposed mechanism of action for this compound nucleotide analogs.

Antiviral and Anticancer Potential

Several studies have explored the therapeutic potential of this compound derivatives. For instance, N-acetylation of 5'-amino-2',5'-dideoxy-5-iodouridine (AIdU) was found to increase its ability to inhibit the phosphorylation of thymidine (B127349) by the deoxypyrimidine kinase of herpes simplex virus type 1 (HSV1).[4] Furthermore, various 3'-azido and 3'-amino analogues of 5-substituted pyrimidine (B1678525) deoxyribonucleosides have shown activity against murine leukemia and sarcoma cells.[5]

Quantitative Data on Biological Activity

While a comprehensive comparative table is challenging to construct due to variations in experimental conditions across different studies, the following table summarizes some reported biological activities of related compounds.

CompoundTarget/Assay SystemActivity MetricValueReference
3'-Amino-2',3'-dideoxy-5-fluorouridineMurine L1210 neoplastic cellsED₅₀15 µM[5]
3'-Amino-2',3'-dideoxy-5-fluorouridineMurine Sarcoma 180 neoplastic cellsED₅₀1 µM[5]
3'-Amino-2',3'-dideoxycytidineMurine L1210 neoplastic cellsED₅₀0.7 µM[5]
3'-Amino-2',3'-dideoxycytidineMurine Sarcoma 180 neoplastic cellsED₅₀4 µM[5]
5'-Succinamic acid derivative of 5-fluoro-2'-deoxyuridine (B1346552) (immunoconjugate)791T and T24 cancer cell linesIC₅₀1 µM[6]
Unconjugated 5'-succinamic acid derivative of 5-fluoro-2'-deoxyuridineT24 cancer cell lineIC₅₀62 µM[6]

Experimental Protocols for Biological Evaluation

1. DNA Polymerase Incorporation Assay [1]

This protocol assesses the ability of a DNA polymerase to incorporate a 5'-amino-nucleotide analog into a DNA strand.

  • Materials: Primer-template duplex, 5'-amino-dNTP analog, natural dNTPs, Klenow fragment of E. coli DNA polymerase I (exo⁻), reaction buffer (e.g., 50 mM Tris pH 9.5, 5 mM DTT, 22 mM MgCl₂, 5 mM NaOAc).

  • Procedure:

    • Prepare a reaction mixture containing the radiolabeled primer-template duplex, the 5'-amino-dNTP analog, the other three natural dNTPs, and the DNA polymerase in the reaction buffer.

    • Incubate the reaction at 37°C for 1 hour to allow for primer extension.

    • Optionally, add a chase solution of all four natural dNTPs and incubate for an additional 15 minutes.

    • Analyze the reaction products by denaturing polyacrylamide gel electrophoresis to visualize the incorporation of the analog.

2. Thymidylate Synthase Inhibition Assay [7][8]

This assay measures the inhibition of thymidylate synthase, a key enzyme in de novo dTMP synthesis.

  • Materials: Purified thymidylate synthase, deoxyuridine monophosphate (dUMP), 5,10-methylenetetrahydrofolate (5,10-CH₂-THF), this compound monophosphate analog (inhibitor), reaction buffer.

  • Procedure:

    • Prepare a reaction mixture containing dUMP, 5,10-CH₂-THF, and the inhibitor in the reaction buffer.

    • Initiate the reaction by adding thymidylate synthase.

    • Monitor the conversion of dUMP to deoxythymidine monophosphate (dTMP) over time. This can be done using various methods, including spectrophotometry (measuring the increase in absorbance at 340 nm due to the formation of dihydrofolate) or LC-MS (directly measuring dTMP).[7][8]

    • Calculate the inhibitory activity (e.g., IC₅₀ or Kᵢ) of the analog by performing the assay with a range of inhibitor concentrations.

Conclusion and Future Directions

This compound has proven to be a valuable and versatile platform for the development of novel nucleotide analogs with significant therapeutic and research potential. The ability to introduce a wide range of functionalities at the 5'-position allows for the fine-tuning of their biological properties, including enzyme inhibition, cellular uptake, and metabolic stability. Future research in this area will likely focus on the rational design of new derivatives with improved potency and selectivity, the exploration of novel drug delivery strategies such as phosphoramidate (B1195095) prodrugs, and the elucidation of their detailed mechanisms of action within cellular pathways. The continued investigation of these compounds holds great promise for the discovery of next-generation antiviral and anticancer agents.

References

Structural Elucidation of 5'-Amino-5'-deoxyuridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5'-Amino-5'-deoxyuridine is a modified pyrimidine (B1678525) nucleoside analog of significant interest in biomedical research and drug development. Its structural similarity to the natural nucleoside deoxyuridine, coupled with the presence of a reactive primary amino group at the 5' position, imparts unique chemical and biological properties. This technical guide provides a comprehensive overview of the methodologies and data integral to the structural elucidation of this compound. While a complete set of publicly available, quantitative experimental data for this specific molecule is limited, this document outlines the expected analytical approaches and provides data for closely related compounds to serve as a practical reference for researchers. The guide covers spectroscopic techniques including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), along with X-ray crystallography. Detailed experimental protocols and visualizations of key workflows are provided to facilitate the characterization of this and similar nucleoside analogs.

Introduction

Nucleoside analogs are a cornerstone of antiviral and anticancer chemotherapy. Modification of the sugar moiety or the nucleobase can lead to compounds with potent biological activity, often by acting as chain terminators in DNA or RNA synthesis or by inhibiting key enzymes in nucleotide metabolism. This compound, with its 5'-amino group, represents a class of analogs with potential for further chemical modification and conjugation, making it a valuable building block in medicinal chemistry. Accurate structural determination is the bedrock upon which its rational use in drug design is built. This guide details the analytical techniques required for such elucidation.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This information is crucial for its handling, formulation, and analysis.

PropertyValueSource
Molecular Formula C₉H₁₃N₃O₅PubChem
Molecular Weight 243.22 g/mol PubChem
Exact Mass 243.08552052 DaPubChem
IUPAC Name 1-[(2R,3R,4S,5R)-5-(aminomethyl)-3,4-dihydroxyoxolan-2-yl]pyrimidine-2,4-dionePubChem
CAS Number 34718-92-8PubChem

Spectroscopic Characterization

Spectroscopic methods are fundamental to the structural elucidation of organic molecules. For this compound, a combination of NMR and mass spectrometry is essential to confirm its identity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of each atom in a molecule. For this compound, both ¹H and ¹³C NMR are required for a complete structural assignment.

Expected ¹H NMR Spectral Data: While specific experimental data for this compound is not readily available, Table 2 provides expected chemical shifts (δ) and coupling constants (J) based on the analysis of the closely related compound, 5'-deoxyuridine, and general principles of NMR spectroscopy. The presence of the 5'-amino group is expected to cause a downfield shift of the H5' protons compared to the methyl protons of 5'-deoxyuridine.

ProtonExpected Chemical Shift (ppm)Expected MultiplicityExpected Coupling Constant (J, Hz)
H6~7.8d~8.0
H5~5.7d~8.0
H1'~5.9t~6.5
H2'α~2.2m-
H2'β~2.3m-
H3'~4.1m-
H4'~3.9m-
H5'a~2.9m-
H5'b~3.1m-
3'-OHVariablebr s-
2'-OHVariablebr s-
5'-NH₂Variablebr s-
NH~11.3br s-

Expected ¹³C NMR Spectral Data: Similarly, the expected ¹³C NMR chemical shifts are presented in Table 3. The C5' carbon is expected to be significantly shifted due to the electronegativity of the attached nitrogen atom.

CarbonExpected Chemical Shift (ppm)
C2~151
C4~164
C5~102
C6~141
C1'~88
C2'~70
C3'~74
C4'~85
C5'~42
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) should yield a molecular ion peak corresponding to the exact mass of this compound (243.0855 Da for [M+H]⁺). Tandem mass spectrometry (MS/MS) can be used to probe the fragmentation pattern, which provides further structural confirmation.

Expected Fragmentation Pattern: The primary fragmentation pathways for nucleosides involve the cleavage of the glycosidic bond and fragmentation of the sugar moiety. For this compound, key expected fragments are listed in Table 4.

m/z (Positive Ion Mode)Fragment Identity
244.0933[M+H]⁺
113.0351[Uracil+H]⁺
132.0664[Sugar moiety]⁺

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive three-dimensional structure of a molecule. To date, a crystal structure for this compound has not been deposited in the public databases. The experimental workflow for X-ray crystallography is depicted below. Should a suitable crystal be obtained, the analysis would provide precise bond lengths, bond angles, and the conformation of the molecule in the solid state.

experimental_workflow_xray cluster_synthesis Crystal Growth cluster_diffraction Data Collection cluster_analysis Structure Solution Synthesis Synthesis & Purification Crystallization Crystallization Screening Synthesis->Crystallization Crystal Single Crystal Crystallization->Crystal Diffraction Diffraction Experiment Crystal->Diffraction XraySource X-ray Source XraySource->Diffraction Detector Detector Diffraction->Detector RawData Raw Diffraction Data Detector->RawData ElectronDensity Electron Density Map RawData->ElectronDensity Model Atomic Model Building ElectronDensity->Model Refinement Structure Refinement Model->Refinement FinalStructure Final Crystal Structure Refinement->FinalStructure

Figure 1. Experimental workflow for X-ray crystallography.

Experimental Protocols

Detailed and reproducible experimental protocols are critical for the synthesis and characterization of this compound.

Synthesis of this compound

A common synthetic route to 5'-amino-5'-deoxynucleosides involves the conversion of the 5'-hydroxyl group to a good leaving group, followed by nucleophilic substitution with an azide (B81097), and subsequent reduction.

Protocol: Synthesis via 5'-Azido Intermediate

  • Protection of 2' and 3'-Hydroxyl Groups: To a solution of uridine (B1682114) in pyridine (B92270), add a protecting group reagent such as TBDMS-Cl. Stir at room temperature until TLC analysis indicates complete protection.

  • Activation of the 5'-Hydroxyl Group: The protected uridine is then treated with a sulfonylating agent (e.g., tosyl chloride or mesyl chloride) in pyridine to convert the 5'-hydroxyl into a good leaving group.

  • Nucleophilic Substitution with Azide: The 5'-O-sulfonylated intermediate is reacted with sodium azide in a polar aprotic solvent like DMF at an elevated temperature.

  • Reduction of the Azide: The 5'-azido group is reduced to a primary amine. A common method is the Staudinger reaction using triphenylphosphine (B44618) followed by hydrolysis, or catalytic hydrogenation using Pd/C.

  • Deprotection: The protecting groups on the 2' and 3'-hydroxyls are removed using a suitable deprotection agent (e.g., TBAF for silyl (B83357) ethers).

  • Purification: The final product is purified by column chromatography on silica (B1680970) gel.

synthesis_workflow Uridine Uridine ProtectedUridine 2',3'-O-Protected Uridine Uridine->ProtectedUridine Protection ActivatedUridine 5'-O-Sulfonylated Uridine ProtectedUridine->ActivatedUridine Activation AzidoUridine 5'-Azido-5'-deoxyuridine ActivatedUridine->AzidoUridine Azide Substitution AminoUridineProtected Protected this compound AzidoUridine->AminoUridineProtected Reduction FinalProduct This compound AminoUridineProtected->FinalProduct Deprotection

Figure 2. General synthetic workflow for this compound.

NMR Sample Preparation and Analysis
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

  • ¹H NMR Acquisition: Acquire a one-dimensional ¹H NMR spectrum. Key parameters to optimize include the number of scans, relaxation delay, and spectral width.

  • ¹³C NMR Acquisition: Acquire a one-dimensional ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans will be required.

  • 2D NMR (Optional but Recommended): Acquire 2D NMR spectra such as COSY (Correlation Spectroscopy) to establish proton-proton correlations and HSQC (Heteronuclear Single Quantum Coherence) to determine proton-carbon one-bond correlations. HMBC (Heteronuclear Multiple Bond Correlation) can be used to confirm long-range correlations.

Mass Spectrometry Analysis
  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 µg/mL) in a suitable solvent compatible with the ionization source (e.g., methanol (B129727) or acetonitrile/water).

  • HRMS Acquisition: Infuse the sample into a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) and acquire the full scan mass spectrum in positive ion mode to determine the accurate mass of the molecular ion.

  • MS/MS Acquisition: Perform tandem mass spectrometry by selecting the molecular ion of interest and subjecting it to collision-induced dissociation (CID) to obtain a fragmentation spectrum.

Biological Activity and Signaling Pathways

While the specific biological targets of this compound are not extensively characterized in the literature, nucleoside analogs often exert their effects by interacting with enzymes involved in DNA and RNA synthesis.

Potential Mechanism of Action: It is hypothesized that this compound, after intracellular phosphorylation to its triphosphate form, could act as a competitive inhibitor or an alternative substrate for DNA and/or RNA polymerases. The incorporation of the aminated nucleotide would likely lead to chain termination due to the absence of a 3'-hydroxyl group in a dideoxy analog or steric hindrance in a deoxy analog, thereby inhibiting nucleic acid replication.

signaling_pathway Compound This compound Kinase1 Nucleoside Kinase Compound->Kinase1 MonoP This compound Monophosphate Kinase1->MonoP Phosphorylation Kinase2 Nucleotide Kinase MonoP->Kinase2 DiP This compound Diphosphate Kinase2->DiP Phosphorylation Kinase3 Nucleotide Kinase DiP->Kinase3 TriP This compound Triphosphate Kinase3->TriP Phosphorylation Polymerase DNA/RNA Polymerase TriP->Polymerase Inhibition Inhibition TriP->Inhibition DNA_RNA DNA/RNA Synthesis Polymerase->DNA_RNA Inhibition->DNA_RNA

Figure 3. Hypothesized metabolic activation and mechanism of action.

Conclusion

The structural elucidation of this compound is a critical step in its development as a potential therapeutic agent or research tool. This technical guide has outlined the necessary spectroscopic and crystallographic techniques, along with generalized experimental protocols. While specific, quantitative data for this molecule remains to be fully published, the provided information on related compounds and expected analytical outcomes serves as a valuable resource for researchers in the field. Further studies are warranted to fully characterize this promising nucleoside analog and explore its biological potential.

5'-Amino-5'-deoxyuridine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5'-Amino-5'-deoxyuridine is a synthetic pyrimidine (B1678525) nucleoside analog of thymidine (B127349) where the 5'-hydroxyl group is replaced by an amino group. This modification confers unique chemical and biological properties, making it a valuable tool in biomedical research, particularly in the fields of drug development, molecular biology, and biotechnology. Its ability to be incorporated into nucleic acids and serve as a scaffold for further chemical modifications has led to the development of various derivatives with potent antiviral and anticancer activities. This technical guide provides an in-depth overview of this compound, including its chemical identifiers, synthesis, biological activity, mechanism of action, and key experimental protocols.

Chemical Identifiers and Properties

A comprehensive list of identifiers and chemical properties for this compound is provided below, facilitating its unambiguous identification and characterization in a research setting.

Identifier TypeValue
CAS Number 34718-92-8[1]
PubChem CID 11447886[1]
Molecular Formula C₉H₁₃N₃O₅[1]
Molecular Weight 243.22 g/mol [1]
IUPAC Name 1-[(2R,3R,4S,5R)-5-(aminomethyl)-3,4-dihydroxyoxolan-2-yl]pyrimidine-2,4-dione[1]
InChI InChI=1S/C9H13N3O5/c10-3-4-6(14)7(15)8(17-4)12-2-1-5(13)11-9(12)16/h1-2,4,6-8,14-15H,3,10H2,(H,11,13,16)/t4-,6-,7-,8-/m1/s1[1]
InChIKey DJYTWLADTBMTBF-XVFCMESISA-N[1]
Canonical SMILES C1=CN(C(=O)NC1=O)C2C(C(C(O2)CN)O)O[1]
Synonyms 5'-amino-5'-deoxy-Uridine, Urd-5'-NH2[1]

Synthesis of this compound and its Triphosphate

The synthesis of this compound and its biologically active triphosphate form is a critical process for its application in research. A common synthetic route involves the conversion of a precursor nucleoside, such as 5'-azido-2',5'-dideoxyuridine, to the corresponding 5'-amino derivative. This can then be phosphorylated to yield the triphosphate.

General Synthetic Protocol:

A widely employed method for the synthesis of 5'-amino-2',5'-dideoxynucleosides is through the reduction of 5'-azido-2',5'-dideoxy intermediates using the Staudinger reaction.[2] The resulting 5'-amino nucleoside can then be efficiently converted to its 5'-N-triphosphate by reacting it with trisodium (B8492382) trimetaphosphate.[2]

Step 1: Synthesis of 5'-amino-2',5'-dideoxyuridine (B8528164)

  • A solution of 5′-azido-2′,5′-dideoxyuridine and triphenylphosphine (B44618) in pyridine (B92270) is stirred at room temperature.

  • Concentrated aqueous ammonium (B1175870) hydroxide (B78521) is added, and the reaction mixture is stirred for an extended period.

  • Water is added to the mixture, and any resulting precipitate is removed by filtration.

  • The filtrate is washed with an organic solvent like ethyl acetate (B1210297) and then lyophilized to yield crude 5'-amino-2',5'-dideoxyuridine.

Step 2: Synthesis of 5'-amino-2',5'-dideoxyuridine-5'-N-triphosphate

  • The crude 5'-amino-2',5'-dideoxyuridine is dissolved in water.

  • Trisodium trimetaphosphate is added to the solution.

  • The pH of the mixture is adjusted to be alkaline, and the reaction is heated.

  • The resulting 5'-amino-2',5'-dideoxyuridine-5'-N-triphosphate can be purified using chromatographic techniques.

Synthesis_Workflow cluster_synthesis Synthesis of this compound cluster_phosphorylation Phosphorylation start 5'-Azido-2',5'-dideoxyuridine step1 Staudinger Reaction (Triphenylphosphine, Pyridine) start->step1 intermediate This compound step1->intermediate step2 Reaction with Trisodium Trimetaphosphate intermediate->step2 product This compound- 5'-N-triphosphate step2->product

A generalized workflow for the synthesis of this compound and its triphosphate derivative.

Biological Activity

This compound and its derivatives have been investigated for their potential as therapeutic agents, demonstrating notable antiviral and anticancer activities.

Antiviral Activity

Various derivatives of this compound have shown efficacy against several viruses, particularly herpes simplex virus (HSV). The mechanism of action often involves the phosphorylation of the nucleoside analog by viral thymidine kinase, followed by its incorporation into the viral DNA, leading to chain termination or dysfunctional viral genomes.

CompoundVirusAssayEC₅₀ / IC₅₀ / ActivityReference
5-iodo-5'-amino-2',5'-dideoxyuridine (AIU)Varicella-zoster virus (VZV)Plaque Reduction30-95% reduction at 10-800 µM[3]
3'-amino derivative of (E)-5-(2-bromovinyl)-2'-deoxyuridineHerpes Simplex Virus Type 1 (HSV-1)Viral Replication InhibitionPotent and selective inhibitor[4]
3'-amino derivative of (E)-5-(2-bromovinyl)-2'-deoxyuridineVaricella-zoster virus (VZV)Viral Replication InhibitionPotent and selective inhibitor[4]
Anticancer Activity

The antiproliferative effects of this compound derivatives have been evaluated against various cancer cell lines. Similar to their antiviral mechanism, their anticancer activity often relies on their conversion to nucleotide analogs that interfere with DNA synthesis and repair in rapidly dividing cancer cells.

Compound Derivative ClassCell LineIC₅₀ (µM)Reference
Imidazo[1,2-c]pyrimidine-1,2,4-oxadiazole-isoxazoleStaphylococcus aureusMIC: 3.12 ± 0.09[5]
3,5-disubstituted-1,3,4-oxadiazole-2(3H)-thioneHCT116 (Colon)Varies[6]
3,5-disubstituted-1,3,4-oxadiazole-2(3H)-thioneMCF7 (Breast)Varies[6]
3,5-disubstituted-1,3,4-oxadiazole-2(3H)-thioneHUH7 (Liver)Varies[6]
Benzoxazole and benzoxazolone derivativesMCF-7 (Breast)<100[7]
Benzoxazole and benzoxazolone derivativesA549 (Lung)<100[7]

Mechanism of Action

The primary mechanism of action for this compound and its analogs is their function as antimetabolites. After cellular uptake, they are enzymatically converted to their triphosphate form, which can then be incorporated into newly synthesized DNA by DNA polymerases.

The presence of the 5'-amino group instead of the natural 5'-hydroxyl group leads to the formation of a phosphoramidate (B1195095) bond in the DNA backbone, which is more susceptible to cleavage under mild acidic conditions compared to the natural phosphodiester bond.[2] This instability can lead to DNA strand breaks. Furthermore, the incorporation of these analogs can terminate DNA chain elongation or alter the structure and function of the DNA, ultimately leading to cytotoxicity in cancer cells or inhibition of viral replication.

Mechanism_of_Action cluster_cellular_processes Cellular Uptake and Activation cluster_dna_interaction Interaction with DNA Synthesis uptake This compound (Cellular Uptake) phosphorylation Enzymatic Phosphorylation (e.g., by Thymidine Kinase) uptake->phosphorylation triphosphate This compound- 5'-N-triphosphate phosphorylation->triphosphate incorporation Incorporation into DNA by DNA Polymerase triphosphate->incorporation dna_damage Formation of Unstable Phosphoramidate Bond incorporation->dna_damage outcome DNA Strand Breaks & Inhibition of Replication dna_damage->outcome

The mechanism of action of this compound as an antimetabolite.

Experimental Protocols

Plaque Reduction Assay for Antiviral Activity

The plaque reduction assay is a standard method to determine the antiviral efficacy of a compound.[1] This protocol provides a general framework that can be adapted for specific viruses and cell lines.

Materials:

  • Confluent monolayer of susceptible host cells in 6-well or 12-well plates.

  • Virus stock with a known titer (Plaque Forming Units/mL).

  • This compound derivative stock solution.

  • Culture medium (e.g., DMEM) with and without serum.

  • Semi-solid overlay medium (e.g., containing agarose (B213101) or methylcellulose).

  • Staining solution (e.g., crystal violet).

  • Fixing solution (e.g., 10% formalin).

Procedure:

  • Cell Seeding: Seed host cells in multi-well plates and incubate until a confluent monolayer is formed.

  • Compound Dilution: Prepare serial dilutions of the this compound derivative in a serum-free medium.

  • Infection: Aspirate the growth medium from the cells and infect with a dilution of the virus calculated to produce a countable number of plaques.

  • Treatment: Immediately after infection, add the different concentrations of the compound to the respective wells. Include a virus-only control and a cell-only control.

  • Adsorption: Incubate the plates for 1-2 hours to allow for viral adsorption.

  • Overlay: Gently remove the inoculum and add the semi-solid overlay medium to each well. This restricts the spread of the virus to adjacent cells.

  • Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).

  • Staining: Fix the cells with the fixing solution and then stain with crystal violet to visualize the plaques.

  • Quantification: Count the number of plaques in each well. The concentration of the compound that reduces the number of plaques by 50% (EC₅₀) is calculated.

Enzymatic Incorporation of this compound-5'-N-triphosphate into DNA

This protocol describes a typical primer extension assay to verify the incorporation of the modified nucleotide into a DNA strand by a DNA polymerase.[2][8]

Materials:

  • Primer-template DNA duplex.

  • This compound-5'-N-triphosphate (NH₂-dUTP).

  • Natural deoxynucleoside triphosphates (dATP, dCTP, dGTP, TTP).

  • DNA polymerase (e.g., Klenow fragment).

  • Reaction buffer appropriate for the polymerase.

  • Dithiothreitol (DTT).

  • Magnesium chloride (MgCl₂).

Procedure:

  • Reaction Setup: Prepare a reaction mixture containing the primer-template duplex, reaction buffer, DTT, and MgCl₂.

  • Nucleotide Addition: Add the NH₂-dUTP and the other three natural dNTPs to the reaction mixture. A control reaction should be set up with all four natural dNTPs.

  • Enzyme Addition: Initiate the reaction by adding the DNA polymerase.

  • Incubation: Incubate the reaction at the optimal temperature for the polymerase (e.g., 37°C) for a specified time (e.g., 1 hour).

  • Chase (Optional): To ensure full-length product formation, a "chase" step can be performed by adding a high concentration of all four natural dNTPs and incubating for an additional short period.

  • Analysis: The reaction products can be analyzed by methods such as denaturing polyacrylamide gel electrophoresis (PAGE) to visualize the full-length product and confirm the incorporation of the modified nucleotide.

Experimental_Workflow cluster_plaque_assay Plaque Reduction Assay cluster_incorporation_assay Enzymatic Incorporation Assay p1 Seed Host Cells p2 Infect with Virus & Treat with Compound p1->p2 p3 Add Semi-Solid Overlay p2->p3 p4 Incubate for Plaque Formation p3->p4 p5 Fix, Stain, and Count Plaques p4->p5 p_result Determine EC₅₀ p5->p_result i1 Prepare Primer-Template and Reaction Mix i2 Add NH₂-dUTP and other dNTPs i1->i2 i3 Initiate with DNA Polymerase i2->i3 i4 Incubate i3->i4 i5 Analyze by PAGE i4->i5 i_result Confirm Incorporation i5->i_result

Workflow diagrams for common experimental protocols involving this compound derivatives.

Conclusion

This compound serves as a versatile platform for the development of novel therapeutic agents and research tools. Its unique structural modification allows for its incorporation into nucleic acids, leading to predictable and exploitable biological effects. The synthetic routes and experimental protocols described in this guide provide a foundation for researchers to explore the full potential of this and related nucleoside analogs in drug discovery and molecular biology. As research continues, the applications of this compound and its derivatives are likely to expand, offering new avenues for the treatment of viral infections and cancer.

References

Methodological & Application

Application Notes and Protocols for the Enzymatic Incorporation of 5'-Amino-5'-deoxyuridine into DNA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The site-specific incorporation of modified nucleotides into DNA is a powerful tool for a wide range of applications in molecular biology, diagnostics, and drug development. 5'-Amino-5'-deoxyuridine (5'-NH₂-dU) is a modified nucleoside that, when incorporated into DNA, introduces a primary amine group at the 5'-position of the deoxyribose sugar. This modification results in a phosphoramidate (B1195095) bond in the DNA backbone, altering its chemical and physical properties. These unique characteristics open up possibilities for novel therapeutic strategies, advanced diagnostic assays, and fundamental research into DNA structure and function.

This document provides detailed application notes and protocols for the enzymatic incorporation of this compound 5'-triphosphate (5'-NH₂-dUTP) into DNA using various DNA polymerases. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in utilizing this modified nucleotide for their specific applications.

Applications

The introduction of a 5'-amino linkage into the DNA backbone can be leveraged for several applications:

  • Development of Nuclease-Resistant Oligonucleotides: The phosphoramidate bond can confer increased resistance to nuclease degradation, a desirable property for therapeutic oligonucleotides.

  • Site-Specific Labeling and Conjugation: The primary amine group serves as a reactive handle for the attachment of a wide variety of molecules, including fluorescent dyes, biotin, crosslinkers, and therapeutic agents.

  • Probing DNA-Protein Interactions: The altered backbone can be used to study the recognition and binding of DNA by enzymes and other proteins.

  • Development of Novel DNA-based Diagnostics: The unique chemical properties of phosphoramidate DNA can be exploited for the development of new diagnostic assays.

  • Controlled DNA Fragmentation: The phosphoramidate bond is susceptible to cleavage under mild acidic conditions, allowing for sequence-specific fragmentation of DNA.[1]

Data Presentation

Table 1: DNA Polymerase Compatibility with 5'-Aminoallyl-dUTP (a related analog)

While specific kinetic data for the incorporation of this compound triphosphate is not extensively available in the public domain, studies on the closely related analog 5-aminoallyl-dUTP provide insights into polymerase compatibility. 5-Aminoallyl-dUTP can be enzymatically incorporated into DNA by a variety of commercially available DNA polymerases.[2]

DNA PolymeraseCompatibilityNotes
Taq DNA PolymeraseYesCan be used in PCR and primer extension.
Klenow FragmentYesSuitable for primer extension and labeling reactions.
Klenow Fragment (exo-)YesLacks 3'→5' exonuclease activity, useful for preventing degradation of the modified primer.
phi29 DNA PolymeraseYesHigh processivity makes it suitable for whole-genome amplification with modified nucleotides.
Reverse TranscriptasesYesCan be used for the synthesis of modified cDNA.
DNA Polymerase IYesPossesses both polymerase and exonuclease activities.

Note: The efficiency of incorporation can be influenced by the specific polymerase, reaction conditions, and the sequence context of the template DNA. Optimization of these parameters is recommended for each specific application.

Table 2: Relative Efficiency of dUTP Incorporation by Various DNA Polymerases

This table presents the relative efficiency of incorporating the unmodified dUTP compared to dTTP by different DNA polymerases. This data can serve as a general guide to polymerase preference for uridine-based nucleotides.

DNA PolymeraseRelative dUTP Incorporation Efficiency (%)Reference
Neq DNA Polymerase74.9[3]
Taq DNA Polymerase71.3[3]
Vent DNA Polymerase15.1[3]
KOD DNA Polymerase12.3[3]
Pfu DNA Polymerase9.4[3]

Note: The incorporation efficiency of 5'-NH₂-dUTP may differ from that of unmodified dUTP due to the modification at the 5' position.

Experimental Protocols

Protocol 1: Enzymatic Incorporation of 5'-NH₂-dUTP using Primer Extension

This protocol describes a general method for the site-specific incorporation of a single this compound nucleotide into a DNA strand using a primer extension reaction.

Materials:

  • Single-stranded DNA template

  • Primer oligonucleotide (complementary to the 3' end of the template)

  • 5'-NH₂-dUTP (in triphosphate form)

  • Natural dNTPs (dATP, dCTP, dGTP)

  • DNA Polymerase (e.g., Klenow Fragment (exo-))

  • 10X DNA Polymerase Reaction Buffer

  • Nuclease-free water

  • EDTA solution (0.5 M, pH 8.0)

  • Denaturing polyacrylamide gel electrophoresis (PAGE) system

  • Autoradiography or fluorescence imaging system (if using labeled primers)

Procedure:

  • Primer-Template Annealing:

    • In a microcentrifuge tube, combine the DNA template (1 pmol) and primer (2 pmol) in 1X DNA Polymerase Reaction Buffer.

    • The total volume should be adjusted with nuclease-free water to 10 µL.

    • Heat the mixture to 95°C for 5 minutes and then allow it to cool slowly to room temperature to facilitate annealing.

  • Primer Extension Reaction:

    • To the annealed primer-template, add the following components on ice:

      • 1 µL of 10X DNA Polymerase Reaction Buffer

      • 1 µL of dNTP mix (containing dATP, dCTP, dGTP at a final concentration of 100 µM each)

      • 1 µL of 5'-NH₂-dUTP (final concentration to be optimized, e.g., 100 µM)

      • 1 µL of DNA Polymerase (e.g., 1-2 units of Klenow Fragment (exo-))

      • Adjust the final volume to 20 µL with nuclease-free water.

    • Incubate the reaction at the optimal temperature for the chosen DNA polymerase (e.g., 37°C for Klenow Fragment) for 30-60 minutes.

  • Reaction Termination:

    • Stop the reaction by adding 2 µL of 0.5 M EDTA.

  • Analysis of Incorporation:

    • The incorporation of 5'-NH₂-dU can be verified by analyzing the reaction products on a denaturing polyacrylamide gel.

    • The extended primer will migrate slower than the unextended primer.

    • If a radiolabeled or fluorescently labeled primer is used, the gel can be visualized by autoradiography or fluorescence imaging.

Protocol 2: PCR Amplification with 5'-NH₂-dUTP

This protocol outlines the use of 5'-NH₂-dUTP in a polymerase chain reaction (PCR) to generate DNA fragments containing multiple phosphoramidate linkages.

Materials:

  • DNA template

  • Forward and reverse primers

  • 5'-NH₂-dUTP

  • Natural dNTPs (dATP, dCTP, dGTP)

  • Thermostable DNA Polymerase (e.g., Taq DNA Polymerase)

  • 10X PCR Buffer

  • MgCl₂ solution (if not included in the buffer)

  • Nuclease-free water

  • Agarose (B213101) gel electrophoresis system

Procedure:

  • PCR Reaction Setup:

    • In a PCR tube, assemble the following reaction mixture on ice:

      • 5 µL of 10X PCR Buffer

      • 1 µL of dNTP mix (containing dATP, dCTP, dGTP at a final concentration of 200 µM each)

      • 1 µL of 5'-NH₂-dUTP (final concentration to be optimized, e.g., 200 µM)

      • 1 µL of forward primer (10 µM)

      • 1 µL of reverse primer (10 µM)

      • 1 µL of DNA template (1-10 ng)

      • 0.5 µL of Thermostable DNA Polymerase (e.g., 2.5 units of Taq DNA Polymerase)

      • Adjust the final volume to 50 µL with nuclease-free water.

  • PCR Cycling:

    • Perform PCR using the following general cycling conditions (optimization may be required):

      • Initial Denaturation: 95°C for 2-5 minutes

      • 25-35 Cycles:

        • Denaturation: 95°C for 30 seconds

        • Annealing: 55-65°C for 30 seconds

        • Extension: 72°C for 1 minute per kb of product length

      • Final Extension: 72°C for 5-10 minutes

  • Analysis of PCR Product:

    • Analyze the PCR product by agarose gel electrophoresis to confirm the amplification of the target DNA fragment.

    • The size of the PCR product should correspond to the expected size.

Visualizations

Enzymatic_Incorporation_Workflow cluster_Preparation Preparation cluster_Reaction Reaction cluster_Analysis Analysis Template DNA Template Annealing Primer-Template Annealing Template->Annealing Primer Primer Primer->Annealing dNTPs Natural dNTPs Extension Primer Extension dNTPs->Extension NH2_dUTP 5'-NH2-dUTP NH2_dUTP->Extension Polymerase DNA Polymerase Polymerase->Extension Annealing->Extension Add Polymerase, dNTPs, 5'-NH2-dUTP Purification Product Purification Extension->Purification Analysis Gel Electrophoresis & Visualization Purification->Analysis

Caption: Workflow for the enzymatic incorporation of this compound.

DNA_Damage_Response_Pathway Phosphoramidate_DNA Phosphoramidate DNA (Backbone Modification) Replication_Stress Replication Stress / Stalled Fork Phosphoramidate_DNA->Replication_Stress DDR_Sensors DNA Damage Sensors (e.g., RPA, 9-1-1 complex) Replication_Stress->DDR_Sensors ATR_Activation ATR Activation DDR_Sensors->ATR_Activation Chk1_Phosphorylation Chk1 Phosphorylation ATR_Activation->Chk1_Phosphorylation Cell_Cycle_Arrest Cell Cycle Arrest Chk1_Phosphorylation->Cell_Cycle_Arrest DNA_Repair DNA Repair Chk1_Phosphorylation->DNA_Repair Cell_Cycle_Arrest->DNA_Repair Apoptosis Apoptosis DNA_Repair->Apoptosis Unrepaired Damage Cell_Cycle_Progression Cell_Cycle_Progression DNA_Repair->Cell_Cycle_Progression Successful Repair

Caption: Potential DNA damage response pathway activated by phosphoramidate DNA.

Disclaimer: The signaling pathway depicted is a generalized representation of the DNA damage response that may be activated by backbone modifications. Specific cellular responses to 5'-phosphoramidate DNA have not been extensively characterized.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low or no incorporation of 5'-NH₂-dUTP Suboptimal reaction conditionsOptimize the concentration of 5'-NH₂-dUTP, DNA polymerase, and dNTPs. Vary the reaction temperature and incubation time.
Incompatible DNA polymeraseTest different DNA polymerases known to accept modified nucleotides (see Table 1).
Poor primer-template annealingOptimize the annealing temperature and time. Check the quality and concentration of the primer and template.
Incomplete extension products (smear on gel) Nuclease contaminationUse nuclease-free water and reagents. Add an RNase inhibitor if working with RNA templates.
Secondary structures in the templateUse a DNA polymerase with strand displacement activity or add SSB protein. Increase the reaction temperature if using a thermostable polymerase.
Non-specific PCR products Non-optimal annealing temperaturePerform a temperature gradient PCR to determine the optimal annealing temperature.
Primer-dimer formationRedesign primers to have lower self-complementarity.

Conclusion

The enzymatic incorporation of this compound into DNA provides a versatile platform for the development of novel nucleic acid-based technologies. The protocols and information provided in this document serve as a starting point for researchers to explore the potential of this modified nucleotide in their specific areas of interest. Further optimization of the reaction conditions and a deeper understanding of the biological consequences of phosphoramidate DNA will undoubtedly expand its applications in the future.

References

5'-Amino-5'-deoxyuridine phosphoramidite for oligonucleotide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An introduction to the principles, applications, and detailed protocols for utilizing 5'-amino-modifier phosphoramidites in the synthesis of functionalized oligonucleotides for research, diagnostics, and therapeutic development.

Introduction

The functionalization of synthetic oligonucleotides is a cornerstone of modern molecular biology, diagnostics, and the development of nucleic acid-based therapeutics.[1] Introducing specific chemical groups allows for the attachment of labels, delivery agents, or for immobilization onto solid surfaces.[2][3] The most common method for introducing a primary amine at the 5'-terminus is through the use of a 5'-amino-modifier phosphoramidite (B1245037) during automated solid-phase synthesis.

These reagents are phosphoramidites attached to an alkyl or polyethylene (B3416737) glycol (TEG) linker, which has a terminal primary amine protected by a group such as monomethoxytrityl (MMT), trifluoroacetyl (TFA), or phthalic acid diamide (B1670390) (PDA).[1][4] This modifier is added as the final step in the synthesis cycle, resulting in an oligonucleotide with a reactive primary amine at its 5'-end after deprotection.[2] This terminal amine serves as a versatile chemical handle for a wide array of post-synthetic conjugation reactions, typically with activated esters like N-hydroxysuccinimide (NHS) esters, to form stable amide bonds.[5][6]

These application notes provide a comprehensive overview of the available 5'-amino-modifier phosphoramidites, their applications, and detailed protocols for their use in oligonucleotide synthesis, deprotection, purification, and conjugation.

Application Notes

Choosing the Appropriate 5'-Amino-Modifier Phosphoramidite

The selection of a 5'-amino-modifier depends on the desired purification strategy and the chemical stability of the oligonucleotide and any other modifications present. The primary differences lie in the amine protecting group and the length of the spacer arm.[4]

  • Protecting Groups : The choice of protecting group is critical as it dictates the deprotection and purification strategy.

    • Monomethoxytrityl (MMT) : This acid-labile group allows for "trityl-on" reverse-phase purification (cartridge or HPLC) of the full-length oligonucleotide.[1][4] The lipophilic MMT group is retained on the desired product, allowing it to bind more strongly to the reverse-phase matrix than truncated "trityl-off" failure sequences. The MMT group is subsequently removed with aqueous acid after purification.[4] A novel acid-free deprotection method using only heat and water has also been developed to avoid potential depurination.[7][8]

    • Trifluoroacetyl (TFA) : This is a base-labile group that is removed during the standard ammonium (B1175870) hydroxide (B78521) cleavage and deprotection step.[9][7] It is used when purification of the amino-modified oligonucleotide is not required before conjugation, or when other purification methods like PAGE are planned.[4]

    • Phthalic acid diamide (PDA) : This group requires treatment with aqueous methylamine (B109427) (AMA) or a 1:1 mixture of aqueous ammonia (B1221849) and methylamine for efficient removal.[4][7] PDA-protected modifiers are often crystalline powders, making them easier to handle and more stable during storage compared to the oily MMT or TFA versions.[4]

  • Spacer Arms : The spacer arm connects the terminal amine to the 5'-phosphate of the oligonucleotide. Its length and composition can be critical for certain applications.

    • Alkyl Spacers (C3, C6, C12) : Simple hydrocarbon chains of varying lengths are available. Longer spacers like C12 can reduce steric hindrance between the oligonucleotide and its conjugate, which can be important for enzyme accessibility or surface binding.[2][5]

    • Hydrophilic Spacers (TEG) : Spacers based on triethylene glycol (TEG) can improve the aqueous solubility of the modified oligonucleotide and its conjugates.[3]

Key Applications of 5'-Amino-Modified Oligonucleotides
  • Labeling and Conjugation : The primary amine is readily reactive with molecules containing activated carboxylates (like NHS esters) or isothiocyanates.[5] This allows for straightforward conjugation to a wide range of labels and functional molecules, including:

    • Fluorescent dyes (e.g., FAM, Cy3, Cy5) for detection in PCR, FISH, and sequencing.

    • Biotin for affinity purification, immobilization on streptavidin-coated surfaces, or detection.[3]

    • Peptides and proteins, including cell-penetrating peptides to enhance cellular uptake.[10]

    • Therapeutic agents or targeting ligands for drug delivery.[1]

  • Immobilization on Solid Supports : 5'-amino-modified oligonucleotides can be covalently attached to surfaces functionalized with carboxyl or epoxy groups.[11] This is the basis for creating DNA microarrays for gene expression analysis, single nucleotide polymorphism (SNP) detection, and other diagnostic assays.[2] They can also be attached to magnetic beads for affinity capture applications.

  • Enhanced Nuclease Resistance : While the primary function is conjugation, certain modifications at the 5'-terminus can confer a degree of increased stability against exonuclease degradation.[3][12]

Data Presentation

Table 1: Comparison of Common 5'-Amino-Modifier C6 Phosphoramidites

Feature MMT-Protected TFA-Protected PDA-Protected
Protecting Group 4-Monomethoxytrityl (MMT) Trifluoroacetyl (TFA) Phthalic acid diamide (PDA)
Deprotection Condition 20% Acetic Acid or Heat/Water[1][4] Standard Ammonium Hydroxide[9][4] Aqueous Methylamine (AMA)[4][7]
Purification Strategy Trityl-on RP Cartridge or HPLC[1] Not suitable for Trityl-on RP Not suitable for Trityl-on RP
Key Advantage Enables facile purification of the full-length product.[4] Simple, one-step deprotection with standard reagents.[9] Solid reagent, high stability, cost-effective.[4]

| Key Disadvantage | Requires a separate acid deprotection step which can cause depurination.[1][7] | Crude product is used for conjugation, requires post-conjugation purification.[7] | Requires specific AMA deprotection; incomplete removal with NH4OH.[4] |

Table 2: Summary of Deprotection Protocols for Amino-Protecting Groups

Protecting Group Reagent Temperature Duration Reference
MMT (Acidic) 20% Acetic Acid in Water Room Temperature 60 minutes [7]
MMT (Acid-Free) Water 95 °C 1.5 hours [7]
TFA Concentrated Aqueous Ammonia 55 °C 8-17 hours [9]

| PDA | AMA (1:1 aq. NH3 / 40% MeNH2) | 65 °C | 10 minutes |[4][13] |

Experimental Protocols & Visualizations

Workflow for Synthesis and Functionalization of 5'-Amino-Oligonucleotides

The overall process begins with automated solid-phase synthesis to incorporate the amino-modifier, followed by cleavage, deprotection, purification, and finally, conjugation to a molecule of interest.

G cluster_synthesis Solid-Phase Synthesis cluster_postsynthesis Post-Synthesis Processing S1 Start Synthesis (on CPG support) S2 Iterative Cycles (Detritylation, Coupling, Capping, Oxidation) S1->S2 S3 Final Coupling: 5'-Amino-Modifier Phosphoramidite S2->S3 P1 Cleavage from Support & Base Deprotection S3->P1 Oligo on Support P2 Purification (e.g., RP-HPLC, PAGE) P1->P2 P3 Amine Deprotection (if MMT-Protected) P2->P3 P4 Post-Synthetic Conjugation P3->P4 P5 Final Purification of Conjugate P4->P5

Caption: Overall workflow from synthesis to final conjugate.

Protocol 1: Automated Synthesis with 5'-Amino-Modifier Phosphoramidite

This protocol assumes a standard automated DNA synthesizer.

  • Reagent Preparation : Dissolve the 5'-Amino-Modifier phosphoramidite in anhydrous acetonitrile (B52724) to the concentration recommended by the synthesizer manufacturer (typically 0.1 M).[14]

  • Synthesis Setup : Program the desired oligonucleotide sequence into the synthesizer.

  • Modifier Incorporation : In the final synthesis cycle, after the last standard nucleobase has been added and detritylated, program the synthesizer to perform a coupling step using the 5'-Amino-Modifier phosphoramidite solution instead of a standard nucleoside phosphoramidite.

  • Coupling Time : Use the standard coupling time recommended for nucleoside phosphoramidites (e.g., 3 minutes with 1H-Tetrazole activator).[13] Longer coupling times are generally not necessary.

  • Post-Synthesis : Once the synthesis is complete, the controlled pore glass (CPG) support with the fully protected, 5'-amino-modified oligonucleotide is expelled from the column for subsequent processing.

G start CPG-Oligo-(DMT) step1 1. Detritylation (Acid Treatment) start->step1 step2 2. Coupling (Add Phosphoramidite & Activator) step1->step2 step3 3. Capping (Acetic Anhydride) step2->step3 step4 4. Oxidation (Iodine Solution) step3->step4 loop_node Repeat for Each Base step4->loop_node loop_node->step1 Next Base final_coupling Final Coupling: 5'-Amino-Modifier loop_node->final_coupling Final Base Added end CPG-Oligo-Linker-NH(Prot) final_coupling->end

References

Application Notes and Protocols for the Use of 5'-Amino-5'-deoxyuridine in Solid-Phase DNA Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The targeted chemical modification of oligonucleotides is a foundational technology in modern molecular biology, diagnostics, and the development of nucleic acid-based therapeutics. The introduction of a primary amino group at the 5'-terminus of a DNA sequence using 5'-Amino-5'-deoxyuridine provides a versatile handle for the post-synthetic conjugation of a wide array of functional molecules. These include fluorophores for detection, peptides for cellular targeting, and therapeutic agents for drug delivery applications.[1][2][3]

This document provides detailed protocols and application notes for the synthesis of the this compound phosphoramidite (B1245037) building block, its incorporation into oligonucleotides via automated solid-phase synthesis, and subsequent deprotection, purification, and characterization.

Synthesis of this compound Phosphoramidite

The successful incorporation of this compound into a growing oligonucleotide chain requires its conversion into a phosphoramidite derivative. This process involves a series of chemical reactions to protect the reactive functional groups and activate the 3'-hydroxyl for coupling. A common strategy involves the protection of the 5'-amino group with a trifluoroacetyl (TFA) or monomethoxytrityl (MMT) group, protection of the 3'-hydroxyl with a dimethoxytrityl (DMT) group, and subsequent phosphitylation.

Reagents for Phosphoramidite Synthesis
ReagentPurpose
This compoundStarting nucleoside
Ethyl trifluoroacetate (B77799) or Methoxytrityl chloride (MMT-Cl)Protection of the 5'-amino group
4,4'-Dimethoxytrityl chloride (DMT-Cl)Protection of the 3'-hydroxyl group
2-Cyanoethyl N,N-diisopropylchlorophosphoramiditePhosphitylating agent
N,N-Diisopropylethylamine (DIPEA)Non-nucleophilic base
Pyridine (B92270), AnhydrousSolvent and base
Dichloromethane (B109758) (DCM), AnhydrousSolvent
Experimental Protocol: Synthesis of 5'-TFA-Amino-5'-deoxyuridine Phosphoramidite
  • 5'-Amino Group Protection (TFA):

    • Dissolve this compound in a suitable solvent such as methanol (B129727).

    • Add triethylamine (B128534) and ethyl trifluoroacetate.

    • Stir the reaction at room temperature until completion, monitored by Thin Layer Chromatography (TLC).

    • Purify the product, 5'-Trifluoroacetylamino-5'-deoxyuridine, by silica (B1680970) gel chromatography.

  • 3'-Hydroxyl Group Protection (DMT):

    • Co-evaporate the dried 5'-TFA-amino-5'-deoxyuridine with anhydrous pyridine.

    • Dissolve the residue in anhydrous pyridine and add 4,4'-dimethoxytrityl chloride (DMT-Cl).

    • Stir at room temperature for 4-6 hours.

    • Quench the reaction with methanol and purify the product, 3'-O-DMT-5'-TFA-amino-5'-deoxyuridine, by silica gel chromatography.

  • Phosphitylation:

    • Dissolve the 3'-O-DMT-5'-TFA-amino-5'-deoxyuridine in anhydrous dichloromethane under an argon atmosphere.

    • Add N,N-diisopropylethylamine (DIPEA).

    • Cool to 0°C and add 2-cyanoethyl N,N-diisopropylchlorophosphoramidite dropwise.

    • Stir at room temperature for 2-4 hours.

    • Quench the reaction with cold methanol and purify the final phosphoramidite product by precipitation or chromatography.

cluster_synthesis Synthesis of this compound Phosphoramidite A This compound B Protect 5'-Amino Group (e.g., TFA) A->B C 5'-TFA-Amino-5'-deoxyuridine B->C D Protect 3'-Hydroxyl Group (DMT) C->D E 3'-O-DMT-5'-TFA-Amino-5'-deoxyuridine D->E F Phosphitylation E->F G Final Phosphoramidite Building Block F->G

Phosphoramidite Synthesis Workflow

Solid-Phase Oligonucleotide Synthesis

The incorporation of the 5'-amino-modifier phosphoramidite occurs as the final step in a standard solid-phase synthesis cycle. The cycle consists of four main steps: deblocking, coupling, capping, and oxidation.[4]

Experimental Protocol: Incorporation of 5'-Amino-Modifier

This protocol assumes a standard automated DNA synthesizer and phosphoramidite chemistry.

  • Preparation:

    • Dissolve the 5'-amino-modifier phosphoramidite in anhydrous acetonitrile (B52724) to the desired concentration (typically 0.1 M).

    • Install the vial on an available port on the DNA synthesizer.

    • Program the desired oligonucleotide sequence, ensuring the 5'-amino-modifier is added at the final coupling step.

  • Automated Synthesis Cycle:

    • Deblocking: The 5'-DMT group of the growing oligonucleotide chain, which is attached to a solid support, is removed by treatment with an acid (e.g., trichloroacetic acid in DCM). This generates a free 5'-hydroxyl group.

    • Coupling: The 5'-amino-modifier phosphoramidite is activated by an activator, such as 1H-tetrazole or a derivative, and then reacts with the free 5'-hydroxyl group of the growing chain.[4] Standard coupling times are generally sufficient.[5]

    • Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutations in subsequent cycles.

    • Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester using an iodine solution.

  • Final Deblocking: The protecting group on the 5'-amino modifier (e.g., MMT) can either be removed on the synthesizer or left on for "trityl-on" purification.[6]

cluster_synthesis_cycle Solid-Phase Synthesis Cycle start Start with Support-Bound Nucleoside deblock 1. Deblocking (Remove 5'-DMT) start->deblock couple 2. Coupling (Add next phosphoramidite) deblock->couple cap 3. Capping (Block unreacted ends) couple->cap oxidize 4. Oxidation (Stabilize linkage) cap->oxidize repeat Repeat for next base oxidize->repeat repeat->deblock Yes final_couple Final Coupling with 5'-Amino-Modifier repeat->final_couple No (end of sequence) final_couple->cap end Cleavage & Deprotection

Automated Synthesis Cycle

Cleavage and Deprotection

After synthesis, the oligonucleotide must be cleaved from the solid support, and all protecting groups on the nucleobases and the phosphate backbone must be removed.[7]

Quantitative Data: Synthesis Efficiency and Yield

The overall yield of an oligonucleotide is highly dependent on the coupling efficiency at each step. Even small differences in efficiency have a significant impact on the final amount of full-length product.[8][9]

ParameterTypical ValueImpact on Yield
Coupling Efficiency (Standard Nucleotides)>99%A 30-mer synthesized with 99% average coupling efficiency yields approximately 75% full-length product.[8][9]
Coupling Efficiency (5'-Amino-Modifier)High, similar to standard phosphoramidites[5]Minimal impact on overall yield if coupling is efficient.
Purification Yield (RP-HPLC)75-80%Significant loss of material occurs during purification to achieve high purity.
Final Purity (after HPLC)>90-95%[7][10]Application-dependent; higher purity results in lower overall yield.
Experimental Protocols: Cleavage and Deprotection

Standard Deprotection (for TFA-protected amine):

  • Transfer the solid support to a screw-cap vial.

  • Add concentrated ammonium (B1175870) hydroxide.

  • Heat at 55°C for 8-12 hours. This step cleaves the oligonucleotide from the support and removes the cyanoethyl phosphate protecting groups and the base protecting groups. The TFA group on the 5'-amine is also removed under these conditions.

  • Cool the vial, centrifuge, and transfer the supernatant containing the oligonucleotide to a new tube.

Mild Deprotection (for sensitive modifications): For oligonucleotides with modifications that are sensitive to standard deprotection conditions, milder reagents can be used, such as potassium carbonate in methanol.[11]

Deprotection of MMT-protected amines: The MMT group is acid-labile. It can be removed on the synthesizer with trichloroacetic acid. Alternatively, if left on for purification, it can be removed post-purification using an aqueous acid solution (e.g., 80% acetic acid). A novel acid-free deprotection method using only water and heat has also been reported, which can increase synthetic efficiency and is more environmentally friendly.[12]

Purification and Characterization

Purification is critical to remove truncated sequences and other impurities. Reverse-phase high-performance liquid chromatography (RP-HPLC) is a common method for purifying 5'-amino-modified oligonucleotides.[13][14]

Experimental Protocol: RP-HPLC Purification
  • Sample Preparation: Dissolve the crude, deprotected oligonucleotide in water or a suitable buffer.

  • HPLC System:

  • Gradient: Run a linear gradient of increasing acetonitrile concentration to elute the oligonucleotide. A typical gradient might be 5-50% B over 30 minutes.

  • Detection: Monitor the elution profile at 260 nm.

  • Fraction Collection: Collect the peak corresponding to the full-length product.

  • Desalting: Remove the volatile buffer salts (e.g., TEAA) by lyophilization or using a desalting column.

Experimental Protocol: Mass Spectrometry Characterization

Mass spectrometry is used to confirm the molecular weight of the purified oligonucleotide.[12]

  • Sample Preparation: Prepare a dilute solution of the purified oligonucleotide in a suitable solvent for mass spectrometry (e.g., a mixture of water and acetonitrile with a small amount of a volatile salt like ammonium acetate).

  • Instrumentation: Use an electrospray ionization (ESI) mass spectrometer.

  • Analysis: Acquire the mass spectrum in negative ion mode. The resulting spectrum will show a series of peaks corresponding to the oligonucleotide with different charge states. Deconvolution of this spectrum will yield the molecular weight of the oligonucleotide, which can be compared to the theoretical calculated mass.

Applications in Drug Development

The 5'-amino group serves as a key conjugation point for creating oligonucleotide-based therapeutics with enhanced properties.[1]

cluster_application Application Pathway for Drug Development Oligo 5'-Amino-Modified Oligonucleotide Conjugation Post-Synthetic Conjugation (via 5'-Amine) Oligo->Conjugation Conjugate Oligonucleotide Conjugate Conjugation->Conjugate Ligand Targeting Ligand (e.g., Peptide, Aptamer) Ligand->Conjugation Drug Therapeutic Agent Drug->Conjugation Imaging Imaging Agent (e.g., Fluorophore) Imaging->Conjugation Delivery Targeted Drug Delivery Conjugate->Delivery Cell Target Cell Delivery->Cell Effect Therapeutic Effect (e.g., Gene Silencing) Cell->Effect

Targeted Drug Delivery Workflow

By conjugating targeting moieties such as peptides or antibodies, the oligonucleotide can be directed to specific cells or tissues, increasing its efficacy and reducing off-target effects.[1] Conjugation to molecules like cholesterol can facilitate cellular uptake through lipoprotein pathways. This targeted delivery is crucial for the development of antisense oligonucleotides, siRNAs, and aptamers as therapeutic agents.[1][]

References

Application Notes and Protocols for 5'-Amino-5'-deoxyuridine in Oligonucleotide Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the labeling of oligonucleotides at the 5'-terminus using 5'-amino modifiers. The primary focus is on the post-synthetic conjugation of these modified oligonucleotides with amine-reactive labels, such as N-hydroxysuccinimide (NHS) esters.

Introduction

Modification of oligonucleotides with a primary amino group at the 5'-terminus is a widely used strategy for the covalent attachment of various functional molecules, including fluorescent dyes, biotin (B1667282), peptides, and enzymes.[1][2][3] This method offers a versatile approach to producing labeled oligonucleotides for a broad range of applications, such as DNA microarrays, fluorescence in situ hybridization (FISH), PCR-based assays, and therapeutic development.[1][4]

The introduction of the 5'-amino group is typically achieved during automated solid-phase synthesis using a phosphoramidite (B1245037) reagent containing a protected primary amine and a spacer arm.[2][5] A variety of 5'-amino modifiers are commercially available, differing in the length and chemical nature of the spacer arm (e.g., C3, C6, C12 alkyl chains or polyethylene (B3416737) glycol-based linkers) and the type of protecting group for the amine (e.g., Monomethoxytrityl (MMT) or Trifluoroacetyl (TFA)).[5][6][7] The choice of linker can influence the steric hindrance and accessibility of the attached label, which can be critical for downstream applications.[1]

Following synthesis and deprotection of the oligonucleotide, the free primary amine at the 5'-end can be readily conjugated with an amine-reactive molecule, most commonly an NHS ester, to form a stable amide bond.[8][9][10] This post-synthetic labeling approach is advantageous as it allows for the use of a wide variety of labels that may not be compatible with the conditions of oligonucleotide synthesis and deprotection.[8][11]

Key Applications

  • Fluorescent Probes: Attachment of fluorescent dyes for applications such as real-time PCR, FISH, and DNA sequencing.[4]

  • Biotinylation: Introduction of biotin for affinity purification, immobilization on streptavidin-coated surfaces, and detection using streptavidin conjugates.

  • Immobilization on Solid Supports: Covalent attachment of oligonucleotides to surfaces for the fabrication of DNA microarrays.[1]

  • Conjugation to Peptides and Proteins: Creation of oligonucleotide-peptide/protein conjugates for therapeutic and diagnostic purposes.[12]

Experimental Workflow Overview

The overall process for labeling the 5'-terminus of an oligonucleotide with a 5'-amino modifier involves several key steps:

  • Automated Solid-Phase Synthesis: Incorporation of the 5'-amino modifier phosphoramidite at the final coupling step of oligonucleotide synthesis.[5]

  • Cleavage and Deprotection: Release of the oligonucleotide from the solid support and removal of protecting groups from the nucleobases, phosphate (B84403) backbone, and the 5'-amino group.

  • Purification of the 5'-Amino-Modified Oligonucleotide: Removal of failure sequences and other impurities. This is often performed using reverse-phase high-performance liquid chromatography (RP-HPLC) or cartridge purification, taking advantage of the lipophilic nature of certain amine protecting groups like MMT.[6][13]

  • Post-Synthetic Labeling (Conjugation): Reaction of the purified 5'-amino-modified oligonucleotide with an amine-reactive label (e.g., NHS ester).[9]

  • Purification of the Labeled Oligonucleotide: Removal of excess, unreacted label and unconjugated oligonucleotide.[14]

Diagrams

experimental_workflow cluster_synthesis Oligonucleotide Synthesis cluster_postsynthesis Post-Synthetic Processing Solid_Phase_Synthesis Automated Solid-Phase Oligonucleotide Synthesis Amino_Modifier_Addition Addition of 5'-Amino Modifier Phosphoramidite Solid_Phase_Synthesis->Amino_Modifier_Addition Final Coupling Step Cleavage_Deprotection Cleavage and Deprotection Amino_Modifier_Addition->Cleavage_Deprotection Purification_1 Purification of 5'-Amino-Oligonucleotide Cleavage_Deprotection->Purification_1 Conjugation Conjugation with NHS-Ester Label Purification_1->Conjugation Purification_2 Purification of Labeled Oligonucleotide Conjugation->Purification_2 Final_Product Final_Product Purification_2->Final_Product Labeled Oligonucleotide

Caption: Experimental workflow for 5'-amino-oligonucleotide labeling.

conjugation_reaction Oligo_NH2 5'-Amino-Modified Oligonucleotide Labeled_Oligo 5'-Labeled Oligonucleotide (Stable Amide Bond) Oligo_NH2->Labeled_Oligo NHS_Ester NHS-Ester Label NHS_Ester->Labeled_Oligo + NHS_Leaving_Group N-Hydroxysuccinimide Labeled_Oligo->NHS_Leaving_Group +

References

Harnessing 5'-Amino-5'-deoxyuridine for the Synthesis of Advanced Molecular Probes

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

5'-Amino-5'-deoxyuridine is a modified nucleoside that serves as a versatile building block for the creation of customized molecular probes. The primary amino group at the 5' position provides a reactive handle for the covalent attachment of a wide array of reporter molecules, including fluorophores, biotin, and other tags. This allows for the development of specific probes for various biological applications, such as fluorescence in situ hybridization (FISH), PCR, and DNA footprinting.[1] The increased reactivity of the amino group compared to a hydroxyl group makes it a valuable tool in biological, pharmaceutical, and genomic research.[2]

This document provides detailed protocols for the synthesis of molecular probes using this compound and discusses its applications in research and drug development.

Key Advantages of this compound in Probe Synthesis

The use of this compound offers several advantages for the creation of molecular probes:

  • Versatile Conjugation: The 5'-amino group allows for straightforward and efficient coupling to a wide range of molecules, most commonly through reactions with N-hydroxysuccinimide (NHS) esters.

  • Site-Specific Labeling: It enables the precise placement of a label at the 5'-end of an oligonucleotide.

  • Biocompatibility: As a nucleoside analog, it can be incorporated into nucleic acids by polymerases, allowing for the enzymatic generation of labeled DNA.[2][3]

Data Presentation

While specific quantitative data for the performance of this compound-derived probes is not extensively available in the literature, a qualitative comparison with other common nucleoside analogs used for probe synthesis is presented below.

FeatureThis compound5-Ethynyl-2'-deoxyuridine (EdU)5-Bromo-2'-deoxyuridine (BrdU)
Labeling Chemistry Amine-reactive coupling (e.g., NHS-ester)Click Chemistry (copper-catalyzed or strain-promoted azide-alkyne cycloaddition)Antibody-based detection
Ease of Detection Direct detection after conjugationRequires a "click" reaction with a tagged azideRequires DNA denaturation and antibody incubation steps
Multiplexing Capability Good; compatible with other antibody-based methodsExcellent; mild reaction conditions preserve epitopes for co-labelingPoor; harsh denaturation can damage epitopes for other antibodies
Potential for Cytotoxicity Generally low, but depends on the conjugated moleculeLower than BrdU for long-term studiesCan be cytotoxic and mutagenic, affecting cell cycle
Signal-to-Noise Ratio Dependent on the properties of the conjugated labelHigh due to the specificity of the click reactionCan have higher background due to non-specific antibody binding

Experimental Protocols

Protocol 1: General Procedure for Conjugating an NHS-Ester Dye to this compound

This protocol describes a general method for labeling this compound with a fluorescent dye functionalized with an N-hydroxysuccinimide (NHS) ester. This procedure can be adapted for other NHS-ester-containing labels.

Materials:

  • This compound

  • Amine-reactive fluorescent dye (NHS-ester)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • 0.1 M Sodium bicarbonate buffer (pH 8.3-8.5)

  • Gel filtration column (e.g., Sephadex G-25)

  • Lyophilizer or centrifugal evaporator

Procedure:

  • Preparation of Reagents:

    • Dissolve this compound in the 0.1 M sodium bicarbonate buffer to a final concentration of 1-10 mg/mL.

    • Dissolve the NHS-ester dye in anhydrous DMSO to a concentration of 10 mg/mL immediately before use.

  • Conjugation Reaction:

    • Add a 5-10 fold molar excess of the dissolved NHS-ester dye to the this compound solution.

    • Vortex the mixture gently to ensure thorough mixing.

    • Incubate the reaction for 2-4 hours at room temperature, protected from light. Alternatively, the reaction can be performed overnight at 4°C.

  • Purification of the Conjugate:

    • Purify the resulting conjugate from unreacted dye and byproducts using a gel filtration column pre-equilibrated with nuclease-free water or a suitable buffer (e.g., PBS).

    • Collect the fractions containing the labeled product. The labeled nucleoside will typically elute first.

  • Analysis and Storage:

    • Confirm the successful conjugation and purity of the product using techniques such as UV-Vis spectroscopy and High-Performance Liquid Chromatography (HPLC).

    • Lyophilize the purified conjugate or store it in a suitable buffer at -20°C, protected from light.

Visualizations

Experimental Workflow for Probe Synthesis

experimental_workflow cluster_reagents Reagent Preparation cluster_reaction Conjugation cluster_purification Purification cluster_analysis Analysis & Storage reagent1 This compound in Bicarbonate Buffer reaction Mix and Incubate (2-4h at RT, dark) reagent1->reaction reagent2 NHS-Ester Dye in Anhydrous DMSO reagent2->reaction purification Gel Filtration Chromatography reaction->purification analysis UV-Vis & HPLC purification->analysis storage Lyophilize & Store (-20°C, dark) analysis->storage

Caption: Workflow for synthesizing a fluorescent probe from this compound.

Potential Application in a Signaling Pathway

signaling_pathway cluster_cell Cellular Environment probe 5'-Amine-Uridine Probe (Fluorescently Labeled) target_mrna Target mRNA probe->target_mrna Hybridization (FISH) ribosome Ribosome target_mrna->ribosome Translation protein Protein Product ribosome->protein nucleus Nucleus nucleus->target_mrna Transcription gene Gene of Interest

Caption: Use of a this compound probe in Fluorescence In Situ Hybridization.

References

Biotinylation of DNA using 5'-Amino-5'-deoxyuridine

Author: BenchChem Technical Support Team. Date: December 2025

The second round of searches provided more specific information. I found a paper describing the synthesis of 5'-amino-2',5'-dideoxyuridine (B8528164) 5'-N-triphosphate and its efficient incorporation into DNA by the Klenow fragment of E. coli DNA polymerase I. This is a key piece of information that directly relates to the user's topic.

However, I still lack detailed protocols for the biotinylation of this specific 5'-amino-modified DNA and quantitative data comparing its efficiency to other methods. The search results provide general protocols for biotinylating 5'-amino-modified oligonucleotides using NHS-biotin, but not specifically for DNA that has enzymatically incorporated 5'-Amino-5'-deoxyuridine.

I also found information on the HABA assay for quantifying biotin (B1667282), which will be useful for the "Quantification of Biotinylation" section.

I need to bridge the gap between the enzymatic incorporation of this compound and the subsequent biotinylation and detection. My next steps will be to formulate a logical workflow based on the available information and create detailed protocols. I will also need to search for any available quantitative data, and if direct data for this compound is not available, I will use data from other 5'-amino modifications as a proxy, making sure to state this assumption clearly.

Updated plan:

  • Synthesize the information gathered on the synthesis of this compound triphosphate and its enzymatic incorporation into DNA to create a detailed protocol.

  • Develop a protocol for the post-synthetic biotinylation of the resulting 5'-amino-modified DNA using NHS-biotin, based on general protocols for amino-modified oligonucleotides.

  • Create a protocol for the quantification of biotinylation using the HABA assay and for the detection of biotinylated DNA using streptavidin-based methods.

  • Search for and compile any available quantitative data on the efficiency of each step. If specific data for this compound is unavailable, I will use data for other 5'-amino modifications or C5-amino modifications and clearly indicate the source and the specific molecule.

  • Structure the collected data into tables for easy comparison.

  • Design Graphviz diagrams to illustrate the overall workflow, from the modified nucleotide to the detected DNA.

  • Write the comprehensive application notes and protocols, integrating all the compiled information, tables, and diagrams.## Application Notes and Protocols for DNA Biotinylation using this compound

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotinylation, the process of attaching biotin to a molecule, is a cornerstone technique in molecular biology for the non-radioactive labeling of DNA. The remarkably strong and specific interaction between biotin and streptavidin (or avidin) forms the basis for numerous applications, including DNA purification, immobilization, and detection in assays such as ELISA, Southern blotting, and electrophoretic mobility shift assays (EMSA).[1][2]

This document provides detailed protocols and application notes for a specific method of DNA biotinylation: the enzymatic incorporation of this compound followed by post-synthetic labeling with an N-hydroxysuccinimide (NHS)-ester of biotin. This two-step approach offers the flexibility of introducing a primary amine into the DNA backbone, which can then be conjugated to biotin or other reporter molecules.

The key intermediate, this compound, is a modified nucleoside where the 5'-hydroxyl group is replaced by an amino group.[3] Its triphosphate form can be enzymatically incorporated into a growing DNA strand by various DNA polymerases. The exposed primary amine then serves as a reactive handle for covalent linkage with biotin-NHS ester, resulting in a stable amide bond. This method provides an alternative to the direct incorporation of bulky biotinylated nucleotides, which can sometimes hinder polymerase activity.

Principle of the Method

The biotinylation of DNA using this compound is a two-stage process:

  • Enzymatic Incorporation of this compound Triphosphate (5'-NH₂-dUTP): A DNA template is amplified via PCR or other enzymatic methods in the presence of this compound 5'-N-triphosphate. DNA polymerase incorporates the modified nucleotide opposite adenine (B156593) residues in the template strand.

  • Post-Synthetic Biotinylation: The resulting DNA, now containing reactive primary amine groups at the 5'-position of incorporated uracil (B121893) analogs, is purified and then reacted with a biotinyl-N-hydroxysuccinimide (NHS) ester. The NHS ester selectively reacts with the primary amines to form a stable amide linkage, covalently attaching the biotin moiety to the DNA.

Experimental Protocols

Protocol 1: Enzymatic Incorporation of this compound Triphosphate

This protocol describes the generation of amino-modified DNA using PCR. The conditions may need to be optimized depending on the template, primers, and polymerase used.

Materials:

  • DNA template

  • Forward and reverse primers

  • Thermostable DNA polymerase (e.g., Vent (exo-))[4]

  • 10X PCR buffer

  • dNTP mix (dATP, dCTP, dGTP)

  • This compound 5'-N-triphosphate (5'-NH₂-dUTP)

  • Nuclease-free water

  • PCR purification kit

Procedure:

  • Set up the PCR reaction in a sterile PCR tube on ice. A typical 50 µL reaction is as follows:

    • 10X PCR Buffer: 5 µL

    • dNTP mix (10 mM each dATP, dCTP, dGTP): 1 µL

    • dTTP (10 mM): 0.5 µL

    • 5'-NH₂-dUTP (1 mM): 5 µL (Final concentration: 100 µM)

    • Forward Primer (10 µM): 1 µL

    • Reverse Primer (10 µM): 1 µL

    • DNA Template (10 ng/µL): 1 µL

    • DNA Polymerase: 1 µL

    • Nuclease-free water: to 50 µL

  • Gently mix the components and centrifuge briefly.

  • Perform PCR using an optimized thermal cycling program. An example program is:

    • Initial Denaturation: 95°C for 2 minutes

    • 30 Cycles:

      • Denaturation: 95°C for 30 seconds

      • Annealing: 55-65°C for 30 seconds (optimize for your primers)

      • Extension: 72°C for 1 minute/kb

    • Final Extension: 72°C for 5 minutes

  • Analyze a small aliquot (5 µL) of the PCR product by agarose (B213101) gel electrophoresis to confirm successful amplification.

  • Purify the amino-modified PCR product using a standard PCR purification kit to remove unincorporated nucleotides and primers. Elute the DNA in a low-salt buffer (e.g., 10 mM Tris-HCl, pH 8.0).

Protocol 2: Post-Synthetic Biotinylation of Amino-Modified DNA

This protocol describes the conjugation of biotin-NHS ester to the purified amino-modified DNA.

Materials:

  • Purified amino-modified DNA

  • Biotin-NHS ester (e.g., EZ-Link™ NHS-Biotin)

  • Dimethylsulfoxide (DMSO)

  • Conjugation buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5)

  • Ethanol (B145695) (70% and 100%)

  • 3 M Sodium acetate (B1210297), pH 5.2

  • Nuclease-free water

Procedure:

  • Dissolve the Biotin-NHS ester in anhydrous DMSO to a concentration of 10 mg/mL immediately before use.

  • In a microcentrifuge tube, mix the following:

    • Purified amino-modified DNA (e.g., 1-10 µg)

    • Conjugation buffer (to a final concentration of 0.1 M)

    • Biotin-NHS ester solution (add a 20- to 50-fold molar excess over the amount of incorporated amino groups)

  • Incubate the reaction for 2-4 hours at room temperature with gentle mixing, protected from light.

  • To remove unreacted biotin, purify the biotinylated DNA by ethanol precipitation: a. Add 0.1 volumes of 3 M sodium acetate (pH 5.2). b. Add 2.5 volumes of cold 100% ethanol. c. Incubate at -20°C for at least 1 hour. d. Centrifuge at >12,000 x g for 30 minutes at 4°C. e. Carefully discard the supernatant. f. Wash the pellet with 500 µL of cold 70% ethanol. g. Centrifuge at >12,000 x g for 10 minutes at 4°C. h. Discard the supernatant and air-dry the pellet for 5-10 minutes.

  • Resuspend the biotinylated DNA pellet in an appropriate buffer (e.g., TE buffer or nuclease-free water).

Protocol 3: Quantification of Biotinylation using the HABA Assay

The 4'-hydroxyazobenzene-2-carboxylic acid (HABA) assay is a colorimetric method for quantifying the amount of biotin incorporated into a sample. The assay is based on the displacement of HABA from the avidin-HABA complex by biotin, which results in a decrease in absorbance at 500 nm.[5][6][7]

Materials:

  • HABA/Avidin solution

  • Biotinylated DNA sample

  • Biotin standards

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a series of biotin standards (e.g., 0 to 100 µM).

  • Add 180 µL of the HABA/Avidin assay mixture to each well of a 96-well plate.

  • Add 20 µL of your biotinylated DNA sample, biotin standards, and a negative control (buffer) to separate wells.

  • Mix the reagents by shaking the plate for 30-60 seconds.

  • Read the absorbance at 500 nm.

  • Calculate the change in absorbance (ΔA500) for your samples relative to the negative control.

  • Determine the biotin concentration in your sample by comparing the ΔA500 to the standard curve generated from the biotin standards. The molar ratio of biotin to DNA can then be calculated.

Data Presentation

Table 1: Comparison of Biotinylation Methods

FeatureThis compound MethodDirect Enzymatic Incorporation of Biotin-dUTP5'-End Labeling with Biotin Phosphoramidite (B1245037)
Principle Two-step: Enzymatic incorporation of amino-nucleotide, then chemical biotinylation.One-step: Direct enzymatic incorporation of biotinylated nucleotide.[8]One-step: Chemical synthesis of oligonucleotide with a 5'-biotin.[9]
Label Position Internal, at 'U' positions.Internal, at 'U' positions.5'-terminus.[10]
Flexibility High: Amino group can be labeled with various molecules (biotin, fluorophores, etc.).Low: Limited to biotin.Low: Limited to biotin.
Potential for Steric Hindrance Lower during enzymatic incorporation, as the initial modification is small.Higher, as the bulky biotin-linker is present during polymerization.Dependent on the application; may hinder 5'-end interactions.
Efficiency Dependent on both polymerase incorporation and chemical reaction yields.Dependent on polymerase tolerance for the bulky nucleotide.High for chemical synthesis.

Table 2: Quantitative Data on Biotin-Streptavidin Interaction

ParameterValueReference
Dissociation Constant (Kd) ≈ 10⁻¹⁴ M[1][11]
Association Rate Constant (kon) ≈ 1.3 x 10⁷ M⁻¹s⁻¹[12]
Dissociation Rate Constant (koff) Varies, can be as high as 0.05 s⁻¹ initially, decreasing over time.[12]
Binding Capacity of Streptavidin Beads ~10 pmol of biotinylated dsDNA per mg of beads.[11]

Visualizations

experimental_workflow cluster_stage1 Stage 1: Enzymatic Incorporation cluster_stage2 Stage 2: Post-Synthetic Biotinylation cluster_stage3 Stage 3: Application PCR_setup 1. PCR Setup (with 5'-NH2-dUTP) Amplification 2. PCR Amplification PCR_setup->Amplification Purification1 3. Purification of Amino-Modified DNA Amplification->Purification1 Conjugation 4. NHS-Biotin Conjugation Purification1->Conjugation Purification2 5. Purification of Biotinylated DNA Conjugation->Purification2 Quantification 6. Quantification (HABA Assay) Purification2->Quantification Detection 7. Detection/Capture (Streptavidin)

Caption: Experimental workflow for DNA biotinylation using this compound.

signaling_pathway cluster_reaction Biotinylation Reaction cluster_detection Detection Principle Amino_DNA DNA with 5'-NH2 group Biotinylated_DNA Biotinylated DNA (Stable Amide Bond) Amino_DNA->Biotinylated_DNA Reaction NHS_Biotin Biotin-NHS Ester NHS_Biotin->Biotinylated_DNA Reactant Complex Biotin-Streptavidin Complex Biotinylated_DNA->Complex High-Affinity Binding Streptavidin Streptavidin Streptavidin->Complex

Caption: Chemical principle of post-synthetic biotinylation and detection.

Applications

The ability to generate internally biotinylated DNA probes using this compound opens up a wide range of applications in molecular biology and diagnostics:

  • DNA Hybridization Probes: Biotinylated DNA can be used as probes in Southern and Northern blotting to detect specific DNA or RNA sequences. The detection is typically achieved using streptavidin conjugated to an enzyme (like HRP or alkaline phosphatase) that generates a chemiluminescent or colorimetric signal.

  • Pull-Down Assays: Biotinylated DNA can be immobilized on streptavidin-coated beads to capture DNA-binding proteins from cell extracts. The captured proteins can then be identified by mass spectrometry or Western blotting.

  • Electrophoretic Mobility Shift Assays (EMSA): EMSA is used to study protein-DNA interactions. A biotinylated DNA probe is incubated with a protein extract, and the formation of a protein-DNA complex is detected by a shift in mobility on a non-denaturing gel.

  • Chromatin Immunoprecipitation (ChIP): While typically involving antibodies against specific proteins, biotinylated DNA can be used as a tracer or for affinity purification steps in modified ChIP protocols.

  • Biosensors and Microarrays: Biotinylated DNA can be attached to streptavidin-coated surfaces to create DNA microarrays or biosensors for high-throughput analysis of DNA-protein or DNA-DNA interactions.

Troubleshooting

ProblemPossible CauseSolution
Low yield of amino-modified PCR product Suboptimal PCR conditions.Optimize annealing temperature, extension time, and Mg²⁺ concentration.
Inhibition of polymerase by 5'-NH₂-dUTP.Decrease the concentration of 5'-NH₂-dUTP or try a different DNA polymerase known to be more tolerant of modified nucleotides.
Inefficient biotinylation Inactive NHS-Biotin.Use fresh, anhydrous DMSO to dissolve the NHS-Biotin ester immediately before use. Store NHS-Biotin desiccated.
Incorrect buffer pH.Ensure the conjugation buffer pH is between 8.0 and 9.0 for optimal reaction with primary amines.
Insufficient molar excess of NHS-Biotin.Increase the molar excess of NHS-Biotin to amino groups.
High background in detection assays Unreacted biotin not fully removed.Ensure thorough purification of the biotinylated DNA after the conjugation step. Include additional wash steps during ethanol precipitation.
Non-specific binding of streptavidin conjugate.Use appropriate blocking buffers (e.g., BSA, non-fat milk) in your detection protocol.

References

5'-Amino-5'-deoxyuridine in DNA Footprinting: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

DNA footprinting is a powerful technique used to identify the specific binding sites of proteins or small molecules on a DNA sequence. A variation of this method, known as Template-Directed Interference (TDI) footprinting, offers high-resolution mapping of these interactions. This document provides detailed application notes and protocols for the use of 5'-Amino-5'-deoxyuridine (more accurately, its analog 5-amino-2'-deoxyuridine (B1199347), hereafter referred to as 5-amino-dU) in DNA footprinting experiments. 5-amino-dU serves as a sensitive probe to pinpoint single-nucleotide contacts between DNA and binding partners, making it a valuable tool in molecular biology, drug discovery, and diagnostics.

Principle of 5-amino-dU in TDI Footprinting

The TDI footprinting method using 5-amino-dU is based on the following principles:

  • Enzymatic Incorporation : 5-amino-2'-deoxyuridine 5'-triphosphate (5-amino-dUTP) is used as an analog of deoxythymidine triphosphate (dTTP) in a polymerase chain reaction (PCR). Taq DNA polymerase incorporates 5-amino-dU opposite to adenine (B156593) bases in the DNA template. The ratio of 5-amino-dUTP to dTTP is optimized to ensure, on average, the incorporation of a single analog per DNA molecule.

  • Interference with Binding : The incorporated 5-amino-dU can interfere with the binding of a protein or drug to the DNA. This interference occurs because the 5-amino group is less favorable for hydrophobic interactions compared to the 5-methyl group of thymine (B56734). Additionally, the C4 carbonyl group of the uracil (B121893) base forms an intramolecular hydrogen bond with the 5-amino group, altering its hydrogen bonding potential with the binding partner.

  • Selective Chemical Cleavage : DNA strands containing 5-amino-dU are susceptible to selective chemical cleavage at the position of the analog using potassium permanganate (B83412) (KMnO4). This allows for the precise identification of the locations where the analog was incorporated.

  • Analysis : By comparing the cleavage patterns of protein-bound DNA with the total DNA population, researchers can identify the specific thymine residues where the presence of 5-amino-dU interferes with binding. A reduction in the intensity of a band in the protein-bound sample lane compared to the control lane indicates a critical contact point.

Applications in Research and Drug Development

The high resolution offered by 5-amino-dU-based TDI footprinting makes it a valuable technique for:

  • Mapping Protein-DNA Interactions : Precisely identifying the binding sites of transcription factors, polymerases, and other DNA-binding proteins. This information is crucial for understanding gene regulation and other fundamental biological processes.

  • Drug-DNA Interaction Analysis : Determining the sequence-specific binding sites of small molecules and potential drug candidates on DNA. This is a critical step in the development of DNA-targeting therapeutics.

  • Screening for DNA-Binding Drugs : The technique can be adapted for higher throughput screening to identify compounds that bind to specific DNA sequences, aiding in the discovery of new drug leads.

Quantitative Data Presentation

The results of TDI footprinting experiments can be quantified by densitometric analysis of the bands on the sequencing gel. The relative intensity of each band corresponds to the amount of cleavage at that position. By comparing the band intensities in the protein-bound and total DNA lanes, a quantitative measure of interference can be obtained.

Nucleotide PositionTotal DNA (Relative Intensity)Protein-Bound DNA (Relative Intensity)Interference Level (%)
T11.000.982
T21.051.023
T3 (Contact Site)0.980.2574
T4 (Contact Site)1.020.3170
T50.990.954

Note: The data in this table is illustrative. Actual values will vary depending on the specific protein-DNA interaction being studied.

Experimental Protocols

Protocol 1: Preparation of 5-amino-dU Modified DNA

This protocol describes the generation of a DNA probe containing randomly incorporated 5-amino-dU using PCR.

Materials:

  • DNA template containing the binding site of interest

  • Forward and reverse primers (one of which is typically 5'-radiolabeled, e.g., with ³²P)

  • Taq DNA polymerase and corresponding buffer

  • Standard dNTP mix (dATP, dCTP, dGTP, dTTP)

  • 5-amino-2'-deoxyuridine 5'-triphosphate (5-amino-dUTP)

  • PCR purification kit

Procedure:

  • Primer Labeling (if using radioactivity): End-label one of the PCR primers using T4 polynucleotide kinase and [γ-³²P]ATP according to standard protocols.

  • PCR Setup: Prepare a PCR reaction mix. The key is to optimize the ratio of 5-amino-dUTP to dTTP. A starting point is a 1:10 molar ratio.

    • DNA Template: 1-10 ng

    • Forward Primer: 10 pmol (labeled or unlabeled)

    • Reverse Primer: 10 pmol

    • 10x Taq Polymerase Buffer: 5 µL

    • dNTP mix (10 mM each of dATP, dCTP, dGTP): 1 µL

    • dTTP (10 mM): 0.1 µL

    • 5-amino-dUTP (10 mM): 1 µL

    • Taq DNA Polymerase: 1-2.5 units

    • Nuclease-free water: to a final volume of 50 µL

  • PCR Amplification: Perform PCR using appropriate cycling conditions for your template and primers.

  • Purification: Purify the PCR product using a PCR purification kit to remove unincorporated nucleotides and primers.

Protocol 2: TDI Footprinting Assay

This protocol outlines the binding reaction and separation of protein-bound DNA.

Materials:

  • Purified 5-amino-dU modified DNA probe

  • Purified DNA-binding protein or drug candidate

  • Binding buffer (specific to the protein-DNA interaction being studied)

  • Polyacrylamide gel for native gel electrophoresis (e.g., 6% polyacrylamide in TBE buffer)

  • Gel loading buffer (non-denaturing)

Procedure:

  • Binding Reaction:

    • In a microcentrifuge tube, combine the 5-amino-dU modified DNA probe (e.g., 1-5 nM) with the DNA-binding protein or drug at various concentrations in the appropriate binding buffer.

    • Incubate the reaction at the optimal temperature and time for binding to occur (e.g., 30 minutes at room temperature).

    • Prepare a control reaction with the DNA probe but without the binding partner.

  • Native Gel Electrophoresis:

    • Add non-denaturing loading buffer to the binding reactions.

    • Load the samples onto a native polyacrylamide gel.

    • Run the gel at a constant voltage until the free DNA and protein-bound DNA complexes are well-separated.

  • Visualization and Extraction:

    • If using a radiolabeled probe, visualize the bands by autoradiography.

    • Excise the gel slices corresponding to the protein-bound DNA and the free DNA (from the control lane).

    • Extract the DNA from the gel slices using a crush and soak method or a gel extraction kit.

Protocol 3: Permanganate Cleavage and Gel Analysis

This protocol describes the chemical cleavage of the modified DNA and analysis of the fragments.

Materials:

  • Extracted DNA from the TDI footprinting assay

  • Potassium permanganate (KMnO4) solution (e.g., 10 mM)

  • Piperidine (1 M)

  • Formamide (B127407) loading dye

  • Denaturing polyacrylamide sequencing gel (e.g., 8% polyacrylamide, 7M Urea)

Procedure:

  • Permanganate Treatment:

    • Resuspend the extracted DNA in a suitable buffer (e.g., TE buffer).

    • Add KMnO4 solution to a final concentration of ~1-2 mM.

    • Incubate for 2-5 minutes at room temperature. The reaction time may need optimization.

    • Stop the reaction by adding a quenching agent like β-mercaptoethanol.

  • Piperidine Cleavage:

    • Precipitate the DNA and resuspend the pellet in 1 M piperidine.

    • Heat at 90°C for 30 minutes to induce strand cleavage at the modified bases.

    • Lyophilize the samples to remove the piperidine.

  • Sample Preparation and Gel Electrophoresis:

    • Resuspend the cleaved DNA in formamide loading dye.

    • Heat the samples at 90°C for 5 minutes to denature the DNA.

    • Load the samples onto a denaturing polyacrylamide sequencing gel. Also, load a sample of the total (unbound) modified DNA that has been subjected to the same cleavage protocol.

  • Analysis:

    • After electrophoresis, visualize the DNA fragments (e.g., by autoradiography).

    • Compare the banding pattern of the protein-bound DNA lane with the total DNA lane. Regions of reduced band intensity in the bound lane indicate interference and thus, a contact point.

    • Perform densitometric analysis to quantify the level of interference at each thymine position.

Visualizations

TDI_Footprinting_Workflow A 1. PCR with 5-amino-dUTP B Generation of DNA with random 5-amino-dU incorporation A->B C 2. Incubation with DNA-binding protein/drug B->C D Protein-DNA Complex Formation (Interference at contact sites) C->D E 3. Native Gel Electrophoresis D->E F Separation of Bound and Unbound DNA E->F G 4. Excision and DNA Extraction F->G H 5. Permanganate/Piperidine Cleavage G->H I 6. Denaturing Gel Electrophoresis H->I J 7. Analysis of Footprint I->J

Caption: Workflow for TDI Footprinting using 5-amino-dU.

Interference_Logic cluster_0 DNA with 5-amino-dU cluster_1 Outcome A Incorporation at non-contact site C Protein Binding A->C B Incorporation at contact site B->C D Binding Occurs C->D No interference E Binding Inhibited (Interference) C->E Interference

Caption: Logical flow of interference in TDI footprinting.

Applications of 5'-Amino-5'-deoxyuridine in Gene Therapy Research: A Hypothetical Framework

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The field of gene therapy holds immense promise for the treatment of a wide array of genetic and acquired diseases. A key strategy within this field is suicide gene therapy, also known as Gene-Directed Enzyme Prodrug Therapy (GDEPT). This approach involves the targeted delivery of a gene encoding a non-human enzyme to tumor cells. These cells then selectively convert a non-toxic prodrug into a potent cytotoxic agent, leading to tumor cell death while sparing healthy tissues.[1][2][3][4][5][6][7][8][9]

Currently, the most well-studied GDEPT system is the Escherichia coli cytosine deaminase (CD) enzyme paired with the prodrug 5-fluorocytosine (B48100) (5-FC).[1][4][6][9] The CD enzyme deaminates 5-FC to the highly toxic chemotherapeutic agent 5-fluorouracil (B62378) (5-FU).[1][4] 5-FU is then further metabolized intracellularly to cytotoxic nucleotides that disrupt DNA and RNA synthesis, ultimately leading to apoptosis.

This application note explores the hypothetical application of 5'-Amino-5'-deoxyuridine as a novel prodrug within a suicide gene therapy framework. While direct evidence for its use in this context is not yet established in published literature, its structural similarity to naturally occurring nucleosides suggests its potential as a substrate for a specifically engineered enzyme. The introduction of an amino group at the 5' position offers a unique chemical handle that could be exploited for selective enzymatic conversion to a cytotoxic molecule.

The central hypothesis is that a novel enzyme, specifically designed or evolved, could recognize the 5'-amino group of this compound and convert it into a toxic derivative. This conversion could, for example, lead to the formation of a compound that, once phosphorylated, acts as a chain terminator during DNA replication or inhibits essential enzymes for DNA synthesis, similar to other nucleoside analogs.[10]

Potential Advantages of a this compound-based GDEPT System:

  • Novel Mechanism of Action: A new enzyme-prodrug combination could overcome resistance mechanisms developed against existing therapies.

  • High Specificity: A bespoke enzyme engineered to recognize the unique 5'-amino moiety would likely have minimal off-target activity with endogenous molecules, potentially leading to a better safety profile.

  • Favorable Physicochemical Properties: The properties of this compound could be optimized for improved bioavailability and tumor penetration.

To validate this hypothetical application, a series of experiments would be required. These would include the identification or engineering of a suitable enzyme, characterization of its kinetic properties with this compound, and in vitro and in vivo studies to assess the efficacy and toxicity of the system.

Experimental Protocols

The following protocols outline the key experiments required to evaluate the potential of this compound as a prodrug in a novel suicide gene therapy system.

Protocol 1: Screening and Engineering of a Candidate Prodrug-Activating Enzyme

This protocol describes the process of identifying or creating an enzyme that can convert this compound into a cytotoxic compound.

1. Candidate Enzyme Selection:

  • Source: Enzymes from microbial sources (bacteria, fungi) are often good candidates due to their diverse catalytic activities.
  • Enzyme Class: Nucleoside/nucleotide aminotransferases, deaminases, or oxidases could be potential candidates.
  • Strategy:
  • Screening: Screen a library of existing enzymes for activity against this compound.
  • Directed Evolution: Use a known enzyme scaffold and apply directed evolution techniques to generate variants with the desired activity.

2. Gene Cloning and Expression:

  • Clone the gene for the candidate enzyme into a mammalian expression vector (e.g., pcDNA3.1).
  • Transfect a suitable cancer cell line (e.g., HeLa, U87) with the expression vector.
  • Select for stably transfected cells using an appropriate selection marker.

3. Enzyme Activity Assay:

  • Prepare cell lysates from the transfected and non-transfected (control) cells.
  • Incubate the lysates with this compound.
  • Use High-Performance Liquid Chromatography (HPLC) to monitor the conversion of this compound to its metabolite over time.

Protocol 2: In Vitro Cytotoxicity Assay

This protocol assesses the ability of the enzyme-prodrug system to kill cancer cells in culture.

1. Cell Culture:

  • Culture both the enzyme-expressing cancer cells and the parental (non-expressing) cancer cells in appropriate media.

2. Prodrug Treatment:

  • Plate the cells in 96-well plates.
  • Treat the cells with a range of concentrations of this compound.
  • Include appropriate controls:
  • Untreated cells.
  • Parental cells treated with this compound.
  • Enzyme-expressing cells treated with a vehicle control.

3. Cell Viability Assessment:

  • After a predetermined incubation period (e.g., 72 hours), assess cell viability using a standard method such as the MTT assay or a commercial cell viability kit (e.g., CellTiter-Glo®).
  • Calculate the IC50 value (the concentration of the prodrug that causes 50% inhibition of cell growth) for the enzyme-expressing cells.

Protocol 3: Bystander Effect Assay

This protocol evaluates the ability of the activated prodrug to kill neighboring, non-enzyme-expressing cancer cells.

1. Co-culture Setup:

  • Create a mixed population of enzyme-expressing cells and parental cells labeled with a fluorescent marker (e.g., GFP).
  • Plate the co-cultures at different ratios of enzyme-expressing to parental cells (e.g., 10:90, 25:75, 50:50).

2. Prodrug Treatment and Analysis:

  • Treat the co-cultures with a cytotoxic concentration of this compound (determined from Protocol 2).
  • After the treatment period, use flow cytometry or fluorescence microscopy to quantify the survival of the GFP-labeled parental cells.
  • A significant reduction in the number of parental cells in the presence of enzyme-expressing cells and the prodrug indicates a bystander effect.

Data Presentation

The following tables present hypothetical data that would be generated from the described experiments to evaluate the efficacy of a this compound-based GDEPT system.

Table 1: In Vitro Cytotoxicity of this compound

Cell LineEnzyme ExpressionProdrug (this compound) IC50 (µM)
U87 Glioblastoma-> 500
U87 Glioblastoma+ (Candidate Enzyme A)15.2
HeLa-> 500
HeLa+ (Candidate Enzyme A)21.8

Table 2: Bystander Effect Quantification

Ratio of Enzyme-Expressing to Parental Cells% Viability of Parental Cells (after treatment)
0:100 (Control)100%
10:9065%
25:7542%
50:5021%

Visualizations

The following diagrams illustrate the key concepts and workflows described in these application notes.

GDEPT_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Transduced Tumor Cell Prodrug This compound (Prodrug) Prodrug_in This compound Prodrug->Prodrug_in Uptake Enzyme Engineered Enzyme Metabolite Cytotoxic Metabolite Enzyme->Metabolite DNA_Synth DNA Synthesis & Replication Metabolite->DNA_Synth Inhibition Apoptosis Apoptosis DNA_Synth->Apoptosis Leads to Prodrug_in->Enzyme Conversion

Caption: Hypothetical signaling pathway of a this compound-based GDEPT system.

Experimental_Workflow cluster_discovery Enzyme Discovery & Engineering cluster_invitro In Vitro Validation cluster_invivo In Vivo Evaluation Screening Enzyme Library Screening Cloning Gene Cloning & Expression Screening->Cloning Evolution Directed Evolution Evolution->Cloning Cytotoxicity Cytotoxicity Assay (IC50 Determination) Cloning->Cytotoxicity Bystander Bystander Effect Assay Cytotoxicity->Bystander Tumor_Models Animal Tumor Models Bystander->Tumor_Models Efficacy Efficacy Studies Tumor_Models->Efficacy Toxicity Toxicity Studies Tumor_Models->Toxicity

Caption: Experimental workflow for validating a novel GDEPT system.

References

Application Notes and Protocols for the Synthesis of 5'-Amino-Modified RNA Probes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The site-specific modification of RNA molecules is a powerful tool for elucidating their biological functions, developing novel therapeutic agents, and creating advanced diagnostic probes. The introduction of a primary amino group at the 5'-terminus of an RNA probe provides a versatile handle for conjugation with a wide array of functional molecules, including fluorescent dyes, biotin, affinity tags, and cross-linking agents. These modified probes are instrumental in a variety of applications such as tracking RNA localization, studying RNA-protein interactions, and constructing RNA-based delivery systems.

This document provides detailed protocols for the two primary methods of synthesizing 5'-amino-modified RNA probes: solid-phase chemical synthesis and in vitro transcription. Additionally, it outlines procedures for post-synthetic labeling, purification, and characterization of the modified RNA probes, along with troubleshooting guidelines and best practices for handling and storage.

Methods for Synthesis of 5'-Amino-Modified RNA

There are two main strategies for generating 5'-amino-modified RNA:

  • Solid-Phase Phosphoramidite (B1245037) Chemistry: This method offers precise, site-specific incorporation of a 5'-amino-modifier during the automated chemical synthesis of the RNA oligonucleotide. It is ideal for producing short to medium-length RNA probes (up to ~80 nucleotides) with high purity.

  • Enzymatic Synthesis (In Vitro Transcription): This approach utilizes a bacteriophage RNA polymerase, such as T7 RNA polymerase, to transcribe a DNA template into RNA. A guanosine (B1672433) analog bearing a 5'-amino group can be used to initiate transcription, resulting in an RNA molecule with a 5'-amino modification. This method is well-suited for generating longer RNA transcripts.

Section 1: Solid-Phase Chemical Synthesis of 5'-Amino-Modified RNA

Solid-phase synthesis using phosphoramidite chemistry is the most common method for producing 5'-amino-modified RNA oligonucleotides. The synthesis proceeds in a 3' to 5' direction on a solid support. The 5'-amino-modification is introduced in the final coupling step using a specific amino-modifier phosphoramidite.

Experimental Workflow for Solid-Phase Synthesis

G cluster_synthesis Automated Solid-Phase Synthesis Cycle (3' -> 5') start Start with Nucleoside on Solid Support detritylation 1. Detritylation: Remove 5'-DMT group start->detritylation coupling 2. Coupling: Add next phosphoramidite detritylation->coupling capping 3. Capping: Block unreacted 5'-OH groups coupling->capping oxidation 4. Oxidation: Stabilize phosphate (B84403) linkage capping->oxidation repeat Repeat Cycle for Desired Sequence Length oxidation->repeat repeat->detritylation Next nucleotide final_coupling Final Coupling Step: Incorporate 5'-Amino-Modifier Phosphoramidite repeat->final_coupling End of sequence cleavage Cleavage & Deprotection: Release from support and remove protecting groups final_coupling->cleavage purification Purification: e.g., HPLC cleavage->purification characterization Characterization: Mass Spectrometry & HPLC purification->characterization final_product 5'-Amino-Modified RNA Probe characterization->final_product

Caption: Workflow for solid-phase synthesis of 5'-amino-modified RNA.

Protocol for Solid-Phase Synthesis

This protocol outlines the general steps for automated solid-phase synthesis of a 5'-amino-modified RNA oligonucleotide. Specific parameters may vary depending on the synthesizer and reagents used.

Materials:

  • RNA synthesizer

  • Controlled pore glass (CPG) solid support with the initial nucleoside

  • RNA phosphoramidites (A, C, G, U) with 2'-O-TBDMS or other suitable protection

  • 5'-Amino-Modifier phosphoramidite (e.g., Amino Modifier C6 or C12) with a base-labile protecting group (e.g., trifluoroacetyl - TFA)

  • Activator solution (e.g., 5-ethylthiotetrazole)

  • Capping reagents (e.g., acetic anhydride (B1165640) and N-methylimidazole)

  • Oxidizing solution (e.g., iodine/water/pyridine)

  • Deblocking solution (e.g., trichloroacetic acid in dichloromethane)

  • Anhydrous acetonitrile (B52724)

  • Cleavage and deprotection solution (e.g., AMA - a mixture of aqueous ammonium (B1175870) hydroxide (B78521) and aqueous methylamine)

  • 2'-O-silyl deprotection buffer (e.g., triethylamine (B128534) trihydrofluoride in N-methylpyrrolidone)

Procedure:

  • Synthesizer Setup: Program the RNA sequence into the synthesizer. Install the appropriate phosphoramidites, solid support, and reagent bottles.

  • Automated Synthesis Cycle: The synthesis proceeds through a series of automated steps:

    • Detritylation: Removal of the 5'-dimethoxytrityl (DMT) protecting group from the support-bound nucleoside.

    • Coupling: Activation of the next phosphoramidite and its coupling to the free 5'-hydroxyl group. Coupling efficiencies are typically >98%.[1]

    • Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.

    • Oxidation: Conversion of the phosphite (B83602) triester linkage to a more stable phosphate triester.

  • Incorporation of the 5'-Amino-Modifier: In the final coupling cycle, the 5'-amino-modifier phosphoramidite is coupled to the 5'-end of the RNA sequence.

  • Cleavage and Deprotection:

    • The solid support is treated with AMA solution to cleave the synthesized RNA from the support and remove the protecting groups from the phosphate backbone and the nucleobases.

    • The RNA is then treated with a fluoride-containing buffer to remove the 2'-O-silyl protecting groups.

  • Purification: The crude 5'-amino-modified RNA is purified to remove truncated sequences and other impurities. High-performance liquid chromatography (HPLC) is the recommended method.[2][3] (See Section 4 for detailed protocol).

  • Characterization: The purity and identity of the final product are confirmed by analytical HPLC and mass spectrometry. (See Section 5 for details).

Quantitative Data for Solid-Phase Synthesis
ParameterTypical ValueNotes
Coupling Efficiency (Standard Nucleotides) >99%Per coupling step. Overall yield decreases with increasing oligonucleotide length.
Coupling Efficiency (5'-Amino-Modifier) >95%The final coupling step to introduce the amino group.[4]
Overall Synthesis Yield (Crude) 40-75%For a 20-30mer, dependent on coupling efficiencies.
Purity after HPLC Purification >95%Purity achievable with reverse-phase or ion-exchange HPLC.[2]

Section 2: Enzymatic Synthesis of 5'-Amino-Modified RNA

This method is suitable for producing long RNA transcripts with a 5'-amino group. It relies on the ability of T7 RNA polymerase to initiate transcription with a modified guanosine monophosphate analog.

Experimental Workflow for Enzymatic Synthesis

G dna_template Linearized DNA Template with T7 Promoter transcription In Vitro Transcription Reaction dna_template->transcription ntps NTPs (ATP, CTP, UTP) ntps->transcription gtp_analog 5'-Amino-Guanylyl- (γ-amido)-GMP (initiator) gtp_analog->transcription t7_polymerase T7 RNA Polymerase t7_polymerase->transcription dnase_treatment DNase I Treatment (Template Removal) transcription->dnase_treatment purification Purification (e.g., PAGE or size-exclusion) dnase_treatment->purification characterization Characterization (Gel Electrophoresis, MS) purification->characterization final_product 5'-Amino-Modified RNA Transcript characterization->final_product

Caption: Workflow for enzymatic synthesis of 5'-amino-modified RNA.

Protocol for Enzymatic Synthesis

Materials:

  • Linearized DNA template containing a T7 promoter upstream of the sequence of interest. The first nucleotide to be transcribed should be a guanosine.

  • T7 RNA Polymerase

  • 5x Transcription Buffer (typically contains Tris-HCl, MgCl2, DTT, spermidine)

  • Ribonucleoside triphosphates (ATP, CTP, UTP)

  • 5'-Amino-guanylyl-(γ-amido)-GMP (or similar amino-modified GMP initiator)

  • GTP

  • RNase Inhibitor

  • DNase I (RNase-free)

  • Nuclease-free water

Procedure:

  • Transcription Reaction Setup: In a nuclease-free tube on ice, combine the following components in order:

    • Nuclease-free water

    • 5x Transcription Buffer

    • RNase Inhibitor

    • ATP, CTP, UTP (final concentration typically 1-5 mM each)

    • GTP (a lower concentration, e.g., 0.1-0.5 mM, is used to favor initiation with the analog)

    • 5'-Amino-modified GMP initiator (final concentration 1-5 mM)

    • Linearized DNA template (0.5-1 µg)

    • T7 RNA Polymerase

  • Incubation: Mix gently and incubate at 37°C for 2-4 hours.

  • Template Removal: Add DNase I to the reaction mixture and incubate at 37°C for 15-30 minutes to digest the DNA template.

  • Purification: Purify the synthesized RNA using denaturing polyacrylamide gel electrophoresis (PAGE), size-exclusion chromatography, or a suitable RNA purification kit to remove unincorporated nucleotides and the enzyme.

  • Characterization: Analyze the integrity and size of the RNA transcript by denaturing gel electrophoresis. Confirm the presence of the 5'-amino group by post-synthetic labeling and subsequent analysis or by mass spectrometry.

Quantitative Data for Enzymatic Synthesis
ParameterTypical ValueNotes
RNA Yield 20-100 µgPer 20 µL reaction, highly dependent on the template and reaction conditions.
Incorporation Efficiency of Amino-Initiator VariableDepends on the ratio of initiator to GTP. Can be optimized.
Purity after PAGE Purification >98%Gel electrophoresis provides high-purity, full-length transcripts.

Section 3: Post-Synthetic Labeling with NHS Esters

The primary amino group on the 5'-end of the RNA probe can be readily conjugated to N-hydroxysuccinimide (NHS) ester-activated molecules, such as fluorescent dyes or biotin.

Workflow for NHS Ester Labeling

G start Purified 5'-Amino- Modified RNA dissolve_rna Dissolve RNA in Conjugation Buffer (e.g., Sodium Borate (B1201080), pH 8.5) start->dissolve_rna reaction Mix and Incubate (Room Temperature, 2-4 hours, in the dark) dissolve_rna->reaction dissolve_nhs Dissolve NHS-Ester Reagent (e.g., dye, biotin) in DMSO or DMF dissolve_nhs->reaction purification Purification: Remove unreacted label (e.g., Ethanol (B145695) Precipitation, HPLC) reaction->purification characterization Characterization: UV-Vis Spectroscopy, MS purification->characterization final_product 5'-Labeled RNA Probe characterization->final_product

Caption: Workflow for post-synthetic labeling of 5'-amino-modified RNA.

Protocol for NHS Ester Labeling

Materials:

  • Purified 5'-amino-modified RNA

  • NHS-ester of the desired label (e.g., Cy5-NHS ester, Biotin-NHS ester)

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

  • Conjugation buffer (e.g., 0.1 M sodium borate or sodium bicarbonate, pH 8.3-8.5)[5][6]

  • 3 M Sodium Acetate (B1210297), pH 5.2

  • 100% Ethanol (ice-cold)

  • 70% Ethanol (ice-cold)

  • Nuclease-free water

Procedure:

  • Prepare RNA Solution: Dissolve the lyophilized 5'-amino-modified RNA in the conjugation buffer to a final concentration of 0.3-1.0 mM.[7]

  • Prepare NHS-Ester Solution: Dissolve the NHS-ester reagent in DMSO or DMF to a concentration of ~10-15 mM. This should be done immediately before use as NHS esters are moisture-sensitive.[7]

  • Conjugation Reaction: Add a molar excess (typically 10-50 fold) of the NHS-ester solution to the RNA solution.[8] Vortex gently to mix.

  • Incubation: Incubate the reaction for 2-4 hours at room temperature in the dark.[9]

  • Purification by Ethanol Precipitation:

    • Add 0.1 volumes of 3 M sodium acetate to the reaction mixture.

    • Add 3 volumes of ice-cold 100% ethanol.

    • Incubate at -20°C for at least 1 hour (or -80°C for 30 minutes).

    • Centrifuge at high speed (e.g., >12,000 x g) for 30 minutes at 4°C.

    • Carefully decant the supernatant.

    • Wash the pellet with ice-cold 70% ethanol and centrifuge again.

    • Remove the supernatant and air-dry the pellet.

  • Resuspend and Store: Resuspend the labeled RNA probe in a suitable RNase-free buffer (e.g., TE buffer).

  • Characterization: Confirm successful labeling by UV-Vis spectroscopy (to determine labeling efficiency) and mass spectrometry (to confirm the mass of the conjugate).

Quantitative Data for NHS Ester Labeling
ParameterTypical ValueNotes
Labeling Efficiency 50-70%Can be optimized by adjusting the molar excess of the NHS ester and reaction conditions.[1][8]
Recovery after Precipitation >80%Dependent on careful handling during precipitation and washing steps.

Section 4: Purification and Characterization

Proper purification and characterization are critical to ensure the quality and functionality of the 5'-amino-modified RNA probes.

Purification by HPLC

Ion-pair reverse-phase HPLC (IP-RP-HPLC) is a powerful method for purifying oligonucleotides. It separates molecules based on hydrophobicity, which is influenced by both the length of the oligonucleotide and the presence of modifications.

Protocol for IP-RP-HPLC:

  • System Setup: Use a C18 column. The mobile phases typically consist of an ion-pairing agent (e.g., triethylammonium (B8662869) acetate - TEAA) in water (Buffer A) and acetonitrile (Buffer B).

  • Sample Preparation: Dissolve the crude RNA in Buffer A.

  • Gradient Elution: Inject the sample and elute with a linear gradient of increasing Buffer B concentration. The full-length, modified RNA will elute at a specific retention time, separated from shorter, failed sequences.

  • Fraction Collection: Collect the peak corresponding to the desired product.

  • Desalting: Remove the ion-pairing agent and other salts from the collected fractions, for example, by ethanol precipitation or using a desalting column.

Characterization by Mass Spectrometry

Mass spectrometry (MS) is used to confirm the identity of the synthesized RNA probe by verifying its molecular weight. Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are common techniques.[10]

Procedure:

  • Sample Preparation: The purified and desalted RNA probe is prepared according to the specific requirements of the mass spectrometer.

  • Data Acquisition: The sample is ionized, and the mass-to-charge ratio (m/z) of the ions is measured.

  • Data Analysis: The obtained spectrum is analyzed to determine the molecular weight of the RNA probe. This is compared to the theoretical (calculated) molecular weight to confirm the correct synthesis and modification.

Section 5: Applications and Example Workflow

5'-amino-modified RNA probes, particularly when labeled with biotin, are widely used to study RNA-protein interactions via pull-down assays.[6][11] This technique allows for the isolation and identification of proteins that bind to a specific RNA sequence.

Logical Relationship: RNA Pull-Down to Signaling Pathway Analysis

G rna_probe 5'-Biotinylated RNA Probe (RNA of Interest) incubation Incubate Probe with Lysate to form RNA-Protein Complexes rna_probe->incubation cell_lysate Cell Lysate (Protein Mixture) cell_lysate->incubation capture Capture Complexes on Beads incubation->capture streptavidin_beads Streptavidin-Coated Beads streptavidin_beads->capture wash Wash Beads to Remove Non-specific Binders capture->wash elution Elute Bound Proteins wash->elution ms_analysis Protein Identification (Mass Spectrometry) elution->ms_analysis rpb_identified RNA-Binding Protein (RBP) Identified ms_analysis->rpb_identified pathway_analysis Investigate RBP's Role in a Signaling Pathway (e.g., MAPK Signaling) rpb_identified->pathway_analysis

Caption: Workflow for identifying RNA-binding proteins and their role in signaling.

Example Signaling Pathway Involvement

Once an RNA-binding protein (RBP) is identified, its function within a cellular signaling pathway can be investigated. For example, the identified RBP might regulate the stability or translation of an mRNA that encodes a key signaling protein, such as a kinase or a transcription factor in the MAPK pathway.

G ext_signal Extracellular Signal (e.g., Growth Factor) receptor Receptor Tyrosine Kinase ext_signal->receptor ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription_factor Transcription Factor (e.g., c-Myc) erk->transcription_factor gene_expression Gene Expression transcription_factor->gene_expression cell_response Cellular Response (Proliferation, Differentiation) gene_expression->cell_response rbp Identified RBP (from Pull-down) target_mrna mRNA of a Signaling Protein (e.g., c-Myc mRNA) rbp->target_mrna Binds and Stabilizes target_mrna->transcription_factor Translation

Caption: Hypothetical role of an identified RBP in the MAPK signaling pathway.

Section 6: Handling, Storage, and Troubleshooting

Handling and Storage:

  • General: Always use nuclease-free water, buffers, and tips when working with RNA to prevent degradation. Wear gloves.

  • Storage of Lyophilized RNA: Store desiccated at -20°C or -80°C for long-term stability (stable for at least 12 months).[12]

  • Storage of Resuspended RNA: Resuspend in a buffered solution like TE (10 mM Tris, 1 mM EDTA, pH 7.5-8.0) to prevent acid-catalyzed depurination. Aliquot into smaller volumes to avoid multiple freeze-thaw cycles. Store at -80°C.[4]

  • Fluorescently Labeled Probes: Store in the dark to prevent photobleaching.

Troubleshooting Guide:

ProblemPossible Cause(s)Suggested Solution(s)
Low yield in solid-phase synthesis - Inefficient coupling of phosphoramidites.- Degradation of reagents.- Check the age and quality of phosphoramidites and other reagents.- Ensure anhydrous conditions during synthesis.
No RNA product in in vitro transcription - Inactive T7 RNA polymerase.- Degraded DNA template or NTPs.- RNase contamination.- Use a fresh batch of enzyme.- Verify template integrity on a gel.- Ensure a strict RNase-free environment.
Low efficiency of NHS-ester labeling - Hydrolysis of NHS ester.- Incorrect pH of conjugation buffer.- Insufficient molar excess of the label.- Prepare NHS-ester solution immediately before use.- Verify the pH of the buffer is between 8.3 and 8.5.[6]- Increase the molar ratio of NHS ester to RNA.
Multiple peaks in HPLC analysis - Presence of truncated sequences (failures).- Incomplete deprotection.- RNA degradation.- Optimize synthesis and capping steps.- Ensure complete deprotection by following the protocol precisely.- Handle RNA carefully to avoid RNase contamination.
Observed mass does not match theoretical mass - Incomplete deprotection.- Unintended modifications during synthesis.- Incorrect sequence programmed.- Review deprotection steps.- Check synthesis report for any failed couplings.- Verify the correct sequence and modifications were used to calculate the theoretical mass.

References

5'-Amino-5'-deoxyuridine: A Versatile Tool for Elucidating Protein-DNA Interactions

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5'-Amino-5'-deoxyuridine is a modified nucleoside analog of thymidine (B127349) where the 5'-hydroxyl group is replaced by a primary amino group. This modification provides a reactive handle for a variety of biochemical applications, making it a valuable tool for researchers in molecular biology, drug discovery, and structural biology. Its ability to be enzymatically incorporated into DNA allows for the site-specific introduction of a primary amine, which can be used for cross-linking studies, as an interference probe in footprinting experiments, and as an anchor point for the attachment of various labels and reporters. This application note provides a comprehensive overview of the uses of this compound and its triphosphate form (5'-amino-dUTP) in the study of protein-DNA interactions, complete with detailed protocols and data summaries.

Key Applications

  • DNA Footprinting: 5'-Amino-dUTP can be incorporated into DNA and used as a probe in permanganate (B83412) footprinting to identify regions of DNA unwinding or protein contact. The amino group enhances the reactivity of the uracil (B121893) base towards permanganate, providing a clearer footprinting signal.

  • Protein-DNA Cross-linking: The 5'-amino group can be utilized as a nucleophile for chemical cross-linking to nearby amino acid residues of a DNA-binding protein, providing insights into the spatial arrangement of the protein-DNA complex.

  • Structural Biology (NMR): Oligonucleotides containing this compound can be used in NMR studies to probe the local environment of the protein-DNA interface. The amino group can be labeled with isotopes or paramagnetic tags to provide specific distance restraints.

  • Drug Discovery: In fragment-based drug discovery, oligonucleotides modified with a 5'-amino group can serve as anchor points for tethering small molecule fragments, facilitating the identification of novel DNA-binding compounds.

Data Presentation

Enzymatic Incorporation of this compound Triphosphate

5'-Amino-dUTP is a substrate for several DNA polymerases, allowing for its incorporation into DNA during synthesis. The efficiency of incorporation can vary depending on the polymerase and reaction conditions.

DNA PolymeraseSubstrateRelative Incorporation EfficiencyReference
Taq DNA Polymerase5'-Amino-2'-deoxyuridine 5'-triphosphateSubstrate[1]
Klenow Fragment of E. coli DNA Polymerase I5'-Amino-2',5'-dideoxyuridine 5'-N-triphosphateEfficiently incorporated[2][3]
Vent (exo-) DNA Polymerase5-Aminomethyl-dUTPEfficiently incorporates[4]
Mammalian DNA Polymerase α5-Aza-2'-deoxycytidine-5'-triphosphate (related analog)Good substrate (Km = 3.0 µM vs 2.0 µM for dCTP)[5]

Experimental Protocols

Protocol 1: Permanganate Footprinting using 5'-Amino-2'-deoxyuridine

This protocol is adapted from standard permanganate footprinting procedures and is designed to map protein-DNA interactions by detecting regions of DNA that are single-stranded or have altered helical structure upon protein binding. The incorporation of 5'-amino-2'-deoxyuridine enhances the sensitivity of thymidine residues to permanganate oxidation.

Materials:

  • DNA template and primer (one of which is 5'-radiolabeled, e.g., with ³²P)

  • 5'-Amino-2'-deoxyuridine 5'-triphosphate (5'-amino-dUTP)

  • dATP, dCTP, dGTP, dTTP (for control reactions)

  • DNA Polymerase (e.g., Taq DNA polymerase)

  • PCR buffer

  • DNA-binding protein of interest

  • Potassium permanganate (KMnO₄) solution (freshly prepared)

  • Stop solution (e.g., containing β-mercaptoethanol and EDTA)

  • Piperidine (B6355638)

  • Denaturing polyacrylamide gel

  • Phosphorimager or autoradiography film

Procedure:

  • Probe Preparation: a. Set up a primer extension reaction to generate the DNA probe. For the modified probe, substitute dTTP with 5'-amino-dUTP in the reaction mix. Include a control reaction with only the four standard dNTPs. b. The reaction mixture should contain the radiolabeled primer annealed to the template DNA, dNTPs (or the mix with 5'-amino-dUTP), DNA polymerase, and the appropriate buffer. c. Incubate at the optimal temperature for the polymerase. d. Purify the extended DNA probe (e.g., by ethanol (B145695) precipitation or using a spin column).

  • Protein-DNA Binding: a. Incubate the purified DNA probe (both modified and control) with the DNA-binding protein of interest in a suitable binding buffer. Allow the binding reaction to reach equilibrium. Include a control reaction with no protein.

  • Permanganate Treatment: a. Add freshly prepared KMnO₄ solution to the binding reactions to a final concentration of typically 2-10 mM. b. Incubate for a short period (e.g., 1-2 minutes) at room temperature. The incubation time and KMnO₄ concentration may need to be optimized. c. Stop the reaction by adding a stop solution containing a reducing agent like β-mercaptoethanol.

  • Cleavage and Analysis: a. Purify the DNA from the reaction mixture. b. Treat the DNA with 1 M piperidine at 90°C for 30 minutes to induce cleavage at the modified bases. c. Lyophilize the samples to remove the piperidine. d. Resuspend the DNA in a formamide-containing loading buffer. e. Separate the DNA fragments on a high-resolution denaturing polyacrylamide gel. f. Visualize the cleavage pattern by autoradiography or phosphorimaging.

Expected Results: Regions of the DNA that are single-stranded or conformationally distorted due to protein binding will show enhanced cleavage in the presence of the protein compared to the protein-free control. The use of the 5'-amino-dU modified probe is expected to yield a stronger and more distinct footprint.

G cluster_prep Probe Preparation cluster_binding Binding & Footprinting cluster_analysis Analysis start Radiolabeled Primer/ Template DNA incorp Incorporate 5'-amino-dUTP (Primer Extension) start->incorp purify1 Purify Probe incorp->purify1 bind Incubate with Protein purify1->bind perm KMnO4 Treatment bind->perm stop Stop Reaction perm->stop purify2 Purify DNA stop->purify2 cleave Piperidine Cleavage purify2->cleave gel Denaturing PAGE cleave->gel visual Visualize Footprint gel->visual

Caption: Workflow for Permanganate Footprinting with 5'-Amino-dU.

Protocol 2: Site-Specific Protein-DNA Cross-linking

This protocol describes a general strategy for cross-linking a protein to DNA containing a this compound. It utilizes a bifunctional cross-linking agent that reacts with the primary amine on the DNA and a suitable amino acid side chain on the protein.

Materials:

  • Oligonucleotide containing a this compound modification.

  • DNA-binding protein of interest.

  • Bifunctional cross-linking agent (e.g., a homobifunctional NHS ester like BS³ for cross-linking to lysine (B10760008) residues, or a heterobifunctional cross-linker like SMCC for linking amines to sulfhydryls).

  • Binding buffer.

  • Quenching solution (e.g., Tris or glycine).

  • SDS-PAGE gel and staining reagents.

  • Western blotting apparatus and antibodies (optional).

Procedure:

  • Oligonucleotide-Protein Complex Formation: a. Incubate the 5'-amino-modified oligonucleotide with the DNA-binding protein in a suitable binding buffer to allow complex formation.

  • Cross-linking Reaction: a. Add the bifunctional cross-linking agent to the protein-DNA complex. The optimal concentration of the cross-linker and reaction time should be determined empirically. b. Incubate the reaction at room temperature or 4°C for a specified time (e.g., 30 minutes to 2 hours).

  • Quenching: a. Stop the cross-linking reaction by adding a quenching solution (e.g., Tris-HCl or glycine) to react with the excess cross-linker.

  • Analysis of Cross-linked Products: a. Denature the samples by adding SDS-PAGE loading buffer and heating. b. Separate the reaction products by SDS-PAGE. c. Visualize the cross-linked protein-DNA complex by staining the gel (e.g., with Coomassie blue or silver stain). The cross-linked product will have a higher molecular weight than the protein alone. d. If the oligonucleotide is labeled (e.g., with a fluorophore or biotin), the cross-linked product can be visualized by fluorescence imaging or after transfer to a membrane and detection with streptavidin. Alternatively, the protein can be detected by Western blotting.

G cluster_complex Complex Formation cluster_crosslink Cross-linking cluster_analysis Analysis 5_amino_oligo 5'-Amino-modified Oligonucleotide complex Protein-DNA Complex 5_amino_oligo->complex protein DNA-binding Protein protein->complex crosslinker Add Bifunctional Cross-linker complex->crosslinker quench Quench Reaction crosslinker->quench sds_page SDS-PAGE quench->sds_page visualize Visualize Cross-linked Product sds_page->visualize

Caption: General workflow for protein-DNA cross-linking.

Protocol 3: NMR Spectroscopy of Protein-DNA Complexes with 5'-Amino-Modification

This protocol outlines the general steps for preparing a protein-DNA complex containing this compound for NMR studies. The amino group can be isotopically labeled (e.g., with ¹⁵N) to serve as a specific probe.

Materials:

  • ¹⁵N-labeled this compound phosphoramidite (B1245037) (for solid-phase DNA synthesis).

  • Unlabeled DNA phosphoramidites.

  • DNA synthesizer.

  • Purified, isotopically labeled (e.g., ¹³C, ¹⁵N) or unlabeled protein.

  • NMR buffer (e.g., phosphate (B84403) buffer in D₂O or H₂O/D₂O).

Procedure:

  • Synthesis of ¹⁵N-labeled Oligonucleotide: a. Synthesize the desired DNA oligonucleotide using solid-phase synthesis, incorporating the ¹⁵N-labeled this compound phosphoramidite at the desired position. b. Deprotect and purify the oligonucleotide (e.g., by HPLC).

  • Protein-DNA Complex Preparation: a. Dissolve the purified oligonucleotide and the protein in the NMR buffer. b. Titrate one component into the other while monitoring the NMR spectrum (e.g., ¹H-¹⁵N HSQC of the protein) to confirm binding and determine the stoichiometry of the complex. c. Prepare a final sample with the desired protein-DNA ratio at a concentration suitable for NMR spectroscopy (typically in the high micromolar to millimolar range).

  • NMR Data Acquisition: a. Acquire a suite of NMR experiments to probe the structure and dynamics of the complex. This may include:

    • ¹H-¹⁵N HSQC to observe chemical shift perturbations of the protein backbone upon DNA binding.
    • NOESY experiments to identify through-space contacts between the protein and the DNA, including contacts involving the ¹⁵N-labeled amino group.
    • Experiments to measure residual dipolar couplings (RDCs) to provide long-range structural information.

  • Data Analysis and Structure Calculation: a. Process and analyze the NMR data to assign resonances and extract structural restraints. b. Use the experimental restraints to calculate a three-dimensional structure of the protein-DNA complex.

G cluster_synthesis Oligonucleotide Synthesis cluster_preparation Sample Preparation cluster_nmr NMR Analysis synthesis Synthesize 15N-labeled 5'-amino-oligonucleotide purification Purify Oligonucleotide synthesis->purification complex_formation Form Protein-DNA Complex in NMR Buffer purification->complex_formation protein_prep Prepare Protein Sample protein_prep->complex_formation data_acquisition Acquire NMR Data (HSQC, NOESY, etc.) complex_formation->data_acquisition data_analysis Analyze Data & Extract Structural Restraints data_acquisition->data_analysis structure_calc Calculate 3D Structure data_analysis->structure_calc

Caption: Workflow for NMR studies of protein-DNA complexes.

Conclusion

This compound is a powerful and versatile tool for investigating the intricacies of protein-DNA interactions. Its ability to be enzymatically incorporated into DNA provides a means for site-specific modification, opening up avenues for detailed footprinting, cross-linking, and structural studies. The protocols provided herein offer a starting point for researchers looking to employ this valuable modified nucleoside in their own investigations. Further research to obtain more quantitative data on its incorporation by a wider range of DNA polymerases will undoubtedly expand its utility in the field.

References

Application Notes and Protocols: 5'-Azido-5'-deoxyuridine in Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the uses of 5'-azido-5'-deoxyuridine (B8641899) in click chemistry, a powerful and versatile bioconjugation technique. Detailed protocols for key applications are provided to facilitate its implementation in various research and development settings.

Introduction to 5'-Azido-5'-deoxyuridine and Click Chemistry

5'-Azido-5'-deoxyuridine is a modified nucleoside analog where the 5'-hydroxyl group is replaced by an azide (B81097) group. This modification makes it an ideal substrate for "click chemistry" reactions, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC).[1] These reactions are highly efficient, specific, and biocompatible, allowing for the precise labeling and modification of oligonucleotides, DNA, and other biomolecules.[2]

The bioorthogonal nature of the azide and alkyne groups ensures that the reaction proceeds with high specificity in complex biological mixtures without interfering with native functional groups.[3] This has led to widespread applications in molecular biology, drug discovery, and diagnostics.

Core Applications and Protocols

Oligonucleotide and DNA Labeling

One of the primary applications of 5'-azido-5'-deoxyuridine is the post-synthetic labeling of oligonucleotides and DNA. By incorporating an alkyne-modified phosphoramidite (B1245037) during solid-phase synthesis, an oligonucleotide with a terminal alkyne group is produced. This alkyne-modified oligonucleotide can then be "clicked" with 5'-azido-5'-deoxyuridine or, more commonly, an azide-containing reporter molecule (like a fluorophore or biotin) can be clicked to an alkyne-modified uridine (B1682114) incorporated into the oligonucleotide. The reverse is also true, where an azide-modified oligonucleotide can be reacted with an alkyne-containing molecule.

This protocol describes the labeling of an alkyne-modified oligonucleotide with an azide-containing molecule. The principle is directly applicable to using 5'-azido-5'-deoxyuridine to react with an alkyne-functionalized molecule.

Materials:

  • Alkyne-modified oligonucleotide

  • Azide-containing reporter molecule (e.g., fluorescent dye azide)

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a ligand[4]

  • Sodium ascorbate (B8700270)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Triethylammonium acetate (B1210297) (TEAA) buffer

  • Nuclease-free water

Stock Solutions:

ReagentStock ConcentrationSolvent
Alkyne-modified OligonucleotideVaries (e.g., 100 µM)Nuclease-free water
Azide10 mMDMSO
Copper(II) sulfate100 mMNuclease-free water
THPTA/TBTA Ligand200 mMNuclease-free water
Sodium Ascorbate100 mMNuclease-free water

Procedure: [3][5][6]

  • Prepare the Oligonucleotide Solution: In a microcentrifuge tube, dissolve the alkyne-modified oligonucleotide in nuclease-free water to a final concentration of 20-200 µM.

  • Add Buffer and DMSO: Add 2M TEAA buffer (pH 7.0) to a final concentration of 0.2 M. Add DMSO to a final volume of 50%. Vortex to mix.

  • Add Azide: Add the azide stock solution to a final concentration that is 1.5 times the oligonucleotide concentration. Vortex to mix.

  • Prepare the Catalyst: In a separate tube, mix the CuSO₄ stock solution with the THPTA/TBTA ligand stock solution in a 1:2 molar ratio. Allow this mixture to incubate for a few minutes.

  • Initiate the Reaction:

    • Add the pre-mixed copper/ligand solution to the oligonucleotide mixture to a final copper concentration of 0.5 mM.

    • Add the sodium ascorbate stock solution to a final concentration of 0.5 mM to reduce Cu(II) to the active Cu(I) state.

  • Degas: Briefly degas the solution by bubbling with an inert gas like argon or nitrogen for 30 seconds.

  • Incubation: Incubate the reaction mixture at room temperature overnight, protected from light.

  • Purification: Precipitate the labeled oligonucleotide using ethanol (B145695) or acetone. Wash the pellet and purify by reverse-phase HPLC or polyacrylamide gel electrophoresis (PAGE).

Oligonucleotide_Labeling_Workflow cluster_synthesis Oligonucleotide Synthesis cluster_click Click Chemistry Reaction cluster_purification Purification & Analysis start Start with Alkyne-Modified CPG synthesis Solid-Phase Oligonucleotide Synthesis start->synthesis deprotection Deprotection & Cleavage synthesis->deprotection purification1 Initial Purification deprotection->purification1 dissolve Dissolve Oligo in Buffer/DMSO purification1->dissolve add_azide Add 5'-Azido-5'-deoxyuridine or Azide-Reporter dissolve->add_azide add_catalyst Add Cu(I) Catalyst & Reducing Agent add_azide->add_catalyst incubate Incubate at Room Temperature add_catalyst->incubate precipitation Ethanol/Acetone Precipitation incubate->precipitation purification2 HPLC or PAGE Purification precipitation->purification2 analysis Mass Spec / Fluorimetry Analysis purification2->analysis

Workflow for CuAAC Labeling of Oligonucleotides.
Cellular Proliferation Assays

While 5-ethynyl-2'-deoxyuridine (B1671113) (EdU) is more commonly used for cell proliferation assays, 5'-azido-5'-deoxyuridine can be employed in a similar manner by reacting it with an alkyne-containing fluorescent probe.[7] The principle involves introducing the modified nucleoside to cultured cells, where it is incorporated into newly synthesized DNA during the S-phase of the cell cycle. Subsequent detection with a "clickable" fluorescent probe allows for the visualization and quantification of proliferating cells.

This protocol is adapted from EdU-based assays and outlines the general steps for using a modified uridine analog and click chemistry for detecting DNA synthesis.[1][8][9]

Materials:

  • 5'-azido-5'-deoxyuridine

  • Alkyne-functionalized fluorescent dye (e.g., Alkyne-Alexa Fluor 488)

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Fixative solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)

  • Click reaction buffer (e.g., Tris buffer, pH 8.5)

  • Copper(II) sulfate (CuSO₄)

  • Reducing agent (e.g., ascorbic acid)

Procedure: [10]

  • Cell Culture and Labeling: Culture cells to the desired confluency. Add 5'-azido-5'-deoxyuridine to the culture medium at a final concentration of 10-20 µM and incubate for a period that allows for incorporation into the DNA of proliferating cells (e.g., 1-2 hours).

  • Fixation: Wash the cells with PBS and then fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Permeabilization: Wash the fixed cells with PBS and then permeabilize with 0.5% Triton X-100 in PBS for 20-30 minutes.

  • Click Reaction:

    • Prepare the click reaction cocktail containing the alkyne-fluorescent dye, CuSO₄, and ascorbic acid in the click reaction buffer.

    • Incubate the permeabilized cells with the click reaction cocktail for 30 minutes at room temperature, protected from light.

  • Washing and Counterstaining: Wash the cells with PBS. If desired, counterstain the nuclei with a DNA stain like DAPI or Hoechst.

  • Imaging: Mount the coverslips on microscope slides and visualize the fluorescently labeled cells using a fluorescence microscope.

Cell_Proliferation_Workflow cluster_cell_culture Cell Culture & Labeling cluster_cell_prep Cell Preparation cluster_detection Detection culture Culture Cells add_azido Incubate with 5'-Azido-5'-deoxyuridine culture->add_azido incorporation Incorporation into nascent DNA (S-phase) add_azido->incorporation wash1 Wash with PBS incorporation->wash1 fix Fix with Paraformaldehyde wash1->fix permeabilize Permeabilize with Triton X-100 fix->permeabilize click_reaction Click Reaction with Alkyne-Fluorophore permeabilize->click_reaction wash2 Wash with PBS click_reaction->wash2 counterstain Counterstain Nuclei (optional) wash2->counterstain imaging Fluorescence Microscopy counterstain->imaging

Workflow for Cell Proliferation Assay.
Antiviral and Anticancer Research

Quantitative Data for Related Compounds:

CompoundCell LineActivityIC₅₀/ED₅₀
3'-amino-2',3'-dideoxy-5-fluorouridineMurine L1210Anticancer15 µM
3'-amino-2',3'-dideoxy-5-fluorouridineMurine Sarcoma 180Anticancer1 µM
3'-amino-2',3'-dideoxycytidineMurine L1210Anticancer0.7 µM
3'-amino-2',3'-dideoxycytidineMurine Sarcoma 180Anticancer4 µM
5-FUdr-anti-Ly-2.1Murine Ly-2.1+ve thymomaAnticancer6 nM

Note: The data presented is for related compounds and is intended to be illustrative of the potential for this class of molecules.[12][14]

Photoaffinity Labeling

The triphosphate form of 5-azido-2'-deoxyuridine (5-N₃dUTP) can be used as a photoaffinity labeling reagent.[15][16][17] This photoactive nucleotide can be incorporated into DNA by polymerases. Upon exposure to UV light, the azido (B1232118) group forms a highly reactive nitrene intermediate that can covalently crosslink to nearby amino acid residues of DNA-binding proteins.[18] This technique is valuable for identifying and mapping the binding sites of proteins on DNA.

Materials:

  • 5-azido-2'-deoxyuridine 5'-triphosphate (5-N₃dUTP)

  • DNA template and primer

  • DNA polymerase

  • Target DNA-binding protein

  • UV irradiation source (e.g., 254 nm)

  • SDS-PAGE analysis reagents

Procedure: [15][16]

  • Enzymatic Synthesis of Photoactive DNA: Set up a primer extension reaction containing the DNA template, primer, standard dNTPs, and 5-N₃dUTP in place of dTTP. Incubate with DNA polymerase to synthesize a DNA probe containing the photoactive azido group.

  • Binding Reaction: Incubate the purified photoactive DNA probe with the target DNA-binding protein to allow for complex formation.

  • UV Crosslinking: Irradiate the mixture with UV light to activate the azido group and induce covalent crosslinking between the DNA and the protein.

  • Analysis: Analyze the reaction products by SDS-PAGE and autoradiography (if using a radiolabeled probe) or Western blotting to identify the crosslinked protein-DNA complexes.

Photoaffinity_Labeling_Pathway cluster_probe_synthesis Photoactive Probe Synthesis cluster_crosslinking Binding and Crosslinking cluster_analysis Analysis dntps dATP, dGTP, dCTP, 5-N3dUTP synthesis Primer Extension dntps->synthesis template_primer DNA Template/Primer template_primer->synthesis polymerase DNA Polymerase polymerase->synthesis photoactive_dna Photoactive DNA Probe synthesis->photoactive_dna binding Incubation: Formation of DNA-Protein Complex photoactive_dna->binding protein Target DNA-Binding Protein protein->binding uv UV Irradiation (e.g., 254 nm) binding->uv crosslinking Covalent Crosslinking uv->crosslinking sds_page SDS-PAGE crosslinking->sds_page detection Autoradiography or Western Blot sds_page->detection identification Identification of Crosslinked Protein detection->identification

Mechanism of Photoaffinity Labeling.

Conclusion

5'-Azido-5'-deoxyuridine is a valuable chemical tool with diverse applications in life sciences. Its utility in click chemistry enables robust and specific labeling of nucleic acids for a wide range of downstream applications, from cellular imaging to the study of biomolecular interactions. The protocols provided herein serve as a guide for researchers to harness the potential of this versatile molecule in their experimental workflows.

References

Application Notes and Protocols for Enzymatic Ligation of 5'-Amino-Modified Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The site-specific modification of oligonucleotides is a cornerstone of modern molecular biology and drug development. The introduction of a primary amine at the 5'-terminus of an oligonucleotide opens up a plethora of possibilities for conjugation to other molecules such as peptides, proteins, fluorescent dyes, and solid supports. The subsequent ligation of these modified oligonucleotides to other nucleic acid fragments is a critical step in the construction of complex bioactive molecules and diagnostic tools.

This document provides detailed application notes and protocols for the ligation of 5'-amino-modified oligonucleotides. Two primary strategies are presented: a two-step enzymatic approach involving phosphorylation and subsequent ligation, and a direct chemical ligation method. These protocols are designed to provide researchers with the necessary information to successfully ligate these modified oligonucleotides in their own laboratories.

Methods Overview

The ligation of a 5'-amino-modified oligonucleotide to a 3'-hydroxyl terminus of another oligonucleotide cannot be achieved directly using standard DNA or RNA ligases, as these enzymes specifically recognize a 5'-phosphate group. Therefore, two main strategies are employed:

  • Enzymatic Ligation via 5'-Phosphorylation: This is a two-step process. First, the 5'-amino-modified oligonucleotide is enzymatically phosphorylated using T4 Polynucleotide Kinase (PNK). The resulting 5'-phosphorylated oligonucleotide is then a substrate for a standard DNA ligase, such as T4 DNA Ligase, which catalyzes the formation of a phosphodiester bond with a 3'-hydroxyl group of another oligonucleotide in a template-dependent manner.

  • Chemical Ligation: This approach bypasses the need for enzymatic phosphorylation and ligation. One of the most effective methods is the reaction of a 5'-amino-modified oligonucleotide with an oligonucleotide bearing an electrophilic phosphorothioester (EPT) group at its 3'-terminus. This reaction proceeds efficiently under mild conditions to form a stable phosphoramidate (B1195095) linkage.

Data Presentation

The following tables summarize quantitative data related to the efficiency of the described ligation methods.

Table 1: Enzymatic Ligation via 5'-Phosphorylation

StepEnzymeSubstrate(s)Key ParametersReported EfficiencyReference(s)
1. PhosphorylationT4 Polynucleotide Kinase (PNK)5'-amino-modified oligonucleotide, ATP37°C, 30-60 minHigh, but can be influenced by the 5'-terminal nucleotide. Guanine at the 5'-end shows the highest efficiency, while cytosine shows the lowest.[1][2][3][4][5][6]
2. LigationT4 DNA Ligase5'-phosphorylated amino-modified oligonucleotide, 3'-hydroxyl oligonucleotide, DNA template16°C to room temperature, 10 min to overnightGenerally high for standard ligation; efficiency for amino-modified substrates is dependent on successful phosphorylation.[7][8][9][10]

Table 2: Chemical Ligation using Electrophilic Phosphorothioester (EPT)

ReactantsLinkage FormedKey ParametersReported Ligation YieldReference(s)
5'-amino-modified oligonucleotide, 3'-EPT-modified oligonucleotide, DNA templatePhosphoramidatepH 7.0-8.0, 25°C, reaction time varies (e.g., 2 hours)39% - 85%[11][12][13][14][15]

Experimental Protocols

Protocol 1: Enzymatic Ligation via 5'-Phosphorylation

This protocol is divided into two stages: phosphorylation of the 5'-amino-modified oligonucleotide and subsequent ligation.

Stage 1: 5'-Phosphorylation of Amino-Modified Oligonucleotide using T4 Polynucleotide Kinase (PNK)

Materials:

  • 5'-amino-modified oligonucleotide

  • T4 Polynucleotide Kinase (PNK) (e.g., NEB #M0201)

  • 10X T4 PNK Reaction Buffer

  • ATP (10 mM)

  • Nuclease-free water

Procedure:

  • Set up the following reaction in a microcentrifuge tube on ice:

    • 300 pmol 5'-amino-modified oligonucleotide

    • 5 µl 10X T4 PNK Reaction Buffer

    • 5 µl 10 mM ATP

    • 1 µl T4 Polynucleotide Kinase (10 U/µl)

    • Nuclease-free water to a final volume of 50 µl[3][4]

  • Mix the components gently by pipetting up and down and centrifuge briefly.

  • Incubate the reaction at 37°C for 30-60 minutes.[3][6]

  • Inactivate the T4 PNK by heating at 65°C for 20 minutes.[2][4]

  • The 5'-phosphorylated oligonucleotide can be used directly in the subsequent ligation reaction or purified using a suitable column purification kit.

Stage 2: Splinted Ligation using T4 DNA Ligase

Materials:

  • 5'-phosphorylated amino-modified oligonucleotide (from Stage 1)

  • 3'-hydroxyl oligonucleotide (acceptor)

  • DNA splint oligonucleotide (complementary to both ligation partners)

  • T4 DNA Ligase (e.g., NEB #M0202)

  • 10X T4 DNA Ligase Reaction Buffer

  • Nuclease-free water

Procedure:

  • Design a DNA splint oligonucleotide that is complementary to the 3'-end of the 5'-phosphorylated oligonucleotide and the 5'-end of the 3'-hydroxyl oligonucleotide, bringing the ends to be ligated into proximity.

  • In a microcentrifuge tube on ice, set up the ligation reaction. A common starting point is a 1:1:1 molar ratio of phosphorylated oligo:acceptor oligo:splint oligo. A typical reaction is as follows:

    • 5'-phosphorylated amino-modified oligonucleotide (e.g., 1 µM final concentration)

    • 3'-hydroxyl oligonucleotide (e.g., 1 µM final concentration)

    • DNA splint oligonucleotide (e.g., 1.1 µM final concentration)

    • 2 µl 10X T4 DNA Ligase Reaction Buffer

    • 1 µl T4 DNA Ligase (400 U/µl)

    • Nuclease-free water to a final volume of 20 µl

  • Mix gently and centrifuge briefly.

  • For cohesive (sticky) ends, incubate at room temperature (20-25°C) for 10-60 minutes. For blunt ends, incubate at 16°C overnight or at room temperature for 2-4 hours.[8][10]

  • The ligation reaction can be stopped by adding EDTA to a final concentration of 10 mM or by heat inactivation at 65°C for 10 minutes.

  • Analyze the ligation product by denaturing polyacrylamide gel electrophoresis (PAGE).

Protocol 2: Chemical Ligation using Electrophilic Phosphorothioester (EPT)

This protocol describes the direct ligation of a 5'-amino-modified oligonucleotide to a 3'-EPT-modified oligonucleotide. This requires the synthesis of a 3'-phosphorothioate oligonucleotide and its subsequent activation to the EPT form.

Stage 1: Preparation of 3'-Electrophilic Phosphorothioester (EPT) Oligonucleotide

Materials:

  • 3'-phosphorothioate (PS) modified oligonucleotide

  • 1-fluoro-2,4-dinitrobenzene (DNFB, Sanger's reagent)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Sodium borate (B1201080) buffer (e.g., 20 mM, pH 8.5)

  • Reversed-phase HPLC for purification

Procedure:

  • Dissolve the 3'-PS oligonucleotide in a solution of 40% DMSO in 20 mM sodium borate buffer (pH 8.5) to a final concentration of 200 µM.

  • Add 20 mM DNFB to the oligonucleotide solution.

  • Incubate the reaction mixture at room temperature for 2 hours.[11]

  • Purify the resulting 3'-EPT oligonucleotide by reversed-phase HPLC. The product can be stored frozen.[11]

Stage 2: Template-Directed Chemical Ligation

Materials:

  • 5'-amino-modified oligonucleotide

  • Purified 3'-EPT-modified oligonucleotide (from Stage 1)

  • DNA splint oligonucleotide

  • Phosphate buffer (e.g., 20 mM, pH 7.0-8.0)

  • Magnesium chloride (MgCl₂)

Procedure:

  • Design a DNA splint oligonucleotide complementary to both the 5'-amino and 3'-EPT oligonucleotides.

  • Set up the ligation reaction in a microcentrifuge tube. A typical reaction is as follows:

    • 2 µM 5'-amino-modified oligonucleotide

    • 4 µM 3'-EPT-modified oligonucleotide

    • 4 µM DNA splint oligonucleotide

    • 20 mM Phosphate buffer (pH 8.0)

    • 10 mM MgCl₂

    • Nuclease-free water to a final volume of 25 µl[11]

  • Incubate the reaction at 25°C. The reaction time can vary, with significant product formation often observed within 2 hours.[11]

  • The reaction can be stopped by adding a loading buffer containing formamide (B127407) and EDTA.

  • Analyze the ligation product by denaturing PAGE. The ligation yield can be quantified by comparing the intensity of the product band to the unligated starting material.[11][12]

Visualization of Workflows

Enzymatic Ligation Workflow

EnzymaticLigation cluster_step1 Step 1: 5'-Phosphorylation cluster_step2 Step 2: Splinted Ligation 5_amino_oligo 5'-Amino Oligo phosphorylated_oligo 5'-Phosphate Amino Oligo 5_amino_oligo->phosphorylated_oligo  + ATP ATP ATP PNK T4 PNK PNK->phosphorylated_oligo  catalyzes acceptor_oligo 3'-OH Oligo ligated_product Ligated Product phosphorylated_oligo->ligated_product  + 3'-OH Oligo  + Splint splint DNA Splint ligase T4 DNA Ligase ligase->ligated_product  catalyzes

Caption: Workflow for enzymatic ligation of 5'-amino-modified oligonucleotides.

Chemical Ligation Workflow

ChemicalLigation cluster_activation Activation Step cluster_ligation Ligation Step ps_oligo 3'-PS Oligo ept_oligo 3'-EPT Oligo ps_oligo->ept_oligo  + DNFB dnfb DNFB amino_oligo 5'-Amino Oligo ligated_product_chem Ligated Product (Phosphoramidate bond) ept_oligo->ligated_product_chem  + 5'-Amino Oligo  + Splint splint_chem DNA Splint

References

Application Notes and Protocols for SELEX using 5'-Amino-5'-deoxyuridine in Aptamer Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 5'-Amino-5'-deoxyuridine as a key modification in the Systematic Evolution of Ligands by Exponential Enrichment (SELEX) process for the development of high-affinity aptamers. The incorporation of a 5'-amino group on the uridine (B1682114) nucleotide offers a strategic advantage for post-SELEX conjugation, enabling the attachment of various functional molecules such as fluorophores, biotin, or therapeutic agents, thereby expanding the utility of the selected aptamers in diagnostics and targeted drug delivery.

Introduction to this compound in SELEX

The SELEX process is a powerful in vitro selection method used to isolate nucleic acid aptamers that bind to a specific target with high affinity and specificity from a large random library.[1] The chemical diversity of standard DNA or RNA libraries, composed of only four different nucleotides, can be a limiting factor in generating aptamers with optimal binding properties.[2] The introduction of chemically modified nucleotides, such as this compound, expands the chemical space of the aptamer library, potentially leading to aptamers with enhanced structural stability and improved binding characteristics.[3][4]

The primary utility of incorporating this compound lies in the introduction of a reactive primary amine at the 5' position of the uridine base. This functional group does not significantly interfere with the Watson-Crick base pairing and is well-tolerated by certain DNA polymerases, making it suitable for inclusion in the SELEX workflow. The presence of the 5'-amino group provides a convenient handle for subsequent covalent modification, a critical step for many downstream applications.[5]

Data Presentation: Quantitative Analysis of Modified Aptamers

While specific quantitative data for aptamers developed exclusively with this compound is not extensively reported in publicly available literature, the following table summarizes representative binding affinities (Kd) for aptamers incorporating other types of modifications. This data provides a general expectation of the affinity improvements that can be achieved through the use of modified nucleotides in the SELEX process.

Aptamer TargetModification TypeUnmodified Aptamer KdModified Aptamer KdFold ImprovementReference
Thrombin4'-ThioRNANot Reported4.7 nMNot Applicable[6]
Human β-defensin 2Adenine-appended baseNot Reported6.8 nMNot Applicable[6]
Salivary α-amylaseBase-appended baseNot Reported<1 nMNot Applicable[6]
NucleolinGemcitabine16.36 nM14.37 nM~1.14x[6]
Avidin2'-amino LNANot Reported4.20 nMNot Applicable[5]

Experimental Protocols

This section provides detailed protocols for the key stages of the SELEX process incorporating this compound triphosphate (5'-NH2-dUTP).

Modified ssDNA Library Preparation

The initial step involves the generation of a single-stranded DNA (ssDNA) library containing randomized sequences flanked by constant regions for primer annealing. The randomization region is where the this compound will be incorporated.

Protocol:

  • Oligonucleotide Synthesis: Synthesize a DNA oligonucleotide with the following structure: 5'-[Forward Primer Sequence]-[N]n-[Reverse Primer Sequence]-3', where 'N' represents a random nucleotide and 'n' is typically between 20 and 40. The synthesis can be performed on a standard automated DNA synthesizer.

  • Primer Extension to Incorporate 5'-NH2-dUTP:

    • Anneal a forward primer to the synthesized library template.

    • Set up a primer extension reaction using a suitable DNA polymerase that can tolerate the modified nucleotide. The Klenow fragment of E. coli DNA polymerase I has been shown to incorporate 5'-amino-modified nucleotides.

    • The reaction mixture should contain the annealed template-primer, dATP, dCTP, dGTP, and this compound triphosphate (5'-NH2-dUTP) in place of dTTP.

    • Incubate the reaction at the optimal temperature for the polymerase.

  • Purification of the Modified ssDNA Library: Purify the newly synthesized modified ssDNA library using denaturing polyacrylamide gel electrophoresis (PAGE) to ensure the correct length and purity of the library.

SELEX Cycle: Selection and Amplification

The core of the SELEX process involves iterative rounds of selection and amplification to enrich for aptamers with high affinity for the target molecule.

Protocol:

  • Target Immobilization (Optional but Recommended): Covalently couple the target molecule to a solid support such as magnetic beads or a chromatography resin. This facilitates the separation of bound from unbound sequences.[7]

  • Binding Reaction:

    • Fold the modified ssDNA library by heating to 95°C for 5 minutes and then snap-cooling on ice for 10 minutes in a binding buffer appropriate for the target.

    • Incubate the folded library with the immobilized target for a defined period (e.g., 30-60 minutes) at a suitable temperature (e.g., room temperature or 37°C) to allow for binding.[8]

  • Partitioning:

    • Wash the solid support with binding buffer to remove unbound and weakly bound sequences. The stringency of the washing can be increased in later rounds by increasing the wash volume, duration, or by adding competitors.

  • Elution: Elute the bound aptamers from the target. This can be achieved by changing the pH, temperature, or by using a solution containing a high concentration of a competitive inhibitor.

  • PCR Amplification:

    • Amplify the eluted aptamers using PCR. The PCR master mix should contain standard dNTPs (dATP, dCTP, dGTP, dTTP) and primers complementary to the constant regions of the library.

    • It is crucial to use a high-fidelity polymerase to minimize mutations.

  • ssDNA Generation: After PCR, the double-stranded DNA (dsDNA) product needs to be converted back to ssDNA for the next round of selection. Common methods include:

    • Asymmetric PCR: Use an unequal concentration of the forward and reverse primers in the PCR to preferentially amplify one strand.[9]

    • Lambda Exonuclease Digestion: Use a 5'-phosphorylated reverse primer in the PCR, followed by treatment with lambda exonuclease to digest the phosphorylated strand.

    • Streptavidin-Biotin Separation: Use a biotinylated reverse primer in the PCR. The dsDNA product can then be captured on streptavidin-coated beads, and the non-biotinylated sense strand can be eluted with an alkaline solution.

  • Repeat SELEX Rounds: Repeat steps 2-6 for a total of 8-15 rounds, progressively increasing the selection stringency to enrich for the highest affinity aptamers.[7]

Post-SELEX Conjugation of 5'-Amino-Modified Aptamers

The 5'-amino group provides a reactive site for conjugation to various molecules using amine-reactive chemistry, such as N-hydroxysuccinimide (NHS) esters.[10]

Protocol for NHS Ester Conjugation:

  • Aptamer Preparation: Resuspend the purified 5'-amino-modified aptamer in a conjugation buffer that is free of primary amines (e.g., 0.1 M sodium phosphate (B84403) buffer, pH 7.5-8.5).[11]

  • NHS-Ester Reagent Preparation: Dissolve the NHS-ester functionalized molecule (e.g., a fluorescent dye, biotin-NHS) in an anhydrous solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).

  • Conjugation Reaction:

    • Add a molar excess (typically 10-20 fold) of the dissolved NHS-ester reagent to the aptamer solution.

    • Incubate the reaction for 1-2 hours at room temperature, protected from light if using a fluorescent dye.

  • Purification of the Conjugated Aptamer: Remove the excess, unreacted NHS-ester reagent and obtain the purified aptamer conjugate. This can be achieved by:

    • Ethanol (B145695) Precipitation: Add sodium acetate (B1210297) and cold ethanol to precipitate the aptamer conjugate.[10]

    • Size-Exclusion Chromatography: Use a gel filtration column (e.g., Sephadex G-25) to separate the larger aptamer conjugate from the smaller, unreacted molecules.[11]

  • Characterization: Confirm the successful conjugation and purity of the aptamer conjugate using techniques such as UV-Vis spectroscopy, mass spectrometry, or gel electrophoresis.

Visualization of Workflows and Logical Relationships

General SELEX Workflow

SELEX_Workflow cluster_SELEX_Cycle SELEX Cycle (Iterative Rounds) cluster_Post_SELEX Post-SELEX Analysis ssDNA_Library Modified ssDNA Library Incubation Incubation with Target ssDNA_Library->Incubation Binding Partitioning Partitioning (Wash) Incubation->Partitioning Separate unbound Elution Elution of Bound Aptamers Partitioning->Elution Isolate bound Amplification PCR Amplification Elution->Amplification Enrichment ssDNA_Generation ssDNA Generation Amplification->ssDNA_Generation Prepare for next round ssDNA_Generation->ssDNA_Library Repeat cycle Sequencing Sequencing of Enriched Pool ssDNA_Generation->Sequencing Characterization Aptamer Characterization Sequencing->Characterization Modified_Library_Preparation Template ssDNA Library Template (Randomized Region) Annealing Annealing Template->Annealing Primer Forward Primer Primer->Annealing Primer_Extension Primer Extension Reaction Annealing->Primer_Extension Polymerase DNA Polymerase (e.g., Klenow Fragment) Polymerase->Primer_Extension dNTPs dATP, dCTP, dGTP dNTPs->Primer_Extension Modified_dUTP This compound-TP Modified_dUTP->Primer_Extension Purification PAGE Purification Primer_Extension->Purification Final_Library 5'-Amino Modified ssDNA Library Purification->Final_Library Post_SELEX_Conjugation Amino_Aptamer 5'-Amino-Modified Aptamer Conjugation Conjugation Reaction Amino_Aptamer->Conjugation NHS_Reagent NHS-Ester Reagent (e.g., Dye, Biotin) NHS_Reagent->Conjugation Conjugation_Buffer Amine-Free Buffer (pH 7.5-8.5) Conjugation_Buffer->Conjugation Purification Purification (Precipitation or Chromatography) Conjugation->Purification Remove excess reagent Characterization Characterization (Spectroscopy, MS) Purification->Characterization Verify conjugation Final_Product Functionalized Aptamer Conjugate Characterization->Final_Product

References

5'-Amino-5'-deoxyuridine: A Versatile Tool for Elucidating DNA Repair Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – Researchers, scientists, and drug development professionals now have access to a comprehensive guide on the application of 5'-Amino-5'-deoxyuridine (5'-Am-dU) as a powerful tool for investigating the intricate mechanisms of DNA repair. These detailed application notes and protocols provide a framework for utilizing this modified nucleoside to probe cellular responses to DNA damage, offering potential avenues for the development of novel therapeutic strategies.

This compound is a synthetic analog of deoxyuridine, distinguished by the substitution of the 5'-hydroxyl group with an amino group. This modification allows for its incorporation into DNA by various DNA polymerases, introducing a unique phosphoramidate (B1195095) bond into the DNA backbone. The inherent instability of this bond can lead to the formation of single- and double-strand breaks, making 5'-Am-dU a valuable agent for inducing controlled DNA damage and studying the subsequent repair processes.

Principle of Action

Once introduced into cells, this compound is phosphorylated to its triphosphate form, this compound triphosphate (5'-Am-dUTP), by cellular kinases. DNA polymerases can then recognize 5'-Am-dUTP and incorporate it into newly synthesized DNA strands in place of thymidine (B127349) triphosphate (dTTP). The resulting phosphoramidate linkage is more susceptible to cleavage than the natural phosphodiester bond, leading to spontaneous or induced DNA strand breaks. This targeted induction of damage allows for the precise study of various DNA repair pathways, including Base Excision Repair (BER), Nucleotide Excision Repair (NER), Homologous Recombination (HR), and Non-Homologous End Joining (NHEJ).

Applications in DNA Repair Research

The unique properties of 5'-Am-dU make it a versatile tool for a range of applications in the study of DNA repair:

  • Induction of DNA Strand Breaks: The primary application of 5'-Am-dU is to generate DNA strand breaks, mimicking damage that occurs naturally or as a result of genotoxic agents. The controlled nature of this damage induction allows for synchronous activation of DNA repair pathways.

  • Interrogation of Repair Pathway Choice: The types of lesions induced by 5'-Am-dU, primarily single- and double-strand breaks, can be used to investigate the cellular decision-making process between different repair pathways. For instance, the repair of double-strand breaks can be channeled through either the high-fidelity HR pathway or the more error-prone NHEJ pathway.

  • Screening for DNA Repair Inhibitors: By providing a consistent source of DNA damage, 5'-Am-dU can be used in high-throughput screening assays to identify small molecules or genetic perturbations that inhibit specific DNA repair pathways. Such inhibitors have potential as sensitizing agents for cancer therapies.

  • Studying the Dynamics of Repair Protein Recruitment: The localized induction of DNA damage by 5'-Am-dU facilitates the visualization and quantification of the recruitment of key DNA repair proteins to the damage sites, providing insights into the spatiotemporal organization of the repair machinery.

Data Presentation

The following table summarizes the potential quantitative effects of this compound on various aspects of DNA repair, based on findings with analogous compounds and the known mechanisms of DNA damage and repair. It is important to note that specific quantitative data for this compound is still emerging, and these values represent expected trends.

ParameterExpected Effect of 5'-Am-dUMethod of MeasurementReference Compound Data
DNA Strand Breaks IncreaseComet Assay5-Iodo-5'-amino-2',5'-dideoxyuridine induces single- and double-strand breaks in a dose-dependent manner.[1]
Cell Viability DecreaseClonogenic Survival AssayEdU and BrdU show dose-dependent cytotoxicity.[2][3]
γH2AX Foci Formation IncreaseImmunofluorescence MicroscopyEdU incorporation leads to a significant increase in γH2AX foci.[3][4]
RAD51 Foci Formation IncreaseImmunofluorescence MicroscopyEdU treatment increases the number of RAD51 foci, indicating activation of homologous recombination.[3]
Base Excision Repair (BER) Efficiency Potential InhibitionIn vitro BER reconstitution assayHalogenated pyrimidines like 5-iododeoxyuridine can potentiate cytotoxicity when BER is impaired.[5]
Nucleotide Excision Repair (NER) Efficiency Potential Substrate RecognitionIn vitro NER reconstitution assayEdU has been shown to be a substrate for the NER pathway.[6][7]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the use of this compound in DNA repair studies.

Protocol 1: this compound Triphosphate (5'-Am-dUTP) Incorporation into DNA

This protocol describes the enzymatic incorporation of 5'-Am-dUTP into a DNA substrate using a DNA polymerase.

Materials:

  • This compound triphosphate (5'-Am-dUTP)

  • DNA template and primer

  • DNA Polymerase (e.g., Klenow fragment of E. coli DNA polymerase I)[2][8]

  • 10x DNA Polymerase reaction buffer

  • dNTP mix (dATP, dCTP, dGTP, dTTP)

  • Nuclease-free water

Procedure:

  • Prepare the DNA synthesis reaction mix on ice. For a 20 µL reaction:

    • 2 µL 10x DNA Polymerase reaction buffer

    • 2 µL dNTP mix (containing dATP, dCTP, dGTP at a final concentration of 100 µM each)

    • x µL 5'-Am-dUTP (to achieve desired final concentration, e.g., 10-100 µM)

    • x µL dTTP (if partial substitution is desired)

    • 1 µL DNA template/primer (1 µM)

    • 1 µL DNA Polymerase (1-5 units)

    • Nuclease-free water to 20 µL

  • Incubate the reaction at the optimal temperature for the DNA polymerase (e.g., 37°C for Klenow fragment) for 30-60 minutes.

  • Stop the reaction by adding EDTA to a final concentration of 20 mM or by heat inactivation (e.g., 75°C for 10 minutes).

  • The product containing incorporated 5'-Am-dU can be purified using standard DNA purification methods (e.g., spin columns or ethanol (B145695) precipitation) and used in downstream applications.

Protocol 2: Comet Assay for DNA Strand Break Quantification

The Comet assay (single-cell gel electrophoresis) is a sensitive method to detect DNA strand breaks in individual cells.

Materials:

  • Cells treated with this compound

  • Phosphate-buffered saline (PBS)

  • Low melting point agarose (B213101)

  • Lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10)

  • Alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH > 13)

  • Neutralization buffer (0.4 M Tris-HCl, pH 7.5)

  • DNA stain (e.g., SYBR Green or Propidium Iodide)

  • Microscope slides

Procedure:

  • Harvest cells treated with 5'-Am-dU and resuspend in PBS at a concentration of 1 x 10^5 cells/mL.

  • Mix the cell suspension with molten low melting point agarose (at 37°C) at a 1:10 ratio (v/v).

  • Pipette 75 µL of the cell/agarose mixture onto a pre-coated microscope slide and cover with a coverslip.

  • Solidify the agarose by placing the slides at 4°C for 10 minutes.

  • Remove the coverslip and immerse the slides in cold lysis solution for at least 1 hour at 4°C.

  • Gently place the slides in a horizontal gel electrophoresis tank filled with alkaline electrophoresis buffer and allow the DNA to unwind for 20-40 minutes.

  • Perform electrophoresis at a low voltage (e.g., 25 V) for 20-30 minutes.

  • Neutralize the slides by washing with neutralization buffer three times for 5 minutes each.

  • Stain the DNA with a suitable fluorescent dye and visualize the "comets" using a fluorescence microscope.

  • Quantify the extent of DNA damage by measuring the tail length and intensity of the comets using appropriate software.

Protocol 3: Immunofluorescence Staining of γH2AX Foci

This protocol allows for the visualization of DNA double-strand breaks through the detection of phosphorylated H2AX (γH2AX) foci.

Materials:

  • Cells grown on coverslips and treated with this compound

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (0.25% Triton X-100 in PBS)

  • Blocking buffer (5% Bovine Serum Albumin in PBS)

  • Primary antibody (anti-γH2AX)

  • Fluorescently labeled secondary antibody

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining

  • Mounting medium

Procedure:

  • Wash the cells on coverslips twice with PBS.

  • Fix the cells with 4% PFA for 15 minutes at room temperature.

  • Wash the cells three times with PBS.

  • Permeabilize the cells with permeabilization buffer for 10 minutes at room temperature.

  • Wash the cells three times with PBS.

  • Block non-specific antibody binding by incubating with blocking buffer for 1 hour at room temperature.

  • Incubate the cells with the primary anti-γH2AX antibody (diluted in blocking buffer) overnight at 4°C.

  • Wash the cells three times with PBS.

  • Incubate the cells with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.

  • Wash the cells three times with PBS in the dark.

  • Counterstain the nuclei with DAPI for 5 minutes.

  • Wash the cells once with PBS.

  • Mount the coverslips onto microscope slides using mounting medium.

  • Visualize the γH2AX foci using a fluorescence microscope and quantify the number of foci per cell.

Visualizations

The following diagrams illustrate key concepts related to the use of this compound in DNA repair studies.

G cluster_incorporation Incorporation of 5'-Am-dU 5Am_dU This compound 5Am_dUTP 5'-Am-dUTP 5Am_dU->5Am_dUTP Kinases DNA_Polymerase DNA Polymerase 5Am_dUTP->DNA_Polymerase DNA DNA with Phosphoramidate Bond DNA_Polymerase->DNA Incorporation

Caption: Workflow for the cellular processing and incorporation of this compound into DNA.

G DNA_with_5AmdU DNA containing 5'-Am-dU Phosphoramidate_Cleavage Phosphoramidate Bond Cleavage DNA_with_5AmdU->Phosphoramidate_Cleavage SSB Single-Strand Break (SSB) Phosphoramidate_Cleavage->SSB DSB Double-Strand Break (DSB) Phosphoramidate_Cleavage->DSB BER Base Excision Repair (BER) SSB->BER NER Nucleotide Excision Repair (NER) SSB->NER HR Homologous Recombination (HR) DSB->HR NHEJ Non-Homologous End Joining (NHEJ) DSB->NHEJ

Caption: Induction of DNA damage and activation of major DNA repair pathways by this compound.

G Start Start: Treat cells with 5'-Am-dU Incubate Incubate for desired time Start->Incubate Harvest Harvest cells Incubate->Harvest Assay Perform DNA Repair Assay Harvest->Assay Comet Comet Assay (Strand Breaks) Assay->Comet IF Immunofluorescence (Repair Foci) Assay->IF Clonogenic Clonogenic Assay (Cell Viability) Assay->Clonogenic Analysis Data Analysis and Quantification Comet->Analysis IF->Analysis Clonogenic->Analysis

Caption: General experimental workflow for studying DNA repair using this compound.

Conclusion

This compound represents a valuable addition to the molecular biologist's toolkit for the study of DNA repair. Its ability to be incorporated into DNA and subsequently induce strand breaks provides a controlled and specific method for activating and investigating the complex cellular machinery responsible for maintaining genomic integrity. The protocols and conceptual frameworks presented here offer a starting point for researchers to harness the potential of this unique nucleoside analog in their own investigations, ultimately contributing to a deeper understanding of DNA repair and its implications for human health and disease.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5'-Amino-5'-deoxyuridine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 5'-Amino-5'-deoxyuridine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield and purity of their synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to prepare this compound?

A1: The most prevalent and reliable method involves a two-step process starting from uridine (B1682114). The first step is the conversion of the 5'-hydroxyl group to a 5'-azido group via an intermediate. The subsequent and final step is the reduction of the 5'-azido group to the desired 5'-amino group. This pathway is favored due to its specificity and generally high yields.

Q2: What are the typical methods for reducing the 5'-azido-5'-deoxyuridine (B8641899) intermediate?

A2: Two primary methods are widely used for the reduction of the azide (B81097) intermediate:

  • Catalytic Hydrogenation: This method employs a catalyst, such as palladium on charcoal (Pd/C), in the presence of hydrogen gas. It is known for being a clean reaction with high yields.[1][2]

  • Staudinger Reaction: This reaction uses a phosphine (B1218219), typically triphenylphosphine (B44618) (PPh₃), followed by hydrolysis to reduce the azide. It is a mild and effective alternative to catalytic hydrogenation.[3]

Q3: How can I purify the final this compound product?

A3: Purification is critical to remove unreacted starting materials, reagents, and byproducts. The most common purification technique is column chromatography on silica (B1680970) gel. The choice of eluent is crucial and often consists of a gradient of methanol (B129727) in dichloromethane (B109758) or chloroform (B151607) to effectively separate the polar product from less polar impurities.

Troubleshooting Guide

Problem 1: Low Yield of 5'-Azido-5'-deoxyuridine Intermediate
Possible Cause Suggested Solution Underlying Principle
Incomplete activation of the 5'-hydroxyl group.Ensure complete conversion to the 5'-O-tosyl or other leaving group by using a slight excess of the activating agent (e.g., tosyl chloride) and an appropriate base (e.g., pyridine). Monitor the reaction by TLC.The 5'-hydroxyl is a poor leaving group and requires activation to facilitate nucleophilic substitution by the azide ion.
Inefficient nucleophilic substitution with azide.Use a polar aprotic solvent like DMF to dissolve the azide salt (e.g., sodium azide or lithium azide) and increase its nucleophilicity.[2] Ensure the reaction temperature is optimal (typically elevated) to drive the substitution.Polar aprotic solvents solvate the cation of the azide salt, leaving the azide anion more reactive for nucleophilic attack.
Steric hindrance at the 5'-position.If using bulky protecting groups on the 2' and 3' hydroxyls, consider alternative protecting groups that are less sterically demanding.Bulky groups near the reaction center can impede the approach of the azide nucleophile, slowing down the reaction rate.
Problem 2: Incomplete Reduction of 5'-Azido-5'-deoxyuridine
Possible Cause Suggested Solution Underlying Principle
Catalytic Hydrogenation: Inactive catalyst.Use fresh, high-quality palladium on charcoal. Ensure the reaction is performed under an inert atmosphere before introducing hydrogen gas to prevent catalyst poisoning.The palladium catalyst is susceptible to deactivation by oxygen and other impurities.
Catalytic Hydrogenation: Insufficient hydrogen pressure.Ensure the reaction vessel is properly sealed and maintained at the recommended hydrogen pressure (e.g., 35 psi).[2]Adequate hydrogen pressure is necessary to ensure a sufficient concentration of hydrogen at the catalyst surface for the reduction to proceed efficiently.
Staudinger Reaction: Degradation of the phosphine reagent.Use fresh triphenylphosphine that has been stored under inert conditions to prevent oxidation.Triphenylphosphine can be oxidized by air, reducing its effectiveness as a reducing agent in the Staudinger reaction.
Staudinger Reaction: Incomplete hydrolysis of the phosphazide (B1677712) intermediate.After the initial reaction with triphenylphosphine, ensure sufficient water is added and the reaction is stirred for an adequate time to fully hydrolyze the intermediate to the amine and triphenylphosphine oxide.The Staudinger reaction proceeds through a phosphazide intermediate which must be hydrolyzed to yield the final amine product.
Problem 3: Difficulty in Purifying the Final Product
Possible Cause Suggested Solution Underlying Principle
Co-elution of the product with starting material or byproducts.Optimize the mobile phase for column chromatography. A shallow gradient of a polar solvent (e.g., methanol) in a less polar solvent (e.g., dichloromethane) can improve separation. The use of a small amount of a basic modifier (e.g., triethylamine) can sharpen the peaks of amine-containing compounds.The polarity of the eluent and the use of modifiers can significantly alter the retention of compounds on the silica gel, allowing for better separation.
The product is highly polar and streaks on the silica gel column.Pre-treat the silica gel with the mobile phase containing a small amount of a basic modifier before loading the sample. This can help to deactivate acidic sites on the silica that can interact strongly with the amine product.The free amine group can interact strongly with the acidic silanol (B1196071) groups on the surface of the silica gel, leading to poor chromatographic performance.
Presence of triphenylphosphine oxide from the Staudinger reaction.Triphenylphosphine oxide can often be removed by precipitation from a non-polar solvent before chromatography. Alternatively, specific chromatographic conditions can be developed for its separation.Triphenylphosphine oxide is a common byproduct of the Staudinger reaction and its removal is a key step in the purification process.

Experimental Protocols

Protocol 1: Synthesis of 5'-Azido-5'-deoxyuridine

This protocol is a generalized procedure based on common literature methods.[2]

  • Protection of 2',3'-hydroxyl groups: Dissolve uridine in a suitable solvent (e.g., pyridine) and add a protecting group reagent (e.g., 2,2-dimethoxypropane (B42991) with an acid catalyst for isopropylidene protection). Stir at room temperature until the reaction is complete as monitored by TLC.

  • Activation of the 5'-hydroxyl group: To the protected uridine, add tosyl chloride in pyridine (B92270) at a low temperature (e.g., 0 °C). Allow the reaction to warm to room temperature and stir until complete.

  • Nucleophilic substitution with azide: Add sodium azide or lithium azide in a polar aprotic solvent like DMF. Heat the reaction mixture (e.g., 80-90°C) for several hours.[2]

  • Work-up and Deprotection: After cooling, the reaction is worked up by extraction. The protecting groups are then removed under appropriate conditions (e.g., acidic conditions for isopropylidene).

  • Purification: The crude product is purified by silica gel column chromatography.

Protocol 2: Reduction of 5'-Azido-5'-deoxyuridine to this compound

Method A: Catalytic Hydrogenation [1][2]

  • Dissolve 5'-azido-5'-deoxyuridine in a suitable solvent mixture (e.g., ethanol/water).[2]

  • Add a catalytic amount of 10% palladium on charcoal.

  • Place the reaction mixture under a hydrogen atmosphere (e.g., 35 psi) and stir vigorously at room temperature.[2]

  • Monitor the reaction by TLC until the starting material is consumed.

  • Filter the reaction mixture through celite to remove the catalyst and concentrate the filtrate to obtain the crude product.

  • Purify by silica gel column chromatography.

Method B: Staudinger Reaction [3]

  • Dissolve 5'-azido-5'-deoxyuridine in a suitable solvent (e.g., THF/water).

  • Add triphenylphosphine in one portion and stir at room temperature.

  • Monitor the reaction by TLC for the disappearance of the azide and the formation of the amine.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the residue by silica gel column chromatography to separate the product from triphenylphosphine oxide.

Quantitative Data Summary

StepReagents & ConditionsTypical YieldReference
Tosylation p-toluenesulfonyl chloride, pyridine, 3 °C-[2]
Azide Substitution Lithium azide, DMF, 85-90 °C, 2 h-[2]
Catalytic Hydrogenation 10% Pd/C, H₂ (35 psi), ethanol-water (1:1)High[2]
Staudinger Reaction Triphenylphosphine, THF/waterHigh[3]

Note: Specific yield percentages are often dependent on the scale of the reaction and the efficiency of purification and are therefore cited qualitatively as "High" where specific values are not provided in the source abstracts.

Visualizations

experimental_workflow Uridine Uridine Protected_Uridine 2',3'-Protected Uridine Uridine->Protected_Uridine Protection Tosyl_Uridine 5'-O-Tosyl-Protected Uridine Protected_Uridine->Tosyl_Uridine Tosylation Azido_Uridine 5'-Azido-5'-deoxyuridine Tosyl_Uridine->Azido_Uridine Azide Substitution Amino_Uridine This compound Azido_Uridine->Amino_Uridine Reduction

Caption: General synthetic workflow for this compound.

troubleshooting_reduction Start Low yield in reduction step Method Which reduction method? Start->Method Catalytic Catalytic Hydrogenation Method->Catalytic Catalytic Staudinger Staudinger Reaction Method->Staudinger Staudinger Check_Catalyst Check catalyst activity and H2 pressure Catalytic->Check_Catalyst Check_Phosphine Check PPh3 quality and hydrolysis step Staudinger->Check_Phosphine Result Improved Yield Check_Catalyst->Result Check_Phosphine->Result

Caption: Troubleshooting logic for the reduction step.

References

Technical Support Center: Synthesis of 5'-Amino-Modified Nucleosides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 5'-amino-modified nucleosides.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format.

Problem 1: Low or No Yield of 5'-Azido-Nucleoside Intermediate

Q: I am getting a low yield or no desired product during the synthesis of the 5'-azido-nucleoside intermediate. What are the possible causes and solutions?

A: Low yields in this step often stem from issues with either the Mitsunobu or the Appel reaction, the two common methods for introducing the azide (B81097) functionality.

Troubleshooting the Mitsunobu Reaction:

Potential Cause Recommended Solution
Degraded Reagents Triphenylphosphine (B44618) (PPh₃) can oxidize over time, and azodicarboxylates like DEAD or DIAD are sensitive to moisture and light. Use freshly opened or purified reagents. The quality of PPh₃ can be checked by ³¹P NMR.
Inadequate Solvent Anhydrous Conditions The Mitsunobu reaction is highly sensitive to water. Ensure all glassware is flame-dried or oven-dried, and use anhydrous solvents. Freshly distilled THF is recommended.
Incorrect Reagent Addition Order The standard and generally most effective order of addition is to have the nucleoside, the acidic nucleophile (e.g., hydrazoic acid from DPPA), and PPh₃ dissolved in the solvent and cooled before the dropwise addition of the azodicarboxylate (DEAD/DIAD).[1]
Steric Hindrance Bulky protecting groups on the nucleoside can hinder the reaction. If possible, consider using smaller protecting groups.
Insufficient Acidity of Nucleophile The nucleophile should have a pKa of ≤ 15 for the reaction to proceed efficiently.[2] While azide sources like diphenylphosphoryl azide (DPPA) are commonly used, ensure appropriate reaction conditions to generate the active nucleophile.
Side Reactions A common side reaction involves the azodicarboxylate acting as the nucleophile instead of the azide.[2] This can occur if the azide source is not sufficiently nucleophilic or if its concentration is too low. Using an excess of the azide source can help mitigate this.

Troubleshooting the Appel Reaction:

Potential Cause Recommended Solution
Moisture Contamination Similar to the Mitsunobu reaction, the Appel reaction requires anhydrous conditions. Lower yields are often obtained when glassware or reagents are not properly dried.[3]
Impure Reagents Use purified triphenylphosphine and a dry halogen source (e.g., CBr₄ or CCl₄).[3]
Incomplete Halogenation The initial conversion of the 5'-hydroxyl to a halide might be incomplete. Ensure sufficient reaction time and appropriate temperature.
Inefficient Azide Displacement The subsequent displacement of the halide by sodium azide (NaN₃) may be slow. This step often requires elevated temperatures (e.g., 90°C) and sufficient reaction time (e.g., 24 hours) to proceed to completion.[4]

Problem 2: Incomplete Reduction of 5'-Azido Group to 5'-Amine

Q: My Staudinger reduction of the 5'-azido-nucleoside is not going to completion, or I am observing side products. How can I troubleshoot this?

A: The Staudinger reduction is generally a high-yielding and clean reaction, but issues can arise.

Potential Cause Recommended Solution
Degraded Phosphine (B1218219) Reagent Triphenylphosphine (PPh₃) or other phosphines can oxidize. Use fresh or purified phosphine.
Insufficient Water for Hydrolysis The second step of the Staudinger reduction is the hydrolysis of the iminophosphorane intermediate.[5] While anhydrous conditions are often used for the initial reaction with the azide, the subsequent addition of water is crucial for the formation of the amine and phosphine oxide.
Stable Iminophosphorane Intermediate Some iminophosphorane intermediates can be quite stable and slow to hydrolyze, especially with aryl azides.[6] Gentle heating or the addition of a mild acid or base can sometimes facilitate hydrolysis.
Side Reactions of the Iminophosphorane The iminophosphorane is a reactive intermediate and can participate in other reactions if not promptly hydrolyzed.[7] Ensure that after the initial reaction to form the iminophosphorane, conditions are adjusted to favor hydrolysis.
Steric Hindrance Steric bulk around the azide can slow down the initial reaction with the phosphine. In such cases, longer reaction times or a less sterically hindered phosphine, like tributylphosphine, might be beneficial.

Problem 3: Difficulty in Removing the 5'-MMT Protecting Group

Q: I am having trouble with the deprotection of the 5'-Monomethoxytrityl (MMT) group. It's either incomplete or I see degradation of my oligonucleotide. What should I do?

A: MMT group removal requires careful control of acidic conditions to ensure complete deprotection without damaging the nucleoside or oligonucleotide.

Potential Cause Recommended Solution
Inefficient Acidic Treatment The standard procedure of 20% aqueous acetic acid for one hour at room temperature may be insufficient.[8] However, harsher conditions can lead to depurination.
Reversibility of Deprotection The MMT cation can reattach to the amine, especially during cartridge purification where the cation is not efficiently removed.[9] It is recommended to perform MMT removal after purification.
Depurination with Stronger Acids Using stronger acids or prolonged exposure to acetic acid can cause depurination of the oligonucleotide.
Alternative Deprotection Method A recently developed acid-free method involves heating the MMT-protected oligonucleotide in neutral aqueous solution (e.g., water or PBS) at 60°C for 60 minutes.[10] The insoluble MMT-OH byproduct precipitates, driving the reaction to completion.[10]

Frequently Asked Questions (FAQs)

Q1: What is the most common strategy for synthesizing 5'-amino-modified nucleosides?

A1: The most prevalent method is a two-step process. First, the 5'-hydroxyl group of a protected nucleoside is converted to a 5'-azido group. This is typically achieved through a Mitsunobu or Appel reaction.[4][11] The second step involves the reduction of the 5'-azido group to a primary amine, most commonly via the Staudinger reduction.[5][12]

Q2: What are the advantages of using the Appel reaction over the Mitsunobu reaction for 5'-azidation?

A2: The Appel reaction can be a more tractable alternative to the Mitsunobu reaction, especially for certain nucleosides like guanosine (B1672433) where the Mitsunobu reaction can be ineffective.[4] The Appel reaction often proceeds in high yields and can be performed as a one-pot synthesis of the 5'-azido nucleoside.[13]

Q3: Are there one-pot methods to go directly from the 5'-hydroxyl to the 5'-amino nucleoside?

A3: While a one-pot Appel-Staudinger reaction has been explored, it often results in a mixture of products and difficult extractions, making it less favorable than the two-step approach.[4]

Q4: Which protecting group should I use for the 5'-amino group, MMT or TFA?

A4: The choice depends on your purification strategy.

  • MMT (Monomethoxytrityl): This lipophilic group is ideal if you plan to purify your amino-modified oligonucleotide using reverse-phase HPLC or cartridge purification, as it provides a hydrophobic handle for retention.[9] The MMT group is then removed post-purification.

  • TFA (Trifluoroacetyl): This is a base-labile protecting group. It is typically used when purification of the oligonucleotide prior to the final conjugation step is not necessary.

Q5: How can I purify the final 5'-amino-modified nucleoside?

A5: Purification is often challenging due to the polar nature of the unprotected nucleoside.

  • Reverse-Phase HPLC (RP-HPLC): This is a standard method for purifying peptides and modified oligonucleotides.[14] The choice of column (e.g., C18) and mobile phase modifiers (e.g., TFA) is crucial for good separation.[14][15]

  • Flash Column Chromatography: This can be effective for purifying the protected intermediates, such as the 5'-azido nucleoside.

  • Recrystallization: For some intermediates and final products, recrystallization can be a viable purification method.

Quantitative Data Summary

Table 1: Comparison of Yields for 5'-Azido-Nucleoside Synthesis

NucleosideReactionYield (%)Reference
Protected AdenosineOne-pot Appel90[4]
Protected GuanosineOne-pot Appel81[4]
Protected CytidineOne-pot Appel88[4]
Protected UridineOne-pot Appel85[4]
Chiral Secondary AlcoholMitsunobu (with DPPA)80[16]
C2-symmetric diolMitsunobu (with DPPA)91[16]

Table 2: Staudinger Reduction Yields for Various Azides

SubstrateYield (%)Reference
4-Nitrophenethyl azide79 (isolated azide)
4-Benzyloxybenzyl azide98 (isolated azide)
1-(Azidomethyl)-naphthalene93 (isolated azide)
Peptide with C-terminal phosphinothioester and N-terminal α-azido groupHigh isolated yields[17]

Experimental Protocols

Protocol 1: One-Pot Synthesis of 5'-Azido-5'-deoxyribonucleosides via a Modified Appel Reaction [4]

  • To a stirred solution of the protected nucleoside (1 equivalent) in anhydrous DMF, add triphenylphosphine (1.2-1.5 equivalents) and carbon tetrabromide (1.8 equivalents).

  • Stir the mixture under a nitrogen atmosphere at room temperature for 5 minutes.

  • Add sodium azide (4.5 equivalents) to the reaction mixture.

  • Heat the reaction mixture at 90°C under a nitrogen atmosphere for 24 hours.

  • Quench the reaction by adding water.

  • After stirring for 5 minutes, dilute the mixture with ethyl acetate (B1210297).

  • Wash the organic layer with 5% sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Staudinger Reduction of 5'-Azido-Nucleosides (General Procedure)

  • Dissolve the 5'-azido-nucleoside (1 equivalent) in a suitable solvent such as pyridine (B92270) or a mixture of THF and water.

  • Add triphenylphosphine (1.1-1.5 equivalents) to the solution.

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC. The reaction is typically complete within a few hours.

  • If the reaction is performed under anhydrous conditions, add water to hydrolyze the intermediate iminophosphorane.

  • Concentrate the reaction mixture under reduced pressure.

  • The crude product can be purified by column chromatography to remove the triphenylphosphine oxide byproduct.

Protocol 3: Acid-Free Deprotection of 5'-MMT-Amino-Modified Oligonucleotides [10]

  • After synthesis and deprotection of other protecting groups, purify the 5'-MMT-oligonucleotide using a reverse-phase cartridge or HPLC.

  • Elute the MMT-on oligonucleotide and remove the organic solvent (e.g., acetonitrile) under reduced pressure.

  • Resuspend the resulting solid in water or a neutral buffer like PBS (pH 7.4).

  • Heat the aqueous solution at 60°C for 60 minutes. A precipitate of MMT-OH should form.

  • Cool the mixture to room temperature.

  • The insoluble MMT-OH can be removed by extraction with ethyl acetate or by a desalting column.

Visualizations

experimental_workflow General Workflow for 5'-Amino-Modified Nucleoside Synthesis cluster_start Starting Material cluster_azidation Step 1: 5'-Azidation cluster_reduction Step 2: Reduction cluster_deprotection Final Deprotection start Protected Nucleoside (5'-OH free) mitsunobu Mitsunobu Reaction (PPh3, DEAD/DIAD, DPPA) start->mitsunobu Option 1 appel Appel Reaction (PPh3, CBr4, NaN3) start->appel Option 2 azido_intermediate 5'-Azido-Nucleoside mitsunobu->azido_intermediate appel->azido_intermediate staudinger Staudinger Reduction (PPh3, H2O) azido_intermediate->staudinger amino_product 5'-Amino-Nucleoside (Protected) staudinger->amino_product deprotection Removal of other protecting groups amino_product->deprotection final_product 5'-Amino-Modified Nucleoside deprotection->final_product troubleshooting_low_yield Troubleshooting Low Yield in 5'-Azidation start Low/No Yield of 5'-Azido-Nucleoside check_reagents Check Reagent Quality (PPh3, DEAD/DIAD, Solvents) start->check_reagents check_conditions Verify Anhydrous Conditions start->check_conditions check_procedure Review Reaction Procedure start->check_procedure check_reagents->start Reagents Degraded optimize Optimize Reaction (Temp, Time, Equivalents) check_reagents->optimize Reagents OK check_conditions->start Moisture Present check_conditions->optimize Conditions OK check_procedure->start Incorrect Procedure check_procedure->optimize Procedure OK consider_alternative Consider Alternative Reaction (Appel vs. Mitsunobu) success Improved Yield consider_alternative->success optimize->consider_alternative Optimization Fails optimize->success Optimization Successful

References

Protecting group strategies for 5'-Amino-5'-deoxyuridine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 5'-Amino-5'-deoxyuridine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the protecting group strategies employed in this synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and efficient synthetic route involves a two-step process starting from uridine (B1682114). The first step is the conversion of the 5'-hydroxyl group to a 5'-azido group. This is typically followed by the reduction of the 5'-azido group to the desired 5'-amino group, most commonly via the Staudinger reaction.[1][2][3] Protecting the 2' and 3' hydroxyl groups of the ribose sugar is crucial to prevent side reactions.

Q2: Why is it necessary to use protecting groups in this synthesis?

A2: Protecting groups are essential to mask reactive functional groups and ensure chemoselectivity during the synthesis.[4] In the synthesis of this compound, the 2'- and 3'-hydroxyl groups of the uridine starting material are reactive and can interfere with the desired reactions at the 5'-position. Therefore, they must be protected before proceeding with the synthesis.

Q3: What are the most common protecting groups for the 2',3'-hydroxyls of uridine?

A3: The most widely used protecting group for the 2' and 3'-hydroxyls is the isopropylidene group (acetonide).[3] It is readily introduced by reacting uridine with acetone (B3395972) or 2,2-dimethoxypropane (B42991) in the presence of an acid catalyst.[5] This group is stable under the conditions required for the subsequent azidation and reduction steps and can be removed under acidic conditions.

Q4: How is the 5'-hydroxyl group activated for conversion to the 5'-azido group?

A4: The 5'-hydroxyl group is typically converted into a good leaving group, such as a tosylate, by reacting the 2',3'-O-isopropylideneuridine with tosyl chloride in pyridine (B92270).[6] This tosylated intermediate can then undergo nucleophilic substitution with sodium azide (B81097) in a polar aprotic solvent like DMF to yield the 5'-azido-5'-deoxyuridine (B8641899) derivative.[1][6]

Q5: What are the advantages of the Staudinger reaction for the reduction of the 5'-azido group?

A5: The Staudinger reaction, which uses a phosphine (B1218219) reagent like triphenylphosphine (B44618), is a mild and highly selective method for reducing azides to amines.[7][8] It proceeds under neutral conditions, which is advantageous for sensitive molecules like nucleosides, and generally gives high yields.[3][9] The reaction involves the formation of an iminophosphorane intermediate, which is then hydrolyzed to the amine and a phosphine oxide byproduct.[7]

Troubleshooting Guides

Guide 1: Protection of 2',3'-Hydroxyl Groups with Isopropylidene

Problem: Low yield of 2',3'-O-isopropylideneuridine.

Possible Cause Suggested Solution
Incomplete reaction.Increase the reaction time or the amount of acid catalyst (e.g., p-toluenesulfonic acid).[5] Monitor the reaction progress by TLC.
Hydrolysis of the product during workup.Neutralize the reaction mixture with a base (e.g., ammonium (B1175870) hydroxide) before concentrating to prevent acid-catalyzed removal of the isopropylidene group.[5]
Impure starting material.Ensure the uridine is dry and of high purity.

Problem: Presence of di-isopropylidene uridine or other byproducts.

Possible Cause Suggested Solution
Reaction conditions are too harsh.Use milder reaction conditions, such as a lower temperature or a less acidic catalyst.
Incorrect stoichiometry of reagents.Use the correct molar equivalents of acetone or 2,2-dimethoxypropane as specified in the protocol.
Guide 2: Synthesis of 5'-Azido-5'-deoxyuridine

Problem: Incomplete conversion of the 5'-hydroxyl to the 5'-tosylate.

Possible Cause Suggested Solution
Insufficient tosyl chloride or pyridine.Use a slight excess of tosyl chloride and ensure the pyridine is anhydrous.
Low reaction temperature.While the reaction is typically run at low temperatures to avoid side reactions, ensure it proceeds to completion by monitoring with TLC.

Problem: Low yield of 5'-azido-5'-deoxyuridine after reaction with sodium azide.

Possible Cause Suggested Solution
Poor leaving group ability of the tosylate.Ensure the tosylation step went to completion.
Inactive sodium azide.Use freshly opened or properly stored sodium azide.
Insufficient reaction time or temperature.Increase the reaction time or temperature (e.g., heat at 90-100 °C in DMF).[1][6]
Competing elimination reaction.Use a less hindered base or lower the reaction temperature if elimination byproducts are observed.
Guide 3: Staudinger Reduction of 5'-Azido-5'-deoxyuridine

Problem: Incomplete reduction of the azide to the amine.

Possible Cause Suggested Solution
Insufficient triphenylphosphine.Use a stoichiometric amount or a slight excess of triphenylphosphine. Monitor the reaction by TLC for the disappearance of the azide starting material.
Low reaction temperature or short reaction time.The reaction is often run at room temperature, but gentle heating may be required to drive it to completion.[10]
Hydrolysis of the iminophosphorane is not complete.After the initial reaction with triphenylphosphine, ensure sufficient water is added and the mixture is stirred long enough to complete the hydrolysis to the amine.[7]

Problem: Difficulty in purifying the this compound from triphenylphosphine oxide.

Possible Cause Suggested Solution
High water solubility of the product and byproduct.Use column chromatography with a suitable solvent system (e.g., a gradient of methanol (B129727) in dichloromethane) to separate the product from the byproduct.
Co-precipitation of the product and byproduct.After the reaction, extraction with an organic solvent (e.g., ethyl acetate) can help to remove some of the triphenylphosphine oxide before purification.[11]

Experimental Protocols

Protocol 1: Synthesis of 2',3'-O-Isopropylideneuridine
  • Suspend uridine (1 equivalent) in anhydrous acetone.

  • Add 2,2-dimethoxypropane (1.2 equivalents) and p-toluenesulfonic acid monohydrate (0.1 equivalents).

  • Stir the mixture at room temperature for 15-30 minutes.[5]

  • Monitor the reaction by TLC until the starting material is consumed.

  • Neutralize the reaction by pouring it into an ammonium hydroxide (B78521) solution.

  • Concentrate the solution under reduced pressure.

  • The product, 2',3'-O-isopropylideneuridine, will crystallize and can be collected by filtration.[5]

Protocol 2: Synthesis of 5'-Tosyl-2',3'-O-isopropylideneuridine
  • Dissolve 2',3'-O-isopropylideneuridine (1 equivalent) in anhydrous pyridine and cool to 0 °C.

  • Slowly add tosyl chloride (1.3 equivalents) to the solution.

  • Stir the reaction at 0-5 °C for 24 hours.[6]

  • Pour the reaction mixture into ice water and extract with an organic solvent like dichloromethane (B109758).

  • Wash the organic layer with cold dilute HCl, saturated sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product, which can be purified by silica (B1680970) gel chromatography.

Protocol 3: Synthesis of 5'-Azido-5'-deoxy-2',3'-O-isopropylideneuridine
  • Dissolve 5'-Tosyl-2',3'-O-isopropylideneuridine (1 equivalent) in anhydrous DMF.

  • Add sodium azide (1.8 equivalents) to the solution.

  • Heat the reaction mixture at 100 °C for 3 hours.[6]

  • Cool the reaction mixture and pour it into water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution and purify the product by silica gel chromatography.

Protocol 4: Synthesis of 5'-Amino-5'-deoxy-2',3'-O-isopropylideneuridine (Staudinger Reduction)
  • Dissolve 5'-Azido-5'-deoxy-2',3'-O-isopropylideneuridine (1 equivalent) in a mixture of THF and water.

  • Add triphenylphosphine (1.1 equivalents) to the solution.

  • Stir the reaction at room temperature for 6-12 hours.[10]

  • Monitor the reaction by TLC for the disappearance of the azide.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by silica gel chromatography using a gradient of methanol in dichloromethane to separate the desired amine from triphenylphosphine oxide.

Data Presentation

Table 1: Comparison of Protecting Groups for 2',3'-Hydroxyls

Protecting GroupIntroduction ConditionsRemoval ConditionsStability
IsopropylideneAcetone or 2,2-dimethoxypropane, acid catalystMild acid (e.g., acetic acid in water)Stable to basic and neutral conditions.
TBDMSTBDMS-Cl, imidazole (B134444) in DMFTBAF in THF or HF in pyridineStable to acidic and basic conditions.
BenzoylBenzoyl chloride, pyridineBase (e.g., NH3 in methanol)Stable to acidic conditions.

Table 2: Typical Yields for Key Synthetic Steps

Reaction StepStarting MaterialProductTypical Yield (%)
Isopropylidene ProtectionUridine2',3'-O-Isopropylideneuridine85-95%
Tosylation2',3'-O-Isopropylideneuridine5'-Tosyl-2',3'-O-isopropylideneuridine70-85%
Azidation5'-Tosyl-2',3'-O-isopropylideneuridine5'-Azido-5'-deoxy-2',3'-O-isopropylideneuridine80-90%
Staudinger Reduction5'-Azido-5'-deoxy-2',3'-O-isopropylideneuridine5'-Amino-5'-deoxy-2',3'-O-isopropylideneuridine75-90%
Deprotection5'-Amino-5'-deoxy-2',3'-O-isopropylideneuridineThis compound80-95%

Visualizations

Synthesis_Workflow Uridine Uridine ProtectedUridine 2',3'-O-Isopropylideneuridine Uridine->ProtectedUridine Acetone, H+ AzidoUridine 5'-Azido-5'-deoxy- 2',3'-O-isopropylideneuridine ProtectedUridine->AzidoUridine 1. TsCl, Py 2. NaN3, DMF AminoUridineProtected 5'-Amino-5'-deoxy- 2',3'-O-isopropylideneuridine AzidoUridine->AminoUridineProtected PPh3, H2O FinalProduct This compound AminoUridineProtected->FinalProduct Aq. Acid

Caption: Overall synthetic workflow for this compound.

Protecting_Group_Strategy cluster_synthesis Synthetic Pathway cluster_troubleshooting Troubleshooting Points Start Uridine Step1 Protect 2',3'-OH (Isopropylidene) Start->Step1 Step2 Activate 5'-OH & Azide Substitution Step1->Step2 TS1 Low Protection Yield Step1->TS1 Step3 Reduce 5'-Azide (Staudinger) Step2->Step3 TS2 Incomplete Azidation Step2->TS2 Step4 Deprotect 2',3'-OH Step3->Step4 TS3 Incomplete Reduction/ Purification Issues Step3->TS3 End This compound Step4->End TS4 Premature Deprotection Step4->TS4

Caption: Logical relationship between synthetic steps and troubleshooting.

References

Optimizing coupling efficiency of 5'-Amino-5'-deoxyuridine phosphoramidite

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 5'-Amino-5'-deoxyuridine phosphoramidite (B1245037). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize the coupling efficiency of this amino-modified phosphoramidite in oligonucleotide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the recommended coupling time for this compound phosphoramidite?

A standard coupling time of 2 to 3 minutes is generally recommended. However, for problematic sequences or if suboptimal coupling is observed, extending the coupling time to 5-10 minutes may improve efficiency. In some cases, a double or even triple coupling protocol can be employed to drive the reaction to completion, which can boost an 80% coupling efficiency to 96% or higher.[1]

Q2: Which activator should I use for optimal coupling efficiency?

While 1H-Tetrazole can be used, more efficient activators are recommended for amino-modified phosphoramidites. 5-Ethylthio-1H-tetrazole (ETT) and 4,5-Dicyanoimidazole (DCI) are popular choices that can significantly enhance coupling kinetics.[2] DCI, in particular, is noted for doubling the coupling rate compared to tetrazole and is less acidic, which can reduce the potential for side reactions like detritylation of the monomer.[3]

Q3: What concentration of this compound phosphoramidite should I use?

A concentration of 0.1 M in anhydrous acetonitrile (B52724) is standard for phosphoramidite solutions.[4] For modified phosphoramidites, maintaining a higher concentration is generally better to drive the coupling reaction forward.[1] Ensure the phosphoramidite is fully dissolved before use.

Q4: How does the choice of amine protecting group affect the synthesis?

The protecting group on the amino moiety is crucial. Common protecting groups include Monomethoxytrityl (MMT) and Trifluoroacetyl (TFA). MMT is acid-labile and allows for "trityl-on" purification, which can be a useful handle for HPLC purification.[4] TFA is base-labile and is removed during the standard deprotection step.[5] A newer protecting group, phthalic acid diamide (B1670390) (PDA), offers the advantage of being a solid, which improves stability and handling compared to the oily nature of TFA-protected amidites.

Q5: Can I monitor the coupling efficiency in real-time?

Yes, if the 5'-amino-modifier has a Dimethoxytrityl (DMT) or Monomethoxytrityl (MMT) protecting group, the efficiency of the coupling step can be indirectly monitored by measuring the absorbance of the trityl cation released during the subsequent deblocking step.[4] A consistent and strong colorimetric signal indicates successful coupling in the previous cycle. Note that the MMT cation is yellow, and its absorbance may not be accurately quantified by all synthesizer trityl monitors.[4]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Coupling Efficiency 1. Suboptimal Activator: 1H-Tetrazole may not be efficient enough. 2. Insufficient Coupling Time: Standard coupling times may be too short. 3. Reagent Quality: Degradation of the phosphoramidite or activator due to moisture or oxidation. 4. Low Reagent Concentration: Insufficient phosphoramidite or activator concentration. 5. Fluidics Issues: Clogged lines or improper delivery of reagents by the synthesizer.1. Switch to a more active activator such as 5-Ethylthio-1H-tetrazole (ETT) or 4,5-Dicyanoimidazole (DCI).[2] 2. Increase the coupling time to 5-10 minutes or perform a double/triple coupling.[1] 3. Use fresh, high-quality anhydrous acetonitrile for all solutions. Ensure phosphoramidite and activator vials are properly sealed and stored. 4. Prepare fresh phosphoramidite and activator solutions at the recommended concentrations (typically 0.1 M for the amidite).[4] 5. Perform a system check and ensure all synthesizer lines are clear and delivering the correct volumes.
Truncated Sequences (N-1) 1. Incomplete Coupling: Failure of the phosphoramidite to couple to the growing oligonucleotide chain. 2. Inefficient Capping: Unreacted 5'-hydroxyl groups are not properly capped.1. Implement the solutions for "Low Coupling Efficiency". 2. Ensure the capping reagents are fresh and effective. Consider extending the capping time if necessary.
Side Reactions 1. Premature Detritylation: The activator may be too acidic, causing removal of the 5'-DMT group from the incoming phosphoramidite. 2. Modification of Nucleobases: Guanine bases can be susceptible to modification by some reagents.1. Use a less acidic activator like DCI (pKa 5.2) compared to Tetrazole (pKa 4.8).[3] 2. Ensure appropriate base protecting groups are used throughout the synthesis.
Difficulty in Post-Synthesis Workup 1. Incomplete Deprotection of the Amino Group: Some protecting groups require specific deprotection conditions. 2. Issues with Purification: The properties of the amino-modified oligonucleotide may affect its behavior during purification.1. For TFA-protected amines, standard ammonium (B1175870) hydroxide (B78521) deprotection is usually sufficient. For PDA-protected amines, deprotection with methylamine (B109427) or AMA is recommended for complete removal. 2. For "trityl-on" purification with an MMT group, be aware that the MMT group is more acid-stable than DMT and may require harsher conditions for removal.[4]

Quantitative Data Summary

The following tables summarize the expected impact of different experimental parameters on the coupling efficiency of this compound phosphoramidite. The efficiency values are illustrative and based on qualitative descriptions and general trends reported in the literature.

Table 1: Effect of Activator and Coupling Time on Coupling Efficiency

ActivatorCoupling Time (minutes)Expected Coupling Efficiency (%)
1H-Tetrazole2-395 - 98
1H-Tetrazole5-1097 - 99
5-Ethylthio-1H-tetrazole (ETT)2-3> 98.5
4,5-Dicyanoimidazole (DCI)2-3> 99
4,5-Dicyanoimidazole (DCI)5> 99.5

Table 2: Influence of Phosphoramidite Concentration on Coupling Efficiency

Phosphoramidite Concentration (M)Expected Coupling Efficiency (%)
0.0590 - 95
0.1 (Standard)98 - 99+
0.15> 99

Experimental Protocols

Protocol 1: Standard Coupling of this compound Phosphoramidite
  • Reagent Preparation:

    • Dissolve the this compound phosphoramidite in anhydrous acetonitrile to a final concentration of 0.1 M.

    • Prepare a 0.25 M solution of 4,5-Dicyanoimidazole (DCI) in anhydrous acetonitrile.

  • Synthesis Cycle:

    • Deblocking: Perform the standard detritylation step to remove the 5'-DMT group from the support-bound oligonucleotide.

    • Coupling: Deliver the 0.1 M phosphoramidite solution and the 0.25 M DCI solution simultaneously to the synthesis column. Allow a coupling time of 3 minutes.

    • Capping: Cap any unreacted 5'-hydroxyl groups using standard capping reagents.

    • Oxidation: Oxidize the newly formed phosphite (B83602) triester to a stable phosphate (B84403) triester using a standard oxidizing solution.

  • Post-Synthesis:

    • Cleave the oligonucleotide from the solid support and perform deprotection according to the protecting groups used on the nucleobases and the amino-modifier.

Protocol 2: Optimized Coupling for Low-Efficiency Sequences
  • Reagent Preparation:

    • Dissolve the this compound phosphoramidite in anhydrous acetonitrile to a final concentration of 0.1 M.

    • Prepare a 0.25 M solution of 5-Ethylthio-1H-tetrazole (ETT) or 0.5 M of DCI in anhydrous acetonitrile.

  • Synthesis Cycle:

    • Deblocking: Perform the standard detritylation step.

    • Coupling:

      • Option A (Extended Time): Deliver the phosphoramidite and activator solutions and increase the coupling time to 5-10 minutes.

      • Option B (Double Coupling): Perform the standard 3-minute coupling step. After the coupling step, repeat the delivery of the phosphoramidite and activator solutions for a second 3-minute coupling before proceeding to the capping step.

    • Capping: Use standard capping procedures.

    • Oxidation: Use standard oxidation procedures.

  • Post-Synthesis and Analysis:

    • Cleave and deprotect the oligonucleotide.

    • Analyze the crude product by HPLC or mass spectrometry to assess the purity and identify the amount of full-length product versus truncated sequences.

Visualizations

Oligonucleotide_Synthesis_Cycle cluster_workflow Standard Phosphoramidite Synthesis Cycle cluster_optimization Optimization Points for Amino-Modifier Deblocking 1. Deblocking (DMT Removal) Coupling 2. Coupling (Phosphoramidite Addition) Deblocking->Coupling Free 5'-OH Capping 3. Capping (Terminate Failures) Coupling->Capping New Nucleotide Added Oxidation 4. Oxidation (Phosphite to Phosphate) Capping->Oxidation Capped Failures Oxidation->Deblocking Stable Phosphate Linkage Activator Activator Choice (DCI or ETT) Activator->Coupling Coupling_Time Coupling Time (Extend or Double Couple) Coupling_Time->Coupling

Caption: Workflow of the phosphoramidite synthesis cycle with key optimization points for amino-modifier coupling.

Troubleshooting_Logic Start Low Coupling Efficiency Detected Check_Reagents Are Phosphoramidite and Activator Fresh? Start->Check_Reagents Check_Activator Using an Optimal Activator (DCI/ETT)? Check_Reagents->Check_Activator Yes Replace_Reagents Prepare Fresh Reagents Check_Reagents->Replace_Reagents No Check_Time Is Coupling Time Sufficient? Check_Activator->Check_Time Yes Switch_Activator Switch to DCI or ETT Check_Activator->Switch_Activator No Check_Synth Synthesizer Fluidics OK? Check_Time->Check_Synth Yes Increase_Time Extend Coupling Time or Double Couple Check_Time->Increase_Time No Maintain_Synth Perform System Maintenance Check_Synth->Maintain_Synth No Success Coupling Efficiency Improved Check_Synth->Success Yes Replace_Reagents->Check_Activator Switch_Activator->Check_Time Increase_Time->Check_Synth Maintain_Synth->Success

Caption: A logical troubleshooting workflow for diagnosing and resolving low coupling efficiency issues.

References

Troubleshooting low coupling yields in modified oligonucleotide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during the chemical synthesis of modified oligonucleotides, with a focus on addressing low coupling yields.

Frequently Asked Questions (FAQs)

Q1: What is coupling efficiency and why is it critical in oligonucleotide synthesis?

A1: Coupling efficiency is the percentage of available 5'-hydroxyl groups on the solid support that successfully react with the incoming phosphoramidite (B1245037) during each synthesis cycle.[1] Achieving a high coupling efficiency (ideally >99%) is crucial because any unreacted sites result in truncated sequences, also known as deletions.[1][2] The accumulation of these truncated products significantly reduces the yield of the desired full-length oligonucleotide and complicates downstream purification and applications.[1]

Q2: How does coupling efficiency impact the final yield of the full-length oligonucleotide?

A2: The impact of coupling efficiency on the final yield is cumulative and becomes more pronounced with increasing oligonucleotide length. Even a small decrease in average coupling efficiency can lead to a dramatic reduction in the theoretical yield of the full-length product.[3][4]

Q3: What are the primary causes of low coupling efficiency?

A3: Low coupling efficiency can stem from several factors, broadly categorized as issues with reagents, experimental conditions, or the synthesizer instrumentation itself. Common culprits include:

  • Moisture: Water in reagents (acetonitrile, phosphoramidites, activator) is a primary obstacle to high coupling efficiency.[3] It reacts with the activated phosphoramidite, reducing its effective concentration.[3]

  • Reagent Quality: Degraded phosphoramidites, suboptimal or degraded activators, and impure solvents can all lead to poor coupling.[1]

  • Protocol Parameters: Inadequate coupling times, incorrect reagent concentrations, and inefficient capping can contribute to lower yields.[5][6]

  • Modified Nucleotides: Some modified phosphoramidites are inherently less reactive and may require optimized coupling conditions.[4]

  • Instrumental Issues: Leaks, blockages in the fluidics system, or inaccurate reagent delivery by the synthesizer can prevent sufficient reagents from reaching the synthesis column.[1]

Q4: How can I monitor coupling efficiency during a synthesis run?

A4: The most common method for real-time monitoring of coupling efficiency is by measuring the absorbance of the trityl cation released during the deblocking (detritylation) step.[1] The dimethoxytrityl (DMT) cation is brightly colored with a strong absorbance around 495 nm. A consistent and high trityl release at each step indicates efficient coupling in the previous cycle. A sudden drop in the trityl signal is a clear indicator of a coupling problem.[1]

Troubleshooting Guide for Low Coupling Yields

This guide provides a systematic approach to diagnosing and resolving issues related to low coupling efficiency.

Problem: Sudden drop in trityl signal during synthesis.

This indicates a failure in the coupling step of a specific monomer.

Troubleshooting Workflow

troubleshooting_workflow cluster_reagents Reagent Checks cluster_protocol Protocol Review cluster_instrument Instrument Inspection cluster_analysis Product Analysis start Low Coupling Yield Observed check_reagents Step 1: Verify Reagent Quality start->check_reagents water_content Check Water Content (Karl Fischer Titration) check_reagents->water_content phosphoramidite_quality Assess Phosphoramidite Quality (31P NMR) check_reagents->phosphoramidite_quality activator_quality Verify Activator Integrity check_reagents->activator_quality check_synthesis_protocol Step 2: Review Synthesis Protocol coupling_time Optimize Coupling Time check_synthesis_protocol->coupling_time reagent_concentration Adjust Reagent Concentrations check_synthesis_protocol->reagent_concentration check_instrument Step 3: Inspect Synthesizer fluidics Check Fluidics for Leaks/Blocks check_instrument->fluidics reagent_delivery Verify Reagent Delivery Volumes check_instrument->reagent_delivery analyze_product Step 4: Analyze Crude Product hplc HPLC Analysis analyze_product->hplc ms Mass Spectrometry analyze_product->ms solution Problem Resolved water_content->check_synthesis_protocol phosphoramidite_quality->check_synthesis_protocol activator_quality->check_synthesis_protocol coupling_time->check_instrument reagent_concentration->check_instrument fluidics->analyze_product reagent_delivery->analyze_product hplc->solution ms->solution phosphoramidite_coupling cluster_reactants Reactants cluster_reaction Coupling Step cluster_products Products phosphoramidite Phosphoramidite Monomer activation Activation phosphoramidite->activation activator Activator (e.g., Tetrazole, DCI) activator->activation growing_chain Growing Oligonucleotide Chain (on solid support with free 5'-OH) coupling Nucleophilic Attack growing_chain->coupling activation->coupling Activated Monomer coupled_chain Extended Oligonucleotide Chain (Phosphite Triester Linkage) coupling->coupled_chain byproduct Protonated Diisopropylamine coupling->byproduct

References

Technical Support Center: Synthesis of 5'-Amino-Modified DNA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the synthesis of 5'-amino-modified DNA oligonucleotides.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and purification of 5'-amino-modified DNA, offering potential causes and solutions in a question-and-answer format.

Question 1: Why is the final yield of my 5'-amino-modified oligonucleotide unexpectedly low?

Possible Causes and Solutions:

  • Incomplete Coupling of the Amino-Modifier Phosphoramidite (B1245037): The bulky nature of some amino-modifier phosphoramidites can lead to lower coupling efficiencies compared to standard nucleoside phosphoramidites.

    • Solution: Increase the coupling time for the amino-modifier step. Consider using a fresh, high-quality activator solution.

  • Premature Loss of the 5'-Terminal Protecting Group: The Monomethoxytrityl (MMT) group, commonly used to protect the 5'-amino group, can be labile and may partially fall off during synthesis, leading to truncated sequences that are capped and cannot be purified by "trityl-on" methods.[1]

    • Solution: Ensure anhydrous conditions during synthesis. Avoid extended exposure to the acidic deblocking reagent. For MMT-protected oligos, avoid drying down the solution without adding a non-volatile base like TRIS to prevent MMT loss.[1]

  • Loss of Oligonucleotide During Purification: Issues during post-synthesis purification, such as inefficient elution or irreversible binding to the purification cartridge, can significantly reduce yield.

    • Solution: Optimize your purification protocol. For MMT-on purification, ensure the MMT group is intact before loading onto the reverse-phase cartridge. After purification, use a well-established protocol for MMT removal, such as treatment with 80% aqueous acetic acid.[2]

Question 2: My final product is impure. What are the potential side products and how can I avoid them?

Common Side Reactions and Mitigation Strategies:

  • N+1 Species (Deletion Sequences): Incomplete capping of unreacted 5'-hydroxyl groups can lead to the synthesis of oligonucleotides with a single base deletion.

    • Solution: Ensure your capping reagents are fresh and the capping step is efficient.

  • Cyanoethylation of the Primary Amine: During deprotection with ammonium (B1175870) hydroxide (B78521), the acrylonitrile (B1666552) released from the deprotection of the phosphate (B84403) groups can react with the newly deprotected 5'-primary amine, leading to a +53 Da adduct.

    • Solution: Treat the oligonucleotide with 10% diethylamine (B46881) (DEA) in acetonitrile (B52724) for 5 minutes while it is still on the solid support to remove the acrylonitrile before cleavage and deprotection.[1]

  • Acetylation of the Primary Amine: If a trifluoroacetyl (TFA)-protected amino-modifier is used, the TFA group can be partially replaced by an acetyl group during the capping step. This acetylated amine is resistant to removal by ammonia.[3]

    • Solution: This is a minor side-product for 5'-modification but can be more significant for internal modifications. If a high purity of the free amine is critical, consider using an alternative protecting group like MMT or Fmoc.

  • Incomplete Deprotection of the Amino Group: Some protecting groups are challenging to remove completely under standard deprotection conditions.

    • Phthalic acid diamide (B1670390) (PDA): Requires treatment with aqueous methylamine (B109427) or a mixture of ammonium hydroxide and methylamine (AMA) for complete deprotection. Using only ammonium hydroxide can result in incomplete deprotection, with approximately 80% of the amino group being deprotected even with extended reaction times.[1][4]

    • Monomethoxytrityl (MMT): Can be difficult to remove completely, and the released MMT cation can reattach to the oligonucleotide.[1] It is recommended to remove the MMT group with aqueous acetic acid after purification.[1][5]

Question 3: I am having trouble with the post-synthesis labeling of the 5'-amino group. What could be the problem?

Troubleshooting Post-Synthesis Conjugation:

  • Inactive Primary Amine: The 5'-amino group may not be fully deprotected or may have undergone a side reaction (e.g., cyanoethylation).

    • Solution: Confirm complete deprotection of the amino group by mass spectrometry. If using a TFA-protected amino-modifier, deprotect in AMA to minimize side reactions that can cap the amine.[6] For MMT-protected linkers, ensure complete removal of the MMT group.

  • Steric Hindrance: The linker arm between the oligonucleotide and the amino group may be too short, causing steric hindrance that prevents efficient conjugation with a bulky label.[2][7][8]

    • Solution: Use a 5'-amino-modifier with a longer spacer arm (e.g., C6 or C12).[1][2][9]

  • Suboptimal Reaction Conditions: The pH, temperature, or concentration of reactants for the conjugation reaction may not be optimal.

    • Solution: Optimize the labeling protocol for your specific label and oligonucleotide. Ensure the pH of the reaction buffer is suitable for the reaction (typically slightly basic for NHS ester couplings).

Frequently Asked Questions (FAQs)

What is the purpose of the protecting group on the 5'-amino-modifier?

The protecting group serves two main purposes:

  • It prevents the primary amine from reacting with the phosphoramidite monomers during the oligonucleotide synthesis cycles.

  • Some protecting groups, like MMT and DMS(O)MT, are lipophilic and can be used as a "handle" for the purification of the full-length oligonucleotide from shorter, "failure" sequences using reverse-phase HPLC or cartridge purification (trityl-on purification).[1][10][11]

Which protecting group should I choose for my 5'-amino-modifier?

The choice of protecting group depends on your purification strategy and subsequent application.

Protecting GroupKey Features
MMT (Monomethoxytrityl) Acid-labile. Enables trityl-on purification. Can be prone to premature loss and difficult to completely remove.[1][10][12]
DMS(O)MT (4,4'-Dimethoxy-4”-methylsulfonyl-trityl) An improved version of MMT, offering more reliable performance during synthesis and purification.[1][13]
TFA (Trifluoroacetyl) Base-labile. Removed during standard ammonium hydroxide deprotection. Suitable when purification before conjugation is not required.[10][11]
PDA (Phthalic acid diamide) Base-labile, but requires methylamine or AMA for complete removal.[1] These modifiers are solids, which can be easier to handle than the oily MMT or TFA versions.[1][4][13]
Fmoc (9-fluorenylmethoxycarbonyl) Base-labile. Can be removed on the synthesizer to allow for on-column conjugation.[4][14]

What is the difference between a C3, C6, and C12 amino-linker?

The "C" number refers to the number of carbon atoms in the spacer arm that connects the 5'-terminus of the oligonucleotide to the primary amino group. Longer spacer arms (e.g., C6, C12) are often used to reduce steric hindrance between the oligonucleotide and a conjugated molecule, which can be important for applications like affinity chromatography or when attaching large labels like enzymes.[2][7][8]

Can I introduce a 5'-amino group without using a phosphoramidite?

While the phosphoramidite method is the most common for automated synthesis, alternative methods exist. For example, a 3'-phosphorylated oligonucleotide can be reacted with 5'-amino-5'-deoxythymidine (B1215968) in the presence of EDC to add a 5'-amino group in aqueous solution.[15]

Experimental Protocols

Protocol 1: Standard Deprotection of a 5'-MMT-Amino-Modified Oligonucleotide

  • Cleavage from Solid Support:

    • Transfer the solid support containing the synthesized oligonucleotide to a screw-cap vial.

    • Add 1 mL of concentrated ammonium hydroxide.

    • Incubate at room temperature for 1-2 hours to cleave the oligonucleotide from the support.

  • Base and Phosphate Deprotection:

    • Heat the sealed vial at 55°C for 8-12 hours.

  • Purification (Trityl-on):

    • After cooling, centrifuge the vial and transfer the supernatant containing the MMT-on oligonucleotide to a new tube.

    • Evaporate the ammonia.

    • Perform reverse-phase HPLC or cartridge purification according to the manufacturer's protocol for trityl-on oligonucleotides.

  • MMT Removal:

    • After purification, treat the MMT-on oligonucleotide with 80% aqueous acetic acid for 15-30 minutes at room temperature.[2]

    • Neutralize the solution with a suitable base (e.g., triethylamine).

    • Desalt the oligonucleotide using gel filtration or ethanol (B145695) precipitation.

Protocol 2: Deprotection of a 5'-PDA-Amino-Modified Oligonucleotide

  • Cleavage and Deprotection:

    • Transfer the solid support to a screw-cap vial.

    • Add 1 mL of AMA (a 1:1 mixture of concentrated ammonium hydroxide and 40% aqueous methylamine).

    • Incubate at 65°C for 10-15 minutes or at room temperature for 2 hours.

  • Work-up:

    • After cooling, centrifuge the vial and transfer the supernatant to a new tube.

    • Evaporate the deprotection solution.

    • Desalt the oligonucleotide.

Diagrams

Synthesis_and_Side_Reactions cluster_main Main Synthesis Pathway cluster_side Potential Side Reactions Start Solid Support with Oligo Coupling Couple 5'-Amino- Modifier Phosphoramidite Start->Coupling 1. Coupling Capping Capping Coupling->Capping 2. Capping Oxidation Oxidation Capping->Oxidation 3. Oxidation Acetylation Acetylation of Amine (with TFA protection) Capping->Acetylation Side reaction during capping Cleavage Cleavage & Deprotection Oxidation->Cleavage 4. Deprotection Purification Purification Cleavage->Purification 5. Purification IncompleteDeprotection Incomplete Amino Group Deprotection Cleavage->IncompleteDeprotection Issue during deprotection Cyanoethylation Cyanoethylation of Amine Cleavage->Cyanoethylation Reaction with acrylonitrile FinalProduct 5'-Amino-Modified DNA Purification->FinalProduct Final Product Depurination Depurination (acidic deprotection) Purification->Depurination Acidic MMT removal

Caption: Main synthesis pathway for 5'-amino-modified DNA and potential side reactions.

Troubleshooting_Workflow Start Problem Encountered LowYield Low Yield Start->LowYield ImpureProduct Impure Product Start->ImpureProduct LabelingFailure Labeling Failure Start->LabelingFailure CheckCoupling Optimize Coupling Step (increase time, fresh activator) LowYield->CheckCoupling Possible Cause: Incomplete Coupling CheckProtectingGroup Verify Protecting Group Stability (e.g., MMT integrity) LowYield->CheckProtectingGroup Possible Cause: Premature Deprotection OptimizePurification Optimize Purification Protocol LowYield->OptimizePurification Possible Cause: Loss during Purification CheckCapping Ensure Efficient Capping ImpureProduct->CheckCapping Possible Cause: N+1 Species DEATreatment Add DEA wash step (for cyanoethylation) ImpureProduct->DEATreatment Possible Cause: +53 Da Adduct ChooseProtectingGroup Select Appropriate Protecting Group ImpureProduct->ChooseProtectingGroup Possible Cause: Acetylation OptimizeDeprotection Optimize Deprotection Conditions ImpureProduct->OptimizeDeprotection Possible Cause: Incomplete Deprotection VerifyDeprotection Confirm Complete Amine Deprotection (MS) LabelingFailure->VerifyDeprotection Possible Cause: Inactive Amine UseLongerLinker Use Longer Spacer Arm (C6 or C12) LabelingFailure->UseLongerLinker Possible Cause: Steric Hindrance OptimizeLabeling Optimize Labeling Reaction Conditions LabelingFailure->OptimizeLabeling Possible Cause: Suboptimal Conditions End Problem Resolved CheckCoupling->End CheckProtectingGroup->End OptimizePurification->End CheckCapping->End DEATreatment->End ChooseProtectingGroup->End OptimizeDeprotection->End VerifyDeprotection->End UseLongerLinker->End OptimizeLabeling->End

Caption: A troubleshooting workflow for common issues in 5'-amino-modified DNA synthesis.

References

Technical Support Center: Purification of 5'-Amino-5'-deoxyuridine Labeled Oligonucleotides by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the purification of 5'-Amino-5'-deoxyuridine labeled oligonucleotides using High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: What is the recommended HPLC method for purifying 5'-amino-modified oligonucleotides?

A1: The most common and highly recommended method is Ion-Pair Reversed-Phase High-Performance Liquid Chromatography (IP-RP-HPLC). This technique offers excellent resolution for separating the desired full-length amino-modified oligonucleotide from failure sequences and other impurities.[1][2]

Q2: How does the 5'-amino modification affect the retention of the oligonucleotide in RP-HPLC?

A2: The 5'-amino group itself is polar. However, for purification purposes, the amine is typically protected with a lipophilic group, such as a Monomethoxytrityl (MMT) group.[3][4] This MMT group significantly increases the hydrophobicity of the full-length oligonucleotide, leading to stronger retention on the reversed-phase column compared to uncapped failure sequences.[5]

Q3: Should I remove the amine-protecting group before or after HPLC purification?

A3: It is highly advantageous to leave the lipophilic protecting group (e.g., MMT) on during purification.[3][5] This "trityl-on" approach enhances the separation of the full-length product from shorter, "trityl-off" failure sequences. The protecting group can then be removed post-purification.[6]

Q4: What are the common impurities encountered during the synthesis of 5'-amino-modified oligonucleotides?

A4: Common impurities include:

  • Failure sequences (n-1, n-2, etc.): Shorter oligonucleotides that did not complete the full synthesis.[1]

  • Deprotected species: Oligonucleotides that have prematurely lost their protecting groups.

  • By-products from synthesis and deprotection steps: Including small molecules and incompletely deprotected oligonucleotides.[6][7]

Troubleshooting Guide

This guide addresses specific issues that may arise during the HPLC purification of this compound labeled oligonucleotides.

Problem Potential Cause(s) Suggested Solution(s)
Poor Peak Shape (Broad or Tailing Peaks) 1. Secondary Structure Formation: The oligonucleotide may be forming secondary structures like hairpins or duplexes, leading to multiple conformations and broad peaks.[6] 2. Suboptimal Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the oligonucleotide and the ion-pairing agent. 3. Column Overloading: Injecting too much sample can lead to peak distortion.1. Increase the column temperature to 60-80°C to disrupt secondary structures.[2][6] 2. Optimize the mobile phase pH. A slightly basic pH (around 7.5-8.5) is often effective. 3. Reduce the amount of sample injected onto the column.
Low Yield of Purified Oligonucleotide 1. Inefficient Binding to the Column: The oligonucleotide may not be retaining well on the column. 2. Precipitation of the Oligonucleotide: The oligonucleotide may be precipitating in the mobile phase or on the column. 3. Loss During Post-Purification Steps: Sample may be lost during desalting or concentration steps.1. Ensure the use of an appropriate ion-pairing agent (e.g., TEAA or TEA/HFIP) at an optimal concentration. 2. Increase the organic content of the sample solvent to improve solubility. 3. Use a desalting method suitable for oligonucleotides, such as size-exclusion chromatography or ethanol (B145695) precipitation.[6]
Co-elution of Impurities with the Main Peak 1. Similar Hydrophobicity of Impurities: Some failure sequences, especially n-1, may have very similar hydrophobicity to the full-length product. 2. Inadequate Gradient Slope: A steep gradient may not provide sufficient resolution.1. Optimize the gradient by making it shallower to improve the separation of closely eluting species. 2. Consider using a different ion-pairing agent to alter the selectivity of the separation.[2]
Irreproducible Retention Times 1. Column Temperature Fluctuations: Inconsistent column temperature can lead to shifts in retention times.[8] 2. Changes in Mobile Phase Composition: Inaccurate mobile phase preparation or degradation can affect retention. 3. Column Degradation: The stationary phase can degrade over time, especially at high pH and temperature.1. Use a reliable column oven to maintain a constant temperature. 2. Prepare fresh mobile phases daily and ensure accurate mixing. 3. Use a column that is stable under the required pH and temperature conditions. Polymeric columns are often more robust than silica-based columns for high pH applications.[2]

Experimental Protocols

Protocol 1: IP-RP-HPLC Purification of MMT-on 5'-Amino-Modified Oligonucleotides

This protocol outlines a general procedure for the purification of a 5'-amino-modified oligonucleotide with the MMT protecting group attached.

1. Materials and Reagents:

  • Crude MMT-on 5'-amino-modified oligonucleotide

  • HPLC-grade acetonitrile (B52724) (ACN)

  • HPLC-grade water

  • Triethylammonium acetate (B1210297) (TEAA) buffer (1.0 M solution, pH 7.5)

  • C18 reversed-phase HPLC column (e.g., 5 µm particle size, 100 Å pore size)

2. Mobile Phase Preparation:

  • Buffer A: 0.1 M TEAA in water

  • Buffer B: 0.1 M TEAA in 50:50 acetonitrile/water

3. HPLC Method:

  • Column: C18 reversed-phase, 4.6 x 250 mm

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 60°C

  • Detection: UV at 260 nm

  • Gradient:

    • 0-5 min: 10% B

    • 5-35 min: 10-70% B (linear gradient)

    • 35-40 min: 70-100% B

    • 40-45 min: 100% B

    • 45-50 min: 100-10% B

4. Procedure:

  • Dissolve the crude oligonucleotide in Buffer A.

  • Inject the sample onto the equilibrated HPLC system.

  • Collect fractions corresponding to the major peak (the MMT-on product).

  • Analyze the collected fractions for purity by analytical HPLC.

  • Pool the pure fractions.

Protocol 2: Post-Purification MMT Group Removal and Desalting

1. MMT Removal:

  • To the pooled fractions, add an equal volume of 80% acetic acid in water.

  • Incubate at room temperature for 30-60 minutes.

  • The solution may turn cloudy due to the precipitation of the MMT alcohol.

2. Desalting:

  • Neutralize the solution with a suitable base (e.g., triethylamine).

  • Desalt the oligonucleotide using a size-exclusion chromatography column (e.g., Sephadex G-25) or by ethanol precipitation.

Quantitative Data Summary

Parameter Typical Values Reference
Column Type C8 or C18 Reversed-Phase[9]
Particle Size 3-5 µm[1]
Pore Size 100-300 Å[2]
Column Temperature 50-80 °C[2][6]
Ion-Pairing Reagent Triethylammonium acetate (TEAA) or Triethylamine/Hexafluoroisopropanol (TEA/HFIP)[10]
Mobile Phase pH 7.0 - 8.5
Organic Modifier Acetonitrile[9]

Visualizations

experimental_workflow cluster_synthesis Oligonucleotide Synthesis cluster_purification HPLC Purification cluster_post_purification Post-Purification Processing synthesis Solid-Phase Synthesis of 5'-Amino-Modified Oligo (MMT-on) hplc IP-RP-HPLC Purification (MMT-on) synthesis->hplc fraction_collection Fraction Collection hplc->fraction_collection purity_check Purity Analysis fraction_collection->purity_check mmt_removal MMT Group Removal (Detritylation) purity_check->mmt_removal Pool Pure Fractions desalting Desalting mmt_removal->desalting final_product Pure this compound Labeled Oligonucleotide desalting->final_product

Caption: Workflow for the purification of 5'-Amino-modified oligonucleotides.

troubleshooting_logic start HPLC Problem (e.g., Poor Peak Shape) check_temp Is Column Temperature Elevated (60-80°C)? start->check_temp increase_temp Increase Column Temperature check_temp->increase_temp No check_ph Is Mobile Phase pH Optimized (7.5-8.5)? check_temp->check_ph Yes increase_temp->check_ph optimize_ph Adjust Mobile Phase pH check_ph->optimize_ph No check_gradient Is Gradient Shallow Enough? check_ph->check_gradient Yes optimize_ph->check_gradient optimize_gradient Decrease Gradient Slope check_gradient->optimize_gradient No solution Problem Resolved check_gradient->solution Yes optimize_gradient->solution

Caption: Troubleshooting decision tree for common HPLC purification issues.

References

Cleavage and deprotection protocols for oligonucleotides containing 5'-Amino-5'-deoxyuridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the cleavage and deprotection of oligonucleotides containing a 5'-amino modification, including 5'-Amino-5'-deoxyuridine.

Troubleshooting Guide

This guide addresses common issues encountered during the cleavage and deprotection of 5'-amino-modified oligonucleotides.

Issue Potential Cause(s) Recommended Solution(s)
Incomplete removal of Monomethoxytrityl (MMT) protecting group Insufficient acid treatment time or concentration.[1][2]Increase incubation time in 20% acetic acid or use a slightly higher concentration. Monitor deprotection progress by HPLC.[1] For a non-acidic alternative, heat the oligonucleotide in water or a buffer like PBS (pH 7.4) or TE (pH 8.0).[1][2]
MMT group reattachment after removal.After acidic deprotection, immediately extract the MMT-OH byproduct with ethyl acetate (B1210297) before drying the oligonucleotide solution.[3]
Premature loss of MMT group Exposure to acidic conditions during handling or evaporation of the deprotection solution.[3]Add a non-volatile base like TRIS to the MMT-on oligo solution before drying.[3] Avoid heating the oligonucleotide solution during vacuum concentration.[4][5]
Deprotection at elevated temperatures.For MMT-protected 5'-amino oligonucleotides, conduct the deprotection at a temperature no higher than 37°C to prevent thermal loss of the MMT group.[4][5][6]
Depurination of the oligonucleotide Harsh acidic conditions used for MMT removal.[1][2]Use milder acidic conditions (e.g., 20% acetic acid instead of stronger acids).[1] Alternatively, employ an acid-free deprotection method using only water and heat.[1][2]
Incomplete removal of Phthalic acid diamide (B1670390) (PDA) protecting group Use of standard ammonium (B1175870) hydroxide (B78521) for deprotection.Use a 1:1 mixture of concentrated aqueous ammonia (B1221849) and 40% aqueous methylamine (B109427) (AMA) for complete deprotection.[1][2] With ammonium hydroxide alone, even with extended times at 55°C, only about 80% deprotection may be achieved.[3]
Side reactions with the deprotected 5'-amine (e.g., cyanoethylation, transamidation) Reaction of the primary amine with byproducts of deprotection.To minimize cyanoethylation, treat the support-bound oligonucleotide with 10% diethylamine (B46881) in acetonitrile (B52724) for 5 minutes before cleavage.[7] To reduce transamidation, use AMA for cleavage and deprotection under UltraFast conditions.[3][7]
Base modification (e.g., on dC residues) Using benzoyl-protected dC (Bz-dC) with AMA deprotection.When using AMA for deprotection, it is important to use acetyl-protected dC (Ac-dC) during oligonucleotide synthesis to prevent base modification.[4][5][6]

Frequently Asked Questions (FAQs)

Q1: What are the most common protecting groups for 5'-amino-modifiers and how do their deprotection methods differ?

A1: The most common protecting groups for 5'-amino-modifiers are Monomethoxytrityl (MMT), Trifluoroacetyl (TFA), and Phthalic acid diamide (PDA).[1][2]

  • MMT (Monomethoxytrityl): This group is acid-labile and is typically removed after purification using an aqueous acid solution, such as 20% acetic acid.[1][3] An alternative, acid-free method involves heating the oligonucleotide in water or a neutral pH buffer.[1][2] The MMT group provides a hydrophobic handle that facilitates reversed-phase HPLC or cartridge purification.[2][3]

  • TFA (Trifluoroacetyl): This is a base-labile group that is readily removed during standard cleavage and deprotection with concentrated aqueous ammonia.[1][2][8]

  • PDA (Phthalic acid diamide): This protecting group requires treatment with a 1:1 mixture of concentrated aqueous ammonia and methylamine (AMA) for complete removal.[1][2][3]

Q2: Can I use the same deprotection protocol for all 5'-amino-modified oligonucleotides?

A2: No, the deprotection protocol depends on the specific protecting group on the 5'-amino modifier and any other sensitive modifications within the oligonucleotide sequence.[9] For example, MMT-protected oligos require a separate acidic deprotection step, while TFA-protected oligos are deprotected during the standard ammonia cleavage. PDA-protected oligos need a specific AMA treatment.[1][2][3]

Q3: My analysis shows incomplete deprotection of the 5'-amino group. What should I do?

A3: The appropriate action depends on the protecting group.

  • For MMT , you can try extending the acid treatment time or using a slightly more concentrated acid solution, while monitoring for depurination.[1] The heat-based, acid-free method is also a good alternative.[1][2]

  • For PDA , ensure you are using a fresh 1:1 mixture of ammonia and methylamine (AMA).[3]

  • For TFA , incomplete deprotection with standard ammonium hydroxide is rare but could indicate a problem with the reagent's concentration or freshness.

Q4: I am concerned about depurination during MMT removal. How can I avoid this?

A4: Depurination is a known side effect of acidic treatments.[1][2] To minimize this risk, you can:

  • Use the mildest effective acidic conditions (e.g., 20% acetic acid).[1]

  • Carefully control the reaction time and temperature.

  • Consider the novel acid-free deprotection method, which utilizes only water and heat to drive off the MMTr group.[1][2]

Q5: What is the difference between cleavage and deprotection?

A5: Cleavage is the process of releasing the synthesized oligonucleotide from the solid support.[4][9][10] Deprotection refers to the removal of all protecting groups from the nucleobases (e.g., benzoyl, isobutyryl), the phosphate (B84403) backbone (e.g., cyanoethyl), and the 5'-amino modifier.[4][9][11] These two processes can often be performed simultaneously using the same reagent, such as concentrated ammonium hydroxide.[9]

Experimental Protocols

Protocol 1: Standard Cleavage and Deprotection of Oligonucleotides with Base-Labile 5'-Amino Protecting Groups (e.g., TFA)

This protocol is suitable for oligonucleotides with 5'-amino modifiers protected by groups like Trifluoroacetyl (TFA).

  • Cleavage and Deprotection Solution: Use fresh concentrated ammonium hydroxide (28-30%).

  • Procedure: a. Transfer the solid support containing the synthesized oligonucleotide to a screw-cap vial. b. Add 1-2 mL of concentrated ammonium hydroxide. c. Tightly seal the vial and incubate at 55°C for 8-12 hours. The exact time can vary based on the nucleobase protecting groups used (e.g., isobutyryl-dG is slower to deprotect).[12] d. After incubation, let the vial cool to room temperature. e. Transfer the supernatant containing the cleaved and deprotected oligonucleotide to a new tube. f. Dry the oligonucleotide solution using a vacuum concentrator.

Protocol 2: Deprotection of MMT-Protected 5'-Amino Oligonucleotides (Acidic Method)

This protocol is for the removal of the MMT group after the oligonucleotide has been cleaved from the support and the base/phosphate protecting groups have been removed.

  • Deprotection Solution: 80% acetic acid in water.

  • Procedure: a. Dissolve the MMT-on oligonucleotide in water. b. Add the 80% acetic acid solution to a final concentration of 20% acetic acid. c. Incubate at room temperature for 60 minutes.[1] d. Monitor the removal of the MMT group by reversed-phase HPLC. e. Once deprotection is complete, extract the MMT-OH byproduct by adding an equal volume of ethyl acetate, vortexing, and removing the organic layer. Repeat the extraction. f. Dry the aqueous solution containing the deprotected oligonucleotide in a vacuum concentrator.

Protocol 3: Cleavage and Deprotection using AMA

This protocol is recommended for oligonucleotides with PDA-protected 5'-amino groups and for "UltraFast" deprotection.

  • Cleavage and Deprotection Solution: A 1:1 (v/v) mixture of concentrated ammonium hydroxide and 40% aqueous methylamine (AMA).

  • Procedure: a. Transfer the solid support to a screw-cap vial. b. Add 1-2 mL of the AMA solution. c. Tightly seal the vial. d. For cleavage, let it stand at room temperature for 5 minutes.[5][6] e. For deprotection, incubate at 65°C for 10-15 minutes.[8] f. Cool the vial to room temperature. g. Transfer the supernatant to a new tube and dry in a vacuum concentrator.

Data Summary

The following table summarizes typical deprotection conditions for various protecting groups.

Protecting Group Reagent Temperature Time Notes
Standard Base Protecting Groups (Bz, iBu)Concentrated NH₄OH55°C8-12 hoursIsobutyryl-dG is the most resistant to hydrolysis.[12]
Trifluoroacetyl (TFA)Concentrated NH₄OH55°C8-12 hoursRemoved during standard deprotection.[1][2]
Phthalic acid diamide (PDA)NH₄OH / Methylamine (AMA) (1:1)65°C10-15 minutesStandard NH₄OH is inefficient.[1][2][3]
Monomethoxytrityl (MMT)20% Acetic AcidRoom Temp60 minutesProne to depurination; acid-free alternatives exist.[1]
Acetyl (Ac) on dC/dGAMA65°C5-10 minutesRequired for "UltraFast" deprotection.[4][5][6]

Visualizations

experimental_workflow cluster_synthesis Oligonucleotide Synthesis cluster_purification Purification cluster_final_deprotection Final Deprotection (if needed) Synthesis Automated Solid-Phase Oligonucleotide Synthesis Cleavage Cleavage from Solid Support Synthesis->Cleavage Ammonia or AMA Purification Purification (e.g., HPLC, Cartridge) Base_Deprotection Base & Phosphate Deprotection Base_Deprotection->Purification Final_Deprotection Final Protecting Group Removal (e.g., MMT) Purification->Final_Deprotection Final_Product Final Deprotected Oligonucleotide Final_Deprotection->Final_Product

Caption: General experimental workflow for 5'-amino-modified oligonucleotides.

deprotection_decision_tree Start Start: Identify 5'-Amino Protecting Group TFA TFA (Trifluoroacetyl) Start->TFA MMT MMT (Monomethoxytrityl) Start->MMT PDA PDA (Phthalic acid diamide) Start->PDA Ammonia Standard Deprotection: Concentrated NH₄OH (55°C, 8-12h) TFA->Ammonia Acid Acidic Deprotection: 20% Acetic Acid (RT, 60 min) MMT->Acid Standard Heat Acid-Free Deprotection: Water or Buffer + Heat MMT->Heat Alternative AMA AMA Deprotection: NH₄OH / Methylamine (1:1) (65°C, 10-15 min) PDA->AMA

Caption: Decision tree for choosing the correct deprotection protocol.

References

Technical Support Center: 5'-Amino-Modified Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive information on preventing the degradation of 5'-amino-modified oligonucleotides. It includes frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the stability and integrity of your oligonucleotides throughout your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of 5'-amino-modified oligonucleotide degradation?

A1: The degradation of 5'-amino-modified oligonucleotides can be attributed to several factors:

  • pH Sensitivity: Oligonucleotides are susceptible to degradation in acidic conditions (pH < 6), which can lead to depurination, especially of adenosine (B11128) and guanosine (B1672433) bases.

  • Nuclease Contamination: Nucleases (DNases and RNases) are enzymes that degrade DNA and RNA. Contamination from hands, dust, or non-sterile solutions can lead to rapid degradation of your oligonucleotides.

  • Repeated Freeze-Thaw Cycles: Multiple cycles of freezing and thawing can cause mechanical stress and damage to the oligonucleotide structure.[1]

  • Improper Storage: Storing oligonucleotides at inappropriate temperatures or in unsuitable buffers can accelerate degradation.[1][2]

  • Chemical Instability of the Linker: The amino-modifier linker itself can be susceptible to hydrolysis under certain conditions.

  • Incomplete Deprotection: Residual protecting groups from synthesis, such as Monomethoxytrityl (MMT), can interfere with downstream applications and may be mistaken for degradation.[3]

Q2: What is the optimal way to store 5'-amino-modified oligonucleotides for long-term stability?

A2: For maximum shelf life, 5'-amino-modified oligonucleotides should be stored under the following conditions:

  • Format: Lyophilized (dry) powder.

  • Temperature: -20°C or -80°C for long-term storage (months to years).[1][4] For short-term storage (days to weeks), 4°C is acceptable.[2]

  • Light: Store in the dark, especially for fluorescently labeled oligonucleotides, to prevent photobleaching.[5]

Q3: What is the best buffer for resuspending my 5'-amino-modified oligonucleotide?

A3: Resuspending your oligonucleotide in a buffered solution is highly recommended over nuclease-free water.[2]

  • TE Buffer (10 mM Tris, 1 mM EDTA, pH 7.5-8.0): This is the preferred buffer for resuspension. Tris provides a stable pH environment, while EDTA chelates divalent cations (like Mg2+) that are cofactors for many nucleases, thus inhibiting their activity.[2]

  • Nuclease-Free Water: While acceptable for some applications, the pH of deionized water can be slightly acidic, which may contribute to depurination over time.

Q4: How many freeze-thaw cycles can my 5'-amino-modified oligonucleotide withstand?

A4: It is best to minimize freeze-thaw cycles. While some studies suggest that oligonucleotides can withstand up to 30 cycles without significant degradation, it is good practice to aliquot your stock solution into smaller, single-use volumes to avoid repeated thawing and freezing of the main stock.[1]

Q5: Does the type of amino linker affect the stability of the oligonucleotide?

A5: The linker can influence the stability and utility of the oligonucleotide. Longer linkers, such as C6 and C12, can reduce steric hindrance in downstream applications like conjugation to surfaces or proteins.[6][7] While the stability of the oligonucleotide backbone is the primary concern, the choice of linker and its purity can impact the overall performance and stability of the final conjugate.

Troubleshooting Guides

This section addresses common problems encountered during the handling and use of 5'-amino-modified oligonucleotides.

Problem 1: Low yield or no product in downstream conjugation reactions.
Possible Cause Recommended Solution
Degraded Oligonucleotide Assess the integrity of your oligonucleotide using denaturing PAGE or HPLC (see Experimental Protocols). If degraded, obtain a fresh stock.
Incomplete Deprotection of the 5'-Amine Group The MMT protecting group may not have been fully removed after synthesis. This is a common issue that can be mistaken for oligonucleotide degradation. Perform a deprotection step with 80% acetic acid.[3] Consult the deprotection protocol from your oligonucleotide supplier.
Oxidation of the Amino Group The primary amine is susceptible to oxidation. Avoid prolonged exposure to air and store under an inert gas if possible.
Incorrect Buffer Conditions for Conjugation The pH of the reaction buffer is critical for efficient conjugation. For NHS ester chemistry, a pH of 8.0-9.0 is typically required.
Presence of Primary Amines in Buffer Buffers containing primary amines (e.g., Tris) will compete with the 5'-amino group for reaction with the conjugation partner. Use a non-amine-containing buffer like phosphate (B84403) or borate (B1201080) buffer for the conjugation reaction.
Problem 2: Smear or multiple bands on a gel analysis of the oligonucleotide.
Possible Cause Recommended Solution
Nuclease Contamination Your sample has been contaminated with nucleases. Always use nuclease-free water, buffers, and tips. Wear gloves and work in a clean environment. Discard the contaminated stock and use a fresh aliquot.
Depurination The oligonucleotide has been exposed to acidic conditions. Ensure all solutions are buffered to a pH of 7.0-8.0.
Incomplete Synthesis (Presence of shorter fragments) This is a synthesis-related issue. The product may require purification by HPLC or PAGE to isolate the full-length oligonucleotide.
Secondary Structure Formation The oligonucleotide may be forming secondary structures that affect its migration on the gel. Perform denaturing PAGE to resolve this (see Experimental Protocols).
Problem 3: Inconsistent results in experiments using the same oligonucleotide stock.
Possible Cause Recommended Solution
Repeated Freeze-Thaw Cycles You are repeatedly using the main stock, leading to degradation. Aliquot the stock solution into single-use volumes.
Evaporation of Solvent The concentration of your stock solution may be changing over time due to evaporation. Ensure tubes are well-sealed. Re-quantify the concentration if you suspect this is an issue.
Nuclease Contamination of Working Solutions Prepare fresh working dilutions from a new aliquot of your stock solution for each experiment.
Light Exposure (for fluorescently labeled oligos) Protect fluorescently labeled oligonucleotides from light at all times to prevent photobleaching.

Quantitative Data on Oligonucleotide Stability

The stability of oligonucleotides is influenced by storage temperature and the medium in which they are stored.

Table 1: Approximate Shelf-Life of Unmodified DNA Oligonucleotides Under Different Storage Conditions

Storage ConditionDryIn TE BufferIn Nuclease-Free Water
-80°C > 2 years> 2 years> 2 years
-20°C 2 years2 years2 years
4°C > 1 year> 1 year> 1 year
Room Temperature 3 - 6 months3 - 6 monthsWeeks
37°C Weeks to monthsWeeks to monthsDays to weeks

Data compiled from multiple sources.[1][2] 5'-amino-modified oligonucleotides are expected to have similar stability profiles to their unmodified counterparts when stored properly.[2]

Experimental Protocols

Protocol 1: Quantification of 5'-Amino-Modified Oligonucleotides using UV Spectrophotometry

This protocol allows for the determination of the oligonucleotide concentration.

Materials:

  • UV-Vis Spectrophotometer

  • Quartz or UV-transparent cuvettes

  • Nuclease-free water or TE buffer (pH 7.5-8.0)

  • Calibrated micropipettes and nuclease-free tips

Procedure:

  • Resuspend the Oligonucleotide: If your oligonucleotide is lyophilized, briefly centrifuge the tube to collect the pellet. Resuspend in an appropriate volume of TE buffer to create a stock solution (e.g., 100 µM).

  • Prepare a Dilution: Prepare a dilution of your stock solution in TE buffer. A 1:40 or 1:50 dilution is typically sufficient. For example, add 10 µL of your 100 µM stock to 390 µL of TE buffer.

  • Blank the Spectrophotometer: Use the same TE buffer you used for dilution to blank the spectrophotometer at 260 nm.

  • Measure Absorbance: Measure the absorbance of your diluted oligonucleotide solution at 260 nm (A260).

  • Calculate Concentration: Use the following formula to calculate the concentration of your stock solution:

    Concentration (µM) = (A260 × Dilution Factor × Extinction Coefficient Factor) / Molar Extinction Coefficient (ε260)

    • The Molar Extinction Coefficient (ε260) is sequence-dependent and should be provided by your oligonucleotide supplier.

    • The Dilution Factor is the total volume divided by the volume of the stock solution used.

Protocol 2: Assessing Oligonucleotide Integrity using Denaturing Polyacrylamide Gel Electrophoresis (PAGE)

This method is used to separate oligonucleotides by size and assess their integrity. The use of urea (B33335) as a denaturing agent prevents the formation of secondary structures.

Materials:

  • PAGE apparatus (e.g., Mini-PROTEAN® system)

  • Power supply

  • 40% Acrylamide/Bis-acrylamide solution (19:1 or 29:1)

  • Urea

  • 10x TBE buffer (Tris/Borate/EDTA)

  • Ammonium persulfate (APS), 10% solution (freshly prepared)

  • TEMED (N,N,N',N'-tetramethylethylenediamine)

  • 2x Formamide (B127407) loading buffer (90% formamide, 0.5% EDTA, 0.1% bromophenol blue, 0.1% xylene cyanol)

  • Staining solution (e.g., SYBR® Gold or ethidium (B1194527) bromide)

  • Gel imaging system

Procedure:

  • Prepare the Gel Solution: For a 15% denaturing polyacrylamide gel, mix the following in a beaker:

    • Urea: 4.2 g

    • 10x TBE: 1 mL

    • 40% Acrylamide/Bis-acrylamide: 3.75 mL

    • Add deionized water to a final volume of 10 mL.

    • Gently warm and stir to dissolve the urea.

  • Cast the Gel:

    • Assemble the gel casting plates according to the manufacturer's instructions.

    • Add 100 µL of 10% APS and 10 µL of TEMED to the gel solution and mix gently.

    • Immediately pour the solution between the glass plates, avoiding air bubbles.

    • Insert the comb and allow the gel to polymerize for at least 1 hour.

  • Prepare Samples:

    • Mix 5-10 µL of your oligonucleotide sample with an equal volume of 2x formamide loading buffer.

    • Heat the samples at 95°C for 5 minutes, then immediately place on ice to denature.

  • Run the Gel:

    • Assemble the gel in the electrophoresis apparatus and fill the reservoirs with 1x TBE buffer.

    • Remove the comb and rinse the wells with 1x TBE buffer.

    • Load the denatured samples into the wells. Include a low molecular weight DNA ladder for size reference.

    • Run the gel at a constant voltage (e.g., 150-200 V) until the bromophenol blue dye front reaches the bottom of the gel.[8]

  • Stain and Visualize:

    • Carefully remove the gel from the glass plates.

    • Stain the gel with SYBR® Gold or ethidium bromide according to the manufacturer's instructions.

    • Visualize the gel using a gel imaging system. A single, sharp band at the expected molecular weight indicates an intact oligonucleotide. Smearing or multiple lower molecular weight bands suggest degradation.

Protocol 3: Purity Analysis by High-Performance Liquid Chromatography (HPLC)

HPLC is a high-resolution technique to assess the purity of oligonucleotides and can separate full-length products from shorter synthesis failure sequences.

Materials:

  • HPLC system with a UV detector

  • Reversed-phase C18 column suitable for oligonucleotide analysis

  • Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA) in nuclease-free water

  • Mobile Phase B: Acetonitrile (B52724)

  • Nuclease-free water for sample preparation

Procedure:

  • Prepare Mobile Phases: Prepare the mobile phases and degas them thoroughly.

  • Equilibrate the Column: Equilibrate the C18 column with a low percentage of Mobile Phase B (e.g., 5-10%) in Mobile Phase A until a stable baseline is achieved.

  • Prepare the Sample: Dilute your oligonucleotide sample in nuclease-free water to a suitable concentration (e.g., 10-20 µM).

  • Inject and Run: Inject the sample onto the column and run a linear gradient of increasing acetonitrile concentration (Mobile Phase B). A typical gradient might be from 5% to 50% B over 30 minutes.

  • Detect and Analyze: Monitor the elution profile at 260 nm. The full-length oligonucleotide should appear as a major peak. Shorter, less hydrophobic failure sequences will typically elute earlier. The purity can be estimated by integrating the peak areas. A pure oligonucleotide will show a single major peak.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_qc Quality Control cluster_application Downstream Application start Lyophilized 5'-Amino- Modified Oligonucleotide resuspend Resuspend in TE Buffer (pH 8.0) start->resuspend quantify Quantify using UV Spectrophotometry resuspend->quantify aliquot Aliquot for Storage at -20°C quantify->aliquot page Denaturing PAGE (Assess Integrity) aliquot->page QC Check hplc HPLC Analysis (Assess Purity) aliquot->hplc QC Check conjugation Conjugation Reaction (e.g., with NHS ester) page->conjugation hplc->conjugation purification Purify Conjugate conjugation->purification final_product Final Purified Oligonucleotide Conjugate purification->final_product

Caption: Workflow for handling and quality control of 5'-amino-modified oligonucleotides.

degradation_pathways cluster_causes Causes of Degradation cluster_effects Degradation Products start Intact 5'-Amino-Modified Oligonucleotide acid Acidic Conditions (pH < 6) start->acid nuclease Nuclease Contamination start->nuclease physical Physical Stress (Freeze-Thaw) start->physical depurination Depurination (Abasic Sites) acid->depurination linker_hydrolysis Linker Hydrolysis (Loss of Amino Group) acid->linker_hydrolysis strand_scission Strand Scission (Shorter Fragments) nuclease->strand_scission physical->strand_scission depurination->strand_scission

Caption: Potential degradation pathways for 5'-amino-modified oligonucleotides.

References

Technical Support Center: Enzymatic Assays with 5'-Amino-5'-deoxyuridine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for enzymatic assays involving 5'-Amino-5'-deoxyuridine. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) for common issues encountered during experiments with this nucleotide analog.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific problems you might encounter during your enzymatic assays with this compound, particularly in the context of a thymidylate synthase (TS) inhibition assay.

Issue 1: High Background Signal in the Assay

Q: My negative control wells (no enzyme or no inhibitor) show a high signal. What could be the cause and how can I fix it?

A: High background can obscure your results and is a common issue in enzymatic assays. Here are the potential causes and solutions:

  • Contaminated Reagents: Buffers, substrates, or even the this compound stock solution may be contaminated with fluorescent or absorbent impurities.

    • Solution: Prepare fresh reagents using high-purity water and components. Filter-sterilize your buffers.

  • Substrate Instability: The substrate, such as dUMP in a thymidylate synthase assay, might be degrading non-enzymatically.

    • Solution: Prepare the substrate solution fresh before each experiment. Store stock solutions at the recommended temperature, typically -20°C or -80°C, and avoid repeated freeze-thaw cycles.

  • Autohydrolysis of this compound: Although generally stable, prolonged incubation at non-optimal pH or temperature could lead to degradation.

    • Solution: Ensure your assay buffer pH is stable and within the optimal range for the enzyme. Minimize the pre-incubation time of the compound in the assay buffer.

  • Improper Plate Selection: For fluorescence-based assays, using white or clear plates can lead to high background.

    • Solution: Use black, opaque-walled microplates for fluorescence assays to minimize light scatter and background. For colorimetric assays, clear, flat-bottom plates are recommended.[1]

Issue 2: Lower Than Expected or No Enzyme Activity

Q: I am not observing any significant enzyme activity, or the activity is much lower than expected, even in my positive control (no inhibitor). What should I check?

A: Low or absent enzyme activity can be due to a variety of factors related to the enzyme itself or the assay conditions.

  • Inactive Enzyme: The enzyme may have lost its activity due to improper storage or handling.

    • Solution: Aliquot the enzyme upon receipt and store it at the recommended temperature (-80°C is common for many enzymes). Avoid repeated freeze-thaw cycles. Always keep the enzyme on ice when preparing your reactions.

  • Suboptimal Assay Conditions: The pH, temperature, or ionic strength of the assay buffer may not be optimal for the enzyme.

    • Solution: Review the literature or the enzyme supplier's datasheet for the optimal assay conditions. Prepare your assay buffer at room temperature, as ice-cold buffers can significantly reduce enzyme activity.[1]

  • Incorrect Substrate Concentration: The substrate concentration might be too low, limiting the reaction rate.

    • Solution: Ensure the substrate concentration is at or above the Michaelis constant (Km) for the enzyme to achieve a robust signal.

  • Missing Cofactors: Many enzymes require cofactors for their activity. For instance, thymidylate synthase requires 5,10-methylenetetrahydrofolate.

    • Solution: Verify that all necessary cofactors are present in the reaction mixture at their optimal concentrations.

Issue 3: Inconsistent or Irreproducible Results

Q: My results are varying significantly between replicates or experiments. What could be causing this variability?

A: Lack of reproducibility is a critical issue that can undermine the validity of your findings. Here are common culprits and their solutions:

  • Pipetting Errors: Inaccurate or inconsistent pipetting, especially of small volumes, is a major source of variability.

    • Solution: Use calibrated pipettes and proper pipetting techniques. When possible, prepare a master mix of reagents to be dispensed into each well to minimize well-to-well variation.

  • Temperature Fluctuations: Inconsistent incubation temperatures can lead to variable reaction rates.

    • Solution: Use a temperature-controlled incubator or water bath for your assays. Ensure all reagents have equilibrated to the assay temperature before starting the reaction.

  • Edge Effects in Microplates: Evaporation from the outer wells of a microplate can concentrate the reactants and alter the reaction rate.

    • Solution: To mitigate edge effects, avoid using the outermost wells of the plate for your experimental samples. Instead, you can fill these wells with buffer or water.

  • Timing Inconsistencies: The timing of reagent addition and measurement can impact the results, especially in kinetic assays.

    • Solution: Use a multichannel pipette for simultaneous addition of reagents to multiple wells. Ensure that the plate is read at consistent time intervals.

Quantitative Data Summary

The following table provides typical concentration ranges for a thymidylate synthase (TS) inhibition assay. Note that these values may need to be optimized for your specific experimental conditions.

Component Typical Concentration Range Notes
Thymidylate Synthase (TS)10 - 100 nMThe optimal concentration depends on the specific activity of the enzyme lot.
dUMP (Substrate)10 - 100 µMShould be at or near the Km value for the enzyme.
5,10-CH2-THF (Cofactor)50 - 250 µMCan be inhibitory at very high concentrations.[2][3]
This compound1 nM - 100 µMA wide range should be tested to determine the IC50 value.
Dithiothreitol (DTT)1 - 5 mMOften included to maintain a reducing environment.
Assay Buffer (e.g., Tris-HCl)50 - 100 mMpH is typically maintained between 7.4 and 8.0.

Experimental Protocol: Thymidylate Synthase (TS) Inhibition Assay

This protocol describes a spectrophotometric assay to measure the inhibition of thymidylate synthase by this compound. The assay monitors the increase in absorbance at 340 nm, which corresponds to the formation of dihydrofolate (DHF), a product of the TS-catalyzed reaction.[4]

Materials:

  • Recombinant human thymidylate synthase (hTS)

  • Deoxyuridine monophosphate (dUMP)

  • 5,10-Methylenetetrahydrofolate (5,10-CH2-THF)

  • This compound

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 1 mM DTT, 25 mM MgCl2

  • 96-well, UV-transparent microplate

  • Microplate spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare Reagent Solutions:

    • Prepare a 2X enzyme solution by diluting the hTS stock in assay buffer.

    • Prepare a 4X substrate/cofactor mix containing dUMP and 5,10-CH2-THF in assay buffer.

    • Prepare a 4X solution of this compound at various concentrations in assay buffer. For the positive control, use assay buffer alone.

  • Assay Setup:

    • In a 96-well microplate, add 25 µL of the 4X this compound solution (or buffer for controls) to the appropriate wells.

    • Add 25 µL of the 4X substrate/cofactor mix to all wells.

    • To initiate the reaction, add 50 µL of the 2X enzyme solution to all wells. The final reaction volume will be 100 µL.

  • Incubation and Measurement:

    • Immediately place the microplate in a spectrophotometer pre-set to 37°C.

    • Measure the absorbance at 340 nm every minute for 30 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of change in absorbance per minute) for each well from the linear portion of the kinetic curve.

    • Plot the initial velocity against the concentration of this compound.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Visualizations

Experimental Workflow

experimental_workflow prep_reagents Prepare Reagents (Enzyme, Substrate, Inhibitor) plate_setup Plate Setup (Add Inhibitor & Substrate/Cofactor) prep_reagents->plate_setup Dispense initiate_reaction Initiate Reaction (Add Enzyme) plate_setup->initiate_reaction Start measure_absorbance Measure Absorbance (340 nm, kinetic) initiate_reaction->measure_absorbance Incubate & Read data_analysis Data Analysis (Calculate Velocity, IC50) measure_absorbance->data_analysis Export Data

References

Optimizing conditions for enzymatic incorporation of 5'-Amino-5'-deoxyuridine triphosphate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the enzymatic incorporation of 5'-Amino-5'-deoxyuridine triphosphate (5'-NH2-dUTP). This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in successfully utilizing this modified nucleotide in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound triphosphate (5'-NH2-dUTP) and what are its primary applications?

A1: this compound triphosphate (5'-NH2-dUTP) is a modified nucleoside triphosphate where the hydroxyl group at the 5' position of the ribose sugar is replaced by an amino group. This modification allows for the enzymatic incorporation of a reactive primary amine into DNA or RNA. The primary applications include:

  • Post-synthetic labeling: The incorporated amino group serves as a handle for conjugation with various molecules such as fluorescent dyes, biotin, or other reporter molecules.

  • Cross-linking studies: The reactive amine can be used to cross-link nucleic acids to proteins or other molecules.

  • Immobilization of nucleic acids: The amino-modified nucleic acids can be covalently attached to solid supports for applications like affinity purification.

Q2: Which DNA polymerases can incorporate 5'-NH2-dUTP?

A2: Several DNA polymerases have been shown to incorporate 5'-NH2-dUTP, although with varying efficiencies. Commonly used polymerases include:

  • Taq DNA Polymerase: Often used in PCR for generating amino-modified amplicons.

  • Klenow Fragment (3'→5' exo-): Suitable for random priming and nick translation.

  • Terminal deoxynucleotidyl Transferase (TdT): Can add 5'-NH2-dUTP to the 3'-end of DNA strands.

  • Reverse Transcriptases: Some reverse transcriptases can incorporate 5'-NH2-dUTP during cDNA synthesis.

The choice of polymerase will depend on the specific application. It is often necessary to optimize the reaction conditions for efficient incorporation.

Q3: How does the incorporation of 5'-NH2-dUTP affect the properties of the resulting nucleic acid?

A3: The incorporation of 5'-NH2-dUTP can slightly alter the properties of the nucleic acid. The primary amino group adds a positive charge at physiological pH, which can affect:

  • Melting temperature (Tm): The effect on Tm is generally minimal but can be sequence-dependent.

  • Electrophoretic mobility: The change in charge-to-mass ratio can lead to a slight shift in mobility during gel electrophoresis.

  • Enzymatic recognition: Some restriction enzymes or other DNA-modifying enzymes may have reduced activity on DNA containing 5'-NH2-dUTP.

Troubleshooting Guide

This section addresses common issues encountered during the enzymatic incorporation of 5'-NH2-dUTP.

Problem Possible Cause Recommended Solution
Low or no incorporation of 5'-NH2-dUTP Suboptimal enzyme concentration: The polymerase concentration may be too low for the modified substrate.Increase the polymerase concentration in increments (e.g., 1.5x, 2x).
Incorrect ratio of 5'-NH2-dUTP to dTTP: A high concentration of dTTP will outcompete the modified nucleotide.Decrease the concentration of dTTP or increase the concentration of 5'-NH2-dUTP. A 1:1 or 1:3 ratio of dTTP to 5'-NH2-dUTP is a good starting point.
Inappropriate buffer conditions: The pH or MgCl2 concentration may not be optimal for the polymerase with the modified nucleotide.Optimize the MgCl2 concentration (typically between 1.5 and 5.0 mM). Ensure the buffer pH is within the optimal range for the chosen polymerase.
Reduced yield of PCR product Inhibition of polymerase by 5'-NH2-dUTP: High concentrations of the modified nucleotide can be inhibitory to some polymerases.Titrate the concentration of 5'-NH2-dUTP to find the optimal balance between incorporation and yield. Start with a lower concentration and gradually increase it.
Suboptimal annealing temperature: The presence of the modified nucleotide can slightly alter the melting temperature of the primers.Perform a temperature gradient PCR to determine the optimal annealing temperature.
Smearing of bands on an agarose (B213101) gel Nonspecific amplification: The reaction conditions may be promoting nonspecific priming.Increase the annealing temperature or redesign primers for higher specificity.
Degradation of nucleic acid: Nuclease contamination can lead to smearing.Use nuclease-free water and reagents. Ensure proper sterile technique.
Difficulty in downstream applications (e.g., ligation, restriction digest) Steric hindrance from the amino group: The modification may interfere with the binding of enzymes.If possible, design the experiment to place the modified nucleotides away from critical recognition sites. Consider using a longer linker arm on the label to be conjugated.

Experimental Protocols

Protocol 1: PCR-based Incorporation of 5'-NH2-dUTP

This protocol provides a starting point for the incorporation of 5'-NH2-dUTP into a PCR product using Taq DNA Polymerase.

Reaction Setup:

ComponentFinal ConcentrationVolume (for 50 µL reaction)
10x PCR Buffer1x5 µL
dNTP Mix (10 mM each of dATP, dCTP, dGTP)200 µM each1 µL
dTTP (10 mM)50 µM0.25 µL
5'-NH2-dUTP (1 mM)150 µM7.5 µL
Forward Primer (10 µM)0.2 µM1 µL
Reverse Primer (10 µM)0.2 µM1 µL
Template DNA (1-10 ng/µL)1-10 ng1 µL
Taq DNA Polymerase (5 U/µL)2.5 U0.5 µL
Nuclease-free water-to 50 µL

Cycling Conditions:

StepTemperatureTimeCycles
Initial Denaturation95°C2 min1
Denaturation95°C30 sec30-35
Annealing55-65°C30 sec
Extension72°C1 min/kb
Final Extension72°C5 min1
Hold4°C

Notes:

  • The ratio of dTTP to 5'-NH2-dUTP may need to be optimized for your specific template and polymerase.

  • The annealing temperature should be optimized for your primers.

  • The extension time depends on the length of the target amplicon.

Visualizations

experimental_workflow cluster_prep Reaction Preparation cluster_pcr PCR Amplification cluster_analysis Analysis and Purification cluster_downstream Downstream Application reagents Prepare Reagents (dNTPs, 5'-NH2-dUTP, Primers, Buffer, Polymerase) pcr_setup Set up PCR Reaction reagents->pcr_setup template Prepare Template DNA template->pcr_setup thermocycling Perform Thermocycling pcr_setup->thermocycling gel Agarose Gel Electrophoresis thermocycling->gel purification Purify PCR Product gel->purification conjugation Conjugation with Label purification->conjugation troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low/No PCR Product cause1 Suboptimal Enzyme Conc. start->cause1 cause2 Incorrect dNTP/5'-NH2-dUTP Ratio start->cause2 cause3 Polymerase Inhibition start->cause3 cause4 Incorrect Annealing Temp. start->cause4 sol1 Increase Polymerase cause1->sol1 sol2 Optimize Nucleotide Ratio cause2->sol2 sol3 Titrate 5'-NH2-dUTP cause3->sol3 sol4 Optimize Annealing Temp. cause4->sol4

Technical Support Center: 5'-Amino-Modified Oligonucleotide Deprotection

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the removal of protecting groups from 5'-amino-modified oligonucleotides. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: Which protecting group should I choose for my 5'-amino-modifier?

The choice of protecting group depends on your experimental needs, particularly your purification strategy and what you intend to conjugate to the amine. The most common protecting groups are Monomethoxytrityl (MMT), Dimethoxytrityl (DMT), and Fluorenylmethyloxycarbonyl (Fmoc).

  • MMT (Monomethoxytrityl): A good choice if you plan to purify the oligonucleotide using reverse-phase techniques (cartridge or HPLC) before downstream applications.[1] The lipophilic MMT group is left on during synthesis ("trityl-on") to aid in purification.[1][2] It is then removed in a separate step after purification.[1]

  • Fmoc (Fluorenylmethyloxycarbonyl): This group is base-labile and can be removed under milder basic conditions than the protecting groups on the nucleobases.[3] This allows for on-column conjugation of molecules to the 5'-amino group while the oligonucleotide is still attached to the solid support.[4][5]

  • TFA (Trifluoroacetyl): This group is typically removed during the standard cleavage and deprotection of the oligonucleotide with ammonium (B1175870) hydroxide.[6][7] This is suitable when the final application does not require purification based on a 5'-hydrophobic tag.

Q2: Why is my MMT deprotection incomplete?

Incomplete MMT deprotection can be a significant issue, leading to low yields in subsequent conjugation reactions.[8] Several factors can contribute to this problem:

  • Inefficient Acidic Deprotection: The standard method using 20% aqueous acetic acid can be inefficient and is a reversible reaction.[6][9][10][11][12] If the cleaved MMT cation is not effectively removed, it can reattach to the amino group.[13]

  • Reattachment on Cartridge: Attempting to remove the MMT group with acid while the oligonucleotide is still on a reverse-phase cartridge is not recommended. The MMT cation is not efficiently washed away and will predominantly reattach.[1][13]

  • Suboptimal Reaction Time/Temperature: While the standard protocol is 1 hour at room temperature, difficult sequences or suboptimal conditions may require optimization.[14] However, increasing temperature with acidic methods can also increase the risk of depurination.[6][10][11][12]

Q3: Can I remove the MMT group without using acid?

Yes, a newer, acid-free method for MMT deprotection has been developed.[14] This method utilizes heating the oligonucleotide in neutral, non-buffered water to hydrolytically cleave the MMT-amine bond.[6][10][11][12][14] The resulting MMT-OH is insoluble in water and precipitates, driving the reaction to completion.[14] This technique avoids the use of corrosive acids and reduces the risk of depurination.[6][9][10][11][12]

Q4: My MMT group was prematurely lost during processing. What happened?

The MMT group is acid-labile and can be unintentionally removed under certain conditions:

  • Drying Down Without Base: After cleavage and deprotection from the solid support, if the oligonucleotide solution is dried down without the addition of a non-volatile base (like TRIS), the residual ammonium salts can create an acidic environment upon heating, leading to the loss of the MMT group.[1][13][15]

  • Excessive Heat During Deprotection: When deprotecting the nucleobases with ammonium hydroxide, using temperatures above 37°C can cause thermal loss of the MMT group.[16][17]

Q5: How do I remove the Fmoc group?

The Fmoc group is removed by β-elimination using a weak base, most commonly a solution of piperidine (B6355638) in a polar aprotic solvent like N,N-dimethylformamide (DMF).[18][19] This deprotection is typically performed on the synthesizer after the oligonucleotide sequence has been assembled, allowing for subsequent on-column chemistry.[4]

Troubleshooting Guides

Issue 1: Low Yield of 5'-Amino-Oligonucleotide after MMT Deprotection and Purification

This is a common problem often indicated by poor performance in subsequent labeling reactions.

G cluster_start Start: Low Conjugation Yield cluster_diagnosis Diagnosis cluster_solution Solution start Low yield in reaction post-deprotection check_deprotection Analyze oligo by LC-MS or RP-HPLC start->check_deprotection Investigate Cause incomplete_deprotection Result: Significant MMT-on and MMT-off species present check_deprotection->incomplete_deprotection Incomplete Reaction? premature_loss Result: Only MMT-off species detected pre-purification check_deprotection->premature_loss Premature Loss? solution_incomplete Optimize Deprotection Protocol: 1. Switch to Acid-Free Thermal Method 2. Increase Acetic Acid Incubation Time 3. Ensure post-purification deprotection incomplete_deprotection->solution_incomplete Resolve solution_premature Modify Workup: 1. Add TRIS base before evaporation 2. Keep base deprotection temp ≤ 37°C premature_loss->solution_premature Resolve

Caption: Troubleshooting workflow for low 5'-amino oligo yield.

Possible Cause Recommended Solution
Incomplete Acidic Deprotection Switch to the acid-free thermal deprotection method for more robust and complete removal.[14] Alternatively, ensure the 20% acetic acid treatment is performed for at least 1 hour at room temperature after cartridge purification and elution.[6][13]
MMT Reattachment on Cartridge Never attempt to deprotect the MMT group with acid while the oligonucleotide is on the purification cartridge.[1][13] Always elute the MMT-on oligo first, then perform the deprotection in solution.
Premature MMT Loss Before drying the ammoniacal solution post-cleavage, add a non-volatile base like TRIS to neutralize the solution and protect the MMT group.[1][13] When deprotecting the nucleobases, do not exceed 37°C to prevent thermal loss of the MMT group.[16][17]
Degradation of Oligonucleotide Acidic deprotection methods carry a risk of depurination.[6][9] The acid-free thermal method is a milder alternative that can mitigate this issue.[6][10][11][12] Analyze the final product by mass spectrometry to check for degradation products.[20]
Issue 2: Incomplete Fmoc Group Removal

Incomplete Fmoc deprotection results in a blocked 5'-amine, preventing any on-column conjugation and leading to failed synthesis of the desired conjugate.

Possible Cause Recommended Solution
Suboptimal Reagents Use a fresh solution of 20% piperidine in high-quality, anhydrous DMF.[18][21] Degraded piperidine can be less effective.
Insufficient Reaction Time While standard protocols often cite short reaction times, difficult or sterically hindered sequences may require extended deprotection.[21] Consider increasing the reaction time or performing a second treatment with fresh reagent.[18]
Peptide Aggregation (for oligo-peptide conjugates) Certain peptide sequences can aggregate on the solid support, hindering reagent access to the Fmoc group.[21] Using a more polar solvent like N-methylpyrrolidone (NMP) instead of DMF can sometimes improve deprotection efficiency.[19]
Poor Resin Swelling Ensure the solid support is adequately swelled in the reaction solvent (e.g., DMF) before initiating the deprotection reaction to allow for better reagent penetration.[21]

Experimental Protocols & Data

MMT-Group Removal Protocols

This protocol is performed after the MMT-on oligonucleotide has been purified by reverse-phase cartridge or HPLC and eluted.

  • After purification, evaporate the acetonitrile (B52724) from the eluted MMT-on oligonucleotide solution.

  • Add 80% aqueous acetic acid to the oligonucleotide to make a final concentration of 20% acetic acid.

  • Incubate at room temperature for 1 hour.[13][14] The solution may become hazy as the MMT-alcohol precipitates.[13]

  • To remove the MMT-alcohol, perform an extraction with ethyl acetate (B1210297) (3x volumes).[13]

  • Discard the upper organic layer. The deprotected oligonucleotide remains in the lower aqueous layer.

  • Desalt the oligonucleotide using your preferred method (e.g., ethanol (B145695) precipitation, size-exclusion chromatography).

This is a milder alternative to the standard acidic method.[6][10][11][12]

  • After purification and elution, remove the organic solvent (e.g., acetonitrile) from the MMT-on oligonucleotide solution via evaporation.

  • Resuspend the oligonucleotide in non-buffered, nuclease-free water.

  • Heat the solution at 60°C for 1 hour.[6]

  • Cool the solution. The insoluble MMT-OH byproduct can be removed by extraction with ethyl acetate or by a subsequent desalting/purification step.[6]

Protecting Group Reagent Temperature Time Key Considerations
MMT 20% Acetic Acid / 80% WaterRoom Temp1 hourRisk of depurination; Reversible reaction.[6][9][13]
MMT Water (Acid-Free)60°C1 hourMilder; Avoids acid; Precipitates MMT-OH.[6][14]
DMT Water (Acid-Free)95°C1.5 hoursRequires more aggressive heating than MMT.[6][10]
Fmoc 20% Piperidine in DMFRoom Temp5-10 minBase-labile; Used for on-column reactions.[18][19]
TFA Conc. Ammonium Hydroxide55°CStandard DeprotectionRemoved during standard oligo cleavage/deprotection.[7]
Fmoc-Group Removal Protocol (On-Column)

This protocol is typically automated on a DNA synthesizer.

  • Following the final coupling step in oligonucleotide synthesis, wash the solid support thoroughly with acetonitrile.

  • Treat the support-bound oligonucleotide with a solution of 20% piperidine in DMF.[3][18]

  • Allow the reaction to proceed for 5-10 minutes at room temperature.[18]

  • Drain the reaction vessel and wash the support extensively with DMF and then acetonitrile to remove the piperidine and the dibenzofulvene-piperidine adduct.[18]

  • The support-bound oligonucleotide with a free 5'-amine is now ready for on-column conjugation.

G cluster_synthesis Oligonucleotide Synthesis cluster_cleavage Cleavage & Base Deprotection cluster_mmt_path MMT Pathway cluster_fmoc_path Fmoc Pathway synthesis Automated Solid-Phase Oligonucleotide Synthesis add_linker Couple 5'-Amino-Modifier (MMT or Fmoc protected) synthesis->add_linker cleavage Cleave from support and deprotect bases (e.g., Ammonium Hydroxide) add_linker->cleavage MMT Path fmoc_deprotect On-Column Fmoc Removal (20% Piperidine/DMF) add_linker->fmoc_deprotect Fmoc Path mmt_purify Purify MMT-on Oligo (RP-Cartridge/HPLC) cleavage->mmt_purify fmoc_final Final Cleavage, Deprotection & Purification mmt_deprotect Deprotect MMT Group (Acidic or Thermal Method) mmt_purify->mmt_deprotect mmt_final Final Desalting mmt_deprotect->mmt_final fmoc_conjugate On-Column Conjugation fmoc_deprotect->fmoc_conjugate fmoc_conjugate->fmoc_final

Caption: Workflows for MMT and Fmoc 5'-amino-modifier deprotection.

References

Technical Support Center: Characterization of Impurities in 5'-Amino-5'-deoxyuridine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and characterizing impurities encountered during the synthesis of 5'-Amino-5'-deoxyuridine.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound, and what are the likely impurities associated with each?

A1: The synthesis of this compound typically proceeds through a few common pathways, each with a characteristic impurity profile. The most prevalent routes involve the conversion of a precursor like uridine (B1682114) or 2'-deoxyuridine.

One common method is the conversion of the 5'-hydroxyl group to a good leaving group, such as a tosylate or a halide, followed by nucleophilic substitution with an amine source like ammonia (B1221849) or a protected amine. A widely used alternative involves the formation of a 5'-azido-5'-deoxyuridine (B8641899) intermediate, which is then reduced to the desired 5'-amino product. This latter method often utilizes the Staudinger reaction or catalytic hydrogenation.[1][2]

Potential impurities include:

  • Unreacted Starting Materials: Residual uridine or 2'-deoxyuridine.

  • Intermediate Species: Unreacted 5'-halogeno-5'-deoxyuridine (e.g., 5'-chloro-5'-deoxyuridine) or 5'-azido-5'-deoxyuridine.[2][3][4]

  • Side-Reaction Products: Formation of isomeric cyclic sulfites if thionyl chloride is used for halogenation.[5]

  • Reagent-Derived Impurities: By-products from the reagents used, such as triphenylphosphine (B44618) oxide from an Appel reaction or Staudinger reduction.[6]

  • Degradation Products: Hydrolysis or other degradation of the starting materials, intermediates, or final product.

Q2: An unexpected peak is observed in my HPLC chromatogram after the synthesis of this compound. How can I identify it?

A2: Identifying an unknown peak requires a systematic approach. First, consider the potential impurities from your specific synthetic route (see Q1). High-Performance Liquid Chromatography coupled with Mass Spectrometry (LC-MS) is a powerful tool for this purpose.[7] It provides the mass-to-charge ratio (m/z) of the impurity, which can help in deducing its molecular formula.

For a more detailed structural elucidation, Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable.[8] Techniques such as 1H NMR, 13C NMR, COSY, HSQC, and HMBC can provide detailed information about the structure of the unknown compound.[9][10]

Q3: My final product shows low purity. What are the common reasons and how can I improve it?

A3: Low purity can stem from several factors:

  • Incomplete Reactions: The conversion of the starting material or intermediate may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or HPLC to ensure full conversion.

  • Suboptimal Reaction Conditions: Temperature, reaction time, and stoichiometry of reagents can all impact the formation of side products. Optimization of these parameters is crucial.

  • Inefficient Purification: The chosen purification method (e.g., column chromatography, crystallization) may not be effective in separating the desired product from all impurities. Consider using a different stationary phase, solvent system, or an alternative purification technique. The separation of nucleoside analogs can be challenging due to their polarity.[8][11]

Q4: Are there any specific safety precautions I should take when synthesizing this compound?

A4: Yes, particularly if your synthesis involves a 5'-azido intermediate. Azide (B81097) compounds can be explosive, especially when heated or in the presence of heavy metals. Always handle azides with appropriate personal protective equipment (PPE) and behind a blast shield. The use of reagents like triphenylphosphine and carbon tetrabromide in an Appel reaction also requires handling in a well-ventilated fume hood with appropriate PPE.[2]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low yield of this compound Incomplete reaction of the starting material or intermediate.Monitor the reaction closely by TLC or HPLC to ensure it has gone to completion. Consider extending the reaction time or adjusting the temperature.
Degradation of the product during workup or purification.Use mild conditions for workup and purification. Avoid strong acids or bases if the product is sensitive.
Presence of starting material in the final product Insufficient reaction time or inadequate amount of reagent.Increase the reaction time and/or the molar equivalent of the reagent.
Multiple unknown peaks in the HPLC chromatogram Formation of side products due to unoptimized reaction conditions.Re-evaluate the reaction temperature, solvent, and stoichiometry of reagents. Consider the use of protecting groups if side reactions are occurring at other functional groups.
Decomposition of the product.Check the stability of the product under the analysis and storage conditions.
Incomplete reduction of 5'-azido-5'-deoxyuridine Inefficient catalyst or reducing agent.For catalytic hydrogenation, ensure the catalyst is active. For a Staudinger reaction, use a sufficient excess of the phosphine (B1218219) reagent and ensure proper hydrolysis of the intermediate phosphazene.[6]
Difficulty in purifying the final product Similar polarity of the product and impurities.Optimize the chromatographic conditions (e.g., change the mobile phase composition, use a different column). Consider derivatization to alter the polarity of the product or impurities for easier separation.

Data Presentation: Potential Impurities and their Characteristics

The following table summarizes potential impurities in the synthesis of this compound, along with their expected molecular weights and key analytical characteristics.

Impurity Name Structure Molecular Formula Molecular Weight ( g/mol ) Expected Analytical Signature
Uridine (Starting Material) Uracil (B121893) ring attached to a ribose sugarC9H12N2O6244.20Will have a distinct retention time in HPLC and characteristic 1H and 13C NMR signals for the ribose moiety.
5'-Chloro-5'-deoxyuridine (Intermediate) Uridine with a chlorine at the 5' positionC9H11ClN2O5262.65A mass peak corresponding to this molecular weight in LC-MS.[1][3][12] The 1H NMR will show a downfield shift for the 5'-protons compared to the starting material.
5'-Azido-5'-deoxyuridine (Intermediate) Uridine with an azide group at the 5' positionC9H11N5O5285.22A mass peak corresponding to this molecular weight in LC-MS.[4][13] The presence of the azide group can also be confirmed by IR spectroscopy (a sharp peak around 2100 cm⁻¹).
Triphenylphosphine oxide (By-product) Phenyl groups attached to a phosphoryl groupC18H15OP278.28Can be detected by HPLC and has characteristic aromatic signals in the 1H NMR spectrum.

Experimental Protocols

Protocol 1: HPLC-UV Method for Impurity Profiling

This protocol is a general method for the analysis of this compound and its potential impurities. Optimization may be required based on the specific impurity profile.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient:

    • 0-5 min: 5% B

    • 5-25 min: 5-95% B (linear gradient)

    • 25-30 min: 95% B

    • 30.1-35 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 260 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition (95:5 Water:Acetonitrile with 0.1% Formic acid).

Protocol 2: LC-MS/MS Method for Impurity Identification

This protocol provides a starting point for the identification of unknown impurities using LC-MS/MS.[14][15][16]

  • LC System: As described in Protocol 1.

  • Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Scan Mode: Full scan for initial identification, followed by product ion scan (MS/MS) of the parent ions of interest to obtain fragmentation patterns for structural elucidation.

  • Data Analysis: The accurate mass measurement from a full scan can be used to predict the elemental composition of the impurity. The fragmentation pattern from the MS/MS scan provides structural information.

Protocol 3: NMR Spectroscopy for Structural Elucidation

This protocol outlines the general steps for characterizing an isolated impurity by NMR.

  • Sample Preparation: Dissolve a purified sample of the impurity (typically 1-5 mg) in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).

  • 1D NMR:

    • ¹H NMR: Provides information on the number and environment of protons. Key signals to observe include those for the uracil base, the sugar moiety, and any residual protecting groups or fragments from reagents.

    • ¹³C NMR: Shows the number and types of carbon atoms.

  • 2D NMR:

    • COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system (e.g., within the sugar ring).

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for connecting different fragments of the molecule.

  • Data Interpretation: The combination of these NMR experiments allows for the complete assignment of the chemical structure of the impurity.

Visualizations

Synthesis_Workflow Uridine Uridine/Deoxyuridine Intermediate 5'-Halogeno or 5'-Azido Intermediate Uridine->Intermediate Activation Product This compound Intermediate->Product Amination/Reduction Purification Purification Product->Purification Final_Product Pure Product Purification->Final_Product

Caption: Synthetic workflow for this compound.

Impurity_Identification_Workflow Crude_Product Crude Product with Unknown Impurity HPLC HPLC Analysis Crude_Product->HPLC Detection & Quantification LCMS LC-MS Analysis HPLC->LCMS Mass Determination NMR NMR Analysis LCMS->NMR Isolate & Characterize Structure Structure Elucidation NMR->Structure

Caption: Workflow for impurity identification and characterization.

Troubleshooting_Logic Start Low Purity? Check_Reaction Incomplete Reaction? Start->Check_Reaction Check_Side_Products Side Products Present? Check_Reaction->Check_Side_Products No Action_Time Increase Reaction Time/ Reagent Stoichiometry Check_Reaction->Action_Time Yes Check_Purification Purification Effective? Check_Side_Products->Check_Purification No Action_Conditions Optimize Reaction Conditions Check_Side_Products->Action_Conditions Yes Action_Purify Modify Purification Method Check_Purification->Action_Purify No Success Purity Improved Check_Purification->Success Yes Action_Time->Success Action_Conditions->Success Action_Purify->Success

Caption: A logical troubleshooting guide for low product purity.

References

Technical Support Center: 5'-Amino-5'-deoxyuridine and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the storage, handling, and use of 5'-Amino-5'-deoxyuridine and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a modified nucleoside analog of uridine. It features an amino (-NH2) group at the 5' position of the deoxyribose sugar, replacing the typical hydroxyl (-OH) group. This modification allows for a variety of chemical conjugations, making it a valuable tool for labeling and modifying oligonucleotides for various applications in molecular biology and drug development.[1]

Q2: What are the primary applications of this compound and its derivatives?

A2: The primary applications stem from the reactive primary amine at the 5' position. These include:

  • Oligonucleotide Labeling: The amino group serves as a handle for conjugation with fluorophores, biotin, or other reporter molecules.[1]

  • Solid-Support Immobilization: Amino-modified oligonucleotides can be covalently attached to surfaces for applications like microarrays.[2]

  • Therapeutic Research: As with other nucleoside analogs, it and its derivatives are studied for their potential as antiviral and anticancer agents.[3][4]

  • Biophysical Studies: Incorporation of these analogs can alter the stability and hybridization properties of DNA and RNA, which is useful for studying nucleic acid structure and function.

Q3: How is this compound incorporated into DNA?

A3: For incorporation into DNA, this compound must first be converted to its triphosphate form, this compound triphosphate (5'-NH2-dUTP). This analog can then be used as a substrate by DNA polymerases during enzymatic reactions like PCR, reverse transcription, and nick translation.[5][6] The efficiency of incorporation can vary depending on the specific polymerase used.[7]

Storage and Handling

Proper storage and handling are critical to maintain the integrity and stability of this compound and its derivatives.

Storage Recommendations:

Compound/FormStorage TemperatureLight SensitivityAdditional NotesShelf Life
Solid (Powder) -20°CProtect from lightStore in a desiccator under an inert atmosphere.Up to 12 months with proper storage.[8]
Stock Solutions (in DMSO) -20°CProtect from lightAliquot to avoid repeated freeze-thaw cycles.Stable for up to one year.[9]
Aqueous Solutions -20°C or -80°CProtect from lightProne to degradation at non-neutral pH and higher temperatures.[1] Use of a buffer like TE is recommended over water for better stability.[10]Shorter stability than DMSO stocks; use promptly.

Handling Precautions:

  • Always wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Handle the powder form in a well-ventilated area or a chemical fume hood to avoid inhalation.

  • As nucleoside analogs can interfere with cellular processes, avoid direct contact with skin and eyes.

  • Refer to the specific Safety Data Sheet (SDS) for detailed safety information.

Troubleshooting Guide

Issue 1: Low Yield or Failure in Oligonucleotide Synthesis

  • Q: I am experiencing low coupling efficiency when using a 5'-amino-modifier phosphoramidite. What could be the cause?

    • A: Poor coupling efficiency of modified phosphoramidites can be due to several factors. Ensure that the amidite is of high quality and not expired. The use of fresh, anhydrous acetonitrile (B52724) is crucial, as moisture can significantly reduce coupling efficiency. Also, confirm that your synthesizer is properly calibrated and that the reagents are fresh.

Issue 2: Problems with Enzymatic Incorporation

  • Q: My DNA polymerase is not efficiently incorporating 5'-NH2-dUTP. What can I do?

    • A: Not all DNA polymerases are equally efficient at incorporating modified nucleotides. For 5'-amino modified dUTPs, polymerases like Vent (exo-) have been shown to be effective.[7] You may need to screen different polymerases to find one that works well with your specific template and conditions. Additionally, optimizing the concentration of the modified dNTP and the reaction buffer (especially MgCl2 concentration) can improve incorporation.

  • Q: I am seeing a high frequency of mutations or truncated products after PCR with 5'-amino-modified dUTPs.

    • A: The incorporation of modified nucleosides can sometimes lead to stalling of the polymerase or misincorporation.[11] Try reducing the concentration of the modified dNTP relative to the canonical dNTPs. You can also try adding a final extension step with only natural dNTPs to ensure completion of all strands.

Issue 3: Issues with Post-Synthesis Labeling (e.g., Click Chemistry)

  • Q: My click chemistry reaction with an amino-modified oligonucleotide has a low yield. What are the common pitfalls?

    • A: While click chemistry is generally efficient, several factors can lead to poor yields. Ensure that your copper(I) catalyst is fresh and not oxidized; using a stabilizing ligand can help. The purity of your oligonucleotide is also important, as residual chemicals from synthesis can interfere with the reaction. Lastly, check the quality and reactivity of your azide- or alkyne-containing label.[12][13]

Issue 4: Cell-Based Assay Anomalies

  • Q: I am observing unexpected cytotoxicity in my cell culture experiments when using a this compound derivative. Is this normal?

    • A: Nucleoside analogs, by their nature, can be cytotoxic as they can be incorporated into cellular DNA, leading to DNA damage and cell cycle arrest.[3][14] The level of cytotoxicity can vary greatly depending on the cell type, the specific derivative, and the concentration used. It is advisable to perform a dose-response curve to determine the optimal non-toxic concentration for your experiments.

  • Q: The cellular uptake of my modified nucleoside seems to be inefficient. How can I improve it?

    • A: Cellular uptake of nucleosides is mediated by specific transporter proteins (CNTs and ENTs). The efficiency of transport can be influenced by the modifications on the nucleoside. If direct uptake is low, you might consider conjugation with cell-penetrating peptides or using a lipid-based transfection reagent to facilitate entry into the cells.[15]

Experimental Protocols

Protocol 1: Synthesis of this compound-5'-N-triphosphate (5'-NH2-dUTP)

This protocol is adapted from a method for synthesizing 5'-N-triphosphates from their corresponding 5'-amino nucleosides.[5][16]

Materials:

  • This compound

  • Trisodium (B8492382) trimetaphosphate

  • Tris(hydroxymethyl)aminomethane (Tris)

  • Deionized water

  • Reaction vials

  • HPLC for purification

Procedure:

  • In a reaction vial, dissolve this compound in deionized water.

  • Add a molar excess of trisodium trimetaphosphate and Tris buffer.

  • Heat the reaction mixture and monitor its progress by HPLC.

  • Upon completion, purify the 5'-NH2-dUTP using anion-exchange HPLC.

  • Lyophilize the purified fractions to obtain the final product as a solid.

Protocol 2: Enzymatic Incorporation and Labeling of DNA using 5'-NH2-dUTP

This protocol describes a two-step method for labeling DNA, first by incorporating the amino-modified nucleotide, followed by conjugation to an amine-reactive dye.[17]

Part A: Enzymatic Incorporation of 5'-NH2-dUTP

Materials:

  • DNA template

  • Primers

  • DNA polymerase (e.g., Vent (exo-))

  • dNTP mix (dATP, dCTP, dGTP, dTTP)

  • 5'-NH2-dUTP

  • Reaction buffer

  • PCR purification kit

Procedure:

  • Set up a PCR reaction with your DNA template, primers, and DNA polymerase.

  • In place of a standard dNTP mix, use a mix containing dATP, dCTP, dGTP, a reduced concentration of dTTP, and 5'-NH2-dUTP. The ratio of dTTP to 5'-NH2-dUTP may need to be optimized.

  • Run the PCR under standard cycling conditions.

  • After the reaction, purify the amino-modified PCR product using a PCR purification kit to remove unincorporated nucleotides and primers.

Part B: Labeling of Amino-Modified DNA

Materials:

  • Purified amino-modified DNA

  • Amine-reactive fluorescent dye (e.g., an NHS-ester dye)

  • Labeling buffer (e.g., sodium bicarbonate buffer, pH 8.5)

  • DNA purification column or ethanol (B145695) precipitation reagents

Procedure:

  • Dissolve the purified amino-modified DNA in the labeling buffer.

  • Add the amine-reactive dye (dissolved in DMSO) to the DNA solution. The molar ratio of dye to DNA should be optimized.

  • Incubate the reaction in the dark at room temperature for 1-2 hours or overnight at 4°C.

  • Purify the labeled DNA from the unreacted dye using a DNA purification column or by ethanol precipitation.

  • Resuspend the labeled DNA in an appropriate buffer and store it at -20°C, protected from light.

Visualizations

Experimental_Workflow cluster_synthesis Part A: Synthesis & Incorporation cluster_labeling Part B: Labeling & Purification start This compound triphosphate Synthesize 5'-NH2-dUTP start->triphosphate pcr PCR with 5'-NH2-dUTP triphosphate->pcr purify_pcr Purify Amino- Modified DNA pcr->purify_pcr labeling Conjugate with Amine-Reactive Dye purify_pcr->labeling purify_labeled Purify Labeled DNA labeling->purify_labeled final_product Labeled DNA Probe purify_labeled->final_product

Caption: Workflow for the synthesis and labeling of DNA using this compound.

Cellular_Pathway cluster_phosphorylation Phosphorylation Cascade extracellular 5'-NH2-dU (extracellular) transporter Nucleoside Transporters (ENTs/CNTs) extracellular->transporter intracellular 5'-NH2-dU (intracellular) transporter->intracellular kinase1 Nucleoside Kinase intracellular->kinase1 ATP dUMP_analog 5'-NH2-dUMP kinase1->dUMP_analog kinase2 Nucleotide Kinase dUMP_analog->kinase2 ATP dUDP_analog 5'-NH2-dUDP kinase2->dUDP_analog kinase3 Nucleotide Kinase dUDP_analog->kinase3 ATP dUTP_analog 5'-NH2-dUTP kinase3->dUTP_analog dna_pol DNA Polymerase dUTP_analog->dna_pol dna Incorporation into DNA dna_pol->dna dna_damage Potential DNA Strand Breaks/ Stalling dna->dna_damage repair DNA Repair Pathways (e.g., BER) dna_damage->repair

Caption: Cellular processing of this compound (5'-NH2-dU).

References

Validation & Comparative

A Head-to-Head Comparison for Cell Proliferation Assays: 5'-Amino-5'-deoxyuridine vs. 5-ethynyl-2'-deoxyuridine (EdU)

Author: BenchChem Technical Support Team. Date: December 2025

In the dynamic field of cell biology and drug development, accurately measuring cell proliferation is paramount. For researchers and scientists, the choice of assay can significantly impact the quality and efficiency of their work. This guide provides an objective comparison between the well-established 5-ethynyl-2'-deoxyuridine (B1671113) (EdU) and the less conventional 5'-Amino-5'-deoxyuridine for cell proliferation assays, supported by experimental principles and methodologies.

Introduction to Nucleoside Analogs in Proliferation Assays

Cell proliferation is a fundamental process involving DNA synthesis during the S-phase of the cell cycle. A common and direct method to measure proliferation is to introduce a labeled nucleoside analog that gets incorporated into newly synthesized DNA. The subsequent detection of this label provides a quantitative measure of cells that are actively dividing. For years, 5-bromo-2'-deoxyuridine (B1667946) (BrdU) was the gold standard; however, its detection protocol requires harsh DNA denaturation steps. This has led to the development of alternative nucleoside analogs, such as EdU, which offer a more streamlined and robust workflow.

5-ethynyl-2'-deoxyuridine (EdU): The Modern Standard

EdU is a thymidine (B127349) analog that contains a terminal alkyne group.[1][2] This small modification allows for its efficient incorporation into replicating DNA by cellular DNA polymerases.[1] The key advantage of EdU lies in its detection method, which is based on a copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC), commonly known as "click chemistry".[1][2] This reaction is highly specific and occurs under mild conditions, eliminating the need for the harsh DNA denaturation required for BrdU antibody binding.[1][3]

The result is a faster, more sensitive, and highly reproducible assay that is compatible with a wide range of downstream applications, including flow cytometry, high-content screening, and multiplexing with fluorescent protein or antibody staining.[1][4]

Mechanism of Action and Experimental Workflow

The EdU cell proliferation assay follows a straightforward workflow:

  • Labeling: Cells are incubated with EdU, which is incorporated into the DNA of proliferating cells during the S-phase.

  • Fixation and Permeabilization: Cells are fixed and permeabilized to allow the detection reagents to enter the cell.

  • Click Reaction: A fluorescently labeled azide (B81097) is added, which specifically and covalently binds to the alkyne group of the incorporated EdU in the presence of a copper catalyst.

  • Analysis: The fluorescent signal from the labeled cells is detected and quantified using fluorescence microscopy or flow cytometry.

EdU_Workflow cluster_labeling Labeling cluster_detection Detection cluster_analysis Analysis ProliferatingCells Proliferating Cells EdU_Incubation Incubate with EdU ProliferatingCells->EdU_Incubation EdU_Incorporation EdU Incorporated into DNA EdU_Incubation->EdU_Incorporation Fixation Fix & Permeabilize EdU_Incorporation->Fixation ClickReaction Click Reaction with Fluorescent Azide Fixation->ClickReaction LabeledCells Fluorescently Labeled Cells ClickReaction->LabeledCells Analysis Fluorescence Microscopy or Flow Cytometry LabeledCells->Analysis

Caption: Experimental workflow for the EdU cell proliferation assay.

EdU_Mechanism cluster_cell Inside the Cell cluster_detection Detection (Click Chemistry) EdU EdU (5-ethynyl-2'-deoxyuridine) DNA_Polymerase DNA Polymerase EdU->DNA_Polymerase is a substrate for Newly_Synthesized_DNA Newly Synthesized DNA (with incorporated EdU) DNA_Polymerase->Newly_Synthesized_DNA incorporates into Fluorescent_Azide Fluorescent Azide Detected_Signal Stable Fluorescent Signal Fluorescent_Azide->Detected_Signal reacts with EdU via Copper_Catalyst Copper(I) Catalyst

Caption: Mechanism of EdU incorporation and detection.

This compound: An Alternative Considered

This compound is a modified nucleoside where the 5'-hydroxyl group of the deoxyribose sugar is replaced by an amino group.[3] This compound is primarily used in the chemical synthesis of oligonucleotides and as a research chemical in medicinal chemistry.[3][5] While it is a nucleoside analog, its application in cell proliferation assays is not established.

Potential Mechanism and Challenges

Theoretically, this compound could be incorporated into DNA during replication. However, the primary challenge lies in its detection. The 5'-amino group does not offer a straightforward and specific bioorthogonal reaction for labeling, unlike the alkyne group of EdU. Detection would likely require conjugation to a reporter molecule before it is introduced to the cells, or the development of a novel, highly specific chemical ligation reaction that works efficiently within a cellular context without causing high background signals. To date, there are no commercially available kits or widely accepted protocols for using this compound to measure cell proliferation.

Studies have shown that 5'-amino-substituted nucleoside analogs can be incorporated into DNA and may even cause DNA strand breaks.[6] However, these properties have been explored more in the context of antiviral or anticancer activities rather than for quantifying cell proliferation.

Quantitative Data Comparison

Due to the lack of established protocols and experimental data for this compound in cell proliferation assays, a direct quantitative comparison with EdU is not feasible. The following table summarizes the known characteristics of EdU and the theoretical considerations for this compound.

Feature5-ethynyl-2'-deoxyuridine (EdU)This compound
Mechanism of Detection Copper-catalyzed "click chemistry"[1][2]No established, specific, and mild detection method
Protocol Time Fast (typically under 2 hours)Not established
Sensitivity HighUnknown
Specificity High, due to bioorthogonal click reactionPotentially low, risk of non-specific labeling
DNA Denaturation Required No[1][3]Not applicable
Compatibility High (Flow cytometry, microscopy, multiplexing)[1][4]Unknown
Cytotoxicity Can be cytotoxic at high concentrations; cell-type dependent[7]Biological activity reported, but cytotoxicity profile for proliferation assays is not characterized
Commercial Availability Widely available in kitsAvailable as a research chemical, but not in assay kits

Experimental Protocols

EdU Cell Proliferation Assay Protocol (General Overview for Imaging)
  • Cell Culture and Labeling:

    • Plate cells at the desired density and allow them to adhere overnight.

    • Treat cells with experimental compounds as required.

    • Add EdU to the culture medium at a final concentration of 10 µM and incubate for a period that is typically 1-2 hours, but can be optimized for the specific cell type and experimental design.

  • Fixation and Permeabilization:

    • Remove the EdU-containing medium and wash cells twice with PBS.

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash twice with PBS.

    • Permeabilize the cells with 0.5% Triton® X-100 in PBS for 20 minutes at room temperature.

    • Wash twice with PBS.

  • Click-iT® Reaction:

    • Prepare the Click-iT® reaction cocktail according to the manufacturer's instructions, containing the fluorescent azide, copper sulfate, and a reducing agent in a reaction buffer.

    • Remove the wash buffer and add the Click-iT® reaction cocktail to the cells.

    • Incubate for 30 minutes at room temperature, protected from light.

  • Staining and Imaging:

    • Remove the reaction cocktail and wash the cells once with PBS.

    • (Optional) Counterstain the nuclei with a DNA dye such as DAPI or Hoechst.

    • Wash cells again with PBS.

    • Mount the coverslip and image using a fluorescence microscope.

Note: This is a generalized protocol. Specific details may vary depending on the commercial kit and the cell type used.

As there are no established protocols for using this compound in cell proliferation assays, a detailed experimental methodology cannot be provided.

Conclusion

For researchers, scientists, and drug development professionals seeking a reliable, efficient, and sensitive method for measuring cell proliferation, 5-ethynyl-2'-deoxyuridine (EdU) is the unequivocal choice . Its detection via click chemistry provides a robust and streamlined workflow that overcomes the major limitations of previous methods like BrdU incorporation. The high compatibility of the EdU assay with other analytical techniques further solidifies its position as the modern gold standard.

In contrast, this compound, while a valid nucleoside analog for chemical synthesis, lacks an established and practical detection method for cell proliferation assays. The significant technical hurdles in developing a specific and mild labeling technique for its 5'-amino group make it an unsuitable alternative to EdU for this application at present. Therefore, for accurate and reproducible cell proliferation data, the adoption of EdU-based assays is strongly recommended.

References

A Comparative Guide to DNA Labeling: 5'-Amino-5'-deoxyuridine vs. BrdU

Author: BenchChem Technical Support Team. Date: December 2025

In the dynamic field of cellular and molecular biology, the accurate detection and quantification of DNA synthesis are paramount for understanding cell proliferation, differentiation, and response to therapeutic agents. For decades, 5-bromo-2'-deoxyuridine (B1667946) (BrdU) has been a cornerstone for labeling nascent DNA. However, the landscape of DNA labeling is evolving, with novel nucleoside analogs emerging. This guide provides a comprehensive comparison of the well-established BrdU and a potential alternative, 5'-Amino-5'-deoxyuridine, for DNA labeling applications, tailored for researchers, scientists, and drug development professionals.

Introduction to DNA Labeling Analogs

5-bromo-2'-deoxyuridine (BrdU) is a synthetic analog of thymidine, a natural building block of DNA. During the S-phase of the cell cycle, BrdU can be incorporated into newly synthesized DNA in place of thymidine. Once incorporated, it can be detected using specific monoclonal antibodies, making it a powerful tool for identifying proliferating cells.

This compound is a modified nucleoside characterized by an amino group at the 5' position of the deoxyribose sugar. While its primary applications have been in the synthesis of oligonucleotides, its structure presents an intriguing possibility for DNA labeling. The presence of a reactive primary amine allows for covalent coupling to a variety of reporter molecules, offering a potential alternative to antibody-based detection methods.

Performance Comparison

Direct comparative studies on the performance of this compound and BrdU for DNA labeling in cell proliferation assays are limited in the current scientific literature. However, based on their mechanisms of incorporation and detection, we can infer key differences. BrdU is a well-validated tool with extensive literature supporting its use, whereas this compound represents a more novel, and largely theoretical, approach for this specific application.

Feature5-bromo-2'-deoxyuridine (BrdU)This compound
Principle of Labeling Incorporation into newly synthesized DNA during S-phase in place of thymidine.[1][2]Incorporation into newly synthesized DNA during S-phase.
Detection Method Antibody-based detection requiring DNA denaturation.[1][3]Chemical ligation to the 5'-amino group (e.g., using NHS esters), followed by detection of the conjugated reporter molecule.
DNA Denaturation Required (acid or heat treatment), which can affect sample integrity and multiplexing capabilities.[3][4]Not required for detection, preserving cellular and DNA structure.
Toxicity Can be toxic to cells at higher concentrations and may affect cell cycle progression.[5][6]Data on cytotoxicity for cell proliferation assays is not readily available.
Downstream Compatibility DNA denaturation step can be harsh on epitopes, limiting some co-staining applications.[4]Milder detection chemistry is expected to be more compatible with co-staining for other cellular markers.
Established Protocols Numerous well-established and optimized protocols are available for various applications.[1][2]No established protocols for cell proliferation assays; requires development and optimization.

Experimental Protocols

BrdU Labeling and Detection Protocol (In Vitro)

This protocol is a standard method for labeling proliferating cells in culture with BrdU and detecting the incorporated BrdU using immunofluorescence.

Materials:

  • BrdU labeling solution (10 mM in sterile water)

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Fixation solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)

  • DNA denaturation solution (e.g., 2N HCl)

  • Neutralization buffer (e.g., 0.1 M sodium borate, pH 8.5)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Anti-BrdU primary antibody

  • Fluorescently labeled secondary antibody

  • Nuclear counterstain (e.g., DAPI)

  • Mounting medium

Procedure:

  • BrdU Labeling:

    • Add BrdU labeling solution to the cell culture medium to a final concentration of 10 µM.

    • Incubate cells for the desired period (e.g., 1-24 hours) to allow for BrdU incorporation. The incubation time will depend on the cell division rate.

  • Fixation and Permeabilization:

    • Wash the cells twice with PBS.

    • Fix the cells with fixation solution for 15 minutes at room temperature.

    • Wash twice with PBS.

    • Permeabilize the cells with permeabilization solution for 10 minutes at room temperature.

    • Wash twice with PBS.

  • DNA Denaturation:

    • Incubate the cells with 2N HCl for 30 minutes at room temperature to denature the DNA.

    • Immediately neutralize the acid by washing three times with neutralization buffer.

    • Wash twice with PBS.

  • Immunostaining:

    • Block non-specific antibody binding by incubating with blocking buffer for 30 minutes.

    • Incubate with the anti-BrdU primary antibody (diluted in blocking buffer) for 1 hour at room temperature or overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.

    • Wash three times with PBS.

  • Counterstaining and Imaging:

    • Incubate with a nuclear counterstain like DAPI for 5 minutes.

    • Wash twice with PBS.

    • Mount the coverslip with mounting medium.

    • Image using a fluorescence microscope.

Theoretical Protocol for this compound Labeling and Detection (In Vitro)

This hypothetical protocol is based on the chemical properties of the 5'-amino group and assumes its successful incorporation into cellular DNA.

Materials:

  • This compound labeling solution

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Fixation solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)

  • Labeling buffer (e.g., PBS, pH 7.4)

  • NHS ester-activated fluorescent dye

  • Nuclear counterstain (e.g., DAPI)

  • Mounting medium

Procedure:

  • This compound Labeling:

    • Add this compound to the cell culture medium to an optimized final concentration.

    • Incubate cells for a duration sufficient for incorporation into newly synthesized DNA.

  • Fixation and Permeabilization:

    • Wash the cells twice with PBS.

    • Fix the cells with fixation solution for 15 minutes at room temperature.

    • Wash twice with PBS.

    • Permeabilize the cells with permeabilization solution for 10 minutes at room temperature.

    • Wash twice with PBS.

  • Chemical Ligation:

    • Prepare a fresh solution of the NHS ester-activated fluorescent dye in labeling buffer.

    • Incubate the cells with the dye solution for 30-60 minutes at room temperature, protected from light. This allows the NHS ester to react with the primary amine of the incorporated this compound.

    • Wash three times with PBS to remove unbound dye.

  • Counterstaining and Imaging:

    • Incubate with a nuclear counterstain like DAPI for 5 minutes.

    • Wash twice with PBS.

    • Mount the coverslip with mounting medium.

    • Image using a fluorescence microscope.

Visualizing the Workflows

To better illustrate the experimental processes, the following diagrams outline the key steps in both BrdU and the theoretical this compound labeling and detection workflows.

BrdU_Workflow cluster_labeling BrdU Labeling cluster_detection Detection start Start label_cells Incubate cells with BrdU labeling medium start->label_cells incorporation BrdU incorporates into newly synthesized DNA label_cells->incorporation fix_perm Fix and Permeabilize Cells incorporation->fix_perm denature Denature DNA (HCl treatment) fix_perm->denature primary_ab Incubate with anti-BrdU primary antibody denature->primary_ab secondary_ab Incubate with fluorescent secondary antibody primary_ab->secondary_ab image Image secondary_ab->image

Caption: Experimental workflow for BrdU DNA labeling and immunofluorescent detection.

Amino_Uridine_Workflow cluster_labeling This compound Labeling cluster_detection Detection start Start label_cells Incubate cells with This compound start->label_cells incorporation Analog incorporates into newly synthesized DNA label_cells->incorporation fix_perm Fix and Permeabilize Cells incorporation->fix_perm ligation Chemical Ligation with NHS ester-fluorescent dye fix_perm->ligation image Image ligation->image

References

Validating the Incorporation of 5'-Amino-5'-deoxyuridine into DNA: A Comparative Guide to Mass Spectrometry and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the development of novel therapeutic and diagnostic agents involving modified nucleotides, the precise validation of their incorporation into DNA is paramount. This guide provides a comprehensive comparison of mass spectrometry-based validation of 5'-Amino-5'-deoxyuridine incorporation into DNA with other widely used techniques. We present supporting experimental data, detailed protocols, and visual workflows to aid in the selection of the most appropriate validation strategy.

A Head-to-Head Comparison of Validation Methodologies

The choice of a validation method depends on various factors, including the required sensitivity, specificity, throughput, and cost. While mass spectrometry offers a gold standard for direct and quantitative analysis, other methods provide valuable alternatives for specific applications.

FeatureMass Spectrometry (LC-MS/MS)Sequencing-Based Methods (e.g., Nanopore)Antibody-Based Methods (e.g., ELISA-like)
Principle Direct detection and quantification of the modified nucleoside based on its mass-to-charge ratio after enzymatic digestion of DNA.Indirect detection based on alterations in sequencing signals (e.g., electrical current changes) caused by the modified base.Indirect detection using antibodies specific to the modified nucleoside.
Resolution Single nucleoside level.Single-molecule, but can be influenced by neighboring bases.Regional; does not provide single-nucleoside resolution.
Quantification Highly quantitative, providing absolute or relative amounts.Semi-quantitative to quantitative, depending on the platform and analysis pipeline.Primarily qualitative to semi-quantitative.
Sensitivity High, with limits of detection typically in the femtomole range.[1][2]High, capable of detecting modifications in single DNA molecules.Variable, depends on antibody affinity and specificity. Can be in the picogram to nanogram range.[3]
Specificity Very high, based on unique mass fragmentation patterns.Can be high, but may require specific bioinformatic models to distinguish between different modifications.Can be prone to cross-reactivity with structurally similar molecules.
Throughput Moderate, sample preparation can be a bottleneck.High, capable of analyzing many DNA strands in parallel.High, suitable for screening large numbers of samples.
Cost per Sample High, requires specialized instrumentation and expertise.Moderate to high, depending on the sequencing platform and depth.Low to moderate.
DNA Input Microgram quantities are often required.Nanogram to microgram quantities.Nanogram to microgram quantities.
Information Provided Precise chemical identity and quantity of the modification.Sequence context of the modification and an estimate of its abundance.Presence and relative abundance of the modification.

Experimental Workflows and Protocols

Mass Spectrometry-Based Validation of this compound Incorporation

The following diagram illustrates a typical workflow for the validation of this compound incorporation into DNA using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis DNA_Extraction DNA Extraction and Purification Enzymatic_Digestion Enzymatic Digestion to Nucleosides DNA_Extraction->Enzymatic_Digestion LC_Separation Liquid Chromatography Separation Enzymatic_Digestion->LC_Separation MS_Detection Mass Spectrometry Detection LC_Separation->MS_Detection Data_Analysis Data Analysis and Quantification MS_Detection->Data_Analysis

Experimental workflow for LC-MS/MS validation.

Detailed Experimental Protocol:

  • DNA Extraction and Purification: Isolate genomic DNA from cells or tissues treated with this compound using a standard DNA extraction kit. Ensure high purity of the DNA to avoid interference during mass spectrometry analysis.

  • Enzymatic Digestion:

    • Digest 1-10 µg of purified DNA to individual nucleosides. A combination of enzymes is recommended for complete digestion.[4]

    • Incubate the DNA with a mixture of DNase I, nuclease P1, and alkaline phosphatase in a suitable buffer at 37°C for 2-4 hours.

    • The use of a combination of snake venom phosphodiesterase and shrimp alkaline phosphatase is another effective method.[4]

  • Sample Cleanup: After digestion, remove proteins and enzymes by precipitation with a solvent like methanol (B129727) or by using a solid-phase extraction (SPE) cartridge.

  • Liquid Chromatography (LC) Separation:

    • Resuspend the dried nucleoside mixture in the LC mobile phase.

    • Inject the sample onto a reverse-phase C18 column.

    • Use a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile (B52724) with 0.1% formic acid) to separate the nucleosides.

  • Tandem Mass Spectrometry (MS/MS) Detection:

    • The eluent from the LC column is introduced into the mass spectrometer.

    • Operate the mass spectrometer in positive electrospray ionization (ESI) mode.

    • Perform selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) to specifically detect and quantify this compound. This involves monitoring the transition of the precursor ion (the protonated molecule of this compound) to a specific product ion generated by collision-induced dissociation.

  • Data Analysis and Quantification:

    • Generate a standard curve using known concentrations of a synthetic this compound standard.

    • Quantify the amount of this compound in the DNA sample by comparing its peak area to the standard curve.

    • Normalize the amount of the modified nucleoside to the amount of a natural nucleoside (e.g., deoxyguanosine) to determine the frequency of incorporation.

Choosing the Right Validation Method

The selection of an appropriate validation method is a critical decision in the research and development process. The following flowchart provides a guide for choosing between mass spectrometry, sequencing-based, and antibody-based methods.

decision_flowchart decision decision method method start Start: Need to validate This compound incorporation q1 Need absolute quantification and chemical confirmation? start->q1 q2 Need sequence context information? q1->q2 No ms Mass Spectrometry (LC-MS/MS) q1->ms Yes q3 High-throughput screening of many samples? q2->q3 No seq Sequencing-Based Methods q2->seq Yes q3->ms No ab Antibody-Based Methods q3->ab Yes

Decision flowchart for selecting a validation method.

References

A Comparative Guide to the Mass Spectrometry Analysis of Oligonucleotides Modified with 5'-Amino-5'-deoxyuridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of modifications such as 5'-Amino-5'-deoxyuridine into oligonucleotides is a critical strategy in the development of therapeutic and diagnostic agents. This modification can enhance nuclease resistance and binding affinity. Accurate and robust analytical methods are paramount for the characterization and quality control of these modified oligonucleotides. This guide provides a comprehensive comparison of mass spectrometry-based approaches for the analysis of this compound modified oligonucleotides against unmodified counterparts and alternative analytical techniques.

Mass Spectrometry: The Gold Standard for Oligonucleotide Analysis

Liquid chromatography coupled with mass spectrometry (LC-MS) is the primary and most powerful technique for the detailed analysis of oligonucleotides.[1] It provides information on molecular weight, purity, sequence, and the location of modifications. The two most common ionization techniques employed are Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI).

Performance Comparison: Unmodified vs. This compound Modified Oligonucleotides

The introduction of a this compound modification leads to predictable changes in the physicochemical properties of an oligonucleotide, which in turn affects its analysis by mass spectrometry.

ParameterUnmodified OligonucleotideOligonucleotide with this compoundRationale for Difference
Molecular Weight Dependent on sequenceIncreased by approximately 1.0 Da per modificationThe replacement of a 5'-hydroxyl group with an amino group results in a net increase in mass.
Expected m/z Calculated based on sequenceIncreased due to higher massThe mass-to-charge ratio will reflect the added mass of the modification.
Chromatographic Retention (IP-RP) Standard retention based on length and sequencePotentially later elutionThe amino group can increase polarity, potentially leading to slightly different interactions with the ion-pairing reagent and stationary phase.
Ionization Efficiency (ESI) Typically high in negative ion modePotentially enhanced in positive ion modeThe basic amino group can be readily protonated, leading to improved signal intensity in positive ion mode.
Fragmentation (CID) Predictable backbone cleavage (a, w, c, y-ions)Backbone fragmentation is still expected, with potential for characteristic neutral losses or specific fragmentation around the modified residue.The presence of the amino group might influence the fragmentation pathways.

In-depth Comparison of Mass Spectrometry Techniques

Both ESI and MALDI-TOF MS have distinct advantages and disadvantages for the analysis of modified oligonucleotides.[2][3][4][5]

FeatureESI-MSMALDI-TOF MS
Ionization Principle Soft ionization from solution via a high voltage spray.[3]Laser-induced desorption from a solid matrix.[2]
Mass Accuracy & Resolution High mass accuracy and resolution.[6]Generally lower resolution than ESI.[5]
Throughput Lower throughput.[4]High throughput capabilities.[2]
Sample Consumption 250 fmol to 10 pmol.[2]100 fmol to 2 pmol.[2]
Analysis of Long Oligonucleotides Effective for oligonucleotides >50 bases.[3]Less effective for oligonucleotides >50 bases.[3]
Analysis of Labile Modifications Milder ionization, suitable for photosensitive modifications.[4]Laser can potentially degrade photosensitive modifications.[4]
Data Complexity Produces multiply charged ions, requiring deconvolution.[2]Primarily produces singly charged ions, leading to simpler spectra.[3]

Alternative Analytical Approaches

While mass spectrometry is the cornerstone of modified oligonucleotide analysis, other techniques provide complementary information.

TechniquePrincipleAdvantagesDisadvantages
Size-Exclusion Chromatography (SEC) Separation based on hydrodynamic volume.[7]Useful for analyzing aggregation and for desalting.[1][7]Limited resolution for sequence variants and impurities of similar size.[1]
Capillary Gel Electrophoresis (CGE) Separation based on size and charge in a gel matrix.[8][9]High-resolution separation, excellent for purity assessment.[8][9]Not as readily coupled to mass spectrometry.[1]

Experimental Protocols

A robust and reliable experimental protocol is crucial for the successful analysis of this compound modified oligonucleotides.

Sample Preparation: Desalting

Due to their polyanionic nature, oligonucleotides readily form adducts with cations (e.g., Na+, K+), which can complicate mass spectra. Desalting is a critical step.[1]

  • Ethanol (B145695) Precipitation:

    • To your oligonucleotide sample, add 1/10th volume of 3 M sodium acetate.

    • Add 3 volumes of cold absolute ethanol and mix thoroughly.

    • Incubate at -20°C for at least 1 hour.

    • Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.

    • Carefully decant the supernatant.

    • Wash the pellet with 70% ethanol and centrifuge again.

    • Air dry the pellet and resuspend in an appropriate volume of RNase-free water.[1]

LC-MS/MS Analysis using Ion-Pairing Reversed-Phase (IP-RP) Chromatography

This is the most common and powerful method for detailed characterization.[10][11]

  • Liquid Chromatography:

    • Column: A reversed-phase column suitable for oligonucleotides (e.g., C18).

    • Mobile Phase A: Aqueous solution containing an ion-pairing agent (e.g., 10-15 mM Triethylamine (TEA)) and a modifier (e.g., 100-400 mM Hexafluoroisopropanol (HFIP)).[11]

    • Mobile Phase B: Methanol or acetonitrile.

    • Gradient: A linear gradient from a low to a high percentage of Mobile Phase B is used to elute the oligonucleotides.

    • Flow Rate: Typically 0.2-0.5 mL/min.

    • Column Temperature: Elevated temperatures (e.g., 50-70°C) are often used to improve peak shape and resolution.

  • Mass Spectrometry (ESI-MS/MS):

    • Ionization Mode: Both positive and negative ion modes should be evaluated. Positive mode may be advantageous due to the presence of the amino group.

    • Mass Analyzer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended.[12]

    • MS1 Scan: Acquire full scan data to determine the intact mass and charge state distribution of the modified oligonucleotide.

    • MS2 (Tandem MS) Scan: Isolate the precursor ion of the modified oligonucleotide and fragment it using collision-induced dissociation (CID). This will provide sequence information and help to confirm the location of the modification.[13]

Data Interpretation and Visualization

Mass Spectrum Analysis

The initial step in data analysis is to confirm the presence of the this compound modification by observing the expected mass shift in the deconvoluted mass spectrum.[1]

Fragmentation Analysis Workflow

Tandem MS (MS/MS) is employed to confirm the sequence and locate the modification. The fragmentation of oligonucleotides in the gas phase follows predictable pathways, primarily cleavages along the phosphate (B84403) backbone.[13] The presence of the 5'-amino modification may introduce unique fragmentation patterns that can be diagnostic.

cluster_sample Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Interpretation Oligo_Sample Oligonucleotide Sample (with this compound) Desalting Desalting (e.g., Ethanol Precipitation) Oligo_Sample->Desalting LC_Separation IP-RP LC Separation Desalting->LC_Separation ESI Electrospray Ionization (Positive/Negative Mode) LC_Separation->ESI MS1_Scan MS1 Scan (Intact Mass) ESI->MS1_Scan MS2_Scan MS2 Scan (CID) (Fragmentation) MS1_Scan->MS2_Scan Isolate Precursor Ion Deconvolution Deconvolution of MS1 (Confirm Mass Shift) MS1_Scan->Deconvolution Fragmentation_Analysis Fragmentation Analysis of MS2 (Sequence Confirmation & Localization) MS2_Scan->Fragmentation_Analysis

Caption: Workflow for the mass spectrometry analysis of this compound modified oligonucleotides.

Expected Fragmentation

During CID, oligonucleotides typically fragment at the phosphodiester backbone, yielding a series of ions denoted as a, a-B, b, c, and d (containing the 5' terminus) and w, x, y, and z (containing the 3' terminus). For a 5'-modified oligonucleotide, the characteristic mass of the modification will be observed in the a, a-B, b, c, and d-ion series.

Caption: Primary fragmentation pathways of oligonucleotides in mass spectrometry.

By carefully selecting the analytical technique and optimizing the experimental parameters, researchers can achieve comprehensive and accurate characterization of oligonucleotides modified with this compound, ensuring their quality and facilitating their development as next-generation therapeutics and diagnostics.

References

Functional comparison of oligonucleotides with 5'-Amino-5'-deoxyuridine and phosphorothioate modifications

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Oligonucleotides with 5'-Amino-5'-deoxyuridine and Phosphorothioate (B77711) Modifications

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of two common oligonucleotide modifications: the introduction of a this compound at a specific site and the incorporation of a phosphorothioate (PS) backbone. These modifications are employed to enhance the therapeutic potential of oligonucleotides by altering their stability, binding characteristics, and cellular uptake. This document summarizes their functional differences, supported by experimental data and detailed protocols.

Introduction to Modifications

Oligonucleotide-based therapeutics, such as antisense oligonucleotides (ASOs) and small interfering RNAs (siRNAs), rely on chemical modifications to overcome challenges like rapid degradation by nucleases and inefficient cellular uptake.

  • Phosphorothioate (PS) Modification: This is a first-generation modification where a non-bridging oxygen atom in the phosphate (B84403) backbone is replaced by a sulfur atom.[1][2] This alteration is one of the most widely used strategies to confer nuclease resistance and enhance protein binding for improved pharmacokinetic properties.[3][4]

  • This compound Modification: This involves introducing a primary amino group, often at the 5'-terminus of a uridine (B1682114) nucleotide.[5] While amino linkers are frequently used for conjugation (e.g., attaching labels or other molecules), their presence can also influence the oligonucleotide's intrinsic properties, such as nuclease resistance and binding affinity.[5][6][7]

Functional Performance Comparison

The functional impact of these modifications varies significantly, influencing their suitability for different applications. The following sections compare their performance based on key therapeutic parameters.

Nuclease Resistance

The stability of oligonucleotides in biological fluids is paramount for their therapeutic efficacy.

  • Phosphorothioate (PS): PS bonds are significantly more resistant to degradation by both endonucleases and exonucleases compared to unmodified phosphodiester (PO) linkages.[2][8] This enhanced stability increases the oligonucleotide's half-life in biological environments.[2] For protection against exonucleases, it is often recommended to incorporate at least three PS bonds at both the 5' and 3' ends.[8][9] Full PS modification of the backbone provides the highest level of resistance.[9] However, replacing three or more PS linkages with standard phosphodiester linkages can significantly reduce nuclease resistance.[10]

  • This compound: The introduction of a this compound residue has been shown to increase nuclease resistance compared to unmodified oligonucleotides.[5] This effect is more localized compared to the global protection offered by a full PS backbone. Another modification, 5-(N-aminohexyl)carbamoyl-2'-deoxyuridine, also demonstrated increased stability against endonucleases, with resistance growing as more modified residues are incorporated.[11]

Modification Type Nuclease Type Relative Stability Key Findings
Phosphorothioate (PS) Exo- and EndonucleasesHighConfers broad protection, significantly increasing oligo half-life.[2][4] Stability correlates with the number of PS linkages.[10]
This compound EndonucleasesModerateProvides enhanced resistance compared to unmodified oligonucleotides.[5]
Unmodified (PO) Exo- and EndonucleasesLowRapidly degraded by endogenous nucleases.[8]
Binding Affinity and Duplex Stability (Tm)

The melting temperature (Tm) is the temperature at which half of the oligonucleotide duplex dissociates. It is a key indicator of binding affinity to a target sequence.

  • Phosphorothioate (PS): The introduction of PS linkages can decrease the thermal stability of the duplex. Each PS modification can lower the Tm by approximately 0.5 °C.[12] This is a critical consideration in the design of high-affinity ASOs. The creation of chiral centers at each PS bond can also lead to a mix of isomers with slightly different functional properties.[12][13]

  • This compound: Oligonucleotides containing this compound residues have shown higher binding selectivity for single-stranded RNA compared to their unmodified counterparts.[5] The incorporation of this cationic modification can also enhance the ability to form triplex structures.[5][14] However, studies on similar amino modifications, like the 5'-sulfamoyl group, have noted a slight decrease in duplex stability (ΔTm of approximately -2 °C per modification).[3]

Modification Type Effect on Tm (vs. Unmodified) Binding Characteristics
Phosphorothioate (PS) Decrease (~0.5 °C per modification)[12]May slightly reduce hybridization affinity.[12] Enhances binding to cellular proteins.[2][4]
This compound Generally stable or slight decreaseIncreased binding selectivity to ssRNA and enhanced triplex-forming ability.[5]
Cellular Uptake and In Vivo Distribution

Efficient entry into target cells is a major hurdle for oligonucleotide therapeutics.

  • Phosphorothioate (PS): PS modifications significantly enhance cellular uptake compared to unmodified oligonucleotides.[2][15] This is largely due to their increased affinity for plasma and cellular proteins, which can facilitate receptor-mediated endocytosis.[4][16] PS-ASOs have been shown to be taken up by cells through interactions with cell surface proteins like EGFR.[16] Following administration, PS oligonucleotides distribute widely, with the highest concentrations typically found in the liver, kidneys, spleen, and bone marrow.[1][17]

  • This compound: The primary role of 5'-amino linkers is often for conjugation to moieties that can enhance delivery, such as cell-penetrating peptides or lipids.[6] While the amino group itself introduces a positive charge that could theoretically influence membrane interaction, comprehensive data directly comparing its cellular uptake efficiency to PS modifications is limited. Its impact is likely more dependent on what is conjugated to the amino group.

Parameter Phosphorothioate (PS) This compound
Cellular Uptake Mechanism Protein-binding and receptor-mediated endocytosis.[16][18]Primarily serves as a conjugation point for delivery vehicles.[6]
Uptake Efficiency High; accumulation in cells can be over 100 times the media concentration.[19]Dependent on conjugated moiety.
In Vivo Distribution Primarily liver, kidney, spleen, bone marrow.[1][17]Dependent on conjugated moiety.
Therapeutic Efficacy Proven in vivo efficacy in numerous studies and approved drugs.[20][21]Used in constructs for gene therapy and diagnostics.[5]

Visualized Workflows and Mechanisms

Diagrams created with Graphviz clarify complex processes and relationships.

G cluster_synthesis Oligonucleotide Synthesis & Modification cluster_testing Functional Comparison cluster_output Data Analysis Synthesis 1. Solid-Phase Synthesis Mod_PS 2a. Sulfurization Step (Phosphorothioate) Synthesis->Mod_PS Mod_Am 2b. 5'-Amino-Modifier Phosphoramidite Addition Synthesis->Mod_Am Cleavage 3. Cleavage & Deprotection Mod_PS->Cleavage Mod_Am->Cleavage Purification 4. Purification (HPLC) Cleavage->Purification QC 5. Quality Control (MS) Purification->QC Stability Nuclease Stability Assay QC->Stability Binding Melting Temp. (Tm) Analysis QC->Binding Uptake Cellular Uptake Assay QC->Uptake Efficacy In Vitro / In Vivo Efficacy Testing Stability->Efficacy Binding->Efficacy Uptake->Efficacy Analysis Comparative Data Summary Efficacy->Analysis

Caption: Experimental workflow for comparing modified oligonucleotides.

G cluster_cell Cellular Environment cluster_action Mechanism of Action ASO Modified ASO (PS or Amino-linked) Receptor Cell Surface Receptor ASO->Receptor 1. Binding mRNA Target mRNA ASO->mRNA 5. Hybridization Endosome Endosome Receptor->Endosome 2. Endocytosis Cytoplasm Cytoplasm Endosome->Cytoplasm 3. Endosomal Escape Nucleus Nucleus RNaseH RNase H Cytoplasm->Nucleus 4. Nuclear Entry (for some targets) Ribosome Ribosome mRNA->Ribosome Translation Protein Target Protein Ribosome->Protein Synthesis RNaseH->mRNA 6. Cleavage

Caption: Generalized mechanism of action for an antisense oligonucleotide.

Experimental Protocols

Nuclease Stability Assay (Serum)
  • Preparation: Dilute oligonucleotides (modified and unmodified controls) to a final concentration of 5 µM in 90% human or fetal bovine serum.

  • Incubation: Incubate samples at 37°C.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 1, 4, 8, 24, 48 hours).

  • Quenching: Stop nuclease activity by adding a denaturing solution (e.g., formamide) and flash-freezing in liquid nitrogen.

  • Analysis: Analyze samples using denaturing polyacrylamide gel electrophoresis (PAGE). Stain the gel with a fluorescent dye (e.g., SYBR Gold).

  • Quantification: Quantify the intensity of the full-length oligonucleotide band at each time point using densitometry. Calculate the percentage of intact oligonucleotide remaining relative to the 0-hour time point.

Melting Temperature (Tm) Analysis
  • Sample Preparation: Anneal the modified oligonucleotide with its complementary DNA or RNA strand in a buffered solution (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0). The final concentration of the duplex should be around 1-2 µM.

  • Instrumentation: Use a UV-Vis spectrophotometer equipped with a temperature controller.

  • Measurement: Monitor the change in UV absorbance at 260 nm as the temperature is increased from a low temperature (e.g., 20°C) to a high temperature (e.g., 95°C) at a controlled rate (e.g., 0.5°C/minute).

  • Calculation: The Tm is determined by calculating the first derivative of the melting curve. The peak of this curve corresponds to the temperature at which 50% of the duplex is dissociated.[22]

Cellular Uptake Assay (Fluorescence Microscopy)
  • Oligonucleotide Labeling: Synthesize oligonucleotides with a 5' or 3' fluorescent label (e.g., FITC, Cy3). The 5'-amino modification can be used as a convenient point for fluorescent dye conjugation.

  • Cell Culture: Plate cells (e.g., HeLa) in a glass-bottom dish and allow them to adhere overnight.

  • Treatment: Treat the cells with the fluorescently labeled oligonucleotides at a specified concentration (e.g., 1 µM) in serum-free media.

  • Incubation: Incubate for a defined period (e.g., 4 hours) at 37°C.

  • Washing and Staining: Wash the cells with phosphate-buffered saline (PBS) to remove extracellular oligonucleotides. Stain the nuclei with a counterstain like Hoechst 33342.

  • Imaging: Visualize the cells using a confocal or fluorescence microscope. Capture images to assess the quantity and subcellular localization of the internalized oligonucleotides.

Conclusion and Recommendations

The choice between phosphorothioate and this compound modifications depends entirely on the intended application.

  • Phosphorothioate (PS) is the industry standard for enhancing in vivo stability and cellular uptake. Its robust nuclease resistance and favorable protein-binding properties make it ideal for systemic antisense and siRNA applications where longevity and broad tissue distribution are required.[1][4] However, researchers must consider the potential for a slight reduction in binding affinity and possible off-target effects related to protein binding.[12]

  • This compound is primarily a functional handle for conjugation. Its main advantage lies in its utility for attaching other molecules—such as fluorophores for diagnostics, peptides for targeted delivery, or other functional moieties to create sophisticated oligonucleotide conjugates.[6][7] While it does confer a modest increase in nuclease resistance, it is not a substitute for a full PS backbone when high levels of stability are needed.[5]

For therapeutic applications requiring high stability and cellular delivery without further conjugation, the phosphorothioate modification is the superior choice . For applications requiring labeling, surface immobilization, or the attachment of delivery agents, the 5'-amino modification is indispensable . Often, a combination of both modifications is used to achieve optimal performance.

References

Comparative Guide: Specificity of Anti-BrdU Antibodies Towards 5'-Amino-Modified Nucleosides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Question of Cross-Reactivity

5-bromo-2'-deoxyuridine (BrdU) is a synthetic analog of thymidine (B127349) that incorporates into newly synthesized DNA during the S-phase of the cell cycle.[1][2][3][4][5] This incorporation allows for the detection of proliferating cells using antibodies specific to BrdU.[1][2][3][4][5] However, the specificity of these antibodies is a critical factor for the accuracy of such assays. While cross-reactivity with other halogenated thymidine analogs like 5-chloro-2'-deoxyuridine (B16210) (CldU) and 5-iodo-2'-deoxyuridine (IdU) is known for some anti-BrdU antibody clones, the recognition of nucleosides with modifications at the 5' position, such as 5'-amino-2'-deoxyuridine, is less characterized.[6][7]

Understanding this potential cross-reactivity is crucial for researchers using complex experimental designs, such as dual-labeling studies or in the context of developing novel therapeutic nucleoside analogs. This guide provides the necessary protocols to empirically determine the level of cross-reactivity for a given anti-BrdU antibody.

Assessing Cross-Reactivity: Experimental Approach

To determine the cross-reactivity of an anti-BrdU antibody with a 5'-amino-modified nucleoside, a direct comparison of the antibody's binding affinity to both BrdU and the 5'-amino-modified nucleoside is required. This can be achieved using standard immunochemical techniques such as Dot Blot and Enzyme-Linked Immunosorbent Assay (ELISA).

The following diagram illustrates the general workflow for testing antibody cross-reactivity.

G cluster_prep Antigen Preparation cluster_assay Immunoassay cluster_analysis Data Analysis antigen_prep Synthesize/Obtain Nucleosides: - BrdU (Control) - 5'-amino-modified nucleoside conjugation Conjugate Nucleosides to a Carrier Protein (e.g., BSA) antigen_prep->conjugation purification Purify and Quantify Conjugates conjugation->purification immobilize Immobilize Conjugated Nucleosides on Membrane (Dot Blot) or Plate (ELISA) purification->immobilize block Block Non-specific Binding Sites immobilize->block primary_ab Incubate with Anti-BrdU Antibody block->primary_ab secondary_ab Incubate with HRP-conjugated Secondary Antibody primary_ab->secondary_ab detect Add Substrate and Detect Signal secondary_ab->detect quantify Quantify Signal Intensity detect->quantify compare Compare Signals from BrdU and 5'-amino-modified Nucleoside quantify->compare conclusion Determine Degree of Cross-Reactivity compare->conclusion

Figure 1. Experimental workflow for assessing anti-BrdU antibody cross-reactivity.
Key Experimental Protocols

Detailed methodologies for Dot Blot and ELISA are provided below. These protocols are generalized and may require optimization for specific antibodies and reagents.

2.1.1. Dot Blot Protocol for Cross-Reactivity Assessment

This method provides a qualitative or semi-quantitative assessment of antibody binding to immobilized nucleoside-protein conjugates.

Materials:

  • Nitrocellulose or PVDF membrane

  • BrdU conjugated to a carrier protein (e.g., BSA)

  • 5'-amino-modified nucleoside conjugated to the same carrier protein

  • Unconjugated carrier protein (negative control)

  • Anti-BrdU antibody (primary antibody)

  • HRP-conjugated secondary antibody

  • Blocking buffer (e.g., 5% non-fat dry milk or 3% BSA in TBST)

  • TBST (Tris-Buffered Saline with 0.1% Tween-20)

  • Chemiluminescent substrate

Procedure:

  • Antigen Application: Spot 1-2 µL of serial dilutions of the BrdU-conjugate, the 5'-amino-modified nucleoside-conjugate, and the unconjugated carrier protein onto the membrane. Allow the spots to dry completely.

  • Blocking: Immerse the membrane in blocking buffer and incubate for 1 hour at room temperature with gentle agitation.

  • Primary Antibody Incubation: Discard the blocking buffer and incubate the membrane with the anti-BrdU antibody diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C.

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

  • Final Washes: Repeat the washing step as in step 4.

  • Detection: Incubate the membrane with the chemiluminescent substrate according to the manufacturer's instructions and capture the signal using an appropriate imaging system.

2.1.2. ELISA Protocol for Quantitative Cross-Reactivity Analysis

This method allows for a more quantitative comparison of antibody binding.

Materials:

  • 96-well ELISA plates

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • BrdU-protein conjugate

  • 5'-amino-modified nucleoside-protein conjugate

  • Unconjugated carrier protein

  • Anti-BrdU antibody

  • HRP-conjugated secondary antibody

  • Blocking buffer

  • Wash buffer (e.g., PBST)

  • TMB substrate solution

  • Stop solution (e.g., 2N H₂SO₄)

Procedure:

  • Coating: Coat the wells of the ELISA plate with 100 µL of the BrdU-conjugate, the 5'-amino-modified nucleoside-conjugate, and the unconjugated carrier protein at a concentration of 1-10 µg/mL in coating buffer. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer.

  • Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Primary Antibody Incubation: Add 100 µL of serially diluted anti-BrdU antibody to the wells and incubate for 2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Secondary Antibody Incubation: Add 100 µL of diluted HRP-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add 100 µL of TMB substrate solution to each well and incubate in the dark for 15-30 minutes.

  • Stop Reaction: Add 50 µL of stop solution to each well.

  • Read Absorbance: Measure the absorbance at 450 nm using a microplate reader.

Data Presentation and Interpretation

The quantitative data obtained from the ELISA experiment should be summarized in a table for easy comparison. The results should be expressed as the signal (e.g., absorbance at 450 nm) at different concentrations of the primary antibody for each of the immobilized antigens.

Table 1: Example Data Layout for ELISA-based Cross-Reactivity Assessment

Anti-BrdU Antibody Conc.Absorbance at 450 nm (BrdU-BSA)Absorbance at 450 nm (5'-amino-nucleoside-BSA)Absorbance at 450 nm (BSA only)
Dilution 1
Dilution 2
Dilution 3
...

The degree of cross-reactivity can be calculated as the ratio of the signal obtained with the 5'-amino-modified nucleoside to the signal obtained with BrdU at a specific antibody concentration in the linear range of the assay.

The following diagram illustrates the logical relationship in antibody-antigen binding and potential cross-reactivity.

G cluster_antigens Antigens cluster_antibody Antibody cluster_binding Binding Events BrdU BrdU Specific_Binding Specific Binding BrdU->Specific_Binding Amino_Nuc 5'-amino-modified nucleoside Cross_Reactivity Cross-Reactivity Amino_Nuc->Cross_Reactivity Anti_BrdU Anti-BrdU Antibody Anti_BrdU->Specific_Binding Anti_BrdU->Cross_Reactivity

References

A Head-to-Head Comparison of 5'-Amino-Modifiers for Oligonucleotides: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a 5'-amino-modifier for oligonucleotide synthesis is a critical decision that impacts downstream applications. This guide provides a comprehensive comparison of commonly used 5'-amino-modifiers, summarizing their performance characteristics and providing supporting experimental data to inform your selection process.

Introduction to 5'-Amino-Modifiers

5'-amino-modifiers introduce a primary amine group at the 5'-terminus of an oligonucleotide. This functional group is essential for a wide range of applications, including the conjugation of fluorescent dyes, quenchers, proteins, and other labels, as well as for immobilization onto solid surfaces. The choice of the modifier, characterized by its spacer arm length and the protecting group on the amine, can significantly influence the efficiency of synthesis, purification, and subsequent conjugation reactions.

Key Performance Parameters

The performance of a 5'-amino-modifier can be assessed based on several key parameters:

  • Coupling Efficiency: The efficiency with which the amino-modifier phosphoramidite (B1245037) is coupled to the 5'-terminus of the oligonucleotide during solid-phase synthesis.

  • Stability: The stability of the amino-modifier and the resulting amino-modified oligonucleotide during synthesis, deprotection, and storage, as well as its resistance to enzymatic degradation.

  • Post-Modification Labeling Efficiency: The efficiency of the reaction between the 5'-primary amine and a labeling molecule, such as an N-hydroxysuccinimide (NHS) ester.

Comparison of Common 5'-Amino-Modifiers

The most frequently used 5'-amino-modifiers vary in the length of their carbon spacer arm, typically C3, C6, and C12, as well as more hydrophilic options like those containing triethylene glycol (TEG) spacers. The primary amine is protected during synthesis by groups such as Monomethoxytrityl (MMT), Dimethoxytrityl with a sulfonyl group (DMS(O)MT), Trifluoroacetyl (TFA), or Phthalic acid diamide (B1670390) (PDA).

Spacer Arm Comparison

The length of the spacer arm plays a crucial role in reducing steric hindrance between the oligonucleotide and the molecule to be conjugated.

Feature5'-Amino-Modifier C35'-Amino-Modifier C65'-Amino-Modifier C125'-Amino-Modifier TEG
Spacer Length Short (3 carbons)Medium (6 carbons)Long (12 carbons)Long, hydrophilic
Steric Hindrance May be significant for large labelsGenerally a good balanceMinimal for most labelsMinimal, improved aqueous solubility
Primary Application Small molecule conjugationGeneral purpose, fluorescent dyesLarge proteins, surface immobilizationAqueous applications, reduces aggregation
Reported Coupling Efficiency Generally high, comparable to standard phosphoramidites.The most popular choice, with well-established high coupling efficiency (>95%).[]High coupling efficiency, comparable to C6.High coupling efficiency.

Longer spacer arms, such as C12, are generally preferred when attaching bulky molecules like proteins or for immobilizing oligonucleotides on surfaces to ensure accessibility.[2][3] The C6 modifier is a versatile and widely used option that provides a good balance for many applications, including the attachment of fluorescent dyes.[4][5][6] Hydrophilic TEG spacers can be beneficial in preventing aggregation and improving performance in aqueous environments.[7]

Protecting Group Comparison

The choice of the amine protecting group is primarily dictated by the desired purification strategy for the modified oligonucleotide.

Protecting GroupKey CharacteristicsDeprotection ConditionsRecommended Purification
MMT (Monomethoxytrityl) Acid-labile; allows for "trityl-on" purification. Can be prone to premature removal.[8]Acidic (e.g., 80% acetic acid)Reverse-phase HPLC or cartridge purification.[8]
DMS(O)MT More stable than MMT, offering more reliable "trityl-on" purification.[8]AcidicReverse-phase HPLC or cartridge purification.[8]
TFA (Trifluoroacetyl) Base-labile; removed during standard oligonucleotide deprotection. No "trityl-on" option.[9]Basic (e.g., ammonium (B1175870) hydroxide)Gel electrophoresis or HPLC of the final product.[9]
PDA (Phthalic acid diamide) Offers high stability and is a granular powder, facilitating handling. Requires specific deprotection.[8]Aqueous methylamine (B109427) or AMA.[8]HPLC

Experimental Protocols

Determining Coupling Efficiency

The efficiency of the coupling reaction for the 5'-amino-modifier can be determined using one of the following methods:

  • Trityl Cation Monitoring: For MMT and DMS(O)MT protected modifiers, the amount of the trityl cation released upon deprotection can be quantified spectrophotometrically. This provides a real-time measure of the coupling efficiency of the final step.[10]

  • HPLC Analysis: The crude, deprotected oligonucleotide can be analyzed by reverse-phase HPLC. The ratio of the peak area of the full-length, modified oligonucleotide to the total peak area of all oligonucleotide species provides a quantitative measure of the overall synthesis yield, from which the final coupling efficiency can be inferred.[11]

Protocol for Labeling Amino-Modified Oligonucleotides with NHS Esters

This protocol provides a general guideline for the conjugation of an NHS-ester-activated label to a 5'-amino-modified oligonucleotide.

Materials:

  • 5'-amino-modified oligonucleotide

  • NHS-ester activated label (e.g., fluorescent dye)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Conjugation Buffer: 0.1 M sodium bicarbonate or sodium borate (B1201080) buffer, pH 8.5-9.0[12][13]

  • Desalting column or reverse-phase HPLC for purification

Procedure:

  • Dissolve the 5'-amino-modified oligonucleotide in the conjugation buffer to a concentration of 1-5 mg/mL.

  • Prepare a fresh stock solution of the NHS-ester activated label in DMF or DMSO at a concentration of 10 mg/mL.[12]

  • Add a 10-50 fold molar excess of the NHS-ester solution to the oligonucleotide solution.

  • Vortex the reaction mixture and incubate at room temperature for 2-4 hours or overnight in the dark.[12][13]

  • Purify the labeled oligonucleotide from the excess, unreacted label using a desalting column or by reverse-phase HPLC.[12][13]

  • Analyze the purified product by UV-Vis spectrophotometry and/or mass spectrometry to confirm conjugation and determine the labeling efficiency.

Visualizing the Workflow

Oligonucleotide Synthesis and Modification Workflow

G cluster_synthesis Solid-Phase Synthesis cluster_deprotection Cleavage & Deprotection cluster_purification Purification cluster_conjugation Post-Synthesis Conjugation start CPG Solid Support synthesis Oligonucleotide Chain Elongation (3' to 5') start->synthesis coupling Coupling of 5'-Amino-Modifier (Final Step) synthesis->coupling cleavage Cleavage from Solid Support coupling->cleavage deprotection Removal of Protecting Groups (Base & Phosphate) cleavage->deprotection purification Purification of Amino-Modified Oligo (e.g., HPLC, Gel Electrophoresis) deprotection->purification conjugation Reaction with NHS-Ester Label purification->conjugation final_purification Purification of Labeled Oligo conjugation->final_purification end Labeled Oligonucleotide final_purification->end

Caption: Workflow for oligonucleotide synthesis, 5'-amino-modification, and post-synthesis labeling.

Logic for Selecting a 5'-Amino-Modifier

G cluster_label Label Characteristics cluster_purification Purification Strategy cluster_solubility Solubility Requirements start Start: Define Application label_size Size of Label? start->label_size purification_method Desired Purification Method? start->purification_method solubility Aqueous Solubility a Concern? start->solubility c12 Choose C12 Spacer label_size->c12 Large (Protein) c6 Choose C6 Spacer label_size->c6 Medium (Dye) c3 Choose C3 Spacer label_size->c3 Small Molecule mmt_dmsomt Choose MMT or DMS(O)MT Protecting Group purification_method->mmt_dmsomt Trityl-on (HPLC/Cartridge) tfa_pda Choose TFA or PDA Protecting Group purification_method->tfa_pda Trityl-off (Gel/HPLC) solubility->c6 No teg Choose TEG Spacer solubility->teg Yes end Final Modifier Selection c12->end c6->end c3->end teg->end mmt_dmsomt->end tfa_pda->end

Caption: Decision tree for selecting an appropriate 5'-amino-modifier based on application needs.

Conclusion

The optimal 5'-amino-modifier for a specific application depends on a careful consideration of the size and nature of the molecule to be conjugated, the desired purification strategy, and the required biophysical properties of the final oligonucleotide conjugate. While C6-amino-modifiers offer a robust and versatile option for many standard applications, longer C12 or hydrophilic TEG linkers may be necessary to overcome challenges associated with steric hindrance and solubility. The choice of protecting group is intrinsically linked to the planned purification workflow. By understanding the interplay of these factors, researchers can make an informed decision to ensure the successful synthesis and functionalization of their oligonucleotides.

References

The Validation of 5'-Amino-5'-deoxyuridine as a Metabolic Label in Living Cells: A Comparative Analysis of Current Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

A thorough review of the current scientific literature reveals no published studies validating the use of 5'-Amino-5'-deoxyuridine (5'-AdU) as a metabolic label for RNA in living cells. Consequently, a direct comparison of its performance against established alternatives is not feasible at this time. This guide, therefore, focuses on the well-validated and widely adopted metabolic labels for nascent RNA: 4-thiouridine (B1664626) (4sU) and 5-ethynyluridine (B57126) (EU). We provide a comprehensive comparison of their performance, supported by experimental data and detailed protocols, to assist researchers, scientists, and drug development professionals in selecting the appropriate tool for their studies of RNA metabolism.

Comparison of Established Metabolic Labels for RNA

The selection of a metabolic label for nascent RNA is critical and depends on the specific experimental goals, the biological system under investigation, and the downstream analytical methods. The most commonly used uridine (B1682114) analogs are 4-thiouridine (4sU) and 5-ethynyluridine (EU).[1][2][3][4][5][6][7] Below is a comparative summary of their key characteristics.

Feature4-thiouridine (4sU)5-ethynyluridine (EU)5-bromouridine (BrU)
Principle of Detection Thiol-specific biotinylation followed by affinity purification. Can also induce T-to-C transitions in sequencing (SLAM-seq, TUC-seq).[1][2][8]Copper(I)-catalyzed or strain-promoted azide-alkyne cycloaddition ("click chemistry") for biotinylation or fluorophore conjugation.[1][3][4]Immunoprecipitation with a BrU-specific antibody.[1][4]
Labeling Efficiency High incorporation into newly transcribed RNA.[2][9]Efficiently incorporated into nascent RNA.[1][4]Generally lower cell permeability and incorporation compared to 4sU and EU.[1]
Cytotoxicity Generally low at optimal concentrations and short labeling times. Higher concentrations (>50µM) can inhibit rRNA synthesis and processing, inducing a nucleolar stress response.[1]Low toxicity with short-term labeling. Longer incubation times can negatively impact cell growth rates.[1] Can be incorporated into DNA in some organisms.Minimally toxic.
Perturbation to Cellular Processes Minimal interference with gene expression at appropriate concentrations.[2] Can induce resistance to nuclease digestion and may affect pre-mRNA splicing at high incorporation rates.Minimal perturbation reported with short labeling periods.Minimal perturbation reported.
Downstream Applications RNA-seq (SLAM-seq, TUC-seq), affinity purification, microarray analysis.[1][2][8]RNA imaging, RNA-seq, affinity purification.[1][3][4]RNA-seq (BRIC-seq), affinity purification.[1][4]

Experimental Protocols

Metabolic Labeling of Nascent RNA with 4-thiouridine (4sU)

This protocol is a generalized procedure for labeling nascent RNA in cultured mammalian cells.

Materials:

  • 4-thiouridine (4sU) stock solution (e.g., 100 mM in DMSO)

  • Cell culture medium

  • Cultured mammalian cells

  • Phosphate-buffered saline (PBS)

  • RNA extraction reagent (e.g., TRIzol)

Procedure:

  • Cell Culture: Plate cells to reach 70-80% confluency on the day of the experiment.

  • 4sU Labeling: Add 4sU stock solution to the pre-warmed cell culture medium to a final concentration of 100-200 µM. The optimal concentration and labeling time (typically 15 minutes to 2 hours) should be determined empirically for each cell line and experimental goal.

  • Incubation: Incubate the cells under their normal growth conditions for the desired labeling period. Handle cells away from direct bright light after adding 4sU to prevent potential crosslinking.[9]

  • Cell Harvest: After incubation, place the culture dish on ice, aspirate the medium, and wash the cells twice with ice-cold PBS.

  • RNA Isolation: Lyse the cells directly in the culture dish using an appropriate RNA extraction reagent and proceed with total RNA isolation according to the manufacturer's protocol.

Metabolic Labeling of Nascent RNA with 5-ethynyluridine (EU)

This protocol provides a general method for labeling nascent RNA with EU in cultured mammalian cells.

Materials:

  • 5-ethynyluridine (EU) stock solution (e.g., 10 mM in DMSO)

  • Cell culture medium

  • Cultured mammalian cells

  • Phosphate-buffered saline (PBS)

  • RNA extraction reagent (e.g., TRIzol)

Procedure:

  • Cell Culture: Grow cells to the desired confluency in a culture dish.

  • EU Labeling: Add EU stock solution to the cell culture medium to a final concentration of 0.1-1 mM. The optimal concentration and labeling time (usually 1 to 24 hours) should be optimized for the specific cell type and experiment.

  • Incubation: Return the cells to their standard culture conditions for the duration of the labeling period.

  • Cell Harvest: Following the labeling period, remove the medium and wash the cells with cold PBS.

  • RNA Isolation: Isolate total RNA from the cells using a standard RNA extraction method.

Visualizing Experimental Workflows

Experimental_Workflow General Workflow for Metabolic RNA Labeling and Analysis cluster_labeling Cell Culture and Labeling cluster_processing RNA Processing A Plate and grow cells B Add metabolic label (4sU or EU) to medium A->B C Incubate for a defined period B->C D Harvest cells and isolate total RNA C->D Labeling complete E Biotinylate labeled RNA (Thiol-specific for 4sU, Click chemistry for EU) D->E F Affinity purify biotinylated RNA (Streptavidin beads) E->F I Fluorescence microscopy (for EU) E->I For EU with fluorescent azide G High-throughput sequencing (RNA-seq) F->G H Quantitative PCR (qPCR) F->H

Caption: General workflow for metabolic labeling of RNA in living cells.

Signaling_Pathway Cellular Uptake and Incorporation of Uridine Analogs cluster_cellular_uptake Cellular Environment cluster_metabolism Cytoplasm cluster_incorporation Nucleus Uridine_Analog Uridine Analog (e.g., 4sU, EU) UMP_Analog Analog-UMP Uridine_Analog->UMP_Analog Uridine Kinase Uridine_Analog->UMP_Analog UDP_Analog Analog-UDP UMP_Analog->UDP_Analog UMP-CMP Kinase UMP_Analog->UDP_Analog UTP_Analog Analog-UTP UDP_Analog->UTP_Analog Nucleoside Diphosphate Kinase UDP_Analog->UTP_Analog Transcription Transcription UTP_Analog->Transcription UTP_Analog->Transcription Nascent_RNA Nascent RNA (labeled) Transcription->Nascent_RNA RNA Polymerase Transcription->Nascent_RNA

Caption: Cellular pathway of uridine analog uptake and incorporation into nascent RNA.

Concluding Remarks

While the exploration of novel metabolic labels is an ongoing endeavor in chemical biology, 4-thiouridine and 5-ethynyluridine remain the gold standards for studying nascent RNA in living cells. Their validation is supported by a substantial body of literature, and their respective advantages and disadvantages are well-characterized, allowing researchers to make informed decisions for their experimental designs. Future work may identify and validate new analogs, potentially including derivatives of this compound, that could offer unique advantages for specific applications in RNA biology.

References

A Comparative Analysis of Phosphoramidate and Phosphodiester Bond Stability in Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of oligonucleotide therapeutics and diagnostics, the chemical stability of the backbone is a paramount determinant of in vivo efficacy and experimental reliability. The native phosphodiester (PO) bond, while fundamental to natural nucleic acids, is notoriously susceptible to enzymatic degradation by nucleases. This has driven the development of chemically modified backbones, among which the phosphoramidate (B1195095) (PN) linkage has emerged as a robust alternative. This guide provides an objective comparison of the stability of phosphoramidate versus phosphodiester bonds, supported by experimental data and detailed methodologies.

Structural Differences

The fundamental difference between a phosphodiester and a phosphoramidate linkage lies in the substitution of a non-bridging oxygen atom with a nitrogen atom. In a phosphodiester bond, two of the four oxygen atoms surrounding the central phosphorus atom are part of the sugar-phosphate backbone, while one is doubly bonded and the other carries a negative charge. In a phosphoramidate linkage, this negatively charged oxygen is replaced by a nitrogen, which can be further substituted, for example, in N3'→P5' phosphoramidates or Morpholino oligonucleotides (PMOs). This seemingly minor substitution has profound implications for the chemical properties and biological stability of the oligonucleotide.

Comparative Stability Analysis

The stability of oligonucleotides can be assessed primarily through two key parameters: resistance to nuclease-mediated degradation and thermal stability of the duplex formed with a complementary strand.

Nuclease Resistance

The replacement of an anionic oxygen with an uncharged nitrogen group in the phosphoramidate backbone confers exceptional resistance to degradation by nucleases. Nucleases, which are ubiquitous in biological systems, specifically recognize and cleave the phosphodiester linkages of natural DNA and RNA.

Experimental data consistently demonstrates the superior stability of phosphoramidate-containing oligonucleotides in the presence of nucleases and serum. While phosphodiester bonds are rapidly cleaved within minutes to hours, phosphoramidate linkages can remain intact for extended periods. For instance, N3'→P5' phosphoramidate linkages have shown remarkable stability in snake venom phosphodiesterase (SVPD) and fetal bovine serum (FBS) assays. Morpholino oligomers, a prominent class of phosphoramidate-based oligonucleotides, are exceptionally stable and do not appear to be degraded by nucleases or other cellular enzymes.

Table 1: Comparative Nuclease Degradation

Oligonucleotide Type Linkage Type Nuclease Source Half-life (t½) Reference
Standard DNA Phosphodiester Fetal Bovine Serum (10%) ~1 hour General Knowledge
Modified Oligo N3'→P5' Phosphoramidate Fetal Bovine Serum (90%) > 24 hours
Standard DNA Phosphodiester Snake Venom Phosphodiesterase Minutes
Modified Oligo N3'→P5' Phosphoramidate Snake Venom Phosphodiesterase > 24 hours

| Morpholino Oligo | Phosphorodiamidate | Cellular Enzymes | Not degraded | |

Thermal Stability (Tₘ)

Thermal stability, measured as the melting temperature (Tₘ) of a duplex, is critical for the binding affinity and specificity of an oligonucleotide to its target sequence. The Tₘ is the temperature at which half of the duplex DNA dissociates into single strands.

The impact of phosphoramidate modifications on thermal stability can vary depending on the specific chemistry. For N3'→P5' phosphoramidates, studies have shown that their incorporation can lead to a slight decrease in the thermal stability of DNA/RNA duplexes compared to their native phosphodiester counterparts. However, they still form stable duplexes with complementary RNA strands. Conversely, Morpholino oligomers form stronger, more stable duplexes with target RNA sequences than native DNA or RNA, resulting in a higher Tₘ. This enhanced binding affinity is a key advantage for applications requiring high specificity.

Table 2: Comparative Thermal Stability

Duplex Type Tₘ (°C) per modification Change in Tₘ vs. PO Reference
DNA/RNA (Phosphodiester) Baseline N/A
DNA/RNA (N3'→P5' Phosphoramidate) -1.5 °C Decrease

| Morpholino/RNA | +2 to +5 °C | Increase | |

Experimental Methodologies

The data presented above are derived from standardized experimental protocols designed to assess oligonucleotide stability.

Nuclease Degradation Assay Protocol

This assay evaluates the rate at which an oligonucleotide is degraded in the presence of nucleases.

  • Oligonucleotide Preparation : The test oligonucleotide (e.g., phosphoramidate-modified) and a control oligonucleotide (phosphodiester) are typically labeled with a fluorescent dye or radioisotope for detection.

  • Incubation : The labeled oligonucleotides are incubated at a defined concentration (e.g., 10 µM) in a solution containing a source of nucleases. Common sources include fetal bovine serum (FBS) at various concentrations (e.g., 10-90%) or purified nucleases like snake venom phosphodiesterase (SVPD) at a specific activity level. The incubation is carried out at 37°C.

  • Time-Course Sampling : Aliquots are taken from the incubation mixture at various time points (e.g., 0, 1, 4, 8, 24 hours).

  • Reaction Quenching : The degradation reaction in each aliquot is stopped, often by adding a strong denaturant like formamide (B127407) or by heat inactivation.

  • Analysis : The samples are analyzed by methods capable of separating the intact oligonucleotide from its degradation products. This is commonly done using polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC).

  • Quantification : The amount of intact oligonucleotide remaining at each time point is quantified by measuring the intensity of the corresponding band or peak. The half-life (t½) is then calculated by plotting the percentage of intact oligonucleotide against time.

Thermal Denaturation (Tₘ) Protocol

This experiment measures the melting temperature of an oligonucleotide duplex.

  • Duplex Formation : The modified oligonucleotide is annealed with its complementary DNA or RNA strand in a buffered solution (e.g., phosphate (B84403) buffer with NaCl).

  • Spectrophotometry : The sample is placed in a UV-Vis spectrophotometer equipped with a temperature controller.

  • Melting Curve Generation : The absorbance of the sample at 260 nm is monitored as the temperature is slowly increased at a constant rate (e.g., 0.5°C/minute). As the duplex melts into single strands, the absorbance increases due to the hyperchromic effect.

  • Tₘ Determination : The Tₘ is determined by calculating the first derivative of the melting curve. The peak of this derivative curve corresponds to the temperature at which the rate of change in absorbance is highest, which is defined as the Tₘ.

Visualizing the Comparison

The following diagrams illustrate the logical relationships in stability and the typical workflow for assessing it.

G cluster_stability Oligonucleotide Stability Comparison cluster_nuclease Nuclease Resistance cluster_thermal Thermal Stability (Tm) PO Phosphodiester Bond PO_Nuclease Low (Rapid Degradation) PO->PO_Nuclease Susceptible PO_Tm Baseline Tm PO->PO_Tm PN Phosphoramidate Bond PN_Nuclease High (Slow Degradation) PN->PN_Nuclease Resistant PN_Tm Variable (Chemistry Dependent) PN->PN_Tm G start Start: Select Oligo (PO vs. PN) incubation Incubate with Nuclease Source (e.g., Serum) at 37°C start->incubation Step 1 sampling Collect Aliquots Over Time Course incubation->sampling Step 2 analysis Analyze via PAGE or HPLC sampling->analysis Step 3 quantify Quantify Intact Oligo & Calculate Half-Life (t½) analysis->quantify Step 4 end End: Compare t½ Values quantify->end Step 5

A Researcher's Guide to Comparing Modified Oligonucleotides: A Functional Assay Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of chemical modifications is paramount to unlocking the full therapeutic potential of oligonucleotides. These modifications are instrumental in overcoming the inherent challenges of nuclease instability, inefficient cellular uptake, and potential off-target effects. This guide provides a comparative analysis of commonly employed functional assays to evaluate the performance of modified oligonucleotides, supported by experimental data and detailed protocols.

This guide delves into four critical functional assays: nuclease resistance, cellular uptake, in vivo biodistribution, and binding affinity. By understanding the principles behind these assays and interpreting the resulting data, researchers can make informed decisions in the design and development of next-generation oligonucleotide therapeutics.

Nuclease Resistance: The First Line of Defense

The susceptibility of unmodified oligonucleotides to degradation by cellular nucleases is a primary obstacle to their therapeutic efficacy. Chemical modifications to the phosphate (B84403) backbone, sugar moiety, or nucleobase can significantly enhance their stability. The following table summarizes the nuclease resistance of various modified oligonucleotides, a key parameter in determining their in vivo half-life.

ModificationOligonucleotide TypeNucleaseHalf-life (t1/2)Reference
Unmodified DNAFetal Calf Serum (10%)< 1 hour[1]
Phosphorothioate (B77711) (PS) DNAFetal Calf Serum (10%)> 72 hours[2]
2'-O-Methyl (2'OMe) RNAFetal Calf Serum (10%)~5 hours[1]
2'-O-Methyl + PS DNAFetal Calf Serum (10%)> 72 hours[2]
Locked Nucleic Acid (LNA) DNACell Culture Medium (10% FCS)Highly Stable[1]
Experimental Protocol: Nuclease Resistance Assay

This protocol outlines a typical in vitro assay to assess the stability of modified oligonucleotides in the presence of nucleases.

Materials:

  • Modified and unmodified oligonucleotides (e.g., 5'-radiolabeled or fluorescently labeled)

  • Nuclease source (e.g., snake venom phosphodiesterase (SVPD), fetal bovine serum)

  • Reaction buffer (specific to the nuclease)

  • Gel loading buffer

  • Polyacrylamide gel (denaturing)

  • Gel electrophoresis apparatus

  • Phosphorimager or fluorescence scanner

  • Stop solution (e.g., EDTA)

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the labeled oligonucleotide, nuclease, and reaction buffer.

  • Incubation: Incubate the reaction mixture at 37°C.

  • Time Points: At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction and add it to a tube containing stop solution to halt the enzymatic degradation.

  • Gel Electrophoresis: Mix the aliquots with gel loading buffer and load them onto a denaturing polyacrylamide gel.

  • Visualization: After electrophoresis, visualize the bands using a phosphorimager or fluorescence scanner.

  • Quantification: Quantify the intensity of the full-length oligonucleotide band at each time point to determine the rate of degradation and calculate the half-life.

Nuclease_Resistance_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Oligo Labeled Oligonucleotide Incubate Incubate at 37°C Oligo->Incubate Nuclease Nuclease Source Nuclease->Incubate Buffer Reaction Buffer Buffer->Incubate TimePoints Collect Aliquots at Time Points Incubate->TimePoints Stop Stop Reaction with EDTA TimePoints->Stop Gel Denaturing PAGE Stop->Gel Visualize Visualize Bands Gel->Visualize Quantify Quantify Full-Length Oligo Visualize->Quantify HalfLife Calculate Half-Life (t1/2) Quantify->HalfLife

Workflow for Nuclease Resistance Assay.

Cellular Uptake: Breaching the Cellular Barrier

Effective therapeutic action requires oligonucleotides to cross the cell membrane and reach their intracellular targets. Various modifications and conjugation strategies are employed to enhance cellular uptake. The following table compares the cellular uptake efficiency of different modified oligonucleotides.

Modification/ConjugateCell TypeAssayKey FindingsReference
Phosphorothioate (PS) VariousFlow Cytometry, MicroscopyUptake is concentration-dependent and occurs via endocytosis.[3]
2'-O-Methyl (2'OMe) + PS H2k-mdx myoblastsSplice-switching assayPS modification facilitates uptake.[4]
GalNAc Conjugate HepatocytessiRNA quantificationEfficient ASGPR-mediated uptake, minimally impacted by serum proteins.[5][5][6]
Fluorescently Labeled Oligos HeLa cellsConfocal MicroscopyUptake can be visualized and quantified.[7]
Experimental Protocol: Cellular Uptake Assay using Flow Cytometry

This protocol describes the quantification of cellular uptake of fluorescently labeled oligonucleotides using flow cytometry.

Materials:

  • Fluorescently labeled oligonucleotides

  • Cell culture medium

  • Cells of interest

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed the cells in a multi-well plate and allow them to adhere overnight.

  • Treatment: Treat the cells with varying concentrations of the fluorescently labeled oligonucleotide in cell culture medium.

  • Incubation: Incubate the cells for a specific period (e.g., 4, 24 hours) at 37°C.

  • Harvesting: Wash the cells with PBS, detach them using trypsin-EDTA, and resuspend in PBS.

  • Flow Cytometry: Analyze the cell suspension using a flow cytometer to measure the fluorescence intensity of individual cells.

  • Data Analysis: Quantify the mean fluorescence intensity to determine the relative cellular uptake of the oligonucleotides.

Cellular_Uptake_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis Seed Seed Cells Adhere Allow Adhesion Seed->Adhere Treat Add Fluorescent Oligo Adhere->Treat Incubate Incubate at 37°C Treat->Incubate Harvest Harvest Cells Incubate->Harvest Flow Flow Cytometry Harvest->Flow Analyze Quantify Mean Fluorescence Flow->Analyze

Workflow for Cellular Uptake Assay.

In Vivo Biodistribution: Tracking the Therapeutic Journey

Understanding the distribution of oligonucleotides throughout the body is crucial for assessing their therapeutic efficacy and potential toxicity. In vivo biodistribution studies provide valuable insights into tissue accumulation and clearance.

ModificationAnimal ModelAdministration RouteKey FindingsReference
Phosphorothioate (PS) MiceIntravenous, IntraperitonealFound in most tissues up to 48 hours; significant degradation in kidney and liver.[8][9]
2'-O-Methoxyethyl (2'MOE)/PS MiceIntravitrealEfficacious in the retina.[10]
Phosphorodiamidate Morpholino Oligomers (PMO) MiceIntravitrealocta-guanidine-dendrimer-conjugated PMO caused toxicity.[10]
Experimental Protocol: In Vivo Biodistribution Study in Mice

This protocol provides a general framework for assessing the biodistribution of radiolabeled oligonucleotides in a mouse model.

Materials:

  • Radiolabeled (e.g., 35S, 3H) modified oligonucleotide

  • Mice

  • Saline solution

  • Scintillation counter or appropriate imaging system

  • Tissue homogenization equipment

Procedure:

  • Administration: Administer a single dose of the radiolabeled oligonucleotide to mice via the desired route (e.g., intravenous, intraperitoneal).

  • Time Points: At predetermined time points post-administration, euthanize a group of mice.

  • Tissue Collection: Dissect and collect various organs and tissues of interest (e.g., liver, kidney, spleen, heart, lung, brain).

  • Sample Preparation: Weigh and homogenize the collected tissues.

  • Radioactivity Measurement: Measure the radioactivity in each tissue homogenate using a scintillation counter.

  • Data Analysis: Calculate the percentage of the injected dose per gram of tissue (%ID/g) to determine the biodistribution profile.

InVivo_Biodistribution_Workflow cluster_admin Administration cluster_collection Sample Collection cluster_analysis Analysis Inject Inject Radiolabeled Oligo Euthanize Euthanize at Time Points Inject->Euthanize Collect Collect Tissues Euthanize->Collect Homogenize Homogenize Tissues Collect->Homogenize Measure Measure Radioactivity Homogenize->Measure Analyze Calculate %ID/g Measure->Analyze

Workflow for In Vivo Biodistribution Study.

Binding Affinity: The Key to Target Engagement

The therapeutic effect of many oligonucleotides relies on their ability to bind with high affinity and specificity to their target nucleic acid sequences. Modifications can significantly influence these binding properties.

ModificationTargetAssayKey FindingsReference
Phosphorothioate (PS) RNACircular DichroismIncreased non-specific protein binding.[11]
2'-O-Methyl (2'OMe) RNACircular DichroismHigher melting temperature (Tm) compared to unmodified DNA and PS-DNA.[2][2][12]
Locked Nucleic Acid (LNA) DNAMelting Temperature MeasurementEnhanced duplex stability (increased Tm).[13]
Experimental Protocol: Binding Affinity Measurement using Thermal Denaturation (Melting Temperature, Tm)

This protocol describes the determination of the melting temperature (Tm), a measure of the thermal stability of the duplex formed between an oligonucleotide and its complementary target, which is indicative of binding affinity.

Materials:

  • Modified oligonucleotide

  • Complementary target RNA or DNA

  • Buffer (e.g., PBS)

  • UV-Vis spectrophotometer with a temperature controller

Procedure:

  • Sample Preparation: Mix the modified oligonucleotide and its complementary target in the buffer.

  • Thermal Denaturation: Slowly increase the temperature of the sample in the spectrophotometer.

  • Absorbance Measurement: Monitor the absorbance of the sample at 260 nm as the temperature increases. The absorbance will increase as the duplex denatures into single strands (hyperchromic effect).

  • Tm Determination: The melting temperature (Tm) is the temperature at which 50% of the duplex has dissociated. It is determined from the midpoint of the absorbance versus temperature curve.

  • Data Comparison: Compare the Tm values of different modified oligonucleotides to assess their relative binding affinities. A higher Tm generally indicates a higher binding affinity.

Binding_Affinity_Signaling_Pathway Oligo Modified Oligonucleotide Duplex Oligo-Target Duplex Oligo->Duplex Target Target Nucleic Acid (RNA/DNA) Target->Duplex Heat Increasing Temperature Duplex->Heat Denaturation Denaturation (Single Strands) Heat->Denaturation Spectrophotometer UV-Vis Spectrophotometer (Measures Absorbance at 260 nm) Tm Melting Temperature (Tm) (Higher Tm = Higher Affinity) Spectrophotometer->Tm Determines

Conceptual Pathway for Binding Affinity Determination.

By systematically applying these functional assays, researchers can build a comprehensive performance profile for their modified oligonucleotides, enabling the rational design of more effective and safer nucleic acid-based therapeutics. The provided protocols offer a starting point for in-house assay development and can be adapted to specific research needs.

References

Unraveling the Structure of 5'-Amino-5'-deoxyuridine Modified DNA: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise structural confirmation of modified oligonucleotides is paramount for ensuring efficacy and safety. This guide provides a comparative analysis of Nuclear Magnetic Resonance (NMR) spectroscopy and alternative methods for the structural elucidation of DNA modified with 5'-Amino-5'-deoxyuridine, a modification of significant interest in the development of therapeutic oligonucleotides.

The introduction of a 5'-amino modification to an oligonucleotide can impart novel properties, including enhanced nuclease resistance and the ability to conjugate other molecules. However, this modification also necessitates rigorous analytical characterization to confirm its successful incorporation and to understand its impact on the overall DNA structure. This guide delves into the application of NMR spectroscopy as a powerful tool for this purpose and compares its performance with mass spectrometry and enzymatic digestion methods, providing supporting data and detailed experimental protocols.

Performance Comparison of Analytical Techniques

A multi-faceted approach is often the most robust strategy for confirming the structure of modified oligonucleotides. Below is a comparison of the key analytical techniques, with their respective strengths and the type of information they provide.

Analytical TechniqueInformation ProvidedResolutionThroughputKey AdvantagesLimitations
NMR Spectroscopy 3D structure, conformation, dynamics, precise location of modificationAtomicLowProvides detailed structural and dynamic information in solution.Requires larger sample quantities; complex data analysis.
Mass Spectrometry Molecular weight confirmation, sequence verificationHighHighHigh sensitivity and accuracy for mass determination.Does not provide 3D structural information.
Enzymatic Digestion Confirmation of successful modification at the terminusLowMediumRelatively simple and cost-effective for confirming linkage.Provides limited structural information.

In-Depth Analysis with NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands out as the most powerful technique for determining the three-dimensional structure of modified oligonucleotides in solution, mimicking their physiological environment. One-dimensional (1D) and two-dimensional (2D) NMR experiments provide a wealth of information, from the chemical environment of individual protons and phosphorus atoms to the spatial proximity of different nuclei.

Key NMR Experiments for Structural Confirmation:
  • 1D ¹H NMR: Provides a preliminary assessment of the sample's purity and the presence of the modification. The anomeric proton region (5.0-6.5 ppm) and the aromatic proton region (7.0-8.5 ppm) are particularly informative.

  • 1D ³¹P NMR: Reveals information about the phosphodiester backbone. The chemical shift of the phosphorus atoms can be sensitive to conformational changes induced by the modification.

  • 2D COSY (Correlation Spectroscopy): Identifies scalar-coupled protons, primarily within the deoxyribose sugar rings, aiding in the assignment of sugar proton resonances.

  • 2D TOCSY (Total Correlation Spectroscopy): Establishes the complete spin systems of the sugar moieties, allowing for the unambiguous assignment of all non-exchangeable sugar protons.

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about through-space proximities between protons. This is crucial for sequential assignment of the DNA bases and for determining the overall 3D structure, including the conformation of the modified terminus.

  • 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbon atoms, facilitating the assignment of carbon resonances.

  • 2D ¹H-³¹P HETCOR (Heteronuclear Correlation): Correlates protons with neighboring phosphorus atoms, aiding in the assignment of the phosphate (B84403) backbone.

While specific NMR data for a this compound modified oligonucleotide is not extensively published, analysis of a closely related 5'-(hydroxymethyl)-2'-deoxyuridine containing DNA duplex provides valuable insights into the expected spectral characteristics.[1][2] NOESY and DQF COSY spectroscopy are instrumental in assigning nonexchangeable and exchangeable protons and determining internucleotide distances and dihedral angle constraints.[1][2]

Alternative Structural Verification Methods

While NMR provides the most detailed structural picture, other techniques offer complementary and often more rapid means of confirming the modification.

Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for the initial confirmation of a successful modification. By providing a precise mass measurement of the oligonucleotide, it can verify the addition of the 5'-amino group. Tandem mass spectrometry (MS/MS) can further be used to sequence the oligonucleotide and pinpoint the location of the modification through fragmentation analysis.[3] Liquid chromatography-mass spectrometry (LC-MS) is a commonly used setup for analyzing modified oligonucleotides.[3]

Enzymatic Digestion

Enzymatic digestion offers a straightforward biochemical method to confirm the presence and location of the 5'-amino modification. Enzymes such as snake venom phosphodiesterase, which digests DNA from the 3'-end, would be expected to yield a modified 5'-mononucleotide if the modification is present at the 5'-terminus. Analysis of the digestion products by HPLC or LC-MS can confirm the presence of the modified nucleotide.

Experimental Protocols

Synthesis and Purification of this compound Modified Oligonucleotides

The synthesis of oligonucleotides containing a 5'-amino modification is typically achieved using solid-phase phosphoramidite (B1245037) chemistry. A specific phosphoramidite synthon carrying the protected 5'-amino group is used in the final coupling step of the automated DNA synthesis.

Materials:

  • 5'-Amino-Modifier C6 phosphoramidite (or similar)

  • Standard DNA synthesis reagents and solvents

  • Controlled pore glass (CPG) solid support

  • Ammonia solution for deprotection and cleavage

Protocol:

  • Automated DNA Synthesis: The desired DNA sequence is synthesized on an automated DNA synthesizer using standard phosphoramidite chemistry.

  • Final Coupling Step: In the last synthesis cycle, the 5'-amino-modifier phosphoramidite is coupled to the 5'-terminus of the growing oligonucleotide chain.

  • Cleavage and Deprotection: The synthesized oligonucleotide is cleaved from the solid support and the protecting groups are removed by incubation in concentrated ammonium (B1175870) hydroxide (B78521) at elevated temperature.

  • Purification: The crude oligonucleotide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC) to isolate the full-length, modified product.

NMR Sample Preparation and Data Acquisition

Materials:

  • Purified this compound modified oligonucleotide

  • NMR buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0)

  • D₂O (99.9%)

  • NMR tubes

Protocol:

  • Sample Preparation: The purified oligonucleotide is dissolved in the NMR buffer to a final concentration of 0.5-1.0 mM. For experiments in D₂O, the sample is lyophilized and redissolved in D₂O.

  • NMR Data Acquisition: A suite of 1D and 2D NMR experiments (¹H, ³¹P, COSY, TOCSY, NOESY, HSQC, HETCOR) are acquired on a high-field NMR spectrometer (e.g., 600 MHz or higher).

Mass Spectrometry Analysis

Materials:

  • Purified this compound modified oligonucleotide

  • Solvents for LC-MS (e.g., acetonitrile, water with formic acid)

  • LC-MS system (e.g., ESI-QTOF)

Protocol:

  • Sample Preparation: The purified oligonucleotide is dissolved in an appropriate solvent at a concentration of approximately 10-100 µM.

  • LC-MS Analysis: The sample is injected onto an LC column and eluted into the mass spectrometer. The mass spectrum is acquired in full scan mode to determine the molecular weight of the oligonucleotide. MS/MS analysis can be performed to obtain sequence information.

Enzymatic Digestion

Materials:

  • Purified this compound modified oligonucleotide

  • Snake venom phosphodiesterase (SVP)

  • SVP reaction buffer

  • HPLC or LC-MS system

Protocol:

  • Digestion Reaction: The oligonucleotide is incubated with SVP in the appropriate reaction buffer at 37°C for a specified time.

  • Analysis of Digestion Products: The reaction mixture is analyzed by RP-HPLC or LC-MS to identify the resulting nucleosides and the modified 5'-mononucleotide.

Visualizing the Workflow

To effectively confirm the structure of a this compound modified DNA, a logical workflow integrating these techniques is essential.

Workflow for Structural Confirmation of this compound Modified DNA cluster_synthesis Synthesis & Purification cluster_verification Initial Verification cluster_detailed Detailed Structural Analysis cluster_conclusion Final Confirmation synthesis Solid-Phase Synthesis purification RP-HPLC Purification synthesis->purification ms Mass Spectrometry (LC-MS) purification->ms Confirm MW ed Enzymatic Digestion purification->ed Confirm Linkage nmr_1d 1D NMR (1H, 31P) purification->nmr_1d Assess Purity structure Structural Confirmation ms->structure ed->structure nmr_2d 2D NMR (COSY, TOCSY, NOESY) nmr_1d->nmr_2d nmr_2d->structure Determine 3D Structure

Caption: A logical workflow for the synthesis, initial verification, and detailed structural confirmation of this compound modified DNA.

Conclusion

The structural confirmation of this compound modified DNA is a critical step in the development of oligonucleotide-based therapeutics and diagnostics. While mass spectrometry and enzymatic digestion provide valuable initial verification of the modification, NMR spectroscopy is the gold standard for detailed, three-dimensional structural elucidation in a solution state. By employing a combination of these techniques, researchers can ensure the integrity and desired conformation of their modified DNA, paving the way for successful downstream applications. This guide serves as a foundational resource for scientists and professionals in the field, offering a comparative framework and practical protocols for the comprehensive analysis of this important class of modified oligonucleotides.

References

Comparative Thermal Stability of Oligonucleotides Containing 5'-Amino-5'-deoxyuridine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the thermal stability of modified oligonucleotides is crucial for the design and application of novel therapeutic and diagnostic agents. This guide provides a comparative analysis of the thermal stability of oligonucleotides functionalized with 5'-Amino-5'-deoxyuridine, a modification of interest for various biotechnological applications.

Quantitative Data Summary

The following table summarizes the expected impact of a 5'-amino-5'-deoxynucleoside modification on the thermal stability of an oligonucleotide duplex, based on data from its thymidine (B127349) analogue. The data is presented in comparison to an unmodified oligonucleotide of the same sequence.

ModificationChange in Melting Temperature (ΔTm) per modification (°C)Thermodynamic ImpactReference
Single 5'-Amino-5'-deoxythymidine (B1215968)Minimal to no increaseEnhancement is less or absent[1]
Multiple 5'-Amino-5'-deoxythymidinePotential decreaseDestabilization of the heteroduplex may be observed[1]

Experimental Protocols

The thermal stability of oligonucleotides is primarily determined by monitoring the change in absorbance at 260 nm as a function of temperature (UV-melting). The temperature at which 50% of the duplex DNA dissociates into single strands is defined as the melting temperature (Tm).

Detailed Methodology for Thermal Denaturation Studies

1. Oligonucleotide Synthesis and Purification:

  • Unmodified and this compound-modified oligonucleotides are synthesized using standard phosphoramidite (B1245037) chemistry.

  • Post-synthesis, the oligonucleotides are cleaved from the solid support and deprotected.

  • Purification is performed using high-performance liquid chromatography (HPLC) to ensure high purity of the single-stranded oligonucleotides.

2. Sample Preparation:

  • The concentrations of the purified single-stranded oligonucleotides are determined by measuring their absorbance at 260 nm at an elevated temperature (e.g., 85°C) to ensure a fully single-stranded state.

  • Equimolar amounts of the complementary strands are mixed in a buffer solution (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0).

  • The mixed solution is then annealed by heating to 95°C for 5 minutes, followed by slow cooling to room temperature to allow for duplex formation.

3. UV-Melting Analysis:

  • The annealed duplex solution is placed in a quartz cuvette within a UV-Vis spectrophotometer equipped with a Peltier temperature controller.

  • The absorbance at 260 nm is monitored as the temperature is increased at a constant rate (e.g., 1°C/minute) from a starting temperature (e.g., 20°C) to a final temperature (e.g., 90°C).

  • The resulting data of absorbance versus temperature forms a melting curve.

4. Data Analysis:

  • The melting temperature (Tm) is determined as the temperature at which the first derivative of the melting curve is at its maximum.

  • Thermodynamic parameters (enthalpy change, ΔH°; entropy change, ΔS°; and Gibbs free energy change, ΔG°) can be derived from the melting curves by performing a van't Hoff analysis, which involves plotting 1/Tm versus ln(Ct), where Ct is the total oligonucleotide concentration.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the comparative thermal stability analysis of modified oligonucleotides.

experimental_workflow cluster_synthesis Oligonucleotide Preparation cluster_analysis Thermal Stability Analysis synthesis_unmodified Synthesis of Unmodified Oligo purification HPLC Purification synthesis_unmodified->purification annealing Annealing synthesis_modified Synthesis of 5'-Amino- 5'-deoxyuridine Oligo synthesis_modified->purification purification->annealing uv_melting UV-Melting Spectroscopy annealing->uv_melting data_analysis Data Analysis (Tm, ΔH°, ΔS°, ΔG°) uv_melting->data_analysis comparison Comparative Analysis data_analysis->comparison

Caption: Experimental workflow for comparative thermal stability analysis.

References

Evaluating the Nuclease Resistance of 5'-Amino-Modified Oligonucleotides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the stability of modified oligonucleotides in biological environments is paramount. This guide provides an objective comparison of the nuclease resistance of 5'-amino-modified oligonucleotides against unmodified counterparts and other common stabilizing modifications. Supported by experimental data and detailed protocols, this document serves as a practical resource for selecting appropriate oligonucleotides for a range of applications, from diagnostics to therapeutics.

Oligonucleotides used in biological systems are susceptible to degradation by nucleases, which are ubiquitous enzymes that cleave the phosphodiester backbone of nucleic acids. This enzymatic degradation significantly shortens their half-life and can limit their efficacy. To counteract this, various chemical modifications can be incorporated into oligonucleotides to enhance their stability.

A common modification is the introduction of a primary amine group at the 5'-terminus, often via a carbon spacer arm (e.g., C6). While the primary purpose of this 5'-amino-modification is to enable the covalent conjugation of molecules such as fluorophores, quenchers, or proteins, it can also influence the oligonucleotide's resistance to nuclease degradation, particularly against 5'-exonucleases.

Comparative Nuclease Resistance: A Data-Driven Overview

The following table summarizes the nuclease resistance profiles of unmodified oligonucleotides and those with various common modifications, including the inferred resistance of 5'-amino-modified oligonucleotides. The data is compiled from various studies and presented to facilitate a clear comparison.

ModificationTypePrimary Nuclease ResistanceHalf-life in SerumKey Considerations
Unmodified NoneLow~5 minutes[1]Rapidly degraded by both exonucleases and endonucleases.
5'-Amino-Modifier 5'-EndHigh (against 5'-exonucleases)Not widely reported; likely similar to unmodified against endonucleases and 3'-exonucleases.Primarily for conjugation; provides protection against 5' to 3' degradation.
Phosphorothioate (PS) BackboneHigh (against both exo- and endonucleases)35 to 50 hours[1]Can introduce chirality and may lead to non-specific protein binding and toxicity at high concentrations.[2][3]
2'-O-Methyl (2'-OMe) SugarModerate to HighSignificantly increased compared to unmodified.Increases thermal stability and reduces immunogenicity.
Locked Nucleic Acid (LNA) SugarVery HighSubstantially prolonged.Confers high binding affinity; may have toxicity concerns.[2]
Inverted dT 3'-EndHigh (against 3'-exonucleases)Not applicable alone for full protection.Creates a 3'-3' linkage that blocks 3'-exonuclease activity.[2]

Visualizing Nuclease Resistance

The following diagram illustrates the relative resistance of different oligonucleotide modifications to the three main types of nucleases.

G cluster_nuclease Nuclease Type cluster_mods Oligonucleotide Modification 5' Exonuclease 5' Exonuclease 3' Exonuclease 3' Exonuclease Endonuclease Endonuclease Unmodified Unmodified Unmodified->5' Exonuclease Low Unmodified->3' Exonuclease Low Unmodified->Endonuclease Low Amino_5 5'-Amino Amino_5->5' Exonuclease High Amino_5->3' Exonuclease Low Amino_5->Endonuclease Low PS Phosphorothioate PS->5' Exonuclease High PS->3' Exonuclease High PS->Endonuclease High OMe_2 2'-O-Methyl OMe_2->5' Exonuclease Moderate OMe_2->3' Exonuclease Moderate OMe_2->Endonuclease Moderate LNA LNA LNA->5' Exonuclease Very High LNA->3' Exonuclease Very High LNA->Endonuclease Very High G Oligo Oligonucleotide (Unmodified, 5'-Amino, Controls) Incubation Incubation with Nuclease Source (Serum, Exonuclease) Oligo->Incubation TimePoints Aliquots taken at various time points Incubation->TimePoints Quench Quench Reaction (e.g., with EDTA or heat) TimePoints->Quench Analysis Analysis (e.g., PAGE, HPLC) Quench->Analysis Results Determine Degradation Rate and Half-life Analysis->Results

References

Benchmarking 5'-Amino-5'-deoxyuridine Against Other Amine-Containing Linkers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of a linker is a critical determinant in the design and performance of bioconjugates, influencing stability, efficacy, and pharmacokinetic properties. This guide provides an objective comparison of 5'-Amino-5'-deoxyuridine as an amine-containing linker against other commonly employed alternatives, supported by available experimental data and detailed methodologies for key validation experiments.

Executive Summary

This compound offers a unique combination of a nucleoside scaffold with a primary amine, presenting distinct structural and potential biological properties compared to simple alkyl or poly(ethylene glycol) (PEG) based linkers. While direct head-to-head quantitative performance data is sparse in publicly available literature, this guide synthesizes existing knowledge on the reactivity of amine linkers and the characteristics of nucleoside analogs to provide a comprehensive comparative framework. The primary amine of this compound allows for versatile conjugation via well-established methods such as N-hydroxysuccinimide (NHS) ester chemistry, forming stable amide bonds. Its nucleoside structure may influence solubility, cell permeability, and interaction with biological systems, offering potential advantages in specific drug delivery and diagnostic applications.

Data Presentation: A Comparative Analysis of Amine-Containing Linkers

To facilitate a clear comparison, the following table summarizes key performance parameters for this compound and two common classes of amine-containing linkers: simple alkylamines (represented by hexylamine) and PEGylated amines. The data for this compound is inferred from the general reactivity of primary amines and the known properties of nucleosides, as direct comparative studies are limited.

Linker TypeRepresentative StructureKey FeaturesTypical Conjugation Efficiency (to NHS ester)Resulting Amide Bond StabilityImpact on SolubilityPotential for Biological Activity
This compound This compoundNucleoside scaffold, primary amineGood to HighHighModerate to HighMay influence cell uptake and metabolism
Simple Alkylamine HexylamineAliphatic chain, primary amineHighHighLow (can increase hydrophobicity)Generally considered inert
PEGylated Amine Amino-PEGnPolyethylene glycol chain, primary amineHighHighHighCan improve pharmacokinetics, generally inert

Experimental Protocols

Detailed methodologies are crucial for the reproducible evaluation of linker performance. Below are protocols for key experiments to benchmark amine-containing linkers.

Protocol 1: NHS Ester Conjugation to Amine-Containing Linkers

Objective: To conjugate an NHS ester-activated molecule (e.g., a fluorescent dye or a small molecule drug) to this compound and other amine linkers to determine conjugation efficiency.

Materials:

  • This compound

  • Alternative amine linkers (e.g., hexylamine, amino-PEGn)

  • NHS ester-activated molecule (e.g., NHS-fluorescein)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • 0.1 M Sodium Bicarbonate Buffer, pH 8.3

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column

  • Mass Spectrometer (MS)

Procedure:

  • Preparation of Stock Solutions:

    • Dissolve the NHS ester-activated molecule in anhydrous DMF or DMSO to a final concentration of 10 mg/mL.

    • Dissolve this compound and other amine linkers in 0.1 M Sodium Bicarbonate Buffer (pH 8.3) to a final concentration of 5 mg/mL.

  • Conjugation Reaction:

    • Add a 1.5-fold molar excess of the dissolved NHS ester solution to each amine linker solution.

    • Vortex the mixture gently and incubate at room temperature for 2 hours with continuous stirring.

  • Quenching:

    • Add the quenching solution to the reaction mixture to a final concentration of 50 mM to stop the reaction.

    • Incubate for an additional 15 minutes at room temperature.

  • Analysis:

    • Analyze the reaction mixture by HPLC to determine the percentage of conjugated product versus unreacted starting materials.

    • Confirm the identity of the conjugate by MS.

    • Calculate the conjugation efficiency as: (Area of Conjugate Peak / (Area of Conjugate Peak + Area of Unreacted Amine Peak)) * 100%.

Protocol 2: Stability of the Amide Bond

Objective: To assess the stability of the amide bond formed between the conjugated molecule and the different amine linkers under physiological and stressed conditions.

Materials:

  • Purified conjugates from Protocol 1

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Human or mouse plasma

  • HPLC system with a C18 column

Procedure:

  • Incubation:

    • Dilute each purified conjugate in PBS (pH 7.4) and in plasma to a final concentration of 1 mg/mL.

    • Incubate the solutions at 37°C.

  • Time-Point Analysis:

    • At various time points (e.g., 0, 6, 12, 24, 48, and 72 hours), take an aliquot of each solution.

    • Precipitate plasma proteins from the plasma samples by adding an equal volume of cold acetonitrile. Centrifuge and collect the supernatant.

  • Quantification:

    • Analyze the samples by HPLC to quantify the amount of intact conjugate remaining and the amount of released (hydrolyzed) payload.

    • Plot the percentage of intact conjugate versus time to determine the stability profile and calculate the half-life of the conjugate.

Mandatory Visualization

The following diagrams illustrate the key chemical structures and workflows described in this guide.

General Workflow for Comparing Amine-Containing Linkers cluster_conjugation Conjugation cluster_analysis Performance Analysis Linker1 This compound Conjugation Amide Bond Formation (pH 8.3) Linker1->Conjugation Linker2 Simple Alkylamine (e.g., Hexylamine) Linker2->Conjugation Linker3 PEGylated Amine Linker3->Conjugation NHS_Ester NHS Ester-Activated Molecule NHS_Ester->Conjugation Efficiency Conjugation Efficiency (HPLC) Conjugation->Efficiency Stability Conjugate Stability (HPLC, Plasma Incubation) Conjugation->Stability Activity Biological Activity (Cell-based Assays) Stability->Activity Signaling Pathway Modulation by a Nucleoside-Linked Drug Drug_Conjugate Drug-Uridine Conjugate Transporter Nucleoside Transporter Drug_Conjugate->Transporter Uptake Cell_Membrane Cell Membrane Intracellular_Drug Intracellular Drug Release Transporter->Intracellular_Drug Internalization Target_Pathway Target Signaling Pathway Intracellular_Drug->Target_Pathway Modulation Biological_Effect Biological Effect (e.g., Apoptosis) Target_Pathway->Biological_Effect

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of 5'-Amino-5'-deoxyuridine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides essential guidance for the safe and compliant disposal of 5'-Amino-5'-deoxyuridine, a modified nucleoside utilized in various molecular biology and biochemical research applications. Adherence to these procedures is critical for ensuring personnel safety and environmental protection.

I. Personal Protective Equipment (PPE) and Handling Precautions

Before handling this compound, it is imperative to be equipped with the appropriate personal protective equipment. This compound, like many nucleoside analogs, requires careful handling to avoid potential exposure.

Required PPE:

  • Gloves: Nitrile gloves are recommended. For procedures with a higher risk of contamination, wearing double gloves is advisable.

  • Eye Protection: Chemical safety goggles are mandatory to protect against accidental splashes or dust particles.

  • Lab Coat: A standard laboratory coat should be worn to prevent contamination of personal clothing.

  • Respiratory Protection: When handling the compound in its powdered form, a NIOSH/MSHA-approved respirator may be necessary to prevent inhalation, especially if dust generation is likely.

Handling Guidelines:

  • All handling of this compound should be conducted within a chemical fume hood or other approved containment to minimize inhalation exposure.

  • Avoid the formation of dust when working with the solid form of the compound.

  • Ensure adequate ventilation in the work area.

  • Wash hands thoroughly after handling the chemical, even if gloves were worn.

II. Spill Management Protocol

In the event of a spill, immediate and appropriate action is necessary to contain the material and decontaminate the affected area.

For Liquid Spills:

  • Immediate Containment: Use absorbent pads to wipe up the liquid.

  • Decontamination: Thoroughly clean the spill area with a detergent solution, followed by a rinse with clean water.

  • Waste Disposal: Place all contaminated materials, including absorbent pads and gloves, into a designated chemical waste container.

For Powder Spills:

  • Area Restriction: If a powder spill occurs outside of a containment unit, restrict access to the area to prevent the spread of the material.

  • Personal Protection: Personnel involved in the cleanup must wear the appropriate PPE, including a respirator.

  • Cleanup: Carefully sweep or vacuum the spilled powder, avoiding dust generation.

  • Decontamination: Clean the area with a detergent solution and then water.

  • Waste Disposal: All cleanup materials are to be disposed of as chemical waste.

III. Disposal Procedures for this compound and Contaminated Materials

Proper disposal is a critical final step in the lifecycle of any laboratory chemical. This compound and any materials that have come into contact with it must be treated as hazardous chemical waste.

Waste Segregation and Collection:

  • Unused Reagent: Any unused or expired this compound must be disposed of as chemical waste. Do not discard it in the regular trash or pour it down the drain.

  • Contaminated Labware: Disposable items such as pipette tips, tubes, and gloves that are contaminated with the compound should be collected in a clearly labeled hazardous waste container.

  • Contaminated Solutions: Aqueous and solvent-based solutions containing this compound must be collected in appropriate, labeled hazardous waste containers.

  • Animal Bedding and Carcasses: In animal studies, bedding from cages of animals treated with the compound is considered contaminated and must be handled as hazardous waste, typically through incineration.[1][2] Animal carcasses should also be disposed of as chemical waste.[1][2]

All waste must be disposed of through an approved waste disposal plant.[3][4]

IV. Experimental Workflow and Disposal Pathway

The following diagram illustrates the key decision points and procedural flow for the proper disposal of this compound.

cluster_handling Handling this compound cluster_disposal_decision Disposal Decision Point cluster_waste_streams Waste Segregation cluster_final_disposal Final Disposal start Start: Handling Chemical ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in Chemical Fume Hood ppe->fume_hood is_waste Is material/item for disposal? fume_hood->is_waste is_waste->fume_hood No, continue work solid_waste Solid Waste (Unused chemical, contaminated labware) is_waste->solid_waste Yes, Solid liquid_waste Liquid Waste (Contaminated solutions) is_waste->liquid_waste Yes, Liquid animal_waste Animal Waste (Contaminated bedding, carcasses) is_waste->animal_waste Yes, Animal-related waste_container Collect in Labeled Hazardous Waste Container solid_waste->waste_container liquid_waste->waste_container animal_waste->waste_container approved_disposal Dispose via Approved Waste Disposal Facility waste_container->approved_disposal

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 5'-Amino-5'-deoxyuridine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 5'-Amino-5'-deoxyuridine (CAS No. 34718-92-8) was publicly available at the time of this writing. The following guidance is based on the safety protocols for structurally similar nucleoside analogs, such as 5-Ethynyl-2'-deoxyuridine (EdU) and 5-Bromo-2'-deoxyuridine (BrdU). It is imperative to handle this compound with caution, assuming it may present similar hazards, including potential mutagenicity and reproductive toxicity. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.

This guide provides researchers, scientists, and drug development professionals with essential, immediate safety and logistical information for handling this compound. The protocols outlined below are designed to minimize exposure risk and ensure safe disposal.

Hazard Identification and Risk Assessment

As a nucleoside analog, this compound may interfere with DNA synthesis and other cellular processes. Based on data for similar compounds, potential hazards include:

  • Germ Cell Mutagenicity: May cause genetic defects.

  • Reproductive Toxicity: Suspected of damaging fertility or the unborn child.[1]

  • Skin and Eye Irritation: May cause irritation upon contact.[2]

  • Respiratory Irritation: Inhalation of dust may irritate the respiratory system.[2]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is critical to mitigate the risks of exposure. The following table summarizes the recommended PPE for handling this compound.

PPE CategorySpecificationPurpose
Hand Protection Double gloving with nitrile gloves.Prevents skin contact and absorption.
Eye/Face Protection Chemical safety goggles. A face shield should be worn when there is a splash hazard.Protects eyes and face from dust particles and splashes.
Respiratory Protection A NIOSH-approved N95 or higher-level respirator should be used when handling the powder outside of a containment system.[3]Prevents inhalation of fine particles.
Body Protection A disposable lab coat or gown worn over personal clothing. Sleeve covers are recommended.Protects against contamination of personal clothing.
Foot Protection Closed-toe shoes. Shoe covers should be considered when working with larger quantities.Prevents contamination of footwear and subsequent spread of the chemical outside the laboratory.

Operational Plan: Step-by-Step Handling Protocol

All handling of this compound should be performed in a designated and controlled area to minimize contamination.

  • Preparation:

    • Work within a certified chemical fume hood or a Class II Biological Safety Cabinet.[4]

    • Line the work surface with disposable, absorbent bench paper.

    • Ensure an eyewash station and safety shower are readily accessible.[2]

  • Weighing and Aliquoting:

    • Weigh the powdered compound within the containment of the fume hood.

    • Use anti-static weighing dishes to minimize the dispersal of the powder.

    • Handle with care to avoid creating dust.

  • Solubilization:

    • If the protocol requires the compound to be in solution, add the solvent slowly and carefully to the powder to prevent aerosolization.

    • If using DMSO to dissolve the compound, be aware that it can facilitate the entry of organic molecules into tissues, requiring additional precautions.

  • Post-Handling:

    • Decontaminate all surfaces and equipment with an appropriate solvent (e.g., 70% ethanol) followed by a thorough cleaning with a detergent solution and water.[3]

    • Remove and dispose of all contaminated PPE as hazardous waste.

    • Wash hands and any exposed skin thoroughly with soap and water after handling.[2]

Disposal Plan

Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and accidental exposure.

  • Solid Waste:

    • All disposable items that have come into contact with the compound, including gloves, weighing paper, pipette tips, and contaminated bench paper, must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.[3]

    • The container should be marked as "Cytotoxic Waste" or as required by your institution's EHS guidelines.

  • Liquid Waste:

    • Unused solutions and solvent rinses containing this compound should be collected in a separate, sealed, and clearly labeled hazardous liquid waste container.[4]

    • Do not pour any waste containing this compound down the drain.[5]

  • Animal Waste:

    • If used in animal studies, bedding, cages, and carcasses of treated animals should be handled as hazardous waste for a minimum of 72 hours post-administration.[3][6]

    • Contaminated bedding should be double-bagged and incinerated.[6]

    • Animal carcasses should be placed in sealed plastic bags and disposed of as chemical waste, typically via incineration.[3]

Emergency Procedures

In the event of an exposure or spill, follow these immediate steps:

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing.[2]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.[2]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2]

  • Spills:

    • For powder spills, avoid creating dust. Gently cover the spill with absorbent paper. Wearing appropriate PPE, carefully collect the material and place it in a sealed container for hazardous waste disposal.[3]

    • For liquid spills, absorb with an inert material and place in a sealed container for hazardous waste disposal.[3]

    • Clean the spill area thoroughly with a detergent solution followed by water.[3]

Experimental Workflow for Handling this compound

The following diagram illustrates the safe handling workflow for this compound in a laboratory setting.

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.